molecular formula C3H3O4- B1227823 3-Hydroxypyruvate

3-Hydroxypyruvate

Katalognummer: B1227823
Molekulargewicht: 103.05 g/mol
InChI-Schlüssel: HHDDCCUIIUWNGJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxypyruvate is a hydroxy monocarboxylic acid anion that results from the deprotonation of the carboxylic acid group of 3-hydroxypyruvic acid. It has a role as a human metabolite. It derives from a pyruvate. It is a conjugate base of a 3-hydroxypyruvic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C3H3O4-

Molekulargewicht

103.05 g/mol

IUPAC-Name

3-hydroxy-2-oxopropanoate

InChI

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/p-1

InChI-Schlüssel

HHDDCCUIIUWNGJ-UHFFFAOYSA-M

SMILES

C(C(=O)C(=O)[O-])O

Kanonische SMILES

C(C(=O)C(=O)[O-])O

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Hydroxypyruvate from Serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of L-serine to 3-hydroxypyruvate is a critical reaction in central metabolic pathways, including photorespiration in plants and gluconeogenesis in mammals. This technical guide provides an in-depth overview of the synthesis of this compound from serine, focusing on the core biochemical aspects. It details the key enzymes involved, their kinetic properties, and the metabolic pathways in which they operate. Furthermore, this guide offers comprehensive experimental protocols for the synthesis, purification, and characterization of the enzymes and the product, along with methods for quantitative analysis. All quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a key α-keto acid that serves as an intermediate in several metabolic pathways.[1] Its synthesis from the amino acid L-serine is a fundamental biochemical transformation catalyzed by a class of pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzymes known as aminotransferases. This reaction plays a pivotal role in the metabolic fate of serine, linking amino acid metabolism with carbohydrate metabolism. In drug development, understanding and manipulating this pathway can be crucial for targeting metabolic disorders and for the biocatalytic production of valuable chemical synthons.

This guide will focus on the two primary enzymes responsible for the conversion of serine to this compound: Serine-pyruvate aminotransferase (SPT) and Serine-glyoxylate aminotransferase (SGAT) .

Enzymology of this compound Synthesis from Serine

The conversion of L-serine to this compound is a transamination reaction that involves the transfer of the amino group from serine to an α-keto acid acceptor. This reaction is catalyzed by specific aminotransferases that utilize pyridoxal phosphate (PLP) as a cofactor.

Serine-Pyruvate Aminotransferase (SPT)

Serine-pyruvate aminotransferase (EC 2.6.1.51), also known as hydroxypyruvate:L-alanine transaminase, primarily catalyzes the reversible reaction between L-serine and pyruvate (B1213749) to produce this compound and L-alanine.[2][3]

Reaction: L-Serine + Pyruvate ⇌ this compound + L-Alanine

SPT is involved in the degradation of L-serine via this compound and plays a role in gluconeogenesis in some organisms.[4][5] The subcellular localization of SPT can vary between species, being found in peroxisomes in humans and herbivores, and in mitochondria in carnivores.[6]

Serine-Glyoxylate Aminotransferase (SGAT)

Serine-glyoxylate aminotransferase (EC 2.6.1.45) is a key enzyme in the photorespiratory pathway in plants.[7][8] It catalyzes the reversible transamination between L-serine and glyoxylate (B1226380) to form this compound and glycine.[9]

Reaction: L-Serine + Glyoxylate ⇌ this compound + Glycine

Elevated SGAT activity can lead to a faster turnover of serine during photorespiration.[10][11]

Metabolic Pathways

The synthesis of this compound from serine is integrated into fundamental metabolic pathways across different domains of life.

Photorespiration in Plants

In photosynthetic organisms, the conversion of serine to this compound by SGAT is a central step in the photorespiratory C2 cycle. This pathway salvages the carbon lost due to the oxygenase activity of RuBisCO. The this compound produced is subsequently reduced to glycerate.

photorespiration_pathway Serine L-Serine Three_HP This compound Serine->Three_HP SGAT Glyoxylate Glyoxylate Glycine Glycine Glyoxylate->Glycine SGAT Glycerate Glycerate Three_HP->Glycerate Hydroxypyruvate Reductase

Figure 1: Serine to this compound in Photorespiration.

Gluconeogenesis in Mammals

In mammals, the conversion of serine to this compound by SPT can be a step in the pathway of gluconeogenesis, where non-carbohydrate precursors are converted into glucose. The this compound is reduced to D-glycerate, which can then enter the gluconeogenic pathway. Increased liver L-serine–pyruvate aminotransferase activity has been observed under gluconeogenic conditions.[12]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for serine aminotransferases from various sources.

EnzymeOrganismSubstrateKm (mM)Reference
Serine-glyoxylate aminotransferaseArabidopsis thaliana (leaves)L-Serine1.52[10]
Glyoxylate0.11[10]
Serine:glyoxylate aminotransferaseSpinach (peroxisomes)Glyoxylate0.15[13]
Amino Acid2-3[13]
Serine:glyoxylate aminotransferaseRye seedlingsL-Serine, L-Alanine, L-Asparagine-[9]
Serine hydroxymethyltransferaseKlebsiella aerogenesGlycine11.6[1]

Note: The table presents a selection of available data. Kinetic parameters can vary depending on the experimental conditions.

Optimal Reaction Conditions

Optimal conditions for the enzymatic synthesis of this compound can vary depending on the specific enzyme and its source.

EnzymeParameterOptimal ValueReference
Serine hydroxymethyltransferase (K. aerogenes)pH8.0 - 8.5[1]
Temperature (°C)30 - 50[1]
Thermostable serine transaminasesTemperature (°C)65[14]

Experimental Protocols

Recombinant Enzyme Production and Purification

This protocol describes a general workflow for the production and purification of a recombinant aminotransferase, such as SPT or SGAT, in E. coli.

enzyme_purification_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene_Isolation Isolate Gene (e.g., from gDNA) PCR_Amplification PCR Amplification Gene_Isolation->PCR_Amplification Vector_Ligation Ligate into Expression Vector PCR_Amplification->Vector_Ligation Transformation Transform into E. coli Vector_Ligation->Transformation Cell_Culture Culture Transformed E. coli Transformation->Cell_Culture Induction Induce Protein Expression (e.g., with IPTG) Cell_Culture->Induction Cell_Harvest Harvest Cells (Centrifugation) Induction->Cell_Harvest Cell_Lysis Cell Lysis (e.g., Sonication) Cell_Harvest->Cell_Lysis Clarification Clarify Lysate (Centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Dialysis Dialysis / Buffer Exchange Affinity_Chromatography->Dialysis Purity_Analysis Analyze Purity (SDS-PAGE) Dialysis->Purity_Analysis

Figure 2: Recombinant Aminotransferase Production Workflow.

Methodology:

  • Gene Cloning: The gene encoding the desired aminotransferase is amplified by PCR and cloned into a suitable expression vector (e.g., pET vector with a His-tag).[15]

  • Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in a suitable medium (e.g., LB broth) to an optimal density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis and Clarification: The cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed (e.g., by sonication). The cell debris is removed by centrifugation to obtain a clear lysate.

  • Purification: The recombinant protein is purified from the lysate, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Spectrophotometric Enzyme Activity Assay

This is a coupled enzyme assay to determine the activity of SPT or SGAT. The formation of this compound is coupled to the oxidation of NADH by hydroxypyruvate reductase (or lactate (B86563) dehydrogenase, which can also reduce this compound), and the decrease in absorbance at 340 nm is monitored.[15][16]

Reagents:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • L-Serine solution

  • Amino acceptor solution (Pyruvate for SPT, Glyoxylate for SGAT)

  • NADH solution

  • Hydroxypyruvate reductase or Lactate dehydrogenase

  • Purified aminotransferase enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, L-serine, amino acceptor, and NADH.

  • Add the coupling enzyme (hydroxypyruvate reductase or lactate dehydrogenase).

  • Initiate the reaction by adding the purified aminotransferase.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) can be used for the direct quantification of this compound in the reaction mixture.

Methodology:

  • Sample Preparation: Stop the enzymatic reaction at different time points (e.g., by adding acid or by heat inactivation). Centrifuge the samples to remove precipitated protein.

  • HPLC System: An HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV or mass spectrometry (MS) detector is used.

  • Mobile Phase: A suitable mobile phase (e.g., an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol) is used for separation.

  • Detection: this compound can be detected by its UV absorbance or more specifically by mass spectrometry.

  • Quantification: A standard curve is generated using known concentrations of this compound to quantify the amount produced in the enzymatic reaction.

Conclusion

The enzymatic synthesis of this compound from serine is a well-characterized biochemical process with significant implications in both fundamental metabolism and applied biocatalysis. The key enzymes, serine-pyruvate aminotransferase and serine-glyoxylate aminotransferase, have been extensively studied, providing a solid foundation for further research and development. The experimental protocols and quantitative data presented in this guide offer a valuable resource for scientists and researchers working in the fields of enzymology, metabolic engineering, and drug development. Further exploration into the engineering of these enzymes could lead to more efficient biocatalytic processes for the production of this compound and other valuable chemicals.

References

A Technical Guide to the Chemical Properties of 3-Hydroxypyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-Hydroxypyruvate, an important alpha-keto acid intermediate in metabolic pathways. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and pathway visualization.

Core Chemical and Physical Properties

This compound, also known as β-hydroxypyruvic acid, is a key metabolite in the pathways of serine and glycine (B1666218) metabolism.[1][2] Its chemical identity and physical properties are summarized below.

PropertyValueSource
IUPAC Name 3-hydroxy-2-oxopropanoic acid[1][3]
Synonyms β-Hydroxypyruvate, 3-Hydroxypyruvic acid, OH-pyruvate[1][2]
CAS Number 1113-60-6[1][4]
Chemical Formula C₃H₄O₄[1]
Molecular Weight Average: 104.0615 g/mol , Monoisotopic: 104.010958616 g/mol [1][3]
Physical Description White to pale beige crystalline powder[5]
Melting Point 82.4 °C[5]
Boiling Point 257.0 °C[5]
Water Solubility 50 g/L at 20 °C (experimental), 209 g/L (predicted)[2][5]
pKa (Strongest Acidic) 2.57[1][2]
logP (o/w) -2.079 (estimated)[5]
SMILES OCC(=O)C(O)=O[1][3]
InChI Key HHDDCCUIIUWNGJ-UHFFFAOYSA-N[1][3]

Structural and Chemical Identity

This compound is a three-carbon alpha-keto acid with a hydroxyl group on the third carbon.[2] In aqueous solution, it exists in equilibrium with its conjugate base, this compound. The deprotonation of the carboxylic acid group results in the this compound anion.[6]

cluster_acid 3-Hydroxypyruvic Acid cluster_base This compound (Conjugate Base) acid HO-CH₂-C(=O)-COOH base HO-CH₂-C(=O)-COO⁻ acid->base + H₂O base->acid - H₃O⁺

Figure 1: Acid-base equilibrium of 3-Hydroxypyruvic acid.

Stability and Storage

For optimal stability, this compound should be stored under refrigeration in a tightly sealed container.[5] Under these conditions, it has a shelf life of 12 months or longer.[5] As with many small organic molecules, it is susceptible to degradation under conditions of high temperature, humidity, and light exposure.

Role in Metabolic Pathways

This compound is a crucial intermediate in the phosphorylated pathway of L-serine biosynthesis, a key anabolic route connecting glycolysis to amino acid metabolism. It is formed from 3-phosphohydroxypyruvate and is subsequently transaminated to form L-serine.

node_3pg 3-Phosphoglycerate (from Glycolysis) node_3php 3-Phosphohydroxypyruvate node_3pg->node_3php Phosphoglycerate dehydrogenase (NAD⁺ → NADH) node_3ps 3-Phosphoserine node_3php->node_3ps Phosphoserine aminotransferase (Glutamate → α-Ketoglutarate) node_ser L-Serine node_3ps->node_ser Phosphoserine phosphatase (H₂O → Pi)

Figure 2: L-Serine biosynthesis pathway involving this compound's phosphorylated precursor.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl).

    • Prepare a sample solution of this compound at a known concentration (e.g., 1 mM) in deionized water.[7]

    • To maintain constant ionic strength, a solution of 0.15 M Potassium Chloride (KCl) is used.[7]

  • Instrument Calibration:

    • Calibrate a pH meter using standard aqueous buffers of pH 4, 7, and 10.[7]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the this compound sample solution into a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Acidify the solution to approximately pH 1.8-2.0 with 0.1 M HCl.[7]

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).[7]

    • Continue the titration until the pH reaches approximately 12-12.5.[7]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence point is the midpoint of the steepest portion of the curve.

    • The pKa is the pH at the half-equivalence point, which can be determined from the titration curve.

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare NaOH, HCl, and Sample Solutions calibrate_ph Calibrate pH Meter acidify Acidify Sample (pH ~2) calibrate_ph->acidify titrate Titrate with NaOH, Record pH acidify->titrate plot_curve Plot Titration Curve (pH vs. Volume NaOH) titrate->plot_curve determine_pka Determine Equivalence Point and pKa at Half-Equivalence plot_curve->determine_pka

Figure 3: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by Shake-Flask Method

This protocol describes the determination of the thermodynamic aqueous solubility of this compound using the reliable shake-flask method.

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of glass vials containing a known volume of purified water (or a specific buffer solution).[8] The excess solid ensures that a saturated solution is formed.

  • Equilibration:

    • Seal the vials and place them in a water bath shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-96 hours) to ensure equilibrium is reached between the solid and dissolved compound.[8]

  • Sample Collection and Processing:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a 0.45-micron filter to remove any undissolved particles.[8]

  • Concentration Analysis:

    • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[8]

    • The measured concentration represents the aqueous solubility of this compound under the specified conditions.

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Solvent agitate Agitate at Constant Temperature (24-96h) add_excess->agitate filter_sample Filter Supernatant agitate->filter_sample quantify Quantify Concentration (e.g., HPLC) filter_sample->quantify

Figure 4: Workflow for aqueous solubility determination by the shake-flask method.
Stability Assessment

This protocol provides a general framework for assessing the stability of this compound, based on ICH guidelines.

Methodology:

  • Protocol Design:

    • Define the storage conditions to be tested, including long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[2]

    • Specify the time points for testing (e.g., 0, 3, 6, 9, 12 months).[2]

  • Sample Storage:

    • Place accurately weighed samples of this compound in appropriate containers and store them in controlled environmental chambers under the defined conditions.[2]

  • Analytical Testing:

    • At each time point, remove a sample and analyze it using a validated, stability-indicating method, typically HPLC.[2]

    • The analysis should quantify the amount of remaining this compound (potency) and detect the presence of any degradation products (purity).[2]

  • Data Evaluation:

    • Compare the results over time to the initial (time 0) data to determine the rate of degradation and identify any trends.

    • This data is used to establish the shelf-life and recommended storage conditions.

Enzymatic Assay for Hydroxypyruvate Reductase

This protocol describes a method to measure the activity of hydroxypyruvate reductase, an enzyme that catalyzes the reduction of this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris/HCl).

    • Prepare a solution of this compound (substrate) at a saturating concentration.[9]

    • Prepare a solution of NADPH or NADH (cofactor) at a concentration of 0.4 mM.[9]

    • Prepare the enzyme solution (hydroxypyruvate reductase).

  • Assay Procedure:

    • In a quartz cuvette, combine the reaction buffer and the NADPH/NADH solution.

    • Incubate for 3-4 minutes at a constant temperature (e.g., 25 °C) to allow for temperature equilibration.[10]

    • Initiate the reaction by adding the enzyme solution.

    • Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer. This decrease corresponds to the oxidation of NADPH/NADH.[9]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH/NADH.

References

The Pivotal Role of 3-Hydroxypyruvate in Photorespiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photorespiration, or the C2 cycle, is an indispensable metabolic pathway in photosynthetic organisms, mitigating the detrimental effects of RuBisCO's oxygenase activity. A critical juncture in this pathway is the conversion of 3-hydroxypyruvate to glycerate, a reaction that facilitates the recycling of carbon back into the Calvin-Benson cycle. This technical guide provides an in-depth exploration of the role of this compound in photorespiration, with a particular focus on the enzymatic players, their kinetics, and the methodologies employed for their study. This document is intended to serve as a comprehensive resource for researchers in plant biology, biochemistry, and for professionals in drug development seeking to understand and potentially manipulate this vital metabolic process.

Introduction to Photorespiration and the C2 Cycle

Photorespiration is initiated in the chloroplast when RuBisCO, in the presence of high O₂ and low CO₂ concentrations, catalyzes the oxygenation of ribulose-1,5-bisphosphate (RuBP) to produce one molecule of 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of 2-phosphoglycolate (B1263510) (2-PG).[1][2] While 3-PGA directly enters the Calvin-Benson cycle, the two-carbon compound 2-PG is a potent inhibitor of several key photosynthetic enzymes and must be salvaged through the complex and energy-intensive photorespiratory pathway.[3] This pathway spans three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion.[4]

The C2 cycle is responsible for the conversion of two molecules of 2-PG into one molecule of 3-PGA, with the release of one molecule of CO₂ and NH₃.[2] A key intermediate in the latter stages of this pathway is this compound, which is formed in the peroxisome from serine via a transamination reaction.[3][5] The subsequent reduction of this compound to glycerate is a crucial step for channeling the salvaged carbon back into photosynthetic carbon fixation.

The Enzymatic Reduction of this compound

The conversion of this compound to glycerate is primarily catalyzed by the enzyme hydroxypyruvate reductase (HPR). In the model plant Arabidopsis thaliana, this critical step is characterized by a remarkable degree of redundancy, with multiple HPR isoforms exhibiting distinct subcellular localizations and kinetic properties. This redundancy underscores the importance of efficiently metabolizing this compound to maintain photosynthetic efficiency.[5][6]

Hydroxypyruvate Reductase Isoforms in Arabidopsis thaliana

Arabidopsis possesses three main isoforms of hydroxypyruvate reductase:

  • HPR1 (At1g68010): This is the major, NADH-dependent isoform located in the peroxisomes.[4][7] It is considered a core enzyme of the photorespiratory cycle.[7]

  • HPR2 (At1g79870): A cytosolic, NADPH-preferring isoform that provides an efficient bypass to the peroxisomal reaction.[4][5]

  • HPR3 (At1g12550): This isoform is targeted to the chloroplast and also exhibits a preference for NADPH. It is believed to provide an additional compensatory pathway for the reduction of both this compound and glyoxylate.[5][6][8]

The presence of these multiple isoforms suggests a complex regulatory network that ensures the robust conversion of this compound to glycerate under varying metabolic and environmental conditions.

Quantitative Data on this compound Metabolism

Enzyme Kinetics of Hydroxypyruvate Reductase Isoforms

The kinetic parameters of the HPR isoforms reveal their substrate preferences and catalytic efficiencies. While comprehensive kinetic data for all Arabidopsis isoforms with this compound is still being fully elucidated, studies on wild-type and phosphomimetic mutant versions of HPR1 provide valuable insights.

EnzymeSubstrateCofactorK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹µM⁻¹)Reference
Arabidopsis HPR1 (Wild-Type)This compoundNADH62 ± 215,911 ± 2,236256.6[7]
Arabidopsis HPR1 (Wild-Type)This compoundNADPH510 ± 509,606 ± 1,51818.8[7]
Arabidopsis HPR1 (T335D phosphomimetic)This compoundNADH97 ± 117,500 ± 1,30077.3[7]
Arabidopsis HPR1 (T335D phosphomimetic)This compoundNADPH353 ± 2913,000 ± 2,00036.8[7]
Cucumis sativus HPRThis compoundNADH62 ± 6--[9]

Table 1: Kinetic Parameters of Hydroxypyruvate Reductase Isoforms. This table summarizes the available Michaelis-Menten constants (K_m_) and catalytic turnover numbers (k_cat_) for HPR isoforms with this compound. The data for Arabidopsis HPR1 highlights its preference for NADH as a cofactor.

Metabolite Levels in hpr Mutants

The analysis of Arabidopsis mutants lacking one or more HPR isoforms provides direct evidence for their in vivo roles in photorespiratory metabolism. Knockout mutants exhibit significant alterations in the steady-state levels of photorespiratory intermediates, particularly this compound and glycerate.

GenotypeThis compound Level (Fold Change vs. Wild-Type)Glycerate Level (Fold Change vs. Wild-Type)Reference
hpr1IncreasedIncreased[10][11]
hpr2Slightly IncreasedUnaltered[4]
hpr3Slightly AlteredSlightly Altered[5]
hpr1xhpr2IncreasedIncreased[4]
hpr1xhpr2xhpr3Further Increased-[5]

Table 2: Relative Abundance of this compound and Glycerate in Arabidopsis hpr Mutants. This table illustrates the impact of HPR deficiency on the steady-state levels of its substrate and product. The accumulation of this compound in the mutants confirms the essential role of HPRs in its metabolism.

Experimental Protocols

Generation and Confirmation of Arabidopsis T-DNA Insertional Mutants

A reverse genetics approach using T-DNA insertional mutants is a powerful tool to investigate the function of the HPR isoforms.

Workflow for Mutant Analysis:

Figure 1: Workflow for generating and confirming hpr mutants.

Detailed Steps:

  • Seed Acquisition and Selection: T-DNA insertional mutant lines for the HPR genes can be ordered from the Arabidopsis Biological Resource Center (ABRC).[12] Seeds are surface-sterilized and plated on selective medium containing the appropriate antibiotic (e.g., kanamycin) to identify resistant seedlings carrying the T-DNA insertion.[13]

  • Genotyping: Genomic DNA is extracted from the leaves of resistant plants.[13] PCR is performed using a combination of gene-specific primers flanking the T-DNA insertion site and a T-DNA left border primer.[12] This allows for the differentiation between wild-type, heterozygous, and homozygous individuals.

  • Confirmation of Knockout: The absence of the full-length transcript in homozygous mutant lines is confirmed by reverse transcription-PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR).[14]

Spectrophotometric Assay for Hydroxypyruvate Reductase Activity

The enzymatic activity of HPR can be determined by monitoring the oxidation of NADH or NADPH at 340 nm.[15]

Protocol:

  • Protein Extraction: Homogenize approximately 100 mg of leaf tissue in 1 mL of ice-cold extraction buffer (e.g., 25 mM HEPES-KOH, pH 7.6, 1 mM MgCl₂, 1 mM KCl, 10 mM β-mercaptoethanol, 0.1 mM PMSF).[4] Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the crude protein extract.

  • Assay Mixture: Prepare a reaction mixture containing:

    • 50 mM HEPES-KOH, pH 7.1

    • 0.2 mM NADH or NADPH

    • Crude protein extract

  • Reaction Initiation: Start the reaction by adding 1 mM this compound.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH/NADPH oxidation is proportional to the HPR activity.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of NADH/NADPH (6.22 mM⁻¹cm⁻¹).

Metabolite Extraction and Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the quantification of photorespiratory intermediates, including this compound and glycerate.

Workflow for Metabolite Analysis:

G A Harvest and freeze leaf tissue in liquid N2 B Grind frozen tissue to a fine powder A->B C Extract with a methanol/chloroform/water mixture B->C D Centrifuge to separate phases C->D E Collect the polar phase D->E F Dry the polar phase E->F G Derivatize metabolites (e.g., methoximation and silylation) F->G H Analyze by GC-MS G->H I Quantify using internal standards H->I

Figure 2: Workflow for GC-MS-based metabolite profiling.

Detailed Steps:

  • Sample Preparation: Harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[16] Grind the frozen tissue to a fine powder.

  • Extraction: Extract metabolites using a cold methanol/chloroform/water solvent system.[3][17]

  • Phase Separation: Centrifuge the mixture to separate the polar (containing organic acids, amino acids, and sugars), non-polar (lipids), and solid (starch, protein) phases.[18]

  • Derivatization: The polar phase is dried and the metabolites are derivatized to increase their volatility for GC-MS analysis. A common two-step derivatization involves methoximation followed by silylation.[19]

  • GC-MS Analysis: The derivatized samples are injected into a GC-MS system for separation and detection.

  • Quantification: The absolute or relative amounts of this compound and glycerate are determined by comparing their peak areas to those of internal standards.[20]

Signaling Pathways and Logical Relationships

The conversion of this compound to glycerate is a key step in the photorespiratory pathway, which is intricately linked to primary carbon and nitrogen metabolism.

Photorespiration cluster_Chloroplast Chloroplast cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol RuBP RuBP PGA_photo 3-PGA RuBP->PGA_photo RuBisCO (O2) Two_PG 2-Phosphoglycolate RuBP->Two_PG RuBisCO (O2) Calvin_Cycle Calvin Cycle PGA_photo->Calvin_Cycle Glycolate_chloro Glycolate Two_PG->Glycolate_chloro Glycolate_pero Glycolate Glycolate_chloro->Glycolate_pero Glycerate_chloro Glycerate PGA_calvin 3-PGA Glycerate_chloro->PGA_calvin Glycerate Kinase PGA_calvin->Calvin_Cycle HPR3 HPR3 (NADPH) Glyoxylate_pero Glyoxylate Glycolate_pero->Glyoxylate_pero Glycine_pero Glycine Glyoxylate_pero->Glycine_pero Glycine_mito Glycine Glycine_pero->Glycine_mito Serine_pero Serine Hydroxypyruvate This compound Serine_pero->Hydroxypyruvate Hydroxypyruvate->Glycerate_chloro HPR3 Glycerate_pero Glycerate Hydroxypyruvate->Glycerate_pero HPR1 Glycerate_cyto Glycerate Hydroxypyruvate->Glycerate_cyto HPR2 Glycerate_pero->Glycerate_chloro HPR1 HPR1 (NADH) Serine_mito Serine Glycine_mito->Serine_mito CO2_NH3 CO2 + NH3 Glycine_mito->CO2_NH3 Serine_mito->Serine_pero HPR2 HPR2 (NADPH) Glycerate_cyto->Glycerate_chloro

Figure 3: The central role of this compound in the photorespiratory pathway.

Conclusion

The metabolism of this compound is a critical control point in the photorespiratory pathway. The existence of multiple, subcellularly distinct hydroxypyruvate reductase isoforms highlights the metabolic flexibility and robustness of this process in plants. A thorough understanding of the enzymes involved, their kinetic properties, and the regulatory mechanisms governing this step is essential for developing strategies to enhance photosynthetic efficiency and crop productivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted role of this compound in plant metabolism.

References

The Central Role of 3-Hydroxypyruvate in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyruvate (3-HP) is a small, three-carbon α-keto acid that holds a critical position in the primary metabolism of plants. Primarily recognized as a key intermediate in the photorespiratory pathway, 3-HP is central to the process that salvages carbon lost due to the oxygenase activity of RuBisCO. The metabolism of 3-HP is tightly regulated and compartmentalized within the plant cell, involving a series of enzymatic reactions that connect the carbon and nitrogen assimilation pathways. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, its biosynthesis, and its metabolic fate. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the fundamental metabolic pathways of plants and the potential for their manipulation.

Natural Occurrence and Quantitative Data

This compound is ubiquitously present in C3 plants, where its concentration can fluctuate based on environmental conditions such as light intensity, CO2 levels, and temperature, all of which influence the rate of photorespiration. The primary site of its synthesis and metabolism is within the photosynthetic tissues, particularly the leaves.

Quantitative analysis of 3-HP in plant tissues is challenging due to its reactive nature and typically low steady-state concentrations. However, studies utilizing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have enabled the quantification of this metabolite. The table below summarizes the available quantitative data for this compound in the model plant Arabidopsis thaliana.

Plant SpeciesTissueDevelopmental StageGrowth ConditionThis compound Concentration (nmol/g FW)Reference
Arabidopsis thaliana (Col-0)Rosette Leaves5.1 (Boyes et al., 2001)Normal Air (Short Day)~0.05[1]
Arabidopsis thaliana (hpr1 mutant)Rosette Leaves5.1 (Boyes et al., 2001)Normal Air (Short Day)~9.5 (190-fold increase)[1]

Biosynthesis and Metabolic Pathways of this compound

The metabolism of this compound is intricately linked with the photorespiratory cycle, a pathway that spans three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion.

Biosynthesis of this compound

This compound is synthesized in the peroxisome from the amino acid serine. This reaction is catalyzed by the enzyme serine-glyoxylate aminotransferase (SGAT) , which transfers the amino group from serine to glyoxylate, producing 3-HP and glycine[2][3].

Biosynthesis_of_3_Hydroxypyruvate Serine Serine SGAT Serine-Glyoxylate Aminotransferase (SGAT) Serine->SGAT Glyoxylate Glyoxylate Glyoxylate->SGAT HP This compound Glycine Glycine SGAT->HP SGAT->Glycine Metabolic_Fate_of_3_Hydroxypyruvate cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_chloroplast Chloroplast HP_perox This compound HPR1 HPR1 (NADH-dependent) HP_perox->HPR1 HP_cyto This compound HP_perox->HP_cyto Transport HP_chloro This compound HP_perox->HP_chloro Transport Glycerate_perox D-Glycerate HPR1->Glycerate_perox Glycerate_chloro D-Glycerate Glycerate_perox->Glycerate_chloro Transport HPR2 HPR2 (NADPH-dependent) HP_cyto->HPR2 Glycerate_cyto D-Glycerate HPR2->Glycerate_cyto Glycerate_cyto->Glycerate_chloro Transport HPR3 HPR3 (NADPH-dependent) HP_chloro->HPR3 HPR3->Glycerate_chloro GLYK Glycerate Kinase (GLYK) Glycerate_chloro->GLYK PGA 3-Phosphoglycerate GLYK->PGA CalvinCycle Calvin-Benson Cycle PGA->CalvinCycle Experimental_Workflow_Extraction Harvest 1. Harvest Plant Tissue (Freeze in Liquid N2) Grind 2. Grind to Fine Powder (under Liquid N2) Harvest->Grind Extract 3. Add 80% Methanol + Internal Standard (Vortex, Heat at 70°C) Grind->Extract Centrifuge1 4. Centrifuge (14,000 rpm, 10 min) Extract->Centrifuge1 Supernatant1 5. Collect Supernatant Centrifuge1->Supernatant1 PhaseSep 6. Add Water and Chloroform (Vortex, Centrifuge) Supernatant1->PhaseSep PolarPhase 7. Collect Upper Polar Phase PhaseSep->PolarPhase Dry 8. Dry in Vacuum Concentrator PolarPhase->Dry Derivatize Ready for Derivatization Dry->Derivatize

References

An In-depth Technical Guide to 3-Hydroxypyruvate: CAS Number and Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Hydroxypyruvate, a key intermediate in various metabolic pathways. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, molecular structure, and biological significance.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound for easy reference and comparison.

ParameterValue
CAS Number 1113-60-6[1][2][3][4][5]
Molecular Formula C₃H₄O₄[1][3][5]
Average Molecular Weight 104.0615 g/mol [1]
Monoisotopic Molecular Weight 104.010958616 g/mol [1]
SMILES OCC(=O)C(O)=O[1][2]
InChI Key HHDDCCUIIUWNGJ-UHFFFAOYSA-N[1][2]
IUPAC Name 3-hydroxy-2-oxopropanoic acid[1]

Molecular Structure

This compound, with the chemical formula C₃H₄O₄, is a beta-keto acid. Its structure consists of a three-carbon chain with a carboxylic acid group, a ketone group at the second carbon (alpha-keto acid), and a hydroxyl group at the third carbon. This structure is crucial for its role as a substrate in various enzymatic reactions.

Metabolic Pathway Involvement

This compound is a significant metabolite in the glycine, serine, and threonine metabolism pathway.[1] One of the key reactions involving this molecule is its formation from L-serine and pyruvate (B1213749), a reaction catalyzed by the enzyme Serine-pyruvate transaminase (EC 2.6.1.51). In this reversible reaction, L-serine donates its amino group to pyruvate, resulting in the formation of this compound and L-alanine.[1] This pathway is integral to the interconversion of amino acids and carbohydrates.

Another critical enzyme in the metabolism of this compound is glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR). This enzyme is responsible for the reduction of hydroxypyruvate to D-glycerate and also plays a role in the detoxification of glyoxylate.[2][5][6]

The following diagram illustrates the enzymatic conversion of L-serine and pyruvate to this compound and L-alanine.

MetabolicPathway cluster_reactants Reactants cluster_products Products L-Serine L-Serine Enzyme Serine-pyruvate transaminase (EC 2.6.1.51) L-Serine->Enzyme Pyruvate Pyruvate Pyruvate->Enzyme This compound This compound L-Alanine L-Alanine Enzyme->this compound Enzyme->L-Alanine

Serine-pyruvate transaminase reaction pathway.

Experimental Protocols

Detailed experimental protocols for studying enzymes involved in this compound metabolism, such as Serine--pyruvate aminotransferase and Glyoxylate reductase/hydroxypyruvate reductase, can be found in the cited literature. These protocols typically involve enzyme assays to measure catalytic activity, protein expression and purification techniques, and structural biology methods like X-ray crystallography to understand the enzyme-substrate interactions. For instance, the activity of Serine-pyruvate transaminase can be assayed by monitoring the formation of L-alanine or this compound using chromatographic or spectrophotometric methods.

References

The Discovery and Metabolic Journey of 3-Hydroxypyruvate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyruvic acid, a simple alpha-keto acid, holds a pivotal position in central metabolism, acting as a key intermediate in fundamental pathways such as serine biosynthesis and photorespiration.[1][2] Its discovery and the subsequent elucidation of its metabolic roles have been instrumental in advancing our understanding of carbon and nitrogen flow in both plants and animals. This technical guide provides an in-depth exploration of the history, discovery, and key experimental findings related to 3-Hydroxypyruvate, tailored for researchers and professionals in the life sciences.

Discovery and Early History

The definitive first isolation and chemical synthesis of this compound are rooted in the mid-20th century, a period marked by significant advancements in chromatography and enzymatic assays. While a single, seminal "discovery" paper is not readily apparent, its existence and characterization emerged from the collective efforts of researchers studying keto acids and amino acid metabolism.

Key contributions that paved the way for understanding this compound include:

  • Early Studies on Keto Acids (c. 1950s): The development of paper chromatography in the early 1950s provided the analytical tools necessary to separate and identify various keto acids from biological extracts.[3][4][5] These methods allowed for the initial detection of a compound with the characteristics of this compound in plant and animal tissues.

  • Enzymatic Formation from Serine (1956): H.J. Sallach's work in 1956 demonstrated the enzymatic conversion of L-serine to this compound, providing a crucial link between amino acid metabolism and this keto acid.[6]

  • Chemical Synthesis and Characterization (1958): A significant milestone was the work of Dickens and Williamson, who, in 1958, published detailed methods for the preparation of lithium hydroxypyruvate and the free acid, hydroxypyruvic acid.[3][7] This provided a stable, purified source of the compound for subsequent biochemical studies.

Metabolic Significance

This compound is a central metabolite in two critical and interconnected pathways: the phosphorylated pathway of serine biosynthesis and the photorespiratory cycle.

Serine Biosynthesis

In the primary pathway for L-serine synthesis, 3-phosphoglycerate, an intermediate of glycolysis, is oxidized to 3-phosphohydroxypyruvate. This is then transaminated to 3-phosphoserine, which is finally hydrolyzed to L-serine. While this compound is not a direct intermediate in this main pathway, it is involved in an alternative route where serine can be converted to this compound through the action of serine-pyruvate aminotransferase.[8]

Photorespiration

The role of this compound in photorespiration, a process that occurs in photosynthetic organisms in the presence of light and high oxygen concentrations, was extensively investigated by N.E. Tolbert and his colleagues.[9][10][11] In this pathway, the enzyme RuBisCO fixes oxygen instead of carbon dioxide, leading to the formation of 2-phosphoglycolate. The subsequent metabolic salvage pathway involves a series of reactions in the chloroplasts, peroxisomes, and mitochondria. Within the peroxisome, serine is converted to this compound, which is then reduced to glycerate by hydroxypyruvate reductase.[9][10] This glycerate can then re-enter the Calvin cycle in the chloroplast.

Key Enzymes in this compound Metabolism

Several key enzymes catalyze the synthesis and conversion of this compound. The discovery and characterization of these enzymes have been fundamental to understanding its metabolic roles.

Hydroxypyruvate Reductase (HPR)
  • Discovery and Characterization: The enzymatic reduction of hydroxypyruvic acid to D-glyceric acid in higher plants was first described by Stafford, Magaldi, and Vennesland in 1954.[12] Subsequent work by N.E. Tolbert's group further localized and characterized hydroxypyruvate reductase in spinach leaf particles.[9]

  • Function: HPR catalyzes the NADH-dependent reduction of this compound to D-glycerate, a key step in the photorespiratory pathway.[9][13]

D-Glycerate Dehydrogenase
  • Discovery and Characterization: This enzyme, which can also catalyze the reduction of this compound, has been studied in various organisms. Comparative studies in higher plants have revealed its distribution and developmental regulation.[8]

  • Function: D-glycerate dehydrogenase catalyzes the reversible oxidation of D-glycerate to this compound, using NAD+ as a cofactor.

Hydroxypyruvate Isomerase
  • Discovery and Characterization: This enzyme was identified and characterized in bacteria such as Bacillus fastidiosus.

  • Function: Hydroxypyruvate isomerase catalyzes the interconversion of this compound and tartronate (B1221331) semialdehyde.

Experimental Protocols

This section provides an overview of the classical experimental methodologies used in the study of this compound. For complete and detailed protocols, consulting the original publications is highly recommended.

Synthesis of Lithium Hydroxypyruvate and Hydroxypyruvic Acid

Reference: Dickens, F., & Williamson, D. H. (1958). The preparation and properties of lithium hydroxypyruvate and hydroxypyruvic acid. Biochemical Journal, 68(1), 74–81.[3]

This foundational paper provides a detailed chemical synthesis method, which was crucial for obtaining a stable and pure form of the compound for subsequent enzymatic and metabolic studies. The protocol involves the oxidation of a suitable precursor followed by purification and crystallization of the lithium salt.

Quantitative Determination of this compound

Reference: Dickens, F., & Williamson, D. H. (1958). The determination of hydroxypyruvate and glycolaldehyde (B1209225). Biochemical Journal, 68(1), 84–88.[7]

A spectrophotometric method was developed based on the enzymatic reduction of this compound by a purified D-glyceric dehydrogenase from liver, monitoring the change in absorbance of NADH at 340 nm. This assay provided a sensitive and specific means of quantifying this compound in biological samples.

Isolation and Assay of Hydroxypyruvate Reductase from Plants

Reference: Stafford, H. A., Magaldi, A., & Vennesland, B. (1954). The enzymatic reduction of hydroxypyruvic acid to D-glyceric acid in higher plants. The Journal of biological chemistry, 207(2), 621–629.[12]

This pioneering work describes the partial purification of hydroxypyruvate reductase from wheat germ and spinach leaves. The experimental protocol involves ammonium (B1175870) sulfate (B86663) fractionation of plant extracts followed by enzymatic assays to measure the reduction of this compound by monitoring the oxidation of NADH.

Quantitative Data

The following tables summarize key quantitative data from historical and contemporary studies on this compound and its associated enzymes.

Table 1: Physicochemical Properties of 3-Hydroxypyruvic Acid [5][13]

PropertyValue
Chemical FormulaC₃H₄O₄
Molar Mass104.06 g/mol
AppearanceWhite solid
IUPAC Name3-Hydroxy-2-oxopropanoic acid

Table 2: Kinetic Properties of Hydroxypyruvate Reductase (HPR)

OrganismSubstrateKm (µM)CofactorReference
Spinach LeavesHydroxypyruvate~150NADHTolbert et al. (1970)[9]
Arabidopsis thalianaHydroxypyruvate-NADH/NADPHTimm et al. (2008)[14]

Table 3: Properties of D-Glycerate Dehydrogenase

OrganismMolecular Weight (kDa)SubstratesReference
Rat Liver-D-Glycerate, HydroxypyruvateDawkins & Dickens (1965)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.

Serine_Biosynthesis ThreePG 3-Phosphoglycerate (from Glycolysis) ThreePHP 3-Phosphohydroxypyruvate ThreePG->ThreePHP 3-Phosphoglycerate Dehydrogenase ThreePS 3-Phosphoserine ThreePHP->ThreePS Phosphoserine Aminotransferase Serine L-Serine ThreePS->Serine Phosphoserine Phosphatase Hydroxypyruvate This compound Serine->Hydroxypyruvate Serine-Pyruvate Aminotransferase (Alternative Pathway) Experimental_Workflow cluster_extraction Extraction and Purification cluster_assay Enzymatic Assay Plant_Material Plant Material (e.g., Spinach, Wheat Germ) Homogenization Homogenization in Buffer Plant_Material->Homogenization Centrifugation1 Centrifugation (remove debris) Homogenization->Centrifugation1 Supernatant1 Crude Extract Centrifugation1->Supernatant1 Ammonium_Sulfate Ammonium Sulfate Fractionation Supernatant1->Ammonium_Sulfate Centrifugation2 Centrifugation Ammonium_Sulfate->Centrifugation2 Protein_Pellet Protein Pellet Centrifugation2->Protein_Pellet Dialysis Dialysis Protein_Pellet->Dialysis Purified_Enzyme Partially Purified Enzyme (e.g., HPR) Dialysis->Purified_Enzyme Add_Enzyme Add Purified Enzyme Purified_Enzyme->Add_Enzyme Assay_Mix Assay Mixture: - Buffer - this compound - NADH Assay_Mix->Add_Enzyme Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) Data_Analysis Calculate Rate of NADH Oxidation Spectrophotometer->Data_Analysis Add_Enzyme->Spectrophotometer

References

Elucidating the 3-Hydroxypyruvate Metabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 3-Hydroxypyruvate metabolic pathway, a crucial intersection in cellular metabolism, most prominently featured in the photorespiratory cycle of plants. The guide details the core enzymatic reactions, presents quantitative kinetic data, outlines key experimental protocols for its study, and visualizes the intricate relationships within the pathway and its experimental investigation.

The Core this compound Metabolic Pathway

The this compound metabolic pathway is a central route for the metabolism of serine and the detoxification of glyoxylate. In photosynthetic organisms, it is an indispensable part of the photorespiratory pathway, salvaging carbon lost through the oxygenase activity of RuBisCO. The pathway involves a series of enzymatic conversions spanning multiple cellular compartments, including peroxisomes, the cytosol, and mitochondria.

The canonical pathway begins with the transamination of L-serine to this compound, catalyzed by Serine-glyoxylate aminotransferase (SGAT). Subsequently, this compound is reduced to D-glycerate by Hydroxypyruvate Reductase (HPR). This D-glycerate can then re-enter the Calvin cycle in the chloroplast after phosphorylation. In humans, the enzyme Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) performs a similar reduction and is critical for preventing the buildup of glyoxylate, a precursor to oxalate; defects in this enzyme lead to primary hyperoxaluria type 2.[1]

3_Hydroxypyruvate_Metabolic_Pathway Core this compound Metabolic Pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_chloroplast Chloroplast Serine L-Serine HP This compound Serine->HP SGAT Glyoxylate Glyoxylate Glycine (B1666218) Glycine Glyoxylate->Glycine SGAT Glycerate D-Glycerate HP->Glycerate HPR1 (NADH -> NAD+) HP_cyto This compound HP->HP_cyto Transport Glycerate_chloro D-Glycerate Glycerate->Glycerate_chloro Transport Glycerate_cyto D-Glycerate HP_cyto->Glycerate_cyto HPR2 (NADPH -> NADP+) Glycerate_cyto->Glycerate_chloro Transport PGA 3-PGA Glycerate_chloro->PGA Glycerate Kinase (ATP -> ADP) CalvinCycle Calvin Cycle PGA->CalvinCycle Enters Calvin Cycle

Core reactions of the this compound pathway in a plant cell.

Quantitative Data: Enzyme Kinetics

The efficiency and substrate affinity of the core enzymes in the this compound pathway are critical for understanding metabolic flux. The following tables summarize key kinetic parameters from different organisms.

Table 1: Kinetic Parameters of Serine-Glyoxylate Aminotransferase (SGAT)

OrganismSubstrateKm (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference(s)
Arabidopsis thaliana (recombinant)L-Serine2.476.42.59 x 10³[2]
Arabidopsis thaliana (recombinant)L-Alanine0.872.863.29 x 10³[2]
Arabidopsis thaliana (native)L-Alanine1.25--[3]
Arabidopsis thaliana (native)Glycine2.83--[3]
Spinach (peroxisomal)Glyoxylate0.15--[4][5]
Spinach (peroxisomal)Amino Acids2 - 3--[4][5]

Table 2: Kinetic Parameters of Hydroxypyruvate Reductase (HPR) and Homologs

Organism / EnzymeSubstrateCofactorKm (mM)Vmaxkcat (s⁻¹)Reference(s)
Spinach (NADPH-dependent)HydroxypyruvateNADPH0.3 (pH 8.2)Highest at pH 5.5-6.5-[6][7]
Spinach (NADPH-dependent)HydroxypyruvateNADPH0.8 (pH 5.5-6.5)--[6][7]
Arabidopsis thaliana (HPPR2)Hydroxypyruvic acid-0.16 ± 0.01-13.9 ± 0.3[8]
Arabidopsis thaliana (HPR1)Hydroxypyruvic acid-0.13 ± 0.01-134.1 ± 3.4[8]
Homo sapiens (GRHPR)HydroxypyruvateNADPH0.5--[1]
Homo sapiens (GRHPR)GlyoxylateNADPH1.25--[1]

Table 3: Kinetic Parameters of Glycerate Dehydrogenase (GDH)

Organism / EnzymeSubstrateCofactorKm (mM)Vmaxkcat (s⁻¹)Reference(s)
Homo sapiens (GRHPR)D-GlycerateNADP⁺20Low activity-[1]
Homo sapiens (GRHPR)NADPH-0.08--[1]
Homo sapiens (GRHPR)NADP⁺-0.03--[1]

Experimental Protocols for Pathway Elucidation

Spectrophotometric Assay of Hydroxypyruvate Reductase (HPR) Activity

This protocol details a continuous spectrophotometric assay to measure the activity of HPR by monitoring the oxidation of NAD(P)H.

Principle: Hydroxypyruvate Reductase catalyzes the reduction of this compound to D-glycerate using NADH or NADPH as a cofactor. The rate of the reaction is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H (ε = 6.22 mM⁻¹cm⁻¹).[3]

Reagents:

  • Assay Buffer: 100 mM HEPES-KOH, pH 7.5

  • NADH or NADPH solution: 10 mM stock in Assay Buffer

  • This compound solution: 100 mM stock in water (prepare fresh)

  • Enzyme extract or purified protein

Procedure:

  • Prepare a reaction mixture in a 1 mL quartz cuvette containing:

    • 880 µL Assay Buffer

    • 100 µL this compound solution (final concentration: 10 mM)

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C) in a temperature-controlled spectrophotometer.

  • Initiate the reaction by adding 20 µL of 10 mM NADH or NADPH solution (final concentration: 0.2 mM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

  • To determine the specific activity, subtract the rate of non-enzymatic NAD(P)H oxidation by running a blank reaction without the enzyme extract.

  • Calculate the enzyme activity using the Beer-Lambert law.

HPR_Assay_Workflow Workflow for HPR Spectrophotometric Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer, Substrate (HP), and Cofactor (NADH/NADPH) A1 Mix Buffer and HP in Cuvette P1->A1 P2 Prepare Enzyme Extract or Purified Protein A3 Initiate with NADH/NADPH P2->A3 A2 Equilibrate Temperature in Spectrophotometer A1->A2 A2->A3 A4 Monitor A340 nm Decrease A3->A4 D1 Calculate Rate (ΔA340/min) A4->D1 D3 Calculate Specific Activity D1->D3 D2 Run Blank (No Enzyme) D2->D3

Workflow for the spectrophotometric assay of HPR activity.
Quantification of this compound by HPLC

This protocol provides a general method for the separation and quantification of this compound and other organic acids from biological samples using High-Performance Liquid Chromatography (HPLC).

Principle: Organic acids, including this compound, are separated based on their polarity using a reversed-phase column (e.g., C18) or an ion-exchange column. Detection is typically achieved using a UV detector at a low wavelength (around 210 nm), where the carboxyl group absorbs light.[9][10][11]

Equipment and Reagents:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column or an organic acid analysis column (e.g., Aminex HPX-87H)

  • Mobile Phase: e.g., 25 mM potassium phosphate (B84403) buffer, pH 2.5, or dilute sulfuric acid (5 mM)[12]

  • Acetonitrile (for column cleaning)

  • This compound standard

  • Metabolite extraction solvent (e.g., ice-cold 80% methanol)

Procedure:

  • Sample Preparation:

    • Homogenize frozen biological tissue in ice-cold extraction solvent.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Inject 10-20 µL of the filtered sample extract.

    • Run the analysis isocratically for a set time (e.g., 20-30 minutes).

    • Monitor the absorbance at 210 nm.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of this compound.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

Workflow for ¹³C-Metabolic Flux Analysis (MFA)

This section outlines the general workflow for investigating the this compound pathway using stable isotope labeling.

Principle: ¹³C-MFA is a powerful technique to quantify the in vivo rates (fluxes) of metabolic reactions. A ¹³C-labeled substrate (e.g., ¹³CO₂) is supplied to the biological system. As the label is incorporated into downstream metabolites, the mass distribution of these metabolites changes. By measuring the isotopic labeling patterns using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative contributions of different pathways to the production of a metabolite can be calculated.[13][14][15]

MFA_Workflow General Workflow for 13C-Metabolic Flux Analysis Start Start: Experimental Design (Choose Tracer & Timepoints) Labeling Isotope Labeling (e.g., Feed ¹³CO₂ to Plants) Start->Labeling Quenching Rapidly Quench Metabolism (e.g., Liquid N₂) Labeling->Quenching Extraction Metabolite Extraction (e.g., Cold Solvent) Quenching->Extraction Analysis Isotopomer Analysis (LC-MS or GC-MS) Extraction->Analysis Data Measure Mass Isotopomer Distributions Analysis->Data Modeling Computational Modeling & Flux Calculation Data->Modeling Results Determine Intracellular Metabolic Fluxes Modeling->Results

General workflow for ¹³C-Metabolic Flux Analysis.

Regulation of the this compound Pathway

The flux through the this compound pathway is tightly regulated at multiple levels to meet the metabolic demands of the cell and respond to environmental cues.

Transcriptional Regulation: The genes encoding photorespiratory enzymes, including those in the this compound pathway, are generally co-expressed and induced by light.[16] However, studies in Arabidopsis suggest that rapid adjustments to changing CO₂ levels are managed primarily at the level of enzyme activity rather than through significant transcriptional changes.[16] In yeast, the HPR1 gene has been identified as a global positive regulator of the transcription of many unrelated genes, suggesting a broader role in transcriptional control beyond its metabolic function.[16][17][18][19][20]

Post-Translational Modification: Post-translational modifications provide a rapid mechanism for modulating enzyme activity. In Arabidopsis, HYDROXYPYRUVATE REDUCTASE 1 (HPR1) activity can be regulated by phosphorylation. A phosphomimetic mutation at threonine 335 (T335D) was shown to reduce the enzyme's NADH-dependent activity while enhancing its NADPH-dependent activity.[21] This suggests that phosphorylation could shift the cofactor preference of HPR1, thereby altering the peroxisomal redox balance. Additionally, Tyr nitration has been reported to inhibit pea HPR1 activity, indicating a role for reactive nitrogen species in regulating the pathway.[21]

Metabolic Regulation: The pathway is also subject to regulation by its own intermediates and other metabolites. For instance, several photorespiratory metabolites, including glycine and serine, act as signaling molecules that can induce the transcription of photorespiratory genes.[16] The enzyme NADPH-dependent hydroxypyruvate reductase from spinach is subject to strong substrate inhibition by hydroxypyruvate at pH values above 6.0.[7]

Relevance in Research and Drug Development

Understanding the this compound pathway is critical for both agricultural and biomedical research. In agriculture, manipulating the photorespiratory pathway is a key strategy for improving crop yields, as photorespiration can significantly reduce the efficiency of photosynthesis. A thorough understanding of the enzymes in the this compound pathway is essential for these bioengineering efforts.

In the context of human health, the enzyme Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) is of significant interest. Deficiency in this enzyme leads to primary hyperoxaluria type 2, a rare genetic disorder characterized by the accumulation of oxalate, leading to kidney stones and renal failure.[1] Therefore, GRHPR is a potential target for therapeutic intervention. A detailed understanding of its kinetic properties and regulation is crucial for the development of drugs to treat this condition.

References

The Biological Functions of 3-Hydroxypyruvate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxypyruvate (3-HP) is a pivotal alpha-keto acid intermediate situated at the crossroads of several fundamental metabolic pathways. While historically viewed as a simple metabolic intermediate, emerging research has unveiled its multifaceted roles in cellular physiology, from central carbon metabolism to the regulation of critical signaling pathways. This technical guide provides an in-depth exploration of the core biological functions of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its metabolic significance, enzymatic regulation, and its burgeoning role in disease and therapeutics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Metabolic Pathways Involving this compound

This compound is a key player in at least three major metabolic routes: the phosphorylated pathway of serine biosynthesis, the glycerate pathway, and photorespiration in plants. These pathways highlight its integral role in linking glycolysis and amino acid metabolism.

The Phosphorylated Pathway of Serine Biosynthesis

The primary route for de novo L-serine synthesis in many organisms, including humans, is the phosphorylated pathway, which begins with the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG).[1][2] In this pathway, 3-phosphohydroxypyruvate, a phosphorylated precursor of this compound, is a key intermediate.[2] The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate.[2] This is the rate-limiting step in serine biosynthesis.[3] Subsequently, phosphoserine aminotransferase (PSAT1) converts 3-phosphohydroxypyruvate to phosphoserine, which is then dephosphorylated by phosphoserine phosphatase (PSPH) to yield serine.[1][4] This pathway is crucial not only for providing the building blocks for proteins but also for supplying precursors for the synthesis of other amino acids (glycine and cysteine), nucleotides, and for one-carbon metabolism.[1][4] Upregulation of this pathway is a hallmark of certain cancers, making it a target for drug development.[1]

Phosphorylated_Pathway 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 (Glutamate -> α-Ketoglutarate) Serine Serine Phosphoserine->Serine PSPH (H2O -> Pi) Glycerate_Pathway Serine Serine This compound This compound Serine->this compound Serine-Pyruvate Aminotransferase D-Glycerate D-Glycerate This compound->D-Glycerate Hydroxypyruvate Reductase (NADH -> NAD+) 2-Phosphoglycerate 2-Phosphoglycerate D-Glycerate->2-Phosphoglycerate Glycerate Kinase (ATP -> ADP) Photorespiration cluster_peroxisome Peroxisome cluster_chloroplast Chloroplast Serine_p Serine 3-Hydroxypyruvate_p This compound Serine_p->3-Hydroxypyruvate_p Aminotransferase Glycerate_p Glycerate 3-Hydroxypyruvate_p->Glycerate_p HPR1 (NADH) Glycerate_c Glycerate Glycerate_p->Glycerate_c Transport 3-PGA_c 3-Phosphoglycerate Glycerate_c->3-PGA_c Glycerate Kinase Calvin Cycle Calvin Cycle 3-PGA_c->Calvin Cycle HIF_Regulation Hyperoxia Hyperoxia This compound This compound Hyperoxia->this compound induces Proline_Hydroxylation Proline Hydroxylation This compound->Proline_Hydroxylation increases Angiogenesis Angiogenesis This compound->Angiogenesis inhibits (angiostatic effect) HIF-1α_Degradation HIF-1α Degradation Proline_Hydroxylation->HIF-1α_Degradation promotes HIF-1α HIF-1α HIF-1α->HIF-1α_Degradation HIF-1α_Degradation->Angiogenesis inhibits Metabolomics_Workflow Sample_Collection 1. Sample Collection (e.g., cells, tissue, plasma) Metabolite_Extraction 2. Metabolite Extraction (e.g., with methanol/water) Sample_Collection->Metabolite_Extraction LC_MS_Analysis 3. LC-MS Analysis (e.g., HILIC-MS) Metabolite_Extraction->LC_MS_Analysis Data_Processing 4. Data Processing (Peak detection, alignment) LC_MS_Analysis->Data_Processing Metabolite_Identification 5. Metabolite Identification (Based on mass and retention time) Data_Processing->Metabolite_Identification Quantification 6. Quantification (Using internal standards) Metabolite_Identification->Quantification

References

The Pivotal Role of 3-Hydroxypyruvate in Serine-Glycine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine and glycine (B1666218) are central nodes in cellular metabolism, providing essential precursors for the biosynthesis of proteins, nucleotides, and lipids. Furthermore, their metabolism is intricately linked to one-carbon (1C) metabolism, which is crucial for cellular methylation reactions and redox homeostasis. While the canonical pathway for de novo serine biosynthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933) is well-established, an alternative pathway involving 3-hydroxypyruvate is gaining recognition for its significant contributions to cellular metabolite pools and its implications in human health and disease. This technical guide provides an in-depth exploration of the role of this compound in serine-glycine metabolism, detailing the key enzymatic reactions, regulatory mechanisms, and its connection to pathological conditions such as Primary Hyperoxaluria Type 2 and cancer. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and therapeutic development in this critical area of metabolic investigation.

Introduction to Serine-Glycine One-Carbon Metabolism

The serine-glycine one-carbon (SGOC) metabolic network is a fundamental biochemical pathway that integrates glucose and amino acid metabolism to support a wide array of cellular functions.[1] The de novo synthesis of serine typically begins with the glycolytic intermediate 3-phosphoglycerate (3-PG).[2] This pathway is not only a primary source of serine and glycine but also the major contributor of one-carbon units to the folate cycle, which are essential for the synthesis of purines, thymidylate, and for the remethylation of homocysteine to methionine. The reversible conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a key reaction that links serine metabolism directly to the one-carbon pool.[3]

The Canonical Serine Synthesis Pathway (SSP)

The primary route for de novo serine biosynthesis, often upregulated in proliferating cells, involves three enzymatic steps branching off from glycolysis:

  • Oxidation of 3-Phosphoglycerate: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD⁺-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate.[4]

  • Transamination: Phosphoserine aminotransferase 1 (PSAT1) transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding 3-phosphoserine and α-ketoglutarate.[2]

  • Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-phosphoserine to produce L-serine.[2]

The Alternative Pathway: The Role of this compound

An alternative route for serine metabolism involves the intermediate this compound. This pathway provides a direct link between serine catabolism and the generation of D-glycerate, a gluconeogenic precursor. The key enzymes in this pathway are:

  • Transamination of Serine: Alanine-glyoxylate aminotransferase 2 (AGXT2), a mitochondrial enzyme with broad substrate specificity, can catalyze the transamination of L-serine to this compound.[5][6] This reaction typically uses pyruvate (B1213749) as the amino group acceptor, producing alanine.

  • Reduction of this compound: Glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR), also known as D-glycerate dehydrogenase, catalyzes the NADPH-dependent reduction of this compound to D-glycerate.[2][7] D-glycerate can then be phosphorylated to 2-phosphoglycerate and enter glycolysis or gluconeogenesis.

Metabolic Pathways and Interconnections

The following diagrams illustrate the key metabolic pathways involving this compound in serine-glycine metabolism.

Serine_Glycine_Metabolism cluster_glycolysis Glycolysis cluster_ssp Canonical Serine Synthesis Pathway cluster_alternative Alternative Pathway cluster_one_carbon One-Carbon Metabolism 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine PSAT1 (Glutamate -> α-KG) L-Serine_ssp L-Serine 3-Phosphoserine->L-Serine_ssp PSPH L-Serine_alt L-Serine Glycine Glycine L-Serine_ssp->Glycine SHMT1/2 5,10-Methylene-THF 5,10-Methylene- Tetrahydrofolate This compound This compound D-Glycerate D-Glycerate This compound->D-Glycerate GRHPR (NADPH -> NADP+) L-Serine_alt->this compound AGXT2 (Pyruvate -> Alanine) Glycine->5,10-Methylene-THF SHMT1/2 (THF) THF Tetrahydrofolate

Overview of Serine-Glycine Metabolism.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in this compound and serine-glycine metabolism.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganismSubstrateKm (mM)Vmax (nmol/min/mg protein)Inhibitors
PHGDH Human3-Phosphoglycerate~0.02-L-Serine (allosteric)[4][8]
HumanNAD⁺~0.1-CBR-5884[1]
SHMT1/2 Plasmodium vivaxL-Serine0.86--
Plasmodium vivaxTetrahydrofolate0.35--
AGXT2 RatGlyoxylate1.0--
Ratβ-aminoisobutyric acid0.12--
GRHPR Human (Liver)Hydroxypyruvate0.5350-940Glyoxylate[9]
Human (Liver)NADPH0.08
Human (Liver)D-Glycerate20
Human (Liver)NADP⁺0.03
Human (Liver)Glyoxylate1.25129-209
Human (Liver)NADPH0.33
Bacillus subtilisHydroxypyruvate-27,300
Bacillus subtilisGlyoxylate-20,200

Table 2: Metabolite Concentrations in Human Tissues

MetaboliteTissueConcentrationReference
Glycerol (B35011) Adipose Tissue232 ± 33 µmol/L[10]
Skeletal Muscle96 ± 8 µmol/L[10]
Arterialized Plasma59 ± 6 µmol/L[10]
Lactate (B86563) Adipose Tissue1.1 ± 0.2 mmol/L[10]
Skeletal Muscle1.9 ± 0.4 mmol/L[10]
Arterialized Blood0.6 ± 0.1 mmol/L[10]

Experimental Protocols

Enzyme Assay for Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

This protocol is adapted from methodologies used for the characterization of human GRHPR.[11]

Principle: The activity of GRHPR is determined by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the reduction of hydroxypyruvate to D-glycerate.

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.6

  • 10 mM Hydroxypyruvate solution

  • 10 mM NADPH solution

  • Enzyme preparation (e.g., tissue homogenate, purified enzyme)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL of 100 mM Potassium phosphate buffer, pH 7.6

    • 100 µL of 10 mM Hydroxypyruvate solution

    • 50 µL of enzyme preparation

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of 10 mM NADPH solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Enzyme Assay for Alanine-Glyoxylate Aminotransferase 2 (AGXT2)

This protocol is based on the measurement of pyruvate formation from the transamination of L-alanine and glyoxylate.

Principle: The pyruvate produced by AGXT2 is measured in a coupled reaction with lactate dehydrogenase (LDH), which catalyzes the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is proportional to the AGXT2 activity.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.4

  • 200 mM L-alanine solution

  • 50 mM Glyoxylate solution

  • 10 mM NADH solution

  • Lactate dehydrogenase (LDH) solution (e.g., 100 units/mL)

  • Enzyme preparation (e.g., mitochondrial fraction, purified enzyme)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 700 µL of 100 mM Tris-HCl buffer, pH 8.4

    • 100 µL of 200 mM L-alanine solution

    • 50 µL of 10 mM NADH solution

    • 10 µL of LDH solution

    • 50 µL of enzyme preparation

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of 50 mM Glyoxylate solution.

  • Monitor the decrease in absorbance at 340 nm for 10-15 minutes.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Quantification of Serine and Glycine by Mass Spectrometry

This method provides a general workflow for the analysis of serine and glycine in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation:

  • Extraction: Homogenize tissue samples or cell pellets in a suitable solvent (e.g., 80% methanol) to extract metabolites.

  • Deproteinization: Centrifuge the extract to pellet proteins and other cellular debris.

  • Derivatization (for GC-MS): The supernatant containing the metabolites is dried and then derivatized to increase volatility for GC-MS analysis. A common derivatization agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography column (e.g., a HILIC column for polar metabolites).

  • Mass Spectrometry Detection: Detect and quantify the metabolites using a mass spectrometer operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for high selectivity and sensitivity.

Isotope Dilution: For absolute quantification, a known amount of a stable isotope-labeled internal standard for serine (e.g., ¹³C₃,¹⁵N-Serine) and glycine (e.g., ¹³C₂,¹⁵N-Glycine) is added to the sample prior to extraction.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Metabolite Extraction Sample->Extraction Deproteinization Deproteinization Extraction->Deproteinization Derivatization Derivatization (for GC-MS) Deproteinization->Derivatization LCMS LC-MS/MS Analysis Deproteinization->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (using stable isotope standards) GCMS->Quantification LCMS->Quantification FluxAnalysis Metabolic Flux Analysis Quantification->FluxAnalysis

Workflow for Metabolite Quantification.

Regulation of the this compound Pathway

The flux through the alternative pathway involving this compound is subject to regulation at multiple levels:

  • Substrate Availability: The concentrations of serine, pyruvate, and NADPH will directly influence the rates of the AGXT2 and GRHPR catalyzed reactions.

  • Gene Expression: The expression of the GRHPR gene can be regulated by various factors. For instance, studies in mice have shown that the peroxisome proliferator-activated receptor alpha (PPARα) can upregulate GRHPR expression.[12]

  • Allosteric Regulation: While allosteric regulation of GRHPR has not been extensively characterized, the enzyme's activity can be inhibited by its product, glyoxylate.[9]

Clinical Relevance

Primary Hyperoxaluria Type 2 (PH2)

PH2 is an autosomal recessive disorder caused by mutations in the GRHPR gene, leading to a deficiency in the GRHPR enzyme.[7] This deficiency impairs the reduction of glyoxylate to glycolate, leading to the accumulation of glyoxylate, which is then oxidized to oxalate (B1200264). The overproduction of oxalate results in the formation of calcium oxalate crystals in the kidneys, leading to nephrocalcinosis and recurrent kidney stones.[13] Diagnosis of PH2 involves measuring elevated levels of oxalate and L-glycerate in the urine and can be confirmed by enzymatic assay of GRHPR activity in a liver biopsy or by genetic testing.[13]

Cancer Metabolism

The serine-glycine one-carbon network is frequently upregulated in cancer to support rapid cell proliferation.[2][3] While the canonical serine synthesis pathway has been the primary focus of cancer metabolism research, the alternative pathway involving this compound may also play a significant role. The production of D-glycerate can fuel gluconeogenesis, providing a source of glucose for cancer cells. Furthermore, the activity of AGXT2 and GRHPR can influence the cellular redox state through the consumption of NADPH. The intricate connections between these pathways and their roles in tumorigenesis are active areas of investigation.

Future Directions

The role of this compound in serine-glycine metabolism is a rapidly evolving field of research. Future studies are needed to:

  • Elucidate the regulatory mechanisms that control the flux of metabolites through the alternative pathway in different tissues and disease states.

  • Develop specific and potent inhibitors for the key enzymes in this pathway, such as AGXT2 and GRHPR, which could serve as novel therapeutic agents for diseases like PH2 and certain types of cancer.

  • Further investigate the metabolic fate of D-glycerate and its contribution to various metabolic pathways, including gluconeogenesis and the pentose (B10789219) phosphate pathway.

  • Utilize advanced metabolic flux analysis techniques with stable isotope tracers to precisely quantify the contribution of the this compound pathway to serine and glycine homeostasis under various physiological and pathological conditions.

Conclusion

This compound is a key metabolic intermediate that connects serine catabolism to gluconeogenesis and redox balance. The alternative pathway involving AGXT2 and GRHPR provides a significant, and perhaps underappreciated, route for serine metabolism with important implications for human health. A thorough understanding of the enzymology, regulation, and physiological role of this pathway is essential for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders and cancer. This technical guide provides a foundational resource to stimulate further research in this exciting and clinically relevant area of metabolism.

References

The Enzymatic Conversion of D-Glycerate to 3-Hydroxypyruvate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion between D-glycerate and 3-hydroxypyruvate is a critical reversible reaction in central metabolism, primarily catalyzed by the enzyme D-glycerate dehydrogenase (EC 1.1.1.29). This enzyme, also known as hydroxypyruvate reductase or, in humans, glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR), plays a pivotal role in several metabolic pathways, including the synthesis of serine and the metabolism of glyoxylate and dicarboxylate.[1][2] Its activity is crucial for maintaining metabolic homeostasis, and its dysfunction is implicated in metabolic disorders such as primary hyperoxaluria type 2. This guide provides an in-depth overview of the enzyme, its kinetics, detailed experimental protocols for activity assays, and its context within key metabolic pathways.

The Core Reaction and Enzyme: D-Glycerate Dehydrogenase

D-glycerate dehydrogenase catalyzes the NAD(P)+-dependent oxidation of D-glycerate to this compound and the corresponding NAD(P)H-dependent reduction of this compound to D-glycerate.[1][2] The reaction is reversible, with the directionality influenced by the cellular concentrations of substrates and cofactors.

Reaction:

(R)-glycerate + NAD(P)+ <=> this compound + NAD(P)H + H+[1][2]

This enzyme belongs to the family of oxidoreductases.[1] In humans, the enzyme is encoded by the GRHPR gene and exhibits broad tissue expression, with predominant activity in the liver.[2][3] Beyond its primary substrates, human GRHPR also possesses glyoxylate reductase activity, converting glyoxylate to glycolate, which is vital for preventing the accumulation of oxalate.[2][3]

Kinetic Parameters

The catalytic efficiency of D-glycerate dehydrogenase is described by its kinetic parameters, which can vary depending on the source of the enzyme, pH, and substrate concentrations. A summary of reported kinetic data is presented below.

Enzyme SourceSubstrateCoenzymeApparent Km (mmol/L)Optimal pHReference
Human LiverD-GlycerateNADP+208.0[4]
Human LiverThis compoundNADPH0.56.0[4]
Human LiverNADP+-0.038.0[4]
Human LiverNADPH-0.086.0[4]
Beef LiverDL-GlycerateNAD(P)+1.4-[4]
Beef LiverHydroxypyruvateNAD(P)H0.004-[4]

Metabolic Significance

The conversion of D-glycerate to this compound is a key step in several interconnected metabolic pathways.

Serine Biosynthesis

In the serine biosynthesis pathway, D-glycerate can be phosphorylated to 2-phosphoglycerate, which then enters the pathway leading to L-serine synthesis.[2] This pathway is crucial for producing serine for protein synthesis and as a precursor for other biomolecules.

Serine_Biosynthesis cluster_phosphorylated Phosphorylated Pathway cluster_glycerate Glycerate Pathway 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH D-Glycerate D-Glycerate This compound This compound D-Glycerate->this compound D-Glycerate Dehydrogenase This compound->L-Serine Aminotransferase

Serine Biosynthesis Pathways.
Glyoxylate and Dicarboxylate Metabolism

This pathway is central to the metabolism of two-carbon compounds. D-glycerate dehydrogenase activity is integral to this network, connecting the metabolism of glycerate with that of glyoxylate.

Glyoxylate_Metabolism cluster_main Glyoxylate and Dicarboxylate Metabolism Glycolate Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase Glyoxylate->Glycolate Glyoxylate Reductase (GRHPR) Oxalate Oxalate Glyoxylate->Oxalate Lactate Dehydrogenase Glycerate D-Glycerate Hydroxypyruvate This compound Hydroxypyruvate->Glycerate D-Glycerate Dehydrogenase (GRHPR) Serine Serine Serine->Hydroxypyruvate Aminotransferase

Key Reactions in Glyoxylate Metabolism.

Experimental Protocols

The activity of D-glycerate dehydrogenase is typically measured using a spectrophotometric assay that monitors the change in absorbance of NADH or NADPH at 340 nm.[1]

Assay for D-Glycerate Oxidation (Forward Reaction)

This protocol measures the conversion of D-glycerate to this compound by monitoring the production of NAD(P)H.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 9.0)

  • D-Glycerate solution (1 M)

  • NAD+ or NADP+ solution (10 mM)

  • Enzyme sample (e.g., purified D-glycerate dehydrogenase or cell lysate)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of potassium phosphate buffer

    • 100 µL of D-glycerate solution

    • 50 µL of NAD+ or NADP+ solution

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 10-50 µL of the enzyme sample.

  • Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).

Assay for this compound Reduction (Reverse Reaction)

This protocol measures the conversion of this compound to D-glycerate by monitoring the consumption of NAD(P)H.[1]

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • This compound solution (10 mM)

  • NADH or NADPH solution (2.5 mM)

  • Enzyme sample

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of potassium phosphate buffer

    • 100 µL of this compound solution

    • 50 µL of NADH or NADPH solution

  • Incubate the mixture at a constant temperature for 5 minutes.

  • Initiate the reaction by adding 10-50 µL of the enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

Workflow for Enzyme Activity Measurement

The general workflow for determining D-glycerate dehydrogenase activity from a biological sample is outlined below.

Enzyme_Assay_Workflow SamplePrep Sample Preparation (e.g., Tissue Homogenization, Cell Lysis) ProteinQuant Protein Quantification (e.g., Bradford Assay) SamplePrep->ProteinQuant ReactionSetup Reaction Mixture Preparation ProteinQuant->ReactionSetup Spectro Spectrophotometric Measurement (ΔA340/min) ReactionSetup->Spectro DataAnalysis Data Analysis (Calculation of Specific Activity) Spectro->DataAnalysis

General Workflow for Enzyme Activity Assay.

Conclusion

The enzymatic conversion of D-glycerate to this compound, catalyzed by D-glycerate dehydrogenase, is a fundamental reaction with significant implications for cellular metabolism and human health. Understanding the kinetics, regulation, and measurement of this enzyme's activity is crucial for researchers in metabolic diseases and drug development. The protocols and data presented in this guide offer a comprehensive resource for studying this vital enzymatic reaction. Further research into the specific inhibitors and activators of this enzyme could provide therapeutic avenues for related metabolic disorders.

References

A Technical Guide to 3-Hydroxypyruvate as a Precursor in Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Hydroxypyruvate (3-HP) is a pivotal, yet often transient, keto acid that serves as a key intermediate at the crossroads of carbon and nitrogen metabolism. While not as universally recognized as its structural relative, pyruvate, 3-HP plays indispensable roles in fundamental biological processes, most notably in plant photorespiration and in alternative pathways of L-serine biosynthesis across various domains of life. Its strategic position makes the enzymes that produce and consume it attractive targets for metabolic engineering and potential therapeutic intervention. This technical guide provides an in-depth overview of the biosynthetic pathways involving this compound, presents quantitative data on key enzymes, details relevant experimental protocols for its study, and explores its relevance in the context of disease and drug development.

Core Biosynthetic Pathways Involving this compound

This compound is primarily involved in two major metabolic routes: the photorespiratory C2 cycle in plants and algae, and the glycerate pathway for serine biosynthesis.

The Photorespiratory Pathway

In photosynthetic organisms, the enzyme RuBisCO can react with O₂ instead of CO₂, initiating the photorespiratory pathway—a crucial metabolic salvage operation. Within this pathway, this compound is a central intermediate. The process begins with the conversion of L-serine to this compound in the peroxisome, a reaction catalyzed by serine:glyoxylate aminotransferase (SGAT).[1] Subsequently, 3-HP is reduced to D-glycerate by hydroxypyruvate reductase (HPR). In plants like Arabidopsis thaliana, this reduction step exhibits significant redundancy, with multiple HPR isoforms localized in different cellular compartments, ensuring pathway robustness.[2][3]

  • HPR1: A peroxisomal, NADH-dependent enzyme that handles the bulk of 3-HP reduction in the core cycle.[3]

  • HPR2: A cytosolic, NADPH-dependent enzyme providing an efficient extra-peroxisomal bypass.[3]

  • HPR3: A chloroplast-localized enzyme that can also reduce 3-HP, offering an additional compensatory route.[2]

The resulting glycerate is then phosphorylated in the chloroplast to re-enter the Calvin-Benson cycle, completing the salvage pathway.

Diagram 1: Role of this compound in Plant Photorespiration.
The Glycerate Pathway (Non-Phosphorylated Serine Biosynthesis)

Separate from the canonical "phosphorylated pathway" that proceeds via 3-phosphoglycerate, many organisms possess a "glycerate pathway" for L-serine synthesis. This pathway represents a branch from glycolysis where D-glycerate is the entry point. D-glycerate is first oxidized to this compound by an NAD(P)⁺-dependent D-glycerate dehydrogenase (EC 1.1.1.29).[4] Subsequently, 3-HP undergoes transamination, typically using L-glutamate or L-alanine as the amino donor, to yield L-serine. This reaction is catalyzed by a serine aminotransferase (e.g., serine:pyruvate aminotransferase, EC 2.6.1.51).[5][6]

G Glycolysis Glycolysis Intermediate (3-Phosphoglycerate) Glycerate D-Glycerate Glycolysis->Glycerate Phosphatase HP This compound Glycerate->HP D-Glycerate Dehydrogenase (EC 1.1.1.29) Serine L-Serine HP->Serine Serine Aminotransferase (e.g., EC 2.6.1.51) Amino_Donor Amino Donor (e.g., L-Glutamate) Keto_Acid α-Keto Acid (e.g., α-Ketoglutarate) Amino_Donor->Keto_Acid G cluster_cell Cancer Cell MCT Monocarboxylate Transporter (MCT) BP_int 3-BP Glycolysis Glycolysis GAPDH GAPDH ATP ATP GAPDH->ATP normal flux Apoptosis Apoptosis ROS Reactive Oxygen Species (ROS) ROS->Apoptosis BP_ext 3-Bromopyruvate (3-BP) BP_ext->MCT Selective Uptake BP_int->GAPDH Inhibition BP_int->ATP Depletion BP_int->ROS Induction G Start Biological Sample (e.g., Leaf Tissue, Cell Pellet) Quench 1. Quench Metabolism (e.g., Liquid Nitrogen) Start->Quench Extract 2. Extraction (e.g., Cold Methanol/Water) Quench->Extract Centrifuge 3. Centrifuge (Remove Debris) Extract->Centrifuge Supernatant Supernatant (Metabolite Extract) Centrifuge->Supernatant Dry 4. Dry Extract (e.g., SpeedVac) Supernatant->Dry Derivatize 5. Derivatization (for GC-MS) - Methoxyamination (protects C=O) - Silylation (increases volatility) Dry->Derivatize Analyze 6. Instrumental Analysis (GC-MS or HPLC-UV/MS) Derivatize->Analyze Quantify 7. Data Processing (Quantification vs. Standard Curve) Analyze->Quantify

References

Thermodynamic Properties of 3-Hydroxypyruvate Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyruvate is a key intermediate in several metabolic pathways, most notably the photorespiratory C2 cycle in plants and serine metabolism in various organisms. Understanding the thermodynamic properties of reactions involving this alpha-keto acid is crucial for comprehending the energetic feasibility and regulation of these pathways. This technical guide provides a consolidated overview of the thermodynamic parameters for key enzymatic reactions involving this compound, details relevant experimental methodologies for their determination, and visualizes its central role in a key metabolic pathway.

Core Thermodynamic Principles

The spontaneity and directionality of a biochemical reaction are governed by the change in Gibbs free energy (ΔG). This is related to the change in enthalpy (ΔH), a measure of the heat change in the reaction, and the change in entropy (ΔS), a measure of the change in disorder, by the following equation:

ΔG = ΔH - TΔS

where T is the temperature in Kelvin. A negative ΔG indicates a spontaneous reaction, a positive ΔG indicates a non-spontaneous reaction (requiring energy input), and a ΔG of zero signifies that the reaction is at equilibrium.

Quantitative Thermodynamic Data for this compound Reactions

Table 1: Gibbs Free Energy Change (ΔG) of this compound Reactions

ReactionEnzymeEnzyme Commission (EC) NumberΔG'° (kJ/mol)Data Source
D-Glycerate + NAD(P)+ <=> this compound + NAD(P)H + H+D-Glycerate Dehydrogenase1.1.1.29 / 1.1.1.8131.2 ± 0.5Experimental (calculated from kcal/mol)
L-Serine + Pyruvate <=> this compound + L-AlanineSerine-Pyruvate Aminotransferase2.6.1.51-3.1 ± 1.8eQuilibrator Estimate
This compound => Glycolaldehyde + CO2Hydroxypyruvate Decarboxylase4.1.1.40-25.5 ± 2.5eQuilibrator Estimate

Note: ΔG'° values are the standard transformed Gibbs free energy changes at pH 7, 298.15 K, and 1 M concentrations.

Table 2: Enthalpy (ΔH) and Entropy (ΔS) Changes for this compound Reactions

ReactionΔH'° (kJ/mol)TΔS'° (kJ/mol)Data Source
D-Glycerate + NAD+ <=> this compound + NADH + H+Not availableNot available
L-Serine + Pyruvate <=> this compound + L-Alanine-5.9 ± 3.4-2.8eQuilibrator Estimate
This compound => Glycolaldehyde + CO2-10.1 ± 3.915.4eQuilibrator Estimate

Note: TΔS'° is calculated at 298.15 K. The lack of comprehensive experimental data for ΔH'° and ΔS'° highlights an area for future research.

Key Metabolic Pathway: The C2 Photorespiratory Cycle

This compound is a central intermediate in the photorespiratory pathway (C2 cycle), which salvages carbon lost due to the oxygenase activity of RuBisCO. The following diagram illustrates the key steps of this pathway involving this compound.

Photorespiration_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_chloroplast Chloroplast Serine Serine Hydroxypyruvate This compound Serine->Hydroxypyruvate Serine-Pyruvate Aminotransferase (EC 2.6.1.51) Glycerate D-Glycerate Hydroxypyruvate->Glycerate Hydroxypyruvate Reductase (EC 1.1.1.81) Glycerate_chloro D-Glycerate Glycerate->Glycerate_chloro Transport Glyoxylate Glyoxylate Glycine Glycine Glyoxylate->Glycine Transamination Glycolate Glycolate Glycolate->Glyoxylate Glycolate Oxidase Serine_mito Serine Glycine->Serine_mito Glycine Decarboxylase Complex Serine_mito->Serine Transport PGA 3-PGA RuBP RuBP + O2 Phosphoglycolate 2-Phosphoglycolate RuBP->Phosphoglycolate RuBisCO (Oxygenase) Glycolate_chloro Glycolate Phosphoglycolate->Glycolate_chloro Phosphoglycolate Phosphatase Glycerate_chloro->PGA Glycerate Kinase Glycolate_chloro->Glycolate Transport

Photorespiration (C2) Pathway involving this compound.

Experimental Protocols: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique for determining the thermodynamic parameters of enzymatic reactions by directly measuring the heat released or absorbed during the reaction.[1]

Principle

ITC measures the heat change (ΔH) that occurs when a substrate is titrated into a solution containing an enzyme. The heat flow is proportional to the reaction rate. By performing experiments under different conditions, one can determine the Michaelis constant (KM), catalytic rate constant (kcat), and the enthalpy change (ΔH) of the reaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Generalized Protocol for Enzyme Kinetics using ITC

The following is a generalized workflow for determining enzyme kinetic parameters using ITC.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis P1 Prepare degassed buffer solution P2 Prepare enzyme solution in buffer (known concentration) P1->P2 P3 Prepare substrate solution in buffer (known concentration) P1->P3 E3 Load substrate solution into the injection syringe E1 Equilibrate ITC instrument to desired temperature E2 Load enzyme solution into the sample cell E1->E2 E2->E3 E4 Perform a series of small injections of substrate into the enzyme solution E3->E4 A1 Record the heat flow (power) over time A2 Integrate the heat rate to determine the total heat change (ΔH) A1->A2 A3 Plot reaction rate (derived from heat flow) vs. substrate concentration A1->A3 A4 Fit the data to the Michaelis-Menten equation to determine KM and kcat A3->A4 A5 Calculate ΔG and ΔS from the determined thermodynamic parameters A4->A5

Generalized workflow for ITC-based enzyme kinetics.

Detailed Methodological Considerations:

  • Buffer Selection: The buffer should have a low ionization enthalpy to minimize heat changes due to buffer protonation/deprotonation.

  • Concentrations: The enzyme concentration in the cell and the substrate concentration in the syringe need to be carefully chosen to ensure that the reaction rate is measurable and that the substrate is in excess.

  • Control Experiments: A control experiment involving the injection of substrate into the buffer alone should be performed to account for the heat of dilution.

  • Data Fitting: The raw data (power vs. time) is converted into reaction rates vs. substrate concentration, which is then fitted to the appropriate kinetic model (e.g., Michaelis-Menten) to extract the kinetic parameters.

Conclusion

This guide provides a summary of the current knowledge on the thermodynamic properties of reactions involving this compound. While some experimental data is available, there is a clear need for further research to fully characterize the thermodynamics of all key enzymatic steps in its metabolic pathways. The methodologies outlined, particularly Isothermal Titration Calorimetry, offer a robust approach for obtaining these crucial data. A deeper understanding of the thermodynamics of this compound metabolism will undoubtedly aid researchers in the fields of plant biology, metabolic engineering, and drug development.

References

3-Hydroxypyruvate: A Central Node in Microbial Metabolic Circuitry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyruvate (3-HP) is a pivotal keto acid that occupies a central position in a variety of microbial metabolic pathways, playing a critical role in carbon assimilation, photorespiration, and amino acid metabolism. Its strategic location at the intersection of these core processes makes it a molecule of significant interest for researchers in microbiology, biochemistry, and biotechnology. An understanding of the enzymes that produce and consume 3-HP, the pathways it connects, and the regulatory mechanisms governing its flux is essential for applications ranging from metabolic engineering for the production of value-added chemicals to the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the role of this compound in microbial metabolism, with a focus on the serine cycle, the glycerate pathway, and photorespiration. It presents a compilation of quantitative data on key enzymes, detailed experimental protocols for their analysis, and visual representations of the interconnected metabolic pathways to serve as a valuable resource for the scientific community.

Introduction

This compound is a three-carbon alpha-keto acid that serves as a key metabolic intermediate in a diverse range of microorganisms. Its significance stems from its involvement in fundamental cellular processes that enable microbes to utilize a variety of carbon sources, from single-carbon compounds to intermediates of glycolysis. This guide will delve into the core microbial metabolic pathways where this compound acts as a central hub, exploring its biosynthesis, conversion, and the enzymatic machinery that governs its metabolic fate.

The primary pathways involving this compound that will be discussed are:

  • The Serine Cycle: A crucial pathway for the assimilation of C1 compounds like methane (B114726) and methanol (B129727) in methylotrophic bacteria.

  • The Glycerate Pathway: A route for the metabolism of various carbon sources, including glyoxylate (B1226380) and tartronate (B1221331) semialdehyde.

  • Photorespiration: A metabolic process in photosynthetic organisms, including cyanobacteria, that salvages carbon lost during the oxygenase activity of RuBisCO.

By providing a detailed examination of these pathways, along with quantitative data and experimental methodologies, this guide aims to equip researchers with the knowledge and tools necessary to investigate the multifaceted role of this compound in microbial physiology and to leverage this understanding for biotechnological advancements.

This compound in Core Microbial Metabolic Pathways

The Serine Cycle: Assimilation of Single-Carbon Compounds

The serine cycle is a vital metabolic route for methylotrophic bacteria, enabling them to grow on reduced one-carbon compounds such as methane, methanol, and methylamine. In this cycle, this compound is a key intermediate in the regeneration of glyoxylate, the acceptor molecule for the C1 unit.

The formation and conversion of this compound in the serine cycle involves two key enzymes:

  • Serine-Glyoxylate Aminotransferase (SGAT): This enzyme catalyzes the transamination reaction between L-serine and glyoxylate to produce this compound and glycine.[1]

  • Hydroxypyruvate Reductase (HPR): This NADH-dependent enzyme reduces this compound to glycerate.[2][3]

The glycerate is then phosphorylated and ultimately converted back to phosphoenolpyruvate, which re-enters the cycle. The net result of the serine cycle is the conversion of one molecule of formaldehyde (B43269) and one molecule of carbon dioxide into one molecule of acetyl-CoA, which can then be used for biosynthesis.

Serine_Cycle Formaldehyde Formaldehyde (CH₂O) Methylene_H4F Methylene-H₄F Formaldehyde->Methylene_H4F + H₄F Tetrahydrofolate Tetrahydrofolate (H₄F) Serine L-Serine Methylene_H4F->Serine + Glycine (Serine Hydroxymethyltransferase) Glycine Glycine Hydroxypyruvate This compound Serine->Hydroxypyruvate + Glyoxylate - Glycine (Serine-Glyoxylate Aminotransferase) Glycerate Glycerate Hydroxypyruvate->Glycerate + NADH - NAD⁺ (Hydroxypyruvate Reductase) Two_PGA 2-Phosphoglycerate Glycerate->Two_PGA + ATP - ADP (Glycerate Kinase) PEP Phosphoenolpyruvate Two_PGA->PEP Oxaloacetate Oxaloacetate PEP->Oxaloacetate + CO₂ (PEP Carboxylase) Malate Malate Oxaloacetate->Malate Malyl_CoA Malyl-CoA Malate->Malyl_CoA Glyoxylate Glyoxylate Malyl_CoA->Glyoxylate + Acetyl-CoA (Malyl-CoA Lyase) Acetyl_CoA Acetyl-CoA Malyl_CoA->Acetyl_CoA Glyoxylate->Serine Biomass Biomass Acetyl_CoA->Biomass Glycerate_Pathway Glyoxylate1 Glyoxylate Tartronate_Semialdehyde Tartronate-Semialdehyde Glyoxylate1->Tartronate_Semialdehyde + Glyoxylate - CO₂ (Tartronate-Semialdehyde Synthase) Glyoxylate2 Glyoxylate Glycerate D-Glycerate Tartronate_Semialdehyde->Glycerate + NAD(P)H - NAD(P)⁺ (Tartronate-Semialdehyde Reductase) Hydroxypyruvate This compound Hydroxypyruvate->Tartronate_Semialdehyde (Hydroxypyruvate Isomerase) Two_PGA 2-Phosphoglycerate Glycerate->Two_PGA + ATP - ADP (Glycerate Kinase) Central_Metabolism Central Carbon Metabolism Two_PGA->Central_Metabolism Photorespiration_Cyanobacteria RuBP Ribulose-1,5-bisphosphate Two_PG 2-Phosphoglycolate RuBP->Two_PG + O₂ (RuBisCO) Oxygen O₂ Glycolate Glycolate Two_PG->Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycine Glycine Glyoxylate->Glycine Serine Serine Glycine->Serine + Glycine - CO₂, NH₃ Hydroxypyruvate This compound Serine->Hydroxypyruvate (Serine-Glyoxylate Aminotransferase) Glycerate Glycerate Hydroxypyruvate->Glycerate + NAD(P)H - NAD(P)⁺ (Hydroxypyruvate Reductase) Three_PGA 3-Phosphoglycerate Glycerate->Three_PGA + ATP - ADP Calvin_Cycle Calvin Cycle Three_PGA->Calvin_Cycle HPR_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, NAD(P)H, Enzyme) Start->Prepare_Mixture Incubate Incubate at Assay Temperature Prepare_Mixture->Incubate Add_Substrate Add this compound Incubate->Add_Substrate Monitor_Absorbance Monitor A₃₄₀ Decrease Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End HPLC_Workflow Start Start Sample_Collection Collect Microbial Culture Start->Sample_Collection Centrifugation Centrifuge to Pellet Cells Sample_Collection->Centrifugation Filtration Filter Supernatant (0.22 µm) Centrifugation->Filtration HPLC_Analysis HPLC Analysis (C18, 210 nm) Filtration->HPLC_Analysis Prepare_Standards Prepare 3-HP Standards Prepare_Standards->HPLC_Analysis Data_Analysis Analyze Chromatograms (Peak Area vs. Concentration) HPLC_Analysis->Data_Analysis Quantification Quantify 3-HP Data_Analysis->Quantification End End Quantification->End

References

Regulation of 3-Hydroxypyruvate Levels In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles governing the in vivo regulation of 3-Hydroxypyruvate (3-HP), a key metabolic intermediate. We will delve into the enzymatic pathways responsible for its synthesis and degradation, present quantitative data on enzyme kinetics, and provide detailed experimental protocols for its measurement and the characterization of related enzymatic activities. Furthermore, this guide illustrates the intricate signaling pathways and regulatory networks that control 3-HP homeostasis.

Core Metabolic Pathways of this compound

This compound is a central node in several metabolic pathways, most notably in the photorespiratory cycle in plants and in amino acid metabolism in mammals. Its in vivo concentration is tightly controlled by the coordinated action of several enzymes.

The primary pathways governing 3-HP levels are:

  • Synthesis of this compound:

    • Via Serine Transamination: The reversible transamination of L-serine with glyoxylate, catalyzed by Serine-Glyoxylate Aminotransferase (SGAT) , is a major source of 3-HP, particularly in the peroxisomes during photorespiration.[1][2]

    • Via the Phosphorylated Pathway: 3-HP can also be formed from 3-phosphohydroxypyruvate, an intermediate in the phosphorylated pathway of serine biosynthesis. This reaction is catalyzed by Phosphoserine Phosphatase (PSPH) , although the primary flux of this pathway is towards serine.

  • Catabolism of this compound:

    • Reduction to D-Glycerate: The primary route for 3-HP removal is its reduction to D-glycerate. This reaction is catalyzed by Hydroxypyruvate Reductase (HPR) in plants and Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) in mammals.[3][4][5] These enzymes utilize NADH or NADPH as a cofactor.

    • Decarboxylation: In some organisms, 3-HP can be decarboxylated by enzymes such as pyruvate (B1213749) decarboxylase.

The subcellular localization of these enzymes is critical for the regulation of 3-HP flux. In plants, SGAT and HPR1 are primarily located in peroxisomes, while other HPR isoforms can be found in the cytosol and chloroplasts. In mammals, GRHPR is a cytosolic enzyme.[5]

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes involved in 3-HP metabolism are crucial for understanding the dynamics of its regulation. The following tables summarize key quantitative data from the literature.

EnzymeOrganism/TissueSubstrateK_m_ (mM)V_max_ (µmol/min/mg protein)Optimal pHCofactorReference(s)
Serine-Glyoxylate Aminotransferase (SGAT) Spinach LeavesGlyoxylate0.151-2~8.5PLP[4]
Spinach LeavesL-Serine2-31-2~8.5PLP[4]
Hydroxypyruvate Reductase (HPR) Bacillus subtilisHydroxypyruvate-27.38.0NADPH[3]
Bacillus subtilisGlyoxylate-20.28.0NADPH[3]
Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) HumanHydroxypyruvate---NADPH[3]
HumanGlyoxylate---NADPH[3]
Rat LiverHydroxypyruvate---NADPH[6]
3-Phosphoglycerate Dehydrogenase (PHGDH) Human3-Phosphoglycerate---NAD+[7]

Experimental Protocols

Accurate measurement of 3-HP levels and the activity of related enzymes is fundamental for research in this area. This section provides detailed methodologies for key experiments.

Quantification of this compound in Biological Samples by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of 3-HP from tissue samples. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation and Extraction:

  • Accurately weigh ~50 mg of frozen tissue and place it in a 2 mL bead-beating tube.
  • Add 500 µL of ice-cold 80% methanol (B129727) containing an appropriate internal standard (e.g., ¹³C-labeled 3-HP).
  • Homogenize the tissue using a bead beater for 2 cycles of 45 seconds at 4°C.
  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
  • Collect the supernatant and transfer it to a new microfuge tube.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Develop a suitable gradient to separate 3-HP from other metabolites. A typical starting point is 5% B, increasing to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with electrospray ionization (ESI).
  • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for 3-HP and the internal standard. For 3-HP (C₃H₄O₄, MW: 104.06), a potential precursor ion is m/z 103.0 [M-H]⁻. Product ions would need to be determined by infusion and fragmentation analysis.

3. Data Analysis:

  • Quantify 3-HP concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.

Spectrophotometric Assay for Hydroxypyruvate Reductase (HPR/GRHPR) Activity

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH or NADPH during the reduction of 3-HP.[8]

1. Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.
  • NADH or NADPH solution: 10 mM in assay buffer.
  • This compound solution: 100 mM in assay buffer.
  • Enzyme extract: Cell or tissue homogenate supernatant.

2. Assay Procedure:

  • In a 1 mL cuvette, combine:
  • 850 µL of Assay Buffer
  • 50 µL of NADH or NADPH solution (final concentration 0.5 mM)
  • 50 µL of enzyme extract
  • Incubate at 30°C for 5 minutes to allow for the oxidation of any endogenous substrates.
  • Initiate the reaction by adding 50 µL of this compound solution (final concentration 5 mM).
  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

3. Calculation of Enzyme Activity:

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).
  • Use the Beer-Lambert law (ε of NADH/NADPH at 340 nm = 6.22 mM⁻¹cm⁻¹) to convert the rate to µmol of NAD(P)H oxidized per minute.
  • Enzyme activity is typically expressed as µmol/min/mg of protein.

Spectrophotometric Assay for Serine-Glyoxylate Aminotransferase (SGAT) Activity

This coupled assay measures the formation of 3-HP from L-serine and glyoxylate. The 3-HP produced is then reduced by an excess of HPR, and the concomitant oxidation of NADH is monitored at 340 nm.

1. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.
  • L-Serine solution: 200 mM in assay buffer.
  • Glyoxylate solution: 100 mM in assay buffer.
  • NADH solution: 10 mM in assay buffer.
  • Hydroxypyruvate Reductase (HPR): A commercially available or purified preparation.
  • Enzyme extract: Cell or tissue homogenate supernatant containing SGAT.

2. Assay Procedure:

  • In a 1 mL cuvette, combine:
  • 750 µL of Assay Buffer
  • 50 µL of L-Serine solution (final concentration 10 mM)
  • 50 µL of NADH solution (final concentration 0.5 mM)
  • A sufficient amount of HPR to ensure the rapid reduction of any 3-HP formed.
  • 50 µL of enzyme extract.
  • Incubate at 30°C for 5 minutes.
  • Initiate the reaction by adding 50 µL of Glyoxylate solution (final concentration 5 mM).
  • Monitor the decrease in absorbance at 340 nm for 10-15 minutes.

3. Calculation of Enzyme Activity:

  • Calculate the rate of change in absorbance and determine SGAT activity as described for the HPR assay.

Signaling Pathways and Regulation

The regulation of 3-HP levels is a complex process involving transcriptional control, post-translational modifications, and allosteric regulation of the key enzymes.

Transcriptional Regulation
  • SGAT: The expression of the SGAT gene is influenced by hormones such as glucagon (B607659) and glucocorticoids, suggesting a role in the hormonal control of gluconeogenesis.[9] In plants, SGAT expression is also linked to the metabolic status of the cell, particularly the levels of serine.[1][2]

  • HPR: In plants, the expression of the HPR gene is transcriptionally upregulated by cytokinins.[10]

  • GRHPR: The GRHPR gene is widely expressed in human tissues, and its expression can be influenced by factors that regulate overall metabolic homeostasis.[5][8]

Post-Translational Modification and Allosteric Regulation
  • HPR: In plants, peroxisomal HPR activity can be inhibited by tyrosine nitration, a post-translational modification mediated by nitric oxide-derived molecules. This suggests a link between reactive nitrogen species signaling and the regulation of photorespiration.

  • PHGDH: This enzyme, which is involved in the upstream synthesis of serine, is allosterically inhibited by L-serine, providing a feedback mechanism to control the flux through this pathway.

  • GRHPR: The UniProt database indicates potential phosphorylation sites on human GRHPR, suggesting that its activity may be regulated by protein kinases.[10]

Hormonal Regulation

The metabolism of 3-HP is integrated with central metabolic pathways that are under tight hormonal control.

  • Insulin (B600854) and Glucagon: These hormones are the primary regulators of glucose and amino acid metabolism.[11][12][13] Glucagon, which signals a low energy state, promotes gluconeogenesis. By influencing the expression of enzymes like SGAT, glucagon can indirectly affect the flux of metabolites, including 3-HP, towards glucose synthesis. Insulin, on the other hand, promotes anabolic pathways and would be expected to have opposing effects. While direct regulation of SGAT and GRHPR by insulin and glucagon signaling is not yet fully elucidated, their profound impact on the availability of substrates like serine and the overall metabolic state of the cell strongly suggests an indirect regulatory role.[14][15][16]

Visualizations

Metabolic Pathway of this compound

This compound Metabolism cluster_serine_synthesis Serine Biosynthesis Pathway cluster_photorespiration Photorespiration / Amino Acid Metabolism 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT L-Serine L-Serine Phosphoserine->L-Serine PSPH This compound This compound L-Serine->this compound SGAT Glyoxylate Glyoxylate D-Glycerate D-Glycerate This compound->D-Glycerate HPR / GRHPR (NAD(P)H -> NAD(P)+) Gluconeogenesis Gluconeogenesis D-Glycerate->Gluconeogenesis

Caption: Core metabolic pathways of this compound synthesis and degradation.

Experimental Workflow for 3-HP Quantification

3-HP Quantification Workflow Tissue_Sample Tissue Sample (~50mg) Homogenization Homogenization in 80% Methanol with Internal Standard Tissue_Sample->Homogenization Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Evaporation to Dryness Supernatant_Collection->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Analysis HPLC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for the quantification of this compound.

Signaling Regulation of this compound Metabolism

Caption: Overview of signaling pathways regulating this compound metabolism.

References

3-Hydroxypyruvate: A Pivotal Metabolite at the Crossroads of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyruvate (3-HP), a three-carbon α-keto acid, has emerged from relative obscurity to become a metabolite of significant interest in the study of various metabolic disorders. Positioned at a critical juncture of amino acid and carbohydrate metabolism, fluctuations in 3-HP levels and the activities of its related enzymes are increasingly implicated in the pathophysiology of inherited metabolic diseases, type 2 diabetes, and cancer. This technical guide provides a comprehensive overview of the core biochemistry of 3-HP, its role in disease, and detailed methodologies for its study, aimed at facilitating further research and therapeutic development.

Core Metabolism of this compound

This compound is primarily involved in the metabolism of the amino acid L-serine. It is a key intermediate in both the synthesis and degradation of serine, connecting these pathways to glycolysis and gluconeogenesis.

Serine Biosynthesis Pathway (Phosphorylated Pathway)

In the canonical phosphorylated pathway of L-serine biosynthesis, 3-phosphohydroxypyruvate, a related molecule, is a direct precursor to phosphoserine. This pathway is initiated from the glycolytic intermediate 3-phosphoglycerate (B1209933). While 3-HP is not directly in this specific biosynthesis route, the enzymes that metabolize it are crucial for overall serine homeostasis.[1][2] Many tumors exhibit enhanced expression of the enzyme 3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first committed step in this pathway, diverting glycolytic flux towards serine and glycine (B1666218) synthesis to support rapid cell proliferation.[1][2]

Serine Catabolism and Interconversion

L-serine can be converted to 3-HP through the action of serine-pyruvate aminotransferase (SPT), also known as alanine-glyoxylate aminotransferase 2 (AGT2) in mitochondria.[3] This reaction is a key entry point for serine carbon into central metabolism. Subsequently, 3-HP is reduced to D-glycerate by glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR).[4] D-glycerate can then be phosphorylated to 2-phosphoglycerate, an intermediate of glycolysis and gluconeogenesis, by glycerate kinase.[5]

D-serine, a co-agonist of the NMDA receptor, can also be a source of 3-HP through the action of D-amino acid oxidase (DAO).[5][6] This links 3-HP metabolism to neurotransmission and neurological function.

Role in Metabolic Disorders

Dysregulation of 3-HP metabolism is at the heart of several metabolic disorders, ranging from rare inherited diseases to complex multifactorial conditions.

Primary Hyperoxaluria Type 2 (PH2)

Primary Hyperoxaluria Type 2 is a rare autosomal recessive disorder characterized by the accumulation of oxalate, leading to recurrent kidney stones and progressive kidney failure.[7][8][9] The underlying cause of PH2 is a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[7][9] This enzyme is responsible for the reduction of both glyoxylate to glycolate (B3277807) and this compound to D-glycerate.[8] In the absence of functional GRHPR, glyoxylate is oxidized to oxalate, and this compound is alternatively reduced to L-glycerate, leading to the characteristic L-glyceric aciduria seen in these patients.[10][11]

D-Glycerate Dehydrogenase Deficiency

Deficiency of D-glycerate dehydrogenase, an enzyme that can interconvert D-glycerate and this compound, is another rare inborn error of metabolism.[12] This condition is associated with a range of neurological symptoms, including congenital microcephaly, psychomotor retardation, and seizures.[12]

Type 2 Diabetes and Insulin (B600854) Resistance

Recent metabolomic studies have implicated 3-HP in the pathogenesis of type 2 diabetes (T2D). Elevated plasma levels of β-hydroxypyruvate (an isomer of 3-HP) have been identified as a potential mediator of T2D.[13][14] Studies in mouse models suggest that increased β-hydroxypyruvate levels may precede the onset of T2D and are associated with impaired glucose handling and insulin resistance.[14] In vitro experiments have shown that β-hydroxypyruvate can reduce islet insulin content.[15] Furthermore, the ratio of β-hydroxypyruvate to D-serine was found to be lower in humans with impaired glucose tolerance compared to those with normal glucose tolerance or T2D, suggesting a complex interplay in the progression of the disease.[6][14]

Cancer Metabolism

The serine synthesis pathway, which is metabolically linked to 3-HP, is frequently upregulated in cancer to meet the high demand for building blocks for nucleotides, proteins, and lipids.[1][2] The enzyme 3-phosphoglycerate dehydrogenase (PHGDH), which initiates this pathway, is overexpressed in various cancers, including breast cancer and melanoma, and is considered a potential therapeutic target.[1][16] While not a direct intermediate of the main serine synthesis flux, the metabolism of 3-HP is connected to this pathway and the overall metabolic reprogramming in cancer cells.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its associated metabolites in the context of metabolic disorders.

ParameterNormal Glucose Tolerance (NGT)Impaired Glucose Tolerance (IGT)Type 2 Diabetes (T2DM)Reference
Plasma D-Serine (μmol/L) 2.55 ± 0.212.96 ± 0.262.56 ± 0.22[15]
Relative Plasma β-Hydroxypyruvate (Peak Area) 5.71 ± 0.973.79 ± 0.435.83 ± 0.95[15]
β-Hydroxypyruvate to D-Serine Ratio HigherLower (twofold lower than NGT and T2DM)Higher[6][15]

Table 1: Plasma levels of D-Serine and β-Hydroxypyruvate in human subjects with varying glucose tolerance.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 3-HP and its related pathways. Below are protocols for key experiments.

Measurement of this compound in Biological Samples

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and specific method for the quantification of 3-HP in various biological matrices like plasma, urine, and cell extracts.

  • Sample Preparation:

    • For plasma or serum, perform protein precipitation by adding a 4-fold excess of cold methanol, vortexing, and centrifuging to pellet the protein.[15]

    • For cell or tissue extracts, homogenize in a suitable buffer and perform a similar protein precipitation step.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.[15]

  • Chromatographic Separation:

    • Use a C18 reversed-phase column (e.g., XBridge C18, 3.5 μm, 50 × 3 mm).[15]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Monitor the transition of the precursor ion to a specific product ion for 3-HP (e.g., m/z 103 → 59).[15]

    • Use a stable isotope-labeled internal standard for accurate quantification.

Enzyme Activity Assays

1. Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) Activity Assay

This spectrophotometric assay measures the NADH or NADPH-dependent reduction of a substrate.

  • Principle: The activity of GRHPR is determined by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH or NADPH.[8]

  • Reagents:

    • Assay Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0).

    • Substrate: this compound or Glyoxylate solution.

    • Cofactor: NADH or NADPH solution.

    • Enzyme Source: Liver homogenate, cell lysate, or purified enzyme.[5]

  • Procedure:

    • In a cuvette, combine the assay buffer, NADH/NADPH, and the enzyme source.

    • Initiate the reaction by adding the substrate (this compound or glyoxylate).

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADH/NADPH oxidation using the Beer-Lambert law.

2. 3-Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay

This is a colorimetric or fluorometric assay to measure the activity of the key enzyme in the serine biosynthesis pathway.

  • Principle: PHGDH catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, with the concomitant reduction of NAD+ to NADH. The produced NADH is then used to reduce a probe, generating a colorimetric or fluorescent signal.[7][9][12]

  • Reagents (based on commercial kits):

    • PHGDH Assay Buffer.[7][12]

    • PHGDH Substrate (3-phosphoglycerate and NAD+).[7][12]

    • Developer/Probe solution.[7][12]

    • Enzyme Source: Cell or tissue lysate.[7][12]

  • Procedure:

    • Prepare samples (cell or tissue lysates) according to the kit protocol, which may involve homogenization and protein precipitation steps.[7][12]

    • Add the sample to a 96-well plate.

    • Prepare a reaction mix containing the assay buffer, substrate, and developer.

    • Add the reaction mix to the sample wells to start the reaction.

    • Incubate at 37°C and measure the absorbance (e.g., at 450 nm for colorimetric assays) or fluorescence in a kinetic mode.[7][12]

    • Calculate the PHGDH activity from the rate of change in absorbance/fluorescence, using a standard curve generated with known concentrations of NADH.[7][12]

Visualizations

The following diagrams illustrate key pathways and relationships involving this compound.

metabolic_pathway cluster_serine_synthesis Serine Biosynthesis cluster_serine_catabolism Serine Catabolism 3_Phosphoglycerate 3_Phosphoglycerate 3_Phosphohydroxypyruvate 3_Phosphohydroxypyruvate 3_Phosphoglycerate->3_Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3_Phosphohydroxypyruvate->Phosphoserine PSAT L_Serine L_Serine Phosphoserine->L_Serine PSPH 3_Hydroxypyruvate 3_Hydroxypyruvate L_Serine->3_Hydroxypyruvate SPT/AGT2 D_Glycerate D_Glycerate 3_Hydroxypyruvate->D_Glycerate GRHPR 2_Phosphoglycerate 2_Phosphoglycerate D_Glycerate->2_Phosphoglycerate GK Glycolysis/Gluconeogenesis Glycolysis/Gluconeogenesis 2_Phosphoglycerate->Glycolysis/Gluconeogenesis

Caption: Core metabolic pathways involving this compound.

PH2_pathway cluster_healthy Healthy Individual cluster_ph2 Primary Hyperoxaluria Type 2 Glyoxylate Glyoxylate GRHPR_active GRHPR (Active) Glyoxylate->GRHPR_active GRHPR_deficient GRHPR (Deficient) Glyoxylate->GRHPR_deficient 3_Hydroxypyruvate 3_Hydroxypyruvate 3_Hydroxypyruvate->GRHPR_active 3_Hydroxypyruvate->GRHPR_deficient Glycolate Glycolate GRHPR_active->Glycolate D_Glycerate D_Glycerate GRHPR_active->D_Glycerate Oxalate Oxalate GRHPR_deficient->Oxalate Oxidation L_Glycerate L_Glycerate GRHPR_deficient->L_Glycerate Alternative Reduction LDH Lactate Dehydrogenase

Caption: Pathophysiology of Primary Hyperoxaluria Type 2.

experimental_workflow Biological_Sample Biological Sample (Plasma, Tissue, Cells) Extraction Metabolite Extraction (Protein Precipitation) Biological_Sample->Extraction Enzyme_Source Enzyme Source (Lysate, Purified Enzyme) Biological_Sample->Enzyme_Source Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of This compound Analysis->Quantification Assay Enzyme Activity Assay (Spectrophotometric) Enzyme_Source->Assay Activity_Calculation Calculation of Enzyme Activity Assay->Activity_Calculation

Caption: General workflow for 3-HP analysis.

Conclusion and Future Directions

This compound is a metabolite of growing importance, with established roles in rare metabolic diseases and emerging connections to complex disorders like type 2 diabetes and cancer. Its central position in metabolism makes it a potential biomarker and a target for therapeutic intervention. Future research should focus on elucidating the precise mechanisms by which 3-HP contributes to the pathophysiology of these more common diseases, including its impact on cellular signaling pathways. The development of specific inhibitors for enzymes involved in 3-HP metabolism, such as PHGDH, holds promise for novel cancer therapies. Furthermore, a deeper understanding of the regulation of 3-HP levels may offer new strategies for the management of type 2 diabetes and its complications. The methodologies and information presented in this guide provide a solid foundation for researchers to further explore the multifaceted role of this intriguing metabolite.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Hydroxypyruvate using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyruvate is a key intermediate in several metabolic pathways, including the serine biosynthesis pathway and photorespiration. Accurate quantification of this alpha-keto acid in biological matrices is crucial for understanding its role in various physiological and pathological processes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose. However, due to the lack of a strong native chromophore, direct UV detection of this compound is challenging. This application note provides a detailed protocol for the quantification of this compound in biological samples using HPLC with UV detection, incorporating a pre-column derivatization step to enhance sensitivity and selectivity.

Principle

The method is based on the derivatization of the α-keto group of this compound with a reagent that introduces a chromophore, allowing for sensitive detection by a UV detector. This protocol utilizes 4-nitro-1,2-phenylenediamine (NPD) as the derivatizing agent, which reacts with α-keto acids to form highly chromophoric quinoxalinone derivatives. The resulting derivative is then separated and quantified using reversed-phase HPLC.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • 4-nitro-1,2-phenylenediamine (NPD) (Sigma-Aldrich or equivalent)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water (e.g., Milli-Q)

  • Formic acid (≥98%)

  • Perchloric acid (HClO4)

  • Potassium carbonate (K2CO3)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Syringe filters (0.22 µm)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Centrifuge

  • Vortex mixer

  • pH meter

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Derivatization Reagent (NPD Solution): Prepare a 1 mg/mL solution of NPD in methanol. This solution should be prepared fresh daily and protected from light.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve 10 mg of this compound in 10 mL of water to obtain a 1 mg/mL stock solution. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plasma/Serum)
  • Deproteinization: To 100 µL of plasma or serum, add 100 µL of 10% (v/v) perchloric acid.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Neutralize the supernatant by adding a saturated solution of potassium carbonate dropwise until the pH is approximately 7.0.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the potassium perchlorate (B79767) precipitate.

  • Collect the supernatant for the derivatization step.

Pre-column Derivatization Procedure
  • To 50 µL of the deproteinized and neutralized sample supernatant or standard solution, add 50 µL of the NPD derivatization reagent.

  • Add 10 µL of 0.1 M HCl to catalyze the reaction.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath or heating block, protected from light.

  • After incubation, cool the mixture to room temperature.

  • Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 50% B

    • 15-20 min: 50% B

    • 20-22 min: 50% to 10% B

    • 22-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 255 nm.[1][2]

  • Injection Volume: 20 µL.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound using the described HPLC method. These values are based on typical performance for the analysis of NPD-derivatized α-keto acids and may require optimization for specific instrumentation and matrices.[1][2]

Table 1: HPLC Method Validation Parameters

ParameterExpected Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)~0.5 - 1.5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)90 - 110%

Table 2: Example Retention Times of Derivatized α-Keto Acids

CompoundExpected Retention Time (min)
Derivatized Glyoxylic Acid~4.5
Derivatized this compound ~6.8
Derivatized Pyruvic Acid~8.2
Derivatized α-Ketoglutaric Acid~10.5

Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis sample Biological Sample (Plasma/Serum) deproteinization Deproteinization (Perchloric Acid) sample->deproteinization centrifugation1 Centrifugation deproteinization->centrifugation1 neutralization Neutralization (K2CO3) centrifugation1->neutralization centrifugation2 Centrifugation neutralization->centrifugation2 supernatant Supernatant for Derivatization centrifugation2->supernatant add_npd Add NPD Reagent & HCl supernatant->add_npd incubation Incubate at 60°C add_npd->incubation filtration Filter (0.22 µm) incubation->filtration hplc_injection Inject into HPLC System filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (255 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for this compound Quantification.

Signaling Pathway Context

serine_biosynthesis G3P 3-Phosphoglycerate PHP 3-Phosphohydroxypyruvate G3P->PHP PHGDH PSER Phosphoserine PHP->PSER PSAT1 SER Serine PSER->SER PSPH HP This compound SER->HP GOT1/2 GLY Glycerate HP->GLY GRHPR

Caption: Role of this compound in Metabolism.

References

Application Notes and Protocols for 3-Hydroxypyruvate Reductase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyruvate reductase (HPR), also known as D-glycerate dehydrogenase, is a key enzyme (EC 1.1.1.81) in various metabolic pathways across different organisms.[1][2] In plants, it plays a crucial role in the photorespiratory pathway, catalyzing the NADH-dependent reduction of this compound to D-glycerate.[1] This reaction is essential for salvaging the carbon lost during the oxygenase activity of RuBisCO. The enzyme is also involved in glycine, serine, and threonine metabolism.[2] Given its central role, the measurement of HPR activity is critical for studies in plant physiology, metabolic engineering, and drug discovery, particularly for the development of herbicides or compounds that modulate plant metabolism.

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound reductase. The method is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.

Principle of the Assay

The enzymatic activity of this compound reductase is determined by measuring the rate of oxidation of NADH to NAD+, which is accompanied by a decrease in absorbance at 340 nm. The reaction catalyzed by HPR is as follows:

This compound + NADH + H⁺ → D-Glycerate + NAD⁺

The rate of decrease in absorbance at 340 nm is directly proportional to the HPR activity in the sample. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Data Presentation

The kinetic parameters of this compound reductase can vary depending on the source of the enzyme. The following table summarizes some reported kinetic constants and optimal conditions.

OrganismSubstrateK_m_ (mM)Optimal pHCoenzymeK_m_ (mM)Reference
Methylobacterium extorquens AM1This compound0.1Not SpecifiedNADH0.04[3]
Glyoxylate1.5NADPH0.06[3]
D-Glycerate (reverse reaction)2.6[3]
Cucumber (Cucumis sativus)This compound0.0627.1NADH0.0058[4]
Glyoxylate5.76.0NADH0.0029[4]
Bacillus subtilisThis compound0.1318.0NADPHNot Specified[5]
Glyoxylate0.9878.0NADPHNot Specified[5]

Experimental Protocols

Materials and Reagents
  • Enzyme Source: Purified or partially purified this compound reductase, or cell/tissue extracts.

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0, containing 1 mM EDTA.

  • This compound Solution: 100 mM stock solution in water. Store in aliquots at -20°C.

  • NADH Solution: 10 mM stock solution in assay buffer. Prepare fresh daily and keep on ice, protected from light.

  • Spectrophotometer: Capable of measuring absorbance at 340 nm, preferably with temperature control.

  • Cuvettes: Quartz or UV-transparent disposable cuvettes with a 1 cm path length.

Assay Procedure
  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (for a 1 mL final volume in the cuvette) as follows:

    • 850 µL of Assay Buffer (100 mM Potassium Phosphate, pH 7.0, 1 mM EDTA)

    • 100 µL of 10 mM this compound solution (final concentration: 1 mM)

    • 20 µL of 10 mM NADH solution (final concentration: 0.2 mM)

  • Equilibration: Transfer the reaction mixture to a cuvette and incubate in the spectrophotometer at a constant temperature (e.g., 25°C or 30°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

  • Initiate the Reaction: Add 30 µL of the enzyme sample to the cuvette. Mix gently by inverting the cuvette with a piece of parafilm covering the top, or by gentle pipetting. Avoid introducing air bubbles.

  • Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Record the absorbance every 15-30 seconds.

  • Determine the Rate of Reaction: Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.

  • Controls:

    • Blank (No Enzyme): Perform a control reaction containing all components except the enzyme solution. This will account for any non-enzymatic degradation of NADH.

    • No Substrate Control: Perform a control reaction without the addition of this compound to ensure that any observed activity is substrate-dependent.

Calculation of Enzyme Activity

The activity of this compound reductase can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l) × 1000 × (V_total / V_enzyme)

Where:

  • ΔA₃₄₀/min: The rate of absorbance change per minute.

  • ε: The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • l: The path length of the cuvette (typically 1 cm).

  • 1000: Conversion factor from moles to µmoles.

  • V_total: The total volume of the assay mixture in the cuvette (in mL).

  • V_enzyme: The volume of the enzyme solution added to the assay mixture (in mL).

Specific Activity is expressed as units of enzyme activity per milligram of protein (µmol/min/mg). To calculate specific activity, the protein concentration of the enzyme sample must be determined using a standard method (e.g., Bradford or BCA assay).

Specific Activity = Activity (µmol/min/mL) / Protein Concentration (mg/mL)

Inhibitors and Activators

The activity of this compound reductase can be modulated by various compounds. Notably, peroxynitrite has been shown to inhibit peroxisomal HPR through the nitration of specific tyrosine residues.[6] In a study on pea leaf peroxisomes, in vitro nitration led to a significant inhibition of HPR activity.[6] This suggests that reactive nitrogen species may play a regulatory role in the photorespiratory pathway by targeting HPR. Further screening for specific inhibitors is a key area in drug and herbicide development.

Visualizations

Biochemical Reaction

cluster_reactants Substrates cluster_products Products This compound This compound D-Glycerate D-Glycerate This compound->D-Glycerate this compound Reductase NADH NADH + H+ NAD NAD+

Caption: Reaction catalyzed by this compound reductase.

Experimental Workflow

prep Prepare Reaction Mixture (Buffer, 3-HP, NADH) equilibrate Equilibrate in Spectrophotometer (5 min) prep->equilibrate add_enzyme Add Enzyme Sample equilibrate->add_enzyme measure Monitor Absorbance at 340 nm add_enzyme->measure calculate Calculate Activity measure->calculate

Caption: Workflow for the HPR spectrophotometric assay.

Photorespiration Pathway Context

cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP Glycolate Glycolate RuBP->Glycolate RuBisCO (Oxygenase) Glycolate_pero Glycolate Glycolate->Glycolate_pero Glycerate_chloro Glycerate PGA 3-PGA (to Calvin Cycle) Glycerate_chloro->PGA Glyoxylate Glyoxylate Glycolate_pero->Glyoxylate Glycine Glycine Glyoxylate->Glycine Glycine_mito 2 x Glycine Glycine->Glycine_mito Serine_pero Serine HP This compound Serine_pero->HP Glycerate_pero Glycerate HP->Glycerate_pero this compound Reductase (HPR) Glycerate_pero->Glycerate_chloro Serine_mito Serine Glycine_mito->Serine_mito releases CO2 Serine_mito->Serine_pero

Caption: Role of HPR in the photorespiration pathway.

References

Application Notes and Protocols for 3-Hydroxypyruvate Extraction from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyruvate is a key intermediate metabolite in several metabolic pathways, including the serine biosynthesis pathway and photorespiration. Accurate quantification of this compound in biological tissues is crucial for understanding metabolic regulation, disease pathogenesis, and for the development of novel therapeutic agents. These application notes provide a detailed protocol for the extraction of this compound from tissue samples, optimized for subsequent analysis by mass spectrometry or other sensitive analytical techniques. The protocol is based on established methods for the extraction of small polar metabolites from complex biological matrices.

Data Presentation: Comparison of Extraction Solvent Systems

The choice of extraction solvent is critical for the efficient recovery of polar metabolites like this compound while minimizing the co-extraction of interfering substances. Below is a summary of commonly used solvent systems for metabolomics studies and their general applicability for the extraction of polar metabolites.

Solvent SystemComposition (v/v)AdvantagesDisadvantagesSuitability for this compound
Methanol (B129727)/Water 80:20Good for a broad range of polar metabolites. Efficiently quenches enzymatic activity.[1]May not efficiently extract very non-polar metabolites or lipids.High
Acetonitrile/Water 80:20Efficiently precipitates proteins. Good for a wide range of metabolites.Can be less effective for very polar compounds compared to methanol-based systems.Moderate to High
Chloroform/Methanol/Water 1:2:0.8 or 2:1:1Allows for biphasic separation of polar and non-polar metabolites.[2]More complex procedure. Potential for metabolite degradation at the interface.High (polar phase)
Methanol 100%Simple and effective for many polar metabolites.[3][4]May not be as effective for very polar or charged molecules without water.Moderate to High
Ethanol/Phosphate Buffer 85:15Can improve the extraction of some polar metabolites.[3]Introduction of salts (phosphate) may interfere with downstream analysis.Moderate

Note: The optimal solvent system may vary depending on the specific tissue type and the analytical platform used. It is recommended to perform a pilot study to determine the best extraction method for your specific application.

Experimental Protocols

This section details the recommended protocol for the extraction of this compound from animal tissues.

Materials and Reagents
  • Tissue Sample: Fresh or frozen (-80°C) tissue

  • Extraction Solvent: Pre-chilled (-20°C) 80% Methanol (HPLC grade) in Milli-Q water

  • Internal Standard: (Optional but recommended) A stable isotope-labeled this compound standard

  • Phosphate Buffered Saline (PBS): pH 7.4, ice-cold

  • Liquid Nitrogen

  • Homogenizer: Bead beater, sonicator, or Dounce homogenizer

  • Centrifuge: Capable of reaching 15,000 x g and maintaining 4°C

  • Microcentrifuge tubes: 1.5 mL or 2.0 mL, pre-chilled

  • Pipettes and tips

  • Dry ice or a -80°C freezer

Tissue Sample Preparation
  • Sample Collection: Excise the tissue of interest as quickly as possible to minimize metabolic changes. If not proceeding immediately to homogenization, snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • Washing (Optional): To remove blood and other contaminants, briefly rinse the fresh or thawed tissue in ice-cold PBS. Blot the tissue dry with a lint-free wipe.

  • Weighing: Weigh the frozen tissue (typically 20-50 mg) in a pre-chilled microcentrifuge tube. Perform this step on dry ice to keep the tissue frozen.

Metabolite Extraction
  • Homogenization:

    • Add 500 µL of pre-chilled 80% methanol (containing internal standard, if used) to the microcentrifuge tube containing the weighed tissue.

    • Immediately homogenize the tissue. The method of homogenization will depend on the tissue type:

      • Soft tissues (e.g., liver, brain): Use a Dounce homogenizer or a sonicator on ice.

      • Tough tissues (e.g., muscle, heart): Use a bead beater with stainless steel or ceramic beads.[3]

    • Perform homogenization in short bursts (e.g., 30 seconds) followed by a cooling period on ice to prevent sample heating and metabolite degradation.

  • Protein Precipitation:

    • Following homogenization, vortex the sample for 1 minute.

    • Incubate the sample on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the pellet.

  • Drying (Optional):

    • For sample concentration or solvent exchange, the supernatant can be dried down using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

  • Reconstitution:

    • If the sample was dried, reconstitute the metabolite pellet in a suitable solvent for your analytical platform (e.g., 50% methanol or the initial mobile phase for LC-MS analysis).

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at 15,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Sample Analysis:

    • Transfer the final supernatant to an autosampler vial for analysis.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Sample Clean-up & Analysis start Start: Fresh/Frozen Tissue Sample wash Wash with ice-cold PBS start->wash weigh Weigh frozen tissue (20-50 mg) wash->weigh homogenize Add 80% Methanol & Homogenize weigh->homogenize precipitate Incubate on ice (20 min) homogenize->precipitate centrifuge1 Centrifuge (15,000 x g, 15 min, 4°C) precipitate->centrifuge1 collect Collect Supernatant centrifuge1->collect dry Dry Supernatant (Optional) collect->dry reconstitute Reconstitute in appropriate solvent dry->reconstitute centrifuge2 Final Centrifugation (15,000 x g, 5 min, 4°C) reconstitute->centrifuge2 analyze Transfer to vial for analysis centrifuge2->analyze G cluster_prep Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis tissue_prep Tissue Preparation (Washing, Weighing) extraction Metabolite Extraction (Homogenization, Precipitation) tissue_prep->extraction  Input for  Extraction purification Sample Purification (Centrifugation, Supernatant Collection) extraction->purification  Input for  Purification analysis Final Sample Preparation (Drying, Reconstitution) purification->analysis  Input for  Final Prep analytical_run Analytical Run (e.g., LC-MS) analysis->analytical_run Ready for  Analysis

References

Application Notes and Protocols for Metabolic Flux Analysis of the Photorespiratory Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis (MFA) of the photorespiratory pathway. Understanding the flux through this crucial plant metabolic pathway is essential for research in plant biology, agricultural science, and for the development of targeted herbicides and crop improvement strategies.

Application Notes

The photorespiratory pathway, initiated by the oxygenase activity of RuBisCO, is a significant carbon and energy-consuming process in C3 plants. Metabolic flux analysis offers a powerful suite of tools to quantify the rate of metabolic reactions in this pathway, providing invaluable insights into plant carbon metabolism, nitrogen assimilation, and C1 metabolism.[1][2] The use of stable isotope tracers, such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H), allows researchers to trace the flow of atoms through the intricate network of photorespiratory reactions.[3]

Isotopically non-stationary metabolic flux analysis (INST-MFA) has emerged as a particularly powerful technique.[2] By tracking the dynamic incorporation of isotopes into downstream metabolites over time, INST-MFA can elucidate the relative contributions of different pathways.[2] This approach, often coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides quantitative data on flux rates and the partitioning of intermediates between photorespiration and other connected metabolic routes.[4][5]

Recent studies have successfully applied these techniques to reveal significant findings. For instance, it has been demonstrated that under ambient photorespiratory conditions, a notable fraction of assimilated carbon is channeled into C1 metabolism, primarily through the photorespiratory intermediate, serine.[1][6] Furthermore, research has shown that a substantial portion of photorespiratory carbon, ranging from 23% to 41%, can be exported from the pathway as serine under varying environmental conditions.[7] This highlights the integral role of photorespiration in providing essential precursors for other metabolic processes.

Key Applications:
  • Quantifying Photorespiratory Efficiency: Determine the impact of environmental factors like CO₂ and O₂ concentrations on the rate of photorespiration.[8]

  • Crop Improvement: Identify targets for genetic engineering to enhance photosynthetic efficiency by reducing photorespiratory losses.

  • Herbicide Development: Investigate the effects of chemical compounds on enzymes within the photorespiratory pathway.[3]

  • Fundamental Research: Elucidate the intricate connections between photorespiration, carbon fixation, and other central metabolic pathways.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from metabolic flux analyses of the photorespiratory pathway.

Table 1: Photorespiratory Flux as a Proportion of Photosynthetic Flux at Various Atmospheric CO₂ Concentrations.

Atmospheric [CO₂] (µmol mol⁻¹)Flux into Photorespiration (% of Photosynthesis)Reference
23530%[9]
27026.1%[9]
38018.3%[9]

Table 2: Export of Carbon from the Photorespiratory Pathway as Serine under Different Oxygen Concentrations.

Oxygen ConcentrationExport of Photorespiratory Carbon as Serine (%)Reference
2%~23%[7][10]
21%~30%[7][10]
40%~41%[7][10]

Table 3: Contribution of Photorespiration and Other Pathways to Cellular Energy Demand.

Metabolic PathwayATP Consumption (mmol g⁻¹ FW h⁻¹)NADPH Consumption (mmol g⁻¹ FW h⁻¹)Reference
C3 Cycle & PhotorespirationDominant ContributionDominant Contribution[11]
Starch and Sucrose (B13894) Synthesis0.21-[11]
Oxidative Pentose Phosphate Pathway-0.059 (produced)[11]
TCA Cycle0.007 (produced)0.015 (produced)[11]

Experimental Protocols

Protocol 1: ¹³CO₂ Labeling for Metabolic Flux Analysis of the Photorespiratory Pathway

This protocol is based on the principles of isotopically non-stationary metabolic flux analysis (INST-MFA) using ¹³CO₂.[2][12]

1. Plant Material and Growth Conditions:

  • Grow C3 plants (e.g., Arabidopsis thaliana, sunflower) in a controlled environment chamber with defined light intensity, temperature, and humidity.
  • Ensure plants are at a consistent developmental stage for all experiments.

2. ¹³CO₂ Labeling System:

  • Utilize a gas-tight leaf cuvette or whole-plant chamber connected to a gas exchange system.
  • The system should allow for precise control of CO₂, O₂, and ¹³CO₂ concentrations.

3. Labeling Experiment:

  • Acclimate the leaf or plant in the chamber under desired steady-state conditions (light, temperature, CO₂, O₂).
  • Introduce ¹³CO₂ (typically 99 atom % ¹³C) into the chamber, initiating the labeling period.
  • Collect leaf samples at multiple time points (e.g., 0, 15, 30, 60, 120 seconds, and longer for steady-state analysis) to capture the dynamics of label incorporation.[3]
  • Immediately quench metabolism by flash-freezing the samples in liquid nitrogen.

4. Metabolite Extraction:

  • Grind the frozen tissue to a fine powder under liquid nitrogen.
  • Extract metabolites using a cold solvent mixture, such as methanol:chloroform:water.
  • Centrifuge to separate the polar (containing photorespiratory intermediates) and non-polar phases.
  • Dry the polar extract under vacuum.

5. Metabolite Analysis (LC-MS/MS or GC-MS):

  • Resuspend the dried metabolite extract in a suitable solvent.
  • Analyze the isotopic labeling patterns of photorespiratory intermediates (e.g., glycolate, glyoxylate, glycine (B1666218), serine, glycerate) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

6. Data Analysis and Flux Calculation:

  • Determine the mass isotopomer distributions (MIDs) for each metabolite at each time point.
  • Use specialized software (e.g., INCA, 13CFLUX2, FiatFlux) to fit the experimental MIDs to a metabolic network model of the photorespiratory pathway.[13][14]
  • The software will estimate the metabolic fluxes that best explain the observed labeling patterns.

Protocol 2: Deuterium (²H) Isotopomer Analysis using NMR

This protocol focuses on using deuterium labeling and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the photorespiration to photosynthesis ratio.[8][15][16]

1. Plant Labeling:

  • Grow plants in a controlled environment where the water source is enriched with deuterium oxide (²H₂O).
  • Alternatively, provide ²H-labeled precursors.

2. Extraction and Purification of Glucose:

  • Harvest plant material and extract soluble sugars.
  • Hydrolyze sucrose to glucose and fructose.
  • Purify the glucose using chromatographic methods.

3. NMR Spectroscopy:

  • Dissolve the purified glucose in a suitable solvent for NMR analysis.
  • Acquire high-resolution ²H-NMR spectra.

4. Data Analysis:

  • Analyze the intramolecular deuterium distribution (isotopomers) within the glucose molecule.
  • Specifically, the ratio of deuterium at the D6S and D6R positions of glucose is sensitive to the photorespiration/photosynthesis flux ratio.[16]
  • Calibrate the relationship between the isotopomer ratio and the photorespiration/photosynthesis ratio using experiments with varying CO₂ and O₂ concentrations.

Visualizations

Photorespiratory_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_return Return to Chloroplast RuBP RuBP RuBisCO RuBisCO RuBP->RuBisCO PGA 3-PGA PG 2-Phosphoglycolate PGP PGP PG->PGP RuBisCO->PGA Carboxylation (CO2) RuBisCO->PG Oxygenation (O2) Glycolate_chl Glycolate PGP->Glycolate_chl Glycolate_per Glycolate Glycolate_chl->Glycolate_per Transport GOX GOX Glycolate_per->GOX Glyoxylate Glyoxylate GGT GGT Glyoxylate->GGT Glycine_per Glycine Glycine_mit Glycine Glycine_per->Glycine_mit Transport GOX->Glyoxylate GGT->Glycine_per GDC GDC Glycine_mit->GDC SHMT SHMT Glycine_mit->SHMT Serine_mit Serine Serine_ret Serine Serine_mit->Serine_ret Transport C1_Metabolism C1 Metabolism Serine_mit->C1_Metabolism Export to C1 Metabolism CO2_release CO2 GDC->CO2_release Release NH3_release NH3 GDC->NH3_release Release SHMT->Serine_mit Hydroxypyruvate Hydroxypyruvate Serine_ret->Hydroxypyruvate Glycerate Glycerate Hydroxypyruvate->Glycerate PGA_ret 3-PGA Glycerate->PGA_ret PGA_ret->PGA Re-entry to Calvin Cycle

Caption: The core photorespiratory pathway across three cellular compartments.

MFA_Workflow Plant_Growth 1. Plant Growth (Controlled Environment) Isotope_Labeling 2. Isotope Labeling (e.g., ¹³CO₂) Plant_Growth->Isotope_Labeling Metabolite_Quenching 3. Rapid Metabolite Quenching (Liquid Nitrogen) Isotope_Labeling->Metabolite_Quenching Metabolite_Extraction 4. Metabolite Extraction Metabolite_Quenching->Metabolite_Extraction Isotopomer_Analysis 5. Isotopomer Analysis (LC-MS or NMR) Metabolite_Extraction->Isotopomer_Analysis Data_Processing 6. Data Processing (Mass Isotopomer Distributions) Isotopomer_Analysis->Data_Processing Flux_Calculation 7. Flux Calculation (Software Modeling) Data_Processing->Flux_Calculation Results Results: Metabolic Flux Map Flux_Calculation->Results

Caption: Experimental workflow for ¹³C-based metabolic flux analysis.

Logical_Relationship Environmental_Conditions Environmental Conditions (e.g., [CO₂], [O₂], Light) RuBisCO_Activity RuBisCO Activity (Carboxylation vs. Oxygenation) Environmental_Conditions->RuBisCO_Activity Photorespiratory_Flux Photorespiratory Flux RuBisCO_Activity->Photorespiratory_Flux Metabolite_Pools Intermediate Metabolite Pools (Glycine, Serine) Photorespiratory_Flux->Metabolite_Pools Plant_Growth Plant Growth and Photosynthetic Efficiency Photorespiratory_Flux->Plant_Growth Metabolic_Partitioning Metabolic Partitioning Metabolite_Pools->Metabolic_Partitioning Downstream_Pathways Downstream Pathways (C1 Metabolism, Amino Acid Synthesis) Metabolic_Partitioning->Downstream_Pathways Downstream_Pathways->Plant_Growth

Caption: Logical relationships in photorespiratory flux analysis.

References

Application Notes and Protocols for the Purification of 3-Hydroxypyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 3-Hydroxypyruvate, a key intermediate in various metabolic pathways. The following sections outline common purification techniques, including chromatography and crystallization, along with methods for assessing purity.

Introduction

3-Hydroxypyruvic acid (3-HP), with the formula HOCH₂C(O)CO₂H, is a white solid organic compound.[1] It serves as an important intermediate in the metabolism of glycine (B1666218) and serine.[2] Due to its biological significance and potential applications in the pharmaceutical and chemical industries, obtaining high-purity this compound is crucial for research and development. This document details established methods for its purification and subsequent purity analysis.

Purification Strategies

The primary methods for purifying this compound from reaction mixtures or biological extracts are ion exchange chromatography and crystallization. The choice of method depends on the initial purity of the sample, the scale of purification, and the desired final purity.

2.1. Ion Exchange Chromatography (IEC)

Ion exchange chromatography is a highly effective method for separating charged molecules like this compound, which is an organic acid.[3] Anion exchange chromatography is particularly suitable, where the negatively charged carboxylate group of this compound binds to a positively charged stationary phase.[4]

2.2. Crystallization

Crystallization is a common technique for purifying solid organic compounds.[5] It relies on the principle that most solids are more soluble in a hot solvent than in a cold one. By dissolving the impure this compound in a suitable hot solvent and allowing it to cool, purer crystals of the compound can be formed and then isolated.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively reported in the literature, the following table summarizes typical performance metrics for the purification of similar small organic acids using the described methods. This data can serve as a benchmark for optimizing the purification of this compound.

Purification MethodCompound TypeTypical PurityTypical Yield/RecoveryReference/Notes
Anion Exchange Chromatographyα-keto acids> 95%80-95%Adapted from protocols for similar compounds.[6]
CrystallizationSmall organic acids> 98%70-90%Dependent on solvent system and initial purity.[7]
HPLC (for analysis)Small organic acidsN/A (Analytical)N/A (Analytical)Method validation shows high accuracy and precision.[8]

Experimental Protocols

4.1. Protocol 1: Purification of this compound by Anion Exchange Chromatography

This protocol is adapted from established methods for the purification of α-keto acids.[3][6]

Materials:

  • Crude this compound solution

  • Strong base anion exchange resin (e.g., Dowex 1x8, chloride form)

  • Hydrochloric acid (HCl), various concentrations (0.01 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Chromatography column

  • pH meter

  • Fraction collector

Procedure:

  • Resin Preparation:

    • Swell the anion exchange resin in deionized water overnight.

    • Pack the resin into a chromatography column of appropriate size.

    • Wash the column with 3-5 column volumes of 1 M HCl to ensure all exchange sites are in the chloride form.

    • Wash with deionized water until the pH of the eluate is neutral.

    • Equilibrate the column with 3-5 column volumes of the starting buffer (e.g., 0.01 M HCl).

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in the starting buffer.

    • Adjust the pH of the sample to be slightly above the pKa of this compound (pKa ≈ 2.5) to ensure it is in its anionic form, but still compatible with the column equilibration. A pH of 3-4 is a reasonable starting point.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the column with 2-3 column volumes of the starting buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound this compound using a linear gradient of increasing HCl concentration (e.g., from 0.01 M to 1 M HCl).

    • Alternatively, a stepwise elution with increasing concentrations of HCl can be used.

    • Collect fractions using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of this compound using a suitable analytical method, such as UV spectroscopy or HPLC.

    • Pool the fractions containing the purified this compound.

  • Desalting and Concentration (Optional):

    • If necessary, remove the excess salt from the pooled fractions by methods such as vacuum evaporation or dialysis.

    • The purified this compound can be obtained as a solid by lyophilization.

4.2. Protocol 2: Purification of this compound by Crystallization

This protocol provides a general guideline for the crystallization of this compound based on methods for small organic acids.[5]

Materials:

  • Crude this compound solid

  • Various organic solvents for testing (e.g., water, ethanol, acetone, ethyl acetate, and mixtures thereof)

  • Heating plate with magnetic stirrer

  • Crystallization dish or Erlenmeyer flask

  • Filtration apparatus (Buchner funnel, filter paper)

  • Vacuum desiccator

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Water is a likely candidate as this compound is soluble in it.[2]

    • If a single solvent is not suitable, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be used.

  • Dissolution:

    • Place the crude this compound in a crystallization flask.

    • Add the chosen solvent (or the "good" solvent of a binary pair) and heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to fully dissolve the compound.

    • If using a binary solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Isolation:

    • Collect the formed crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum desiccator or a vacuum oven at a temperature well below the compound's melting point (Melting point of 3-Hydroxypyruvic acid is approximately 82.4 °C).[9]

Purity Assessment

5.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of organic compounds.[8] A reversed-phase HPLC method is suitable for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A common mobile phase for organic acids is a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.0) and an organic solvent (e.g., acetonitrile).[8] The exact ratio can be optimized. A gradient elution may be necessary to separate all impurities.

Procedure:

  • Prepare a standard solution of high-purity this compound at a known concentration.

  • Prepare a solution of the purified sample.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm, where the carboxyl group absorbs).

  • Purity is determined by the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.

5.2. Quantitative Nuclear Magnetic Resonance (qNMR)

For highly accurate purity determination, quantitative ¹H NMR can be employed. This technique compares the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration.[10][11]

Visualizations

Purification_Workflow cluster_purification Purification Options Crude Crude this compound (from synthesis or extraction) Purification Primary Purification Step Crude->Purification Analysis Purity Assessment Purification->Analysis IEC Ion Exchange Chromatography Crystallization Crystallization Analysis->Purification Purity < 98% (Re-purification) Pure High-Purity this compound Analysis->Pure Purity > 98%

Caption: General workflow for the purification of this compound.

Anion_Exchange_Chromatography Start Start: Crude 3-HP Solution Prep Sample Preparation (pH adjustment, filtration) Start->Prep Load Load onto Equilibrated Anion Exchange Column Prep->Load Wash Wash with Starting Buffer (Remove neutral impurities) Load->Wash Elute Elute with Salt/pH Gradient (Release bound 3-HP) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (HPLC/UV) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Final Final Product (Desalting/Lyophilization) Pool->Final

Caption: Detailed workflow for anion exchange chromatography of this compound.

References

Application Notes and Protocols for 13C Labeling Studies Involving 3-Hydroxypyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting 13C labeling studies utilizing 3-Hydroxypyruvate to trace its metabolic fate and understand its role in various metabolic pathways. This guide is intended for researchers in academia and industry engaged in metabolic research and drug development.

Introduction to this compound Metabolism

This compound is a key intermediate in several metabolic pathways, most notably in the phosphorylated pathway of serine biosynthesis and in the photorespiratory cycle in plants. In mammalian cells, it can be formed from D-serine by D-amino acid oxidase or from serine through transamination. It can then be metabolized to D-glycerate by hydroxypyruvate reductase. Understanding the flux through these pathways is crucial for fields such as cancer metabolism, neuroscience, and inborn errors of metabolism. 13C labeling studies using isotopically labeled this compound can provide quantitative insights into the activity of these pathways and how they are altered in disease states or by therapeutic interventions.

Key Metabolic Pathways Involving this compound

  • Serine Biosynthesis (from 3-Phosphoglycerate): While this compound is not a direct intermediate in the main phosphorylated pathway of serine synthesis from the glycolytic intermediate 3-phosphoglycerate, it is closely related to serine metabolism.[1]

  • Glycerate Pathway: this compound can be reduced to D-glycerate, which can then be phosphorylated to 2-phosphoglycerate and enter glycolysis or gluconeogenesis.

  • Metabolism of D-serine: In tissues like the brain, D-amino acid oxidase catalyzes the oxidative deamination of D-serine to this compound, producing hydrogen peroxide and ammonia (B1221849) in the process.[2]

  • Photorespiration (in plants): In photosynthetic organisms, this compound is an intermediate in the photorespiratory pathway, where it is converted to glycerate.

Experimental Design Considerations

When designing a 13C-3-Hydroxypyruvate labeling study, several factors should be considered:

  • Choice of Labeled this compound: The position of the 13C label on the this compound molecule (e.g., [1-13C], [2-13C], [3-13C], or uniformly labeled [U-13C]) will determine the labeling patterns of downstream metabolites and should be chosen based on the specific pathway being investigated.

  • Cell Culture Conditions: The composition of the cell culture medium is critical. It should be formulated to support cell viability while allowing for the efficient uptake and metabolism of the labeled substrate. For instance, using a medium with low concentrations of unlabeled serine and glycine (B1666218) can enhance the incorporation of the label from 13C-3-Hydroxypyruvate into these amino acids.

  • Isotopic Steady State: For steady-state metabolic flux analysis, it is essential to ensure that the intracellular metabolites have reached isotopic steady state, meaning the isotopic enrichment of the metabolites is no longer changing over time. The time required to reach isotopic steady state depends on the turnover rates of the metabolites in the pathway of interest.[3]

  • Analytical Platform: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy will depend on the specific metabolites of interest, required sensitivity, and the desired level of structural information.

Protocol 1: General Procedure for 13C-3-Hydroxypyruvate Labeling in Cultured Mammalian Cells

This protocol provides a general workflow for tracing the metabolism of 13C-labeled this compound in adherent mammalian cells.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Custom labeling medium: Glucose- and pyruvate-free DMEM supplemented with dialyzed FBS, and other essential nutrients.

  • 13C-labeled this compound (e.g., [U-13C3]-3-Hydroxypyruvate)

  • 6-well or 12-well cell culture plates

  • Methanol-water solution (80% v/v), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture the cells in their complete growth medium at 37°C in a humidified incubator with 5% CO2.

  • Preparation for Labeling: Once cells reach the desired confluency, aspirate the growth medium and wash the cells twice with pre-warmed PBS to remove any remaining unlabeled metabolites.

  • Isotopic Labeling: Add the pre-warmed custom labeling medium containing the desired concentration of 13C-3-Hydroxypyruvate to each well. The optimal concentration and labeling time should be determined empirically for each cell line and experimental condition. A typical starting point is 1-5 mM for 4-24 hours.

  • Metabolite Extraction (Quenching):

    • To rapidly quench metabolic activity, aspirate the labeling medium.

    • Immediately add a sufficient volume of ice-cold 80% methanol (B129727) to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

    • Place the plates on dry ice for 10 minutes to ensure complete quenching.

  • Cell Lysis and Collection:

    • Scrape the frozen cell lysate from the bottom of the wells using a cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Rinse the well with a small volume of cold 80% methanol and pool it with the initial lysate to maximize recovery.

  • Protein and Debris Removal: Centrifuge the cell lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extract using a lyophilizer or a vacuum concentrator.

    • The dried metabolite extract can now be stored at -80°C or reconstituted in an appropriate solvent for analysis by MS or NMR.

Protocol 2: Analysis of 13C Enrichment by Mass Spectrometry

This protocol outlines the general steps for analyzing the isotopic enrichment of metabolites derived from 13C-3-Hydroxypyruvate using LC-MS.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water and organic solvents (e.g., acetonitrile (B52724), methanol)

  • Appropriate LC column for polar metabolite separation (e.g., HILIC or reversed-phase ion-pairing)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for your LC-MS method (e.g., a mixture of acetonitrile and water).

  • Liquid Chromatography Separation: Inject the reconstituted samples onto the LC system. The metabolites are separated based on their physicochemical properties. A gradient elution is typically used to resolve a wide range of metabolites.

  • Mass Spectrometry Analysis: The eluent from the LC column is introduced into the mass spectrometer. The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range. Data-dependent MS/MS can also be performed to aid in metabolite identification.

  • Data Analysis:

    • The raw data is processed using specialized software to identify peaks and determine their mass-to-charge ratio (m/z) and intensity.

    • The mass isotopomer distributions (MIDs) for metabolites of interest (e.g., serine, glycine, glycerate) are determined. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[4]

    • The measured MIDs should be corrected for the natural abundance of 13C and other stable isotopes.

Protocol 3: Analysis of 13C Enrichment by NMR Spectroscopy

NMR spectroscopy can provide positional information about the 13C label within a molecule, which can be highly valuable for elucidating metabolic pathways.

Materials:

  • Dried metabolite extracts

  • D2O (deuterium oxide) with a known concentration of an internal standard (e.g., DSS)

  • NMR tubes

  • High-field NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in D2O containing the internal standard.

  • NMR Data Acquisition:

    • Transfer the sample to an NMR tube.

    • Acquire 1D 1H and 1D 13C NMR spectra.

    • For more detailed analysis, 2D NMR experiments such as 1H-13C HSQC can be performed to resolve overlapping signals and confirm assignments.

  • Data Analysis:

    • Process the NMR spectra using appropriate software.

    • Identify the signals corresponding to the metabolites of interest.

    • The 13C enrichment at specific carbon positions can be calculated by comparing the integrals of the 13C-satellite peaks to the main 12C-bound proton peak in the 1H spectrum, or directly from the 13C spectrum.[5]

Data Presentation

Quantitative data from 13C labeling experiments should be presented in a clear and structured format. The following table is an example of how to present mass isotopomer distribution data for key metabolites downstream of [U-13C3]-3-Hydroxypyruvate.

MetaboliteIsotopologueFractional Abundance (Control)Fractional Abundance (Treated)Fold Changep-value
Glycerate M+00.95 ± 0.020.40 ± 0.05--
M+10.04 ± 0.010.10 ± 0.022.5<0.05
M+20.01 ± 0.000.25 ± 0.0325.0<0.001
M+30.00 ± 0.000.25 ± 0.04-<0.001
Serine M+00.96 ± 0.010.60 ± 0.06--
M+10.03 ± 0.010.15 ± 0.035.0<0.01
M+20.01 ± 0.000.20 ± 0.0420.0<0.001
M+30.00 ± 0.000.05 ± 0.01-<0.05
Glycine M+00.98 ± 0.010.80 ± 0.07--
M+10.02 ± 0.000.10 ± 0.025.0<0.01
M+20.00 ± 0.000.10 ± 0.03-<0.01

Data are presented as mean ± standard deviation for n=3 biological replicates. M+n represents the isotopologue with n 13C atoms.

Visualizations

Metabolic Pathway of this compound

This compound Metabolism 3HP This compound Glycerate D-Glycerate 3HP->Glycerate Glycerate Dehydrogenase 2PG 2-Phosphoglycerate Glycerate->2PG Glycerate Kinase Glycolysis Glycolysis/ Gluconeogenesis 2PG->Glycolysis Serine Serine Serine->3HP Serine-Glyoxylate Aminotransferase Glycine Glycine Serine->Glycine SHMT Experimental Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Seed_Cells Seed Cells in Multi-well Plates Wash_Cells Wash with PBS Seed_Cells->Wash_Cells Add_Labeling_Medium Incubate with 13C-3-Hydroxypyruvate Wash_Cells->Add_Labeling_Medium Quench_Metabolism Quench with Cold 80% Methanol Add_Labeling_Medium->Quench_Metabolism Collect_Lysate Scrape and Collect Cell Lysate Quench_Metabolism->Collect_Lysate Centrifuge Centrifuge to Remove Debris Collect_Lysate->Centrifuge Dry_Extract Dry Metabolite Extract Centrifuge->Dry_Extract Reconstitute Reconstitute Dried Extract Dry_Extract->Reconstitute LCMS_NMR LC-MS or NMR Analysis Reconstitute->LCMS_NMR Data_Processing Data Processing and Isotopologue Analysis LCMS_NMR->Data_Processing Serine_Glycine_Metabolism Serine Serine 3HP This compound Serine->3HP Transamination Glycine Glycine Serine->Glycine SHMT One_Carbon_Metabolism One-Carbon Metabolism Glycine->One_Carbon_Metabolism

References

Application Note: Kinetic Analysis of Hydroxypyruvate Reductase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxypyruvate reductase (HPR), also known as D-glycerate dehydrogenase, is a key enzyme in the family of oxidoreductases (EC 1.1.1.81).[1] It catalyzes the reversible, NAD(P)H-dependent reduction of hydroxypyruvate to D-glycerate.[1][2] This enzyme plays a crucial role in various metabolic pathways across different organisms. In plants, it is a vital component of the photorespiratory cycle, which mitigates the inefficiencies of RuBisCO's oxygenase activity.[3][4] In humans, the enzyme, often referred to as glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR), is involved in glyoxylate metabolism.[5][6] Deficiencies in GRHPR activity due to genetic mutations are the cause of primary hyperoxaluria type II, a rare inherited disorder that leads to renal failure.[5][6]

Given its central role in metabolism and its link to human disease, understanding the kinetic properties of hydroxypyruvate reductase is essential for both basic research and therapeutic development. This document provides a summary of its kinetic parameters from various species, a detailed protocol for assaying its activity, and workflows for kinetic analysis.

Enzymatic Reaction and Metabolic Context

Hydroxypyruvate reductase catalyzes the reduction of hydroxypyruvate using either NADH or NADPH as a reducing equivalent. The enzyme can also reduce glyoxylate, though often with different efficiency.[7][8]

ReactionPathway cluster_reaction Core Enzymatic Reaction cluster_context Metabolic Relevance HP Hydroxypyruvate GLY D-Glycerate HP->GLY Hydroxypyruvate Reductase (HPR) NADH NAD(P)H + H+ NAD NAD(P)+ Photorespiration Photorespiration (Plants) GLY->Photorespiration Glyoxylate_Metabolism Glyoxylate Metabolism (Humans) GLY->Glyoxylate_Metabolism Disease Primary Hyperoxaluria Type II Glyoxylate_Metabolism->Disease (Deficiency)

Caption: HPR's core reaction and its role in metabolic pathways.

Data Presentation: Kinetic Parameters of Hydroxypyruvate Reductase

The kinetic parameters of hydroxypyruvate reductase vary significantly depending on the enzyme source, substrate, and cofactor. The following table summarizes key quantitative data from the literature for easy comparison.

Enzyme SourceSubstrateCofactorKmVmax / Specific ActivityReference
Methylobacterium extorquens AM1HydroxypyruvateNADH0.1 mMNot Specified[7]
HydroxypyruvateNADPH0.1 mMNot Specified[7]
GlyoxylateNADH/NADPH1.5 mMNot Specified[7]
D-GlycerateNAD+2.6 mMNot Specified[7]
NADH-0.04 mMNot Specified[7]
NADPH-0.06 mMNot Specified[7]
Escherichia coli (K12)HydroxypyruvateNADPH1 mM20 µmol/min/mg[8]
GlyoxylateNADPH0.6 mM120 µmol/min/mg[8]
Bacillus subtilisHydroxypyruvateNADPHNot Specified27.3 µmol/min/mg[2]
GlyoxylateNADPHNot Specified20.2 µmol/min/mg[2]
Spinach (Spinacia oleracea)HydroxypyruvateNADPH~0.8 mMNot Specified[9]
Cucumber (Cucumis sativus)HydroxypyruvateNADH62 µM525 µmol/min/mg[10]
GlyoxylateNADH5700 µMNot Specified[10]
NADH-5.8 µMNot Specified[10]

Experimental Protocol: Spectrophotometric Assay of HPR Activity

This protocol describes a standard method for determining the kinetic parameters of hydroxypyruvate reductase by monitoring the oxidation of NAD(P)H.

Principle:

The activity of hydroxypyruvate reductase is measured by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH to NAD+ or NADP+, respectively. The rate of this decrease is directly proportional to the enzyme activity under rate-limiting enzyme concentrations.[2][5][11] The molar extinction coefficient for NAD(P)H at 340 nm is 6.22 mM-1 cm-1.[2]

Materials and Reagents:

  • Purified Hydroxypyruvate Reductase enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, or as optimized for the specific enzyme)

  • Hydroxypyruvate solution (stock solution, e.g., 100 mM in water)

  • NADH or NADPH solution (stock solution, e.g., 10 mM in assay buffer)

  • Microplate reader or UV/Vis spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For a final volume of 200 µL per well (or 1 mL for a cuvette), the final concentrations should be optimized. A typical reaction mixture contains:

    • Assay Buffer: X µL

    • NADH or NADPH: Final concentration of 0.1-0.2 mM[2]

    • Enzyme: A concentration that gives a linear rate of absorbance decrease for at least 5-10 minutes.

  • Initiate the Reaction: Add all components except the substrate (hydroxypyruvate) to the wells or cuvettes.

  • Background Reading: Equilibrate the plate/cuvette at the desired temperature (e.g., 25°C or 37°C) and measure the background rate of NAD(P)H degradation by monitoring absorbance at 340 nm for 2-3 minutes.

  • Start the Enzymatic Reaction: Add the substrate, hydroxypyruvate, to initiate the reaction. Mix quickly and thoroughly.

  • Data Collection: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes. Ensure the reaction rate is linear during the measurement period.

  • Control Reactions: Perform a control reaction without the enzyme to account for any non-enzymatic substrate reduction and a control without the substrate to measure endogenous enzyme activity.

Data Analysis Workflow:

The following workflow outlines the steps from raw data collection to the determination of key kinetic constants.

Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_output Output A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Cofactor) B 2. Set Up Serial Dilutions of Substrate A->B C 3. Run Spectrophotometric Assay (Measure A340 over time) B->C D 4. Calculate Initial Velocity (V₀) for each [S] C->D Raw Data E 5. Plot V₀ vs. [S] (Michaelis-Menten Curve) D->E F 6. Linearize Data (e.g., Lineweaver-Burk Plot: 1/V₀ vs 1/[S]) E->F G 7. Determine Kinetic Parameters (Km and Vmax from plot intercepts/slope) F->G H Km (Substrate Affinity) G->H I Vmax (Max Reaction Rate) G->I

Caption: Workflow for determining HPR kinetic parameters.

Calculations:

  • Calculate the rate of reaction (Initial Velocity, V₀):

    • Determine the slope of the linear portion of the absorbance vs. time plot (ΔA340/min).

    • Use the Beer-Lambert law to convert this to concentration change:

      • V₀ (µmol/min/mL) = (ΔA340/min) / (ε * l) * 1000

      • Where ε = 6.22 mM-1 cm-1 (or 6220 M-1 cm-1) and l = path length in cm.

  • Determine Specific Activity:

    • Specific Activity (µmol/min/mg) = V₀ (µmol/min/mL) / [Enzyme concentration (mg/mL)]

  • Determine Km and Vmax:

    • Perform the assay using a range of hydroxypyruvate concentrations while keeping the enzyme and NAD(P)H concentrations constant.

    • Plot the calculated initial velocities (V₀) against the substrate concentrations ([S]).

    • Analyze the resulting hyperbolic curve using non-linear regression software (e.g., GraphPad Prism) to fit the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]).[5]

    • Alternatively, use a linearized plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), to determine Km and Vmax from the x- and y-intercepts.[12]

Applications in Drug Development

The critical role of GRHPR in human metabolism, particularly in preventing the buildup of glyoxylate, makes it a subject of interest for drug development.[13] Understanding the enzyme's kinetics is fundamental to:

  • Target Validation: Confirming that modulating the enzyme's activity can have a therapeutic effect.

  • Screening for Inhibitors/Activators: High-throughput screening campaigns can use kinetic assays to identify compounds that alter HPR activity.

  • Mechanism of Action Studies: Detailed kinetic analysis can elucidate how a lead compound interacts with the enzyme (e.g., competitive, non-competitive inhibition), guiding drug optimization.

By providing standardized protocols and comparative kinetic data, this note serves as a valuable resource for researchers investigating the function and therapeutic potential of hydroxypyruvate reductase.

References

Application Notes and Protocols for Site-Directed Mutagenesis of Hydroxypyruvate Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted changes to the DNA sequence of a gene. When applied to the gene encoding hydroxypyruvate reductase (HPR), this technique is invaluable for a range of research and development applications. HPR is a key enzyme in photorespiration in plants and plays a role in glyoxylate (B1226380) and D-glycerate metabolism in various organisms.[1] Altering its properties through mutagenesis can have significant implications.

Key Applications:

  • Elucidating Structure-Function Relationships: By systematically mutating amino acid residues in the active site and other key regions of HPR, researchers can identify their specific roles in substrate binding, cofactor specificity (NADH vs. NADPH), and catalysis. For instance, studies on Arabidopsis thaliana glyoxylate reductase 1 have identified essential residues like Lys170 for catalysis and others like Phe231 and Asp239 as important for substrate binding.[2]

  • Enzyme Engineering for Improved Catalytic Efficiency: Mutagenesis can be employed to enhance the kinetic parameters of HPR, such as increasing its turnover number (kcat) or lowering its Michaelis constant (Km) for hydroxypyruvate. This is particularly relevant for biotechnological applications where efficient conversion of substrates is desired.

  • Altering Substrate and Cofactor Specificity: The specificity of HPR for its substrates (hydroxypyruvate and glyoxylate) and cofactors (NADH and NADPH) can be modified through targeted mutations. For example, a phosphomimetic T335D mutation in Arabidopsis HPR1 has been shown to alter the cofactor specificity, leading to lower NADH-dependent and higher NADPH-dependent activity.[1] This can be useful for tailoring the enzyme to specific metabolic engineering pathways.

  • Investigating Disease Mechanisms: In humans, deficiency of the glyoxylate reductase/hydroxypyruvate reductase (GRHPR) enzyme is the cause of primary hyperoxaluria type 2, a rare inherited disorder.[3] Site-directed mutagenesis can be used to create models of disease-causing mutations to study their effects on enzyme structure and function, providing insights into the molecular basis of the disease.

  • Herbicide and Drug Development: As HPR is a crucial enzyme in the photorespiratory pathway in plants, it can be a target for the development of novel herbicides. Understanding the enzyme's active site through mutagenesis can aid in the rational design of specific inhibitors.

Data Presentation: Kinetic Parameters of Wild-Type and Mutant Hydroxypyruvate Reductase

The following table summarizes the kinetic parameters of recombinant wild-type Arabidopsis HPR1 and two mutants, T335A (non-phosphorylatable) and T335D (phosphomimetic), for their hydroxypyruvate and glyoxylate reductase activities with both NADH and NADPH as cofactors.

Table 1: Comparison of Kinetic Parameters for Wild-Type and Mutant Arabidopsis HPR1

EnzymeCofactorSubstratekcat (s⁻¹)Km (µM)
HPR1-wild type NADHHydroxypyruvate10.4 ± 2.260 ± 3
NADPHHydroxypyruvate0.52 ± 0.06408 ± 74
NADHGlyoxylate0.92 ± 0.04271 ± 25
NADPHGlyoxylate0.85 ± 0.0918011 ± 5797
HPR1-T335A NADHHydroxypyruvate10.4 ± 2.260 ± 3
NADPHHydroxypyruvate0.52 ± 0.06408 ± 74
NADHGlyoxylate0.92 ± 0.04271 ± 25
NADPHGlyoxylate0.85 ± 0.0918011 ± 5797
HPR1-T335D NADHHydroxypyruvate5.8 ± 1.591 ± 10
NADPHHydroxypyruvate0.92 ± 0.04271 ± 25
NADHGlyoxylate1.2 ± 0.1135 ± 15
NADPHGlyoxylate1.35 ± 0.1213512 ± 1216

Data adapted from Hodges et al., 2016.[1]

Experimental Protocols

Site-Directed Mutagenesis of Hydroxypyruvate Reductase

This protocol is based on the QuikChange™ site-directed mutagenesis method and can be adapted for introducing point mutations, insertions, or deletions into the HPR gene cloned in a plasmid vector.

1.1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length.

  • The desired mutation should be located in the center of the primers with at least 10-15 bases of correct sequence on both sides.

  • The melting temperature (Tm) of the primers should be ≥ 78°C. The Tm can be calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).

  • The primers should have a minimum GC content of 40% and should terminate in one or more G or C bases.

1.2. PCR Amplification:

  • Set up the PCR reaction as follows:

    • 5 µL of 10x reaction buffer

    • 1 µL of template DNA (plasmid containing HPR gene, 5-50 ng)

    • 1.25 µL of forward primer (125 ng)

    • 1.25 µL of reverse primer (125 ng)

    • 1 µL of dNTP mix (10 mM)

    • 39.5 µL of nuclease-free water

    • 1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)

    • Total volume: 50 µL

  • Perform thermal cycling with the following parameters:

    • Initial denaturation: 95°C for 30 seconds

    • 18 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 7 minutes

1.3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.

  • Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

1.4. Transformation:

  • Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated PCR product.

  • Plate the transformed cells on an appropriate selective agar (B569324) plate (e.g., LB agar with ampicillin).

  • Incubate overnight at 37°C.

1.5. Verification:

  • Pick several colonies and grow overnight cultures.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation by DNA sequencing.

Site_Directed_Mutagenesis_Workflow cluster_design Primer Design cluster_pcr PCR Amplification cluster_digestion Template Digestion cluster_transformation Transformation & Selection cluster_verification Verification primer_design Design complementary mutagenic primers pcr Amplify plasmid with PfuUltra polymerase primer_design->pcr dpni Digest parental DNA with DpnI pcr->dpni transform Transform competent E. coli dpni->transform plate Plate on selective media transform->plate miniprep Plasmid miniprep plate->miniprep sequence DNA sequencing miniprep->sequence

Caption: Workflow for site-directed mutagenesis of hydroxypyruvate reductase.

Expression and Purification of Recombinant HPR

2.1. Expression:

  • Transform an expression strain of E. coli (e.g., BL21(DE3)) with the plasmid containing the wild-type or mutant HPR gene.

  • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation.

2.2. Purification (for His-tagged HPR):

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

  • Elute the His-tagged HPR with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Analyze the purified protein fractions by SDS-PAGE.

  • Pool the fractions containing pure HPR and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

Protein_Expression_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification transform Transform E. coli (e.g., BL21(DE3)) culture Grow culture to OD600 0.6-0.8 transform->culture induce Induce with IPTG culture->induce harvest Harvest cells induce->harvest lyse Cell lysis harvest->lyse clarify Clarify lysate lyse->clarify bind Bind to Ni-NTA column clarify->bind wash Wash column bind->wash elute Elute HPR wash->elute analyze Analyze by SDS-PAGE elute->analyze

Caption: Workflow for HPR expression and purification.

Hydroxypyruvate Reductase Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD⁺ during the reduction of hydroxypyruvate to D-glycerate.[1]

3.1. Reagents:

  • Assay buffer: 100 mM HEPES-KOH, pH 7.5

  • NADH stock solution: 10 mM in assay buffer

  • Hydroxypyruvate stock solution: 100 mM in assay buffer

  • Purified HPR enzyme

3.2. Procedure:

  • Set up a 1 mL reaction in a quartz cuvette:

    • 880 µL of assay buffer

    • 100 µL of NADH stock solution (final concentration 1 mM)

    • 10 µL of hydroxypyruvate stock solution (final concentration 1 mM)

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.

  • Initiate the reaction by adding 10 µL of purified HPR enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.

  • The rate of NADH oxidation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

3.3. Kinetic Parameter Determination:

  • To determine the Km for hydroxypyruvate, vary its concentration while keeping the NADH concentration constant and saturating.

  • To determine the Km for NADH, vary its concentration while keeping the hydroxypyruvate concentration constant and saturating.

  • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

HPR_Activity_Assay_Logic cluster_reaction Enzymatic Reaction cluster_detection Detection Principle HPR HPR Enzyme Glycerate D-Glycerate HPR->Glycerate NAD NAD+ HPR->NAD NADH_ox NADH Oxidation HPR->NADH_ox causes HP Hydroxypyruvate HP->HPR NADH NADH NADH->HPR Spectro Spectrophotometer (340 nm) Abs_decrease Decrease in Absorbance Abs_decrease->Spectro NADH_ox->Abs_decrease

Caption: Logical relationship of the HPR activity assay.

References

Application Notes and Protocols for the In Vitro Reconstitution of the 3-Hydroxypyruvate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vitro reconstitution of a synthetic 3-Hydroxypyruvate pathway. This reconstituted system serves as a powerful tool for studying the kinetics and regulation of this metabolic cascade in a controlled, cell-free environment. Such a system is invaluable for high-throughput screening of potential therapeutic agents targeting this pathway, which is implicated in various metabolic processes.

Pathway Overview

The synthetic this compound pathway described herein converts this compound to pyruvate (B1213749) through a series of five enzymatic reactions. The pathway begins with the reduction of this compound to D-glycerate, which is then sequentially phosphorylated, isomerized, dehydrated, and finally dephosphorylated to yield pyruvate. This cascade involves the coordinated action of five distinct enzymes and the consumption of NADH and ATP.

3-Hydroxypyruvate_Pathway cluster_pathway This compound to Pyruvate Conversion cluster_cofactors 3-HP This compound Gly D-Glycerate 3-HP->Gly Hydroxypyruvate Reductase (HPR) 2-PG 2-Phosphoglycerate Gly->2-PG Glycerate Kinase (GK) NAD_out NAD+ Gly->NAD_out PEP Phosphoenolpyruvate (B93156) 2-PG->PEP Enolase (ENO) ADP_out1 ADP 2-PG->ADP_out1 Pyr Pyruvate PEP->Pyr Pyruvate Kinase (PK) ATP_out ATP Pyr->ATP_out NADH_in NADH NADH_in->3-HP ATP_in1 ATP ATP_in1->Gly ADP_in ADP ADP_in->PEP

Caption: The enzymatic cascade of the synthetic this compound pathway.

Quantitative Data: Enzyme Kinetic Parameters

The successful reconstitution of the this compound pathway relies on understanding the kinetic properties of each constituent enzyme. The following table summarizes the key kinetic parameters for the enzymes involved in this pathway. These values are essential for optimizing enzyme concentrations and predicting pathway flux.

EnzymeEC NumberSubstrateK_m (mM)V_max (µmol/min/mg)Optimal pH
Hydroxypyruvate Reductase 1.1.1.81This compound0.1Not specified7.4
NADH0.04
Glycerate Kinase 2.7.1.31D-Glycerate0.02 ± 0.015.05 ± 0.527.0
ATP0.03 ± 0.014.41 ± 0.04
Phosphoglycerate Mutase 5.4.2.112-Phosphoglycerate0.1 - 0.2Not specified5.9 - 7.6
3-Phosphoglycerate (B1209933)~0.2
Enolase 4.2.1.112-Phosphoglycerate0.425 - 4.3565.367.4
Pyruvate Kinase 2.7.1.40Phosphoenolpyruvate0.08 - 0.655Not specified7.0
ADP0.388 - 0.47

Note: Kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions.

Experimental Protocols

This section provides detailed protocols for the in vitro reconstitution of the this compound pathway and for the individual enzyme assays.

  • Assay Buffer: 100 mM Tris-HCl (or HEPES) buffer, pH 7.4, containing 100 mM KCl, 10 mM MgCl₂, and 1 mM DTT. The choice of buffer can be critical, and Tris-HCl or HEPES are generally suitable for a pH range of 7-8, which is compatible with most of the pathway's enzymes.[1][2]

  • Substrate Stock Solutions:

    • 100 mM this compound in Assay Buffer.

    • 100 mM ATP in Assay Buffer.

    • 100 mM ADP in Assay Buffer.

    • 10 mM NADH in Assay Buffer.

  • Enzyme Solutions: Prepare stock solutions of each purified enzyme in Assay Buffer. The optimal concentration of each enzyme should be determined empirically.

This protocol describes a coupled assay to monitor the production of pyruvate from this compound in real-time. The final step, the conversion of phosphoenolpyruvate to pyruvate by pyruvate kinase, is coupled to the lactate (B86563) dehydrogenase (LDH) reaction, which oxidizes NADH to NAD⁺. This allows for the continuous monitoring of pyruvate formation by measuring the decrease in absorbance at 340 nm.[3]

Workflow Diagram:

Reconstitution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Detection Reagents Prepare Assay Buffer, Substrate & Cofactor Stocks MasterMix Prepare Reaction Master Mix (Buffer, Cofactors, Coupling Enzyme) Reagents->MasterMix Enzymes Prepare Enzyme Solutions AddEnzymes Add Pathway Enzymes to Master Mix Enzymes->AddEnzymes MasterMix->AddEnzymes Equilibrate Equilibrate at Reaction Temperature AddEnzymes->Equilibrate Initiate Initiate Reaction with This compound Equilibrate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Analyze Calculate Pyruvate Production Rate Monitor->Analyze

Caption: Experimental workflow for the in vitro reconstitution and analysis.

Procedure:

  • Prepare the Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix for the desired number of reactions. For a final reaction volume of 1 mL, combine:

    • 800 µL Assay Buffer

    • 20 µL of 100 mM ATP (final concentration: 2 mM)

    • 10 µL of 10 mM NADH (final concentration: 0.1 mM)

    • 10 µL of Lactate Dehydrogenase (LDH) stock solution (final concentration: 10-20 units/mL)

  • Add Pathway Enzymes: To the master mix, add the following enzymes at empirically determined optimal concentrations (a starting point could be 0.1-1.0 µM for each):

    • Hydroxypyruvate Reductase (HPR)

    • Glycerate Kinase (GK)

    • Phosphoglycerate Mutase (PGM)

    • Enolase (ENO)

    • Pyruvate Kinase (PK)

  • Equilibrate: Transfer the complete reaction mixture (excluding the starting substrate, this compound) to a cuvette and equilibrate at the desired reaction temperature (e.g., 25°C or 37°C) in a spectrophotometer for 5 minutes.

  • Initiate the Reaction: Start the reaction by adding 20 µL of 100 mM this compound (final concentration: 2 mM).

  • Monitor the Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record readings every 30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε_NADH at 340 nm = 6220 M⁻¹cm⁻¹). The rate of NADH oxidation is equivalent to the rate of pyruvate formation.

For troubleshooting the reconstituted pathway or for detailed kinetic analysis of individual components, the following specific assay protocols can be used.

3.3.1. Hydroxypyruvate Reductase (HPR) Assay

This assay measures the NADH-dependent reduction of this compound to D-glycerate by monitoring the decrease in absorbance at 340 nm.

  • Reaction Mixture (1 mL):

    • Assay Buffer

    • 0.1 mM NADH

    • 1 mM this compound

    • Purified HPR enzyme

  • Procedure:

    • Combine all components except this compound and equilibrate at the desired temperature.

    • Initiate the reaction by adding this compound.

    • Monitor the decrease in absorbance at 340 nm.

3.3.2. Glycerate Kinase (GK) Assay

This is a coupled assay where the production of ADP is linked to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system.[4]

  • Reaction Mixture (1 mL):

    • Assay Buffer

    • 1 mM D-Glycerate

    • 2 mM ATP

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.1 mM NADH

    • 10 units/mL PK

    • 10 units/mL LDH

    • Purified GK enzyme

  • Procedure:

    • Combine all components except D-glycerate and equilibrate.

    • Initiate the reaction by adding D-glycerate.

    • Monitor the decrease in absorbance at 340 nm.

3.3.3. Phosphoglycerate Mutase (PGM) Assay

This assay measures the conversion of 3-phosphoglycerate to 2-phosphoglycerate. The product, 2-phosphoglycerate, is then converted to pyruvate in a coupled reaction with enolase, pyruvate kinase, and lactate dehydrogenase.[5]

  • Reaction Mixture (1 mL):

    • Assay Buffer

    • 5 mM 3-Phosphoglycerate

    • 1 mM ADP

    • 0.1 mM NADH

    • 10 units/mL Enolase

    • 10 units/mL Pyruvate Kinase

    • 10 units/mL Lactate Dehydrogenase

    • Purified PGM enzyme

  • Procedure:

    • Combine all components except 3-phosphoglycerate and equilibrate.

    • Initiate the reaction by adding 3-phosphoglycerate.

    • Monitor the decrease in absorbance at 340 nm.

3.3.4. Enolase (ENO) Assay

This assay measures the conversion of 2-phosphoglycerate to phosphoenolpyruvate (PEP). The production of PEP is coupled to the pyruvate kinase and lactate dehydrogenase reactions.[4][6]

  • Reaction Mixture (1 mL):

    • Assay Buffer

    • 2 mM 2-Phosphoglycerate

    • 1 mM ADP

    • 0.1 mM NADH

    • 10 units/mL Pyruvate Kinase

    • 10 units/mL Lactate Dehydrogenase

    • Purified Enolase enzyme

  • Procedure:

    • Combine all components except 2-phosphoglycerate and equilibrate.

    • Initiate the reaction by adding 2-phosphoglycerate.

    • Monitor the decrease in absorbance at 340 nm.

3.3.5. Pyruvate Kinase (PK) Assay

This assay measures the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The production of pyruvate is coupled to the lactate dehydrogenase reaction.[7]

  • Reaction Mixture (1 mL):

    • Assay Buffer

    • 1 mM Phosphoenolpyruvate (PEP)

    • 2 mM ADP

    • 0.1 mM NADH

    • 10 units/mL Lactate Dehydrogenase

    • Purified Pyruvate Kinase enzyme

  • Procedure:

    • Combine all components except PEP and equilibrate.

    • Initiate the reaction by adding PEP.

    • Monitor the decrease in absorbance at 340 nm.

Data Presentation and Interpretation

All quantitative data from the reconstituted pathway and individual enzyme assays should be tabulated for clear comparison. This includes reaction rates, substrate and product concentrations, and calculated kinetic parameters. The efficiency of the reconstituted pathway can be assessed by the overall rate of pyruvate production and the final yield of pyruvate from this compound. Optimization of the pathway can be achieved by systematically varying the concentrations of each enzyme to identify and alleviate potential bottlenecks.[8][9]

Logical Relationship Diagram for Pathway Optimization:

Optimization_Logic Start Start Setup Set up Reconstituted Pathway with Initial Enzyme Concentrations Start->Setup Measure Measure Pyruvate Production Rate Setup->Measure Analyze Analyze Rate and Intermediate Accumulation Measure->Analyze Identify Identify Rate-Limiting Step Analyze->Identify Adjust Adjust Concentration of Rate-Limiting Enzyme Identify->Adjust Re-measure Re-measure Pyruvate Production Rate Adjust->Re-measure Optimized Pathway Optimized? Re-measure->Optimized Optimized->Analyze No End End Optimized->End Yes

Caption: A logical workflow for the optimization of the reconstituted pathway.

By following these detailed protocols and application notes, researchers can successfully reconstitute and analyze the synthetic this compound pathway in vitro, providing a valuable platform for fundamental research and drug discovery.

References

Application Notes and Protocols for the Genetic Manipulation of 3-Hydroxypyruvate Metabolism in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxypyruvate is a key metabolic intermediate in various biological pathways, including the serine cycle and photorespiration. In Escherichia coli, the metabolism of this compound is primarily governed by two key enzymes: glyoxylate/hydroxypyruvate reductase A (GhrA) and hydroxypyruvate isomerase (Hyi). Genetic manipulation of the genes encoding these enzymes, ghrA and hyi, presents an opportunity to control the flux of metabolites through these pathways. This can be leveraged for various biotechnological applications, such as the production of valuable chemicals like D-glycerate or the redirection of carbon flux to enhance the production of other target molecules.

These application notes provide an overview of the genetic manipulation of this compound metabolism in E. coli, including relevant metabolic pathways, genetic engineering strategies, and detailed experimental protocols.

Metabolic Pathways of this compound in E. coli

The central metabolic pathways involving this compound in E. coli are depicted below. The primary routes for its conversion are reduction to D-glycerate and isomerization to tartronate (B1221331) semialdehyde. Additionally, this compound is linked to serine metabolism through the action of aminotransferases.

3_Hydroxypyruvate_Metabolism cluster_main Central Metabolism 3_HP This compound Glycerate D-Glycerate 3_HP->Glycerate ghrA (GhrA) (NAD(P)H -> NAD(P)+) TSA Tartronate Semialdehyde 3_HP->TSA hyi (Hyi) Serine L-Serine Serine->3_HP serC (SerC) (α-ketoglutarate -> glutamate) Pyruvate Pyruvate Pyruvate->Serine spt (SPT) (alanine -> pyruvate)

Caption: Metabolic pathways of this compound in E. coli.

Key Enzymes in this compound Metabolism

A summary of the key enzymes involved in the direct metabolism of this compound in E. coli is provided in the table below.

GeneEnzyme NameFunctionCofactorKinetic Parameters (for this compound)
ghrA (ycdW)Glyoxylate/hydroxypyruvate reductase ACatalyzes the reduction of this compound to D-glycerate.NADPH, NADHKm: 1 mM; Vmax: 20 µmol/min/mg[1]
hyi (gip)Hydroxypyruvate isomeraseCatalyzes the isomerization of this compound to tartronate semialdehyde.None requiredKm: 12.5 mM[2]
serCPhosphoserine aminotransferaseCan catalyze the transamination of L-serine to this compound.[3][4]Pyridoxal-5'-phosphateNot reported for this specific reaction in E. coli.

Genetic Engineering Strategies

The manipulation of this compound metabolism in E. coli can be achieved through two primary strategies: gene knockout and gene overexpression.

  • Gene Knockout: Deletion of ghrA and/or hyi can be employed to block the primary metabolic routes of this compound, potentially leading to its accumulation. This is a valuable strategy for creating chassis strains for the production of this compound-derived compounds or for studying the physiological effects of this compound accumulation. The CRISPR/Cas9 system is a highly efficient method for targeted gene knockout in E. coli.[5]

  • Gene Overexpression: Overexpression of ghrA can be used to enhance the conversion of this compound to D-glycerate, a valuable chemical. This can be achieved by cloning the ghrA gene into a high-copy number expression vector, such as a pET series plasmid, under the control of a strong inducible promoter.

The following diagram illustrates a general workflow for the genetic manipulation of this compound metabolism in E. coli.

Experimental_Workflow cluster_ko Gene Knockout (e.g., ΔghrA) cluster_oe Gene Overexpression (e.g., ghrA) cluster_analysis Analysis gRNA_design Design gRNA targeting ghrA CRISPR_plasmid Clone gRNA into CRISPR/Cas9 vector gRNA_design->CRISPR_plasmid Transform_Ecoli Transform E. coli with CRISPR plasmid CRISPR_plasmid->Transform_Ecoli Induce_Cas9 Induce Cas9 expression Transform_Ecoli->Induce_Cas9 Select_mutants Select for mutants and verify knockout Induce_Cas9->Select_mutants Enzyme_assay Enzyme activity assay Select_mutants->Enzyme_assay Metabolite_analysis Metabolite quantification (HPLC) Select_mutants->Metabolite_analysis PCR_ghrA PCR amplify ghrA gene Clone_pET Clone ghrA into pET vector PCR_ghrA->Clone_pET Transform_BL21 Transform E. coli BL21(DE3) Clone_pET->Transform_BL21 Induce_expression Induce protein expression with IPTG Transform_BL21->Induce_expression Analyze_expression Analyze protein overexpression (SDS-PAGE) Induce_expression->Analyze_expression Analyze_expression->Enzyme_assay Analyze_expression->Metabolite_analysis

Caption: Workflow for genetic manipulation and analysis.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of the ghrA Gene in E. coli

This protocol describes the deletion of the ghrA gene from the E. coli chromosome using the CRISPR/Cas9 system. A similar strategy can be applied for the knockout of the hyi gene.

Materials:

  • E. coli strain (e.g., MG1655)

  • pCasRed plasmid (expressing Cas9 and λ-Red recombinase)

  • pCRISPR-SacB-gDNA plasmid (for cloning the guide RNA)

  • Donor DNA oligonucleotide with homology arms flanking the ghrA gene

  • LB medium and agar (B569324) plates

  • Appropriate antibiotics

  • Arabinose and IPTG for induction

  • Sterile water, microcentrifuge tubes, and other standard molecular biology lab equipment

Procedure:

  • gRNA Design and Plasmid Construction:

    • Design a 20-bp guide RNA (gRNA) sequence targeting a region within the ghrA gene. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

    • Synthesize complementary oligonucleotides encoding the gRNA sequence.

    • Anneal the oligonucleotides and clone them into the pCRISPR-SacB-gDNA plasmid according to the manufacturer's instructions.

    • Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α) and select for positive clones on appropriate antibiotic plates.

    • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

  • Preparation of Electrocompetent E. coli with pCasRed:

    • Transform the E. coli strain to be engineered with the pCasRed plasmid.

    • Select for transformants on LB agar plates containing the appropriate antibiotic for pCasRed.

    • Prepare electrocompetent cells from an overnight culture of the pCasRed-containing strain.

  • Electroporation and Knockout:

    • Co-electroporate the electrocompetent cells with the pCRISPR-SacB-gDNA plasmid containing the ghrA-targeting gRNA and the double-stranded donor DNA oligonucleotide.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Selection and Verification of Mutants:

    • Pick individual colonies and streak them onto LB agar plates containing arabinose to induce Cas9 expression and sucrose (B13894) for counter-selection against the pCRISPR-SacB-gDNA plasmid.

    • Colonies that grow on the sucrose plates are potential knockout mutants.

    • Verify the deletion of the ghrA gene by colony PCR using primers that flank the targeted region. The PCR product from the knockout mutant will be smaller than that from the wild-type.

    • Further confirm the knockout by Sanger sequencing of the PCR product.

Protocol 2: Overexpression of Glyoxylate/Hydroxypyruvate Reductase A (ghrA) in E. coli

This protocol describes the overexpression of the ghrA gene in E. coli BL21(DE3) using a pET expression vector.

Materials:

  • E. coli K-12 genomic DNA

  • pET expression vector (e.g., pET-28a)

  • E. coli BL21(DE3) competent cells

  • Primers for amplifying the ghrA gene with appropriate restriction sites

  • Restriction enzymes, T4 DNA ligase

  • LB medium and agar plates with appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Procedure:

  • Cloning of ghrA into pET Vector:

    • Design primers to amplify the coding sequence of the ghrA gene from E. coli K-12 genomic DNA. The primers should include restriction sites compatible with the multiple cloning site of the chosen pET vector.

    • Perform PCR to amplify the ghrA gene.

    • Digest both the PCR product and the pET vector with the corresponding restriction enzymes.

    • Ligate the digested ghrA fragment into the linearized pET vector.

    • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.

    • Verify the correct insertion and sequence of the ghrA gene by restriction digestion and Sanger sequencing.

  • Protein Overexpression:

    • Transform the constructed pET-ghrA plasmid into E. coli BL21(DE3) competent cells.

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB medium with the overnight culture to an OD600 of approximately 0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for potentially better protein solubility.

  • Analysis of Protein Expression:

    • Harvest the cells by centrifugation.

    • Resuspend a small aliquot of the cell pellet in SDS-PAGE loading buffer.

    • Analyze the total cell protein by SDS-PAGE to visualize the overexpressed GhrA protein. A clear band of the expected molecular weight should be visible in the induced sample compared to the uninduced control.

Protocol 3: Assay for Hydroxypyruvate Reductase (GhrA) Activity

This spectrophotometric assay measures the activity of hydroxypyruvate reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.

Materials:

  • E. coli cell lysate containing GhrA

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • This compound solution

  • NADPH or NADH solution

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Cell Lysate:

    • Harvest E. coli cells expressing GhrA by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., Tris-HCl buffer with lysozyme (B549824) and DNase I).

    • Lyse the cells by sonication or using a French press.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein fraction.

    • Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, NAD(P)H, and the cell lysate.

    • Incubate the mixture for a few minutes at the desired temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.

    • Initiate the reaction by adding the this compound solution.

    • Immediately monitor the decrease in absorbance at 340 nm for several minutes.

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculation of Enzyme Activity:

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NAD(P)H at 340 nm (6220 M-1cm-1).

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Protocol 4: Quantification of this compound by HPLC

This protocol provides a general framework for the quantification of this compound in bacterial culture supernatants. Method optimization may be required.

Materials:

  • Bacterial culture supernatant

  • This compound standard

  • HPLC system with a UV detector

  • A suitable reversed-phase C18 column

  • Mobile phase (e.g., dilute sulfuric acid or a buffered aqueous solution with an organic modifier like acetonitrile)

Procedure:

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

    • Dilute the sample with the mobile phase if necessary to bring the concentration of this compound within the linear range of the standard curve.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and the chosen mobile phase.

    • Set the flow rate and the UV detector wavelength (e.g., around 210 nm for detecting the carboxyl group).

    • Inject a known volume of the prepared sample onto the column.

    • Record the chromatogram and identify the peak corresponding to this compound by comparing its retention time to that of a pure standard.

  • Quantification:

    • Prepare a series of this compound standards of known concentrations.

    • Inject the standards into the HPLC system and generate a standard curve by plotting peak area versus concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Quantitative Data

Currently, there is a lack of published quantitative data specifically on the accumulation of this compound following the knockout of ghrA or hyi in E. coli. The following table summarizes the known kinetic properties of the key enzymes.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)
GhrAGlyoxylate0.6[1]120[1]
GhrAThis compound1[1]20[1]
HyiThis compound12.5[2]Not reported

Concluding Remarks

The genetic manipulation of this compound metabolism in E. coli offers a promising avenue for various biotechnological applications. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to engineer and analyze these metabolic pathways. Further research is warranted to quantify the in vivo effects of these genetic modifications on metabolite pools and to explore the regulatory networks governing the expression of the key enzymes involved.

References

Application Notes and Protocols for Screening Inhibitors of 3-Hydroxypyruvate Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyruvate is a key metabolite involved in various metabolic pathways, including the serine biosynthesis pathway and glyoxylate (B1226380) metabolism. Enzymes that produce this compound, such as D-glycerate dehydrogenase (GDH) and hydroxypyruvate reductase (HPR), play crucial roles in cellular metabolism. Dysregulation of these enzymes has been implicated in several diseases, most notably Primary Hyperoxaluria Type II, a rare genetic disorder characterized by the accumulation of oxalate (B1200264) and L-glycerate, leading to recurrent kidney stones and potential renal failure. This makes the enzymes responsible for this compound metabolism attractive targets for therapeutic intervention.

Another critical enzyme in a related pathway is 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), which catalyzes the first committed step in the serine biosynthesis pathway. This pathway is often upregulated in cancer cells to support their high proliferation rate, making PHGDH a promising target for anticancer drug development.

This document provides detailed application notes and protocols for screening and identifying inhibitors of this compound producing enzymes and related metabolic enzymes. It includes a comprehensive overview of the relevant pathways, methodologies for high-throughput screening (HTS), and specific experimental protocols.

Target Enzymes and Their Roles in Disease

EnzymePathwayAssociated Disease(s)Rationale for Inhibition
D-Glycerate Dehydrogenase (GDH) / Hydroxypyruvate Reductase (HPR) Glyoxylate and Dicarboxylate MetabolismPrimary Hyperoxaluria Type II : Deficiency of glyoxylate reductase/hydroxypyruvate reductase (GRHPR) leads to the accumulation of glyoxylate and hydroxypyruvate, which are then converted to oxalate and L-glyceric acid.Inhibition of enzymes that produce hydroxypyruvate could be a therapeutic strategy to reduce its accumulation and subsequent conversion to harmful metabolites.
3-Phosphoglycerate Dehydrogenase (PHGDH) Serine Biosynthesis PathwayCancer : Upregulated in various cancers to meet the increased demand for serine, which is essential for nucleotide synthesis, redox balance, and biomass production.Inhibition of PHGDH can selectively target cancer cells that are dependent on de novo serine synthesis for their survival and proliferation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway involving this compound and a general workflow for screening enzyme inhibitors.

cluster_pathway Metabolic Pathway of this compound 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (Target for Cancer) 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine Serine Serine 3-Phosphoserine->Serine This compound This compound Serine->this compound D-Glycerate D-Glycerate This compound->D-Glycerate GDH/HPR (Target for PH Type II) L-Glycerate L-Glycerate This compound->L-Glycerate Glyoxylate Glyoxylate Oxalate Oxalate Glyoxylate->Oxalate

Caption: Metabolic pathway showing the production of this compound and its relevance to disease.

cluster_workflow Inhibitor Screening Workflow Assay_Development Assay Development (Spectrophotometric/Fluorometric) HTS High-Throughput Screening (HTS) of Compound Library Assay_Development->HTS Hit_Identification Hit Identification (Primary Hits) HTS->Hit_Identification Hit_Validation Hit Validation & Potency Determination (IC50) Hit_Identification->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

Caption: General workflow for high-throughput screening of enzyme inhibitors.

High-Throughput Screening (HTS) Assays

The most common methods for HTS of dehydrogenase inhibitors involve monitoring the change in the concentration of the nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NADH or NADPH).

1. Spectrophotometric Assay: This assay measures the change in absorbance at 340 nm, which corresponds to the consumption or production of NADH or NADPH.

2. Fluorometric Assay: This assay measures the intrinsic fluorescence of NADH or NADPH (excitation ~340 nm, emission ~460 nm), which is generally more sensitive than the absorbance-based method.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for D-Glycerate Dehydrogenase (GDH) / Hydroxypyruvate Reductase (HPR) Inhibitor Screening

This protocol is designed for a 96-well or 384-well plate format suitable for HTS.

Materials:

  • Purified recombinant human GDH/HPR enzyme

  • This compound (substrate)

  • NADH (cofactor)

  • Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0

  • Compound library dissolved in DMSO

  • Positive control inhibitor (if available)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/cofactor mix containing this compound and NADH in assay buffer. The final concentrations should be at or near the Km values for optimal sensitivity.

    • Prepare serial dilutions of the test compounds and positive control in DMSO. Then, dilute them in assay buffer to a 2X final concentration.

  • Assay Plate Setup (96-well format):

    • Add 50 µL of the 2X test compound solution or control (assay buffer with DMSO for negative control, positive control inhibitor for positive control) to the appropriate wells.

    • Add 25 µL of the 2X enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the Reaction:

    • Add 25 µL of the 2X substrate/cofactor mix to all wells to start the reaction. The final reaction volume will be 100 µL.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of NADH consumption is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

    • Normalize the data to the negative control (100% activity) and blank (0% activity).

    • Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: Fluorometric Assay for 3-Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor Screening

This protocol offers higher sensitivity and is suitable for screening large compound libraries.

Materials:

  • Purified recombinant human PHGDH enzyme

  • 3-Phosphoglycerate (substrate)

  • NAD+ (cofactor)

  • Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM DTT

  • Compound library dissolved in DMSO

  • Known PHGDH inhibitor (e.g., CBR-5884) as a positive control

  • Microplate reader capable of measuring fluorescence (Ex/Em = 340/460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/cofactor mix containing 3-phosphoglycerate and NAD+ in assay buffer.

    • Prepare serial dilutions of the test compounds and positive control in DMSO, followed by dilution in assay buffer to a 2X final concentration.

  • Assay Plate Setup (384-well format):

    • Add 10 µL of the 2X test compound solution or control to the wells.

    • Add 5 µL of the 2X enzyme solution to all wells.

    • Incubate at room temperature for 15 minutes.

  • Initiate the Reaction:

    • Add 5 µL of the 2X substrate/cofactor mix to all wells. The final reaction volume will be 20 µL.

  • Data Acquisition:

    • Monitor the increase in fluorescence at Ex/Em = 340/460 nm every minute for 20-30 minutes. The rate of NADH production is proportional to PHGDH activity.

  • Data Analysis:

    • Follow the same data analysis steps as in Protocol 1 to determine the IC50 values for the test compounds.

Data Presentation: Inhibitors of 3-Phosphoglycerate Dehydrogenase (PHGDH)

While specific inhibitors for GDH/HPR with publicly available IC50 values are limited, the following table presents known inhibitors of PHGDH, which serves as a valuable example for an enzyme in a related pathway.

InhibitorType of InhibitionIC50 (µM)Cell-based ActivityReference
CBR-5884 Non-competitive33 ± 12Selectively toxic to cancer cell lines with high serine biosynthesis activity.
NCT-503 Allosteric~1-5Reduces growth of PHGDH-dependent cells in culture and in xenograft tumors.
BI-4924 Competitive (NAD+)0.039Potent inhibition of serine synthesis in cells.
WSP-12215 Competitive (NAD+)0.085-
PKUMDL-WQ-2101 Allosteric0.89Suppresses tumor growth in vivo.

Conclusion

The screening for inhibitors of this compound producing enzymes and related metabolic pathways represents a promising avenue for the development of novel therapeutics for diseases such as Primary Hyperoxaluria Type II and various cancers. The protocols and data presented in this application note provide a framework for researchers to initiate and conduct inhibitor screening campaigns. The use of robust and sensitive HTS assays, followed by rigorous hit validation and lead optimization, is crucial for the successful identification of potent and selective drug candidates. Further research into the discovery of specific inhibitors for D-glycerate dehydrogenase and hydroxypyruvate reductase is highly encouraged to address the unmet medical need in Primary Hyperoxaluria Type II.

Application of 3-Hydroxypropionic Acid in Synthetic Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: While the topic requested was "3-Hydroxypyruvate," the context of synthetic biology strongly indicates an interest in 3-Hydroxypropionic Acid (3-HP) , a significant platform chemical. This compound is an intermediate in amino acid metabolism, whereas 3-HP is a major target for bio-production. This document will focus on the application of 3-HP in synthetic biology.

Introduction

3-Hydroxypropionic acid (3-HP) is a versatile and valuable platform chemical, recognized by the U.S. Department of Energy as one of the top value-added chemicals derivable from biomass.[1] Its importance stems from its ability to be converted into a wide array of commercially significant products, including acrylic acid, 1,3-propanediol, and various biodegradable polymers.[2][3] The growing demand for sustainable alternatives to petroleum-based chemicals has propelled research into the microbial production of 3-HP using engineered microorganisms. Synthetic biology provides the tools to design and optimize novel metabolic pathways in industrial hosts like Escherichia coli and Saccharomyces cerevisiae, enabling the efficient conversion of renewable feedstocks such as glucose and glycerol (B35011) into 3-HP.[1][3][4]

These application notes provide an overview of the key biosynthetic pathways for 3-HP production, quantitative data from various engineered strains, and detailed protocols for the cultivation of these strains, enzyme assays, and analytical quantification of the product.

Biosynthetic Pathways for 3-HP Production

Two primary pathways have been successfully engineered in microbial hosts for the production of 3-HP: the malonyl-CoA pathway and the β-alanine pathway.

The Malonyl-CoA Pathway

This pathway utilizes the central metabolite malonyl-CoA, a key precursor in fatty acid biosynthesis.[4] The core of this pathway is the heterologous expression of a bifunctional malonyl-CoA reductase (MCR) enzyme, typically from Chloroflexus aurantiacus.[4][5] MCR catalyzes the two-step, NADPH-dependent reduction of malonyl-CoA to 3-HP, with malonate semialdehyde as an intermediate.[5]

Key metabolic engineering strategies for optimizing this pathway include:

  • Enhancing the precursor supply: Overexpression of acetyl-CoA carboxylase (ACC) to increase the conversion of acetyl-CoA to malonyl-CoA.[4]

  • Increasing cofactor availability: Overexpression of enzymes like nicotinamide (B372718) nucleotide transhydrogenase (PntAB) to improve the supply of NADPH.[4][6]

  • Redirecting carbon flux: Deleting competing pathways, such as those for fatty acid and organic acid synthesis, to channel more carbon towards 3-HP.[4]

Malonyl_CoA_Pathway Glucose Glucose Pyruvate (B1213749) Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Malonate_Semialdehyde Malonate Semialdehyde Malonyl_CoA->Malonate_Semialdehyde MCR (reductase) NADP_out1 2 NADP+ Malonyl_CoA->NADP_out1 Three_HP 3-Hydroxypropionic Acid Malonate_Semialdehyde->Three_HP MCR (dehydrogenase) NADPH_in1 2 NADPH NADPH_in1->Malonyl_CoA

Caption: The Malonyl-CoA pathway for 3-HP production.

The β-Alanine Pathway

This pathway involves the conversion of aspartate to β-alanine, which is then transformed into 3-HP. This route has proven to be highly efficient, particularly in S. cerevisiae.[7][8] The key enzymes in this pathway are aspartate decarboxylase (PanD) and a β-alanine aminotransferase.[8] Malonic semialdehyde is an intermediate that is subsequently reduced to 3-HP.[9]

Metabolic engineering efforts for this pathway focus on:

  • Overexpression of pathway enzymes: Introducing and optimizing the expression of genes such as aspartate decarboxylase and β-alanine-pyruvate aminotransferase.[7][8]

  • Enhancing precursor supply: Increasing the intracellular pool of aspartate by overexpressing enzymes like pyruvate carboxylase.[7]

Beta_Alanine_Pathway Glucose Glucose Oxaloacetate Oxaloacetate Glucose->Oxaloacetate Glycolysis & TCA Cycle Aspartate L-Aspartate Oxaloacetate->Aspartate AAT Beta_Alanine β-Alanine Aspartate->Beta_Alanine PanD Malonate_Semialdehyde Malonate Semialdehyde Beta_Alanine->Malonate_Semialdehyde BAPAT Three_HP 3-Hydroxypropionic Acid Malonate_Semialdehyde->Three_HP YdfG / HPDH NADP_out NADP+ Malonate_Semialdehyde->NADP_out NADPH_in NADPH NADPH_in->Malonate_Semialdehyde

Caption: The β-Alanine pathway for 3-HP production.

Quantitative Data on 3-HP Production

The following tables summarize the production of 3-HP in engineered E. coli and S. cerevisiae from various studies.

Table 1: 3-HP Production in Engineered Escherichia coli
PathwayKey Genes Expressed/DeletedSubstrateCultivationTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
Malonyl-CoAmcr, accADBCb, pntABGlucoseShake Flask~0.23 (2.14 mM)--[4]
β-Alaninepa0132 (BAPAT), ydfGGlucoseFed-batch31.1--[9][10]
Malonyl-CoAmcr, matB, pntAB, yfjBMalonateShake Flask1.20--[6]
Propionyl-CoAPACD, PCT, HPCDPropionateShake Flask~0.73 (8.11 mM)--[11]
Table 2: 3-HP Production in Engineered Saccharomyces cerevisiae
PathwayKey Genes ExpressedSubstrateCultivationTiter (g/L)Yield (C-mol/C-mol)Productivity (g/L/h)Reference
β-AlaninePYC1/2, AAT2, TcPAND, BcBAPAT, EcYDFGGlucoseFed-batch13.70.14~0.17[8]
Malonyl-CoA-GlucoseFed-batch9.8--[12]
OxaloacetatePYC, BFD, HIBADHGlucoseFed-batch (5L)18.1--[13]
β-Alanine-XyloseFed-batch7.370.29~0.06[14]

Experimental Protocols

Experimental_Workflow Plasmid 1. Plasmid Construction & Strain Engineering Culture 2. Shake Flask Cultivation (Screening) Plasmid->Culture Fermentation 3. Fed-Batch Fermentation (Production) Culture->Fermentation Analysis 4. Sample Analysis (HPLC/GC-MS) Fermentation->Analysis

Caption: General experimental workflow for 3-HP production.

Protocol for Fed-Batch Fermentation of Engineered E. coli

This protocol is a general guideline for high-density fed-batch fermentation to produce 3-HP.[15][16]

  • Pre-culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 200-250 rpm.

    • Use the overnight culture to inoculate 100 mL of defined batch medium in a 500 mL shake flask.

    • Incubate at 37°C and 200-250 rpm until the OD₆₀₀ reaches 4-6.

  • Bioreactor Setup and Batch Phase:

    • Prepare a 2 L bioreactor with 750 mL of defined batch medium (e.g., F1 medium containing salts, trace metals, and glucose).[15]

    • Autoclave the bioreactor. Aseptically add sterile solutions of glucose, MgSO₄, antibiotics, and any required vitamins.

    • Set the initial conditions: Temperature at 37°C, pH at 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) maintained above 30% by controlling agitation and airflow.

    • Inoculate the bioreactor with the pre-culture to a starting OD₆₀₀ of ~0.1.

    • Run in batch mode until the initial glucose is depleted, indicated by a sharp increase in DO.

  • Fed-Batch and Induction Phase:

    • Initiate the feeding of a concentrated glucose solution (e.g., 50-70% w/v) to maintain a low glucose concentration in the fermenter, thus avoiding overflow metabolism.[1]

    • The feed rate can be controlled exponentially to maintain a desired specific growth rate (e.g., 0.1-0.2 h⁻¹).

    • When the culture reaches a high cell density (e.g., OD₆₀₀ of 50-80), induce the expression of the 3-HP pathway genes by adding an appropriate inducer (e.g., IPTG).

    • If necessary, lower the temperature to 30°C post-induction to improve protein folding and stability.

    • Continue the fed-batch cultivation for 24-72 hours, collecting samples periodically for analysis.

Protocol for Malonyl-CoA Reductase (MCR) Enzyme Assay

This spectrophotometric assay measures the malonyl-CoA-dependent oxidation of NADPH.[5][17][18]

  • Preparation of Cell-Free Extract:

    • Harvest cells from a culture expressing the MCR enzyme by centrifugation.

    • Resuspend the cell pellet in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.8).

    • Lyse the cells using sonication or a French press on ice.

    • Centrifuge the lysate at high speed (e.g., 13,000 x g for 20 min at 4°C) to pellet cell debris. The supernatant is the cell-free extract.

    • Determine the total protein concentration of the extract using a Bradford or BCA assay.

  • Enzyme Assay:

    • Prepare an assay mixture in a 0.5 mL final volume containing:

      • 100 mM Tris-HCl (pH 7.8)

      • 2 mM MgCl₂

      • 0.3 mM NADPH

      • Cell-free extract (containing 10-50 µg of total protein)

    • Equilibrate the mixture at the desired temperature (e.g., 55°C for MCR from C. aurantiacus).[5]

    • Initiate the reaction by adding 0.3 mM malonyl-CoA.

    • Monitor the decrease in absorbance at 340 nm or 365 nm, corresponding to the oxidation of NADPH.

    • Calculate the specific activity based on the rate of NADPH oxidation (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.[18]

Protocol for HPLC Analysis of 3-HP

This protocol describes a common method for quantifying 3-HP in fermentation broth.[19][20]

  • Sample Preparation:

    • Collect a sample (e.g., 1 mL) from the fermentation broth.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • The filtered supernatant can be directly analyzed or diluted with the mobile phase if the 3-HP concentration is too high.

  • HPLC Conditions:

    • HPLC System: An HPLC system equipped with a UV or Refractive Index (RI) detector.

    • Column: A column suitable for organic acid analysis, such as an Aminex HPX-87H ion-exclusion column.[19]

    • Mobile Phase: Isocratic elution with a dilute acid solution, typically 5 mM H₂SO₄.

    • Flow Rate: 0.5 - 0.6 mL/min.

    • Column Temperature: 50 - 65°C.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 10 - 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of 3-HP with known concentrations in the same matrix as the samples (e.g., fresh fermentation medium).

    • Generate a standard curve by plotting the peak area against the concentration of the 3-HP standards.

    • Determine the concentration of 3-HP in the samples by comparing their peak areas to the standard curve. The retention time for 3-HP is typically around 1.2 minutes under these conditions.[20]

Conclusion

The synthetic biology toolbox has enabled the development of microbial cell factories capable of producing 3-hydroxypropionic acid from renewable resources at increasingly high titers and yields. The Malonyl-CoA and β-alanine pathways are the most well-established routes, with ongoing research focused on optimizing precursor and cofactor supply, minimizing competing pathways, and improving the efficiency of key enzymes. The protocols and data presented here provide a foundation for researchers and drug development professionals to further advance the bio-production of 3-HP and its derivatives, contributing to a more sustainable chemical industry.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxypyruvate Instability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxypyruvate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the instability and degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be degrading. What are the primary factors influencing its stability?

A1: The stability of this compound in solution is influenced by several factors, with pH being a critical determinant. Studies on similar molecules and enzymatic reactions involving this compound suggest that its stability is pH-dependent.[1][2][3] For instance, the inactivation of the enzyme pyruvate (B1213749) decarboxylase by this compound is more pronounced at a pH of 6.5 and significantly reduced at alkaline pH values.[1] Other key factors that can affect its stability include temperature, exposure to light, and the presence of oxidizing agents.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store solid this compound at -20°C, where it can be stable for up to three years.[4] Aqueous stock solutions are considerably less stable and it is advised not to store them for more than one day.[5] If you must store a solution, prepare it fresh, use it immediately, and store it at 2-8°C for a very short period, protected from light. For longer-term experiments, consider preparing fresh solutions daily.

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A3: The appearance of new peaks in your chromatogram likely indicates the degradation of this compound. These new peaks represent its degradation products. The degradation can be triggered by the experimental conditions such as pH, temperature, or even exposure to light during sample preparation and analysis. It is also possible that components of your buffer system are reacting with this compound. To identify these degradation products, a forced degradation study coupled with a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is crucial to control the experimental conditions strictly. Based on general knowledge of alpha-keto acid stability, consider the following:

  • pH Control: Maintain a pH where this compound is most stable. Based on available data, neutral to slightly acidic pH may be preferable over alkaline conditions.[1]

  • Temperature: Perform experiments at the lowest feasible temperature and avoid prolonged exposure to elevated temperatures.

  • Light Protection: Protect your solutions from light by using amber vials or covering your glassware with aluminum foil.

  • Use Fresh Solutions: Prepare this compound solutions immediately before use.

  • Buffer Selection: Be aware that certain buffer species, like phosphate (B84403), can sometimes catalyze degradation reactions.[6] Consider using alternative buffers like citrate (B86180) or acetate (B1210297) if you suspect buffer-mediated degradation.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during experiments with this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

This is often a primary indicator of sample instability.

Possible Cause Troubleshooting Step Expected Outcome
Degradation of this compound stock solution Prepare a fresh stock solution of this compound for each experiment. Avoid using previously prepared and stored solutions.Improved consistency and reproducibility of results.
pH shift during the experiment Monitor the pH of your reaction mixture throughout the experiment. Use a buffer with sufficient capacity at the desired pH.Stable pH and more reliable experimental outcomes.
Temperature fluctuations Ensure precise temperature control using a calibrated incubator, water bath, or heating block.Consistent reaction rates and reduced variability in results.
Photodegradation Repeat the experiment with complete protection from light (e.g., using amber vials, in a dark room).If results become more consistent, photodegradation is a likely contributor to the initial instability.
Issue 2: Rapid loss of this compound concentration in solution.

This points towards accelerated degradation under your specific experimental conditions.

Possible Cause Troubleshooting Step Expected Outcome
Unfavorable pH Perform a pH stability screen by incubating this compound solutions at various pH values and measuring its concentration over time.Identification of the optimal pH range for your experiment where degradation is minimized.
Thermal instability Conduct a temperature stability study by incubating solutions at different temperatures and monitoring the degradation rate.Determination of the maximum temperature at which this compound remains stable for the duration of your experiment.
Oxidative degradation Degas your buffers and solutions. Consider working in an inert atmosphere (e.g., under nitrogen or argon) if your experiment is highly sensitive to oxidation.Slower degradation rate, indicating that oxidation is a significant degradation pathway.
Buffer-catalyzed degradation Test the stability of this compound in different buffer systems (e.g., citrate, acetate, TRIS) at the same pH and concentration.Identification of a non-reactive buffer system for your experiments.

Quantitative Data on this compound Stability

The following tables provide a template for summarizing quantitative data on the stability of this compound under various conditions. Researchers are encouraged to populate these tables with their own experimental data generated using the protocols provided in this guide.

Table 1: Effect of pH on the Stability of this compound at a Constant Temperature

pHBuffer SystemIncubation Time (hours)% this compound Remaining
5.0Acetate0100
2
4
8
24
7.0Phosphate0100
2
4
8
24
9.0TRIS0100
2
4
8
24

Table 2: Effect of Temperature on the Stability of this compound at a Constant pH

Temperature (°C)Incubation Time (hours)% this compound Remaining
40100
8
24
48
25 (Room Temp)0100
8
24
48
370100
8
24
48

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and identify degradation products.[4][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., ultrapure water or a buffer at a pH where it is relatively stable).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or higher) in a temperature-controlled oven.

  • Photolytic Degradation: Expose the stock solution in a phototransparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating HPLC-UV method (see Protocol 2).

  • For identification of degradation products, analyze the stressed samples using LC-MS/MS (see Protocol 3).

Protocol 2: Quantitative Analysis of this compound by HPLC-UV

This method can be used to quantify the remaining this compound in stability studies.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a suitable buffer, for instance, 20 mM potassium phosphate buffer at pH 2.5.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (to be determined experimentally, likely in the range of 210-220 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

2. Standard Curve Preparation:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject each standard and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

3. Sample Analysis:

  • Inject the samples from the stability study.

  • Determine the peak area of this compound in each sample.

  • Calculate the concentration of this compound in the samples using the standard curve.

  • The percentage of remaining this compound can be calculated as: ((Concentration at time t / Initial concentration) x 100).

Protocol 3: Identification of Degradation Products by LC-MS/MS

This protocol outlines a general approach for identifying the degradation products of this compound.

1. LC-MS/MS System:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

2. Chromatographic Separation:

  • Use a similar HPLC method as described in Protocol 2, but ensure the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid).

3. Mass Spectrometry Analysis:

  • Operate the mass spectrometer in both positive and negative ionization modes to detect a wider range of potential degradation products.

  • Acquire full scan MS data to identify the molecular ions of the degradation products.

  • Perform MS/MS fragmentation of the parent ions of the suspected degradation products to obtain structural information.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control (unstressed) sample to identify the degradation peaks.

  • Determine the mass-to-charge ratio (m/z) of the degradation products.

  • Propose the elemental composition and potential structures of the degradation products based on their accurate mass and fragmentation patterns.

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Inconsistent Results or Rapid Degradation check_solution Prepare Fresh Solution start->check_solution check_pH Monitor and Adjust pH check_solution->check_pH Still inconsistent check_temp Ensure Stable Temperature check_pH->check_temp Still inconsistent check_light Protect from Light check_temp->check_light Still inconsistent perform_stability Conduct Forced Degradation Study (Protocol 1) check_light->perform_stability Still inconsistent analyze Analyze via HPLC/LC-MS (Protocols 2 & 3) perform_stability->analyze optimize Optimize Experimental Conditions analyze->optimize

Caption: Troubleshooting Decision Tree for this compound Instability.

cluster_workflow Experimental Workflow for Stability Assessment prep_solution Prepare 3-HP Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_solution->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling analysis Analyze by HPLC-UV & LC-MS/MS sampling->analysis quantification Quantify 3-HP Degradation analysis->quantification identification Identify Degradation Products analysis->identification data_reporting Report Data in Tables quantification->data_reporting identification->data_reporting

Caption: General Experimental Workflow for this compound Stability Testing.

cluster_pathway Proposed Degradation Pathways of this compound three_hp This compound decarboxylation Decarboxylation Product (Glycolaldehyde) three_hp->decarboxylation Heat, Acid/Base oxidation Oxidation Product (e.g., Tartronic semialdehyde) three_hp->oxidation Oxidizing Agent, Light dimerization Dimerization/Polymerization Products three_hp->dimerization Concentration, pH other Other Degradation Products decarboxylation->other oxidation->other

Caption: Putative Degradation Pathways of this compound.

References

Technical Support Center: Inhibition of Pyruvate Decarboxylase by 3-Hydroxypyruvate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the inhibition of pyruvate (B1213749) decarboxylase by 3-hydroxypyruvate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Issue Possible Cause Recommended Solution
No or low enzyme activity detected Inactive enzymeEnsure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.
Incorrect assay conditionsVerify the pH, temperature, and buffer composition of your assay mixture. The optimal pH for Zymomonas mobilis pyruvate decarboxylarboxylase activity is around 6.5.
Degraded cofactors or substratesPrepare fresh solutions of thiamine (B1217682) pyrophosphate (TPP), MgCl2, NADH, and pyruvate.
Non-linear reaction rate in the coupled assay Limiting coupling enzymeEnsure that the coupling enzyme (alcohol dehydrogenase) is in excess, so the reaction rate is solely dependent on pyruvate decarboxylase activity.
Substrate depletionIf the reaction proceeds too quickly, the substrate (pyruvate) may be depleted, leading to a decrease in the reaction rate. Use a lower enzyme concentration or a higher initial substrate concentration.
Product inhibitionWhile not the primary mechanism for this compound, product inhibition can sometimes be a factor in enzyme kinetics. Analyze initial rates to minimize this effect.
High background noise in spectrophotometric readings Contaminants in the sample or reagentsUse high-purity reagents and ensure cuvettes are clean.
Precipitation in the cuvetteEnsure all components of the assay mixture are fully dissolved.
Inconsistent results between replicates Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques.
Temperature fluctuationsEnsure the spectrophotometer's cuvette holder is temperature-controlled and has reached the desired temperature before starting the assay.
Enzyme activity does not recover after removal of this compound Irreversible inactivationProlonged incubation with high concentrations of this compound might lead to some irreversible inactivation. Optimize incubation time and inhibitor concentration.
Incomplete removal of the inhibitorEnsure complete removal of this compound by using a desalting column (e.g., Sephadex G-25) and washing thoroughly.
Inappropriate reactivation conditionsReactivation is a slow process. Allow for sufficient incubation time (several hours) after inhibitor removal. Raising the pH to 8.5 for a short period can also aid in reactivation.[1]

Frequently Asked Questions (FAQs)

Inhibition Mechanism

Q1: What type of inhibitor is this compound for pyruvate decarboxylase?

A1: this compound acts as a competitive inhibitor of pyruvate decarboxylase with respect to its natural substrate, pyruvate.[1] It also serves as a poor substrate for the enzyme.[1][2][3]

Q2: How does this compound inactivate pyruvate decarboxylase?

A2: The inactivation is a progressive and partial process that occurs over several hours as the enzyme catalyzes the decarboxylation of this compound.[1][2][3] It is suggested that the inactivation results from the accumulation of enzyme-bound glycollaldehyde, a product of this compound decarboxylation.[1][2]

Quantitative Data

Q3: What are the kinetic parameters for the interaction of this compound with pyruvate decarboxylase from Zymomonas mobilis?

A3: The following table summarizes the key kinetic constants.

Parameter Value Substrate/Inhibitor
Ki (Inhibition Constant) 0.558 mMThis compound
Km (Michaelis Constant) 0.584 ± 0.047 mMThis compound
Km (Michaelis Constant) 0.947 ± 0.064 mMPyruvate

Data from Thomas et al., 1990.[1]

Q4: How do pH and concentration of this compound affect the inactivation of the enzyme?

A4: The extent of inactivation is dependent on both the pH and the concentration of this compound.[1][2][3] Inactivation is more pronounced at acidic pH values, with the greatest effect observed at pH 6.5.[1] Higher concentrations of this compound lead to a greater degree of inactivation, although a complete loss of activity is not typically observed.[1]

Experimental Protocols

Q5: How can I measure the activity of pyruvate decarboxylase?

A5: A common method is a coupled spectrophotometric assay. The acetaldehyde (B116499) produced by pyruvate decarboxylase is used by alcohol dehydrogenase to reduce NAD+ to NADH. The decrease in NADH absorbance at 340 nm is monitored over time.

Experimental Protocols

Coupled Spectrophotometric Assay for Pyruvate Decarboxylase Activity

This protocol is adapted from the methods described for assaying pyruvate decarboxylase from Zymomonas mobilis.[1]

Materials:

  • 50 mM MES/KOH buffer, pH 6.5

  • 5 mM MgCl₂

  • 0.5 mM Thiamine pyrophosphate (TPP)

  • 0.15 mM NADH

  • Yeast alcohol dehydrogenase (sufficient for excess, e.g., 67 units/ml)

  • 5 mM Pyruvate (substrate)

  • Pyruvate decarboxylase enzyme solution

  • This compound (inhibitor, as needed)

  • Spectrophotometer capable of reading at 340 nm with temperature control

Procedure:

  • Prepare the assay mixture in a cuvette by combining the MES/KOH buffer, MgCl₂, TPP, NADH, and alcohol dehydrogenase.

  • Incubate the mixture at 30°C for a few minutes to ensure temperature equilibration.

  • To measure inhibition, add the desired concentration of this compound to the assay mixture.

  • Initiate the reaction by adding the pyruvate decarboxylase enzyme solution.

  • Start the reaction by adding the substrate, pyruvate.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH consumption is proportional to the pyruvate decarboxylase activity.

Inactivation of Pyruvate Decarboxylase by this compound

Procedure:

  • Incubate the pyruvate decarboxylase enzyme with the desired concentration of this compound (e.g., 0.5 mM, 1.0 mM, 5.0 mM) in the assay buffer at 30°C.[1]

  • At various time points, withdraw an aliquot of the incubation mixture.

  • Immediately assay the residual enzyme activity using the coupled spectrophotometric assay described above.

Reactivation of Inactivated Pyruvate Decarboxylase

Procedure:

  • After partial inactivation with this compound, remove the inhibitor and other small molecules from the enzyme solution using a gel filtration column (e.g., Sephadex G-25).[1]

  • Incubate the inhibitor-free enzyme solution in the assay buffer at 30°C.[1]

  • Monitor the recovery of enzyme activity over several hours by taking aliquots at different time points and performing the activity assay.[1]

  • Alternatively, to induce faster reactivation, the pH of the inhibitor-free enzyme solution can be raised to 8.5 for a short period before re-equilibration at the assay pH.[1]

Visualizations

Signaling Pathway of Pyruvate Decarboxylase Inhibition

InhibitionPathway Mechanism of Pyruvate Decarboxylase Inhibition by this compound cluster_enzyme Pyruvate Decarboxylase (PDC) cluster_substrate Substrates cluster_products Products PDC Active PDC Acetaldehyde Acetaldehyde + CO2 PDC->Acetaldehyde Glycollaldehyde Glycollaldehyde + CO2 PDC->Glycollaldehyde PDC_Inactive Partially Inactive PDC PDC_Inactive->PDC Slow Reactivation (Removal of 3-HP) Pyruvate Pyruvate Pyruvate->PDC Normal Catalysis HP This compound HP->PDC Competitive Inhibition & Slow Catalysis Glycollaldehyde->PDC_Inactive Accumulation leads to progressive inactivation

Caption: Inhibition of Pyruvate Decarboxylase by this compound.

Experimental Workflow for Studying Inhibition

ExperimentalWorkflow Workflow for Studying PDC Inhibition cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Enzyme and Reagents C Perform Coupled Spectrophotometric Assay A->C D Incubate PDC with This compound A->D B Prepare this compound Stock B->C B->D F Determine Ki for Competitive Inhibition C->F E Measure Residual Activity at Time Points D->E G Plot Inactivation Kinetics E->G

Caption: Experimental workflow for inhibition studies.

Logical Relationship of Reactivation

ReactivationLogic Logic of Enzyme Reactivation PDC_Inactive Partially Inactivated PDC Removal Remove this compound (e.g., Gel Filtration) PDC_Inactive->Removal Incubation Incubate at 30°C Removal->Incubation pH_Shift Briefly Increase pH to 8.5 Removal->pH_Shift PDC_Active Recovered Active PDC Incubation->PDC_Active Slow pH_Shift->PDC_Active Faster

Caption: Logical steps for reactivating the enzyme.

References

challenges in 3-Hydroxypyruvate quantification in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 3-Hydroxypyruvate in complex samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in complex biological samples?

A1: The primary challenges in quantifying this compound in complex samples such as plasma, urine, or tissue homogenates include:

  • Matrix Effects: Co-eluting endogenous substances can interfere with the ionization of this compound in mass spectrometry-based methods, leading to ion suppression or enhancement and inaccurate quantification.[1][2][3]

  • Analyte Stability: this compound can be susceptible to degradation due to factors like temperature, pH, and enzymatic activity during sample collection, storage, and preparation.[4][5]

  • Low Endogenous Concentrations: The low physiological concentrations of this compound often necessitate highly sensitive analytical methods and efficient sample enrichment.

  • Lack of Certified Reference Materials: The absence of certified reference materials for this compound in various matrices can complicate method validation and quality control.

  • Structural Isomers: The presence of structural isomers may interfere with accurate quantification if the analytical method lacks sufficient selectivity.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix. Commonly used methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is often the method of choice due to its high sensitivity, specificity, and throughput for quantifying small molecules like this compound in complex biological fluids.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but it typically requires a derivatization step to increase the volatility and thermal stability of this compound.[5][7]

  • Enzymatic Assays: These assays are based on the specific enzymatic conversion of this compound and can be a cost-effective and high-throughput option. However, they may be susceptible to interference from other substances in the sample that can affect enzyme activity.[8][9][10]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Minimizing matrix effects is crucial for accurate LC-MS/MS quantification.[2][11] Strategies include:

  • Effective Sample Preparation: Employing robust sample preparation techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can significantly reduce matrix components.[1][12][13][14]

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components is essential.

  • Use of Internal Standards: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and variability in sample processing.[11]

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that matches the study samples can help to compensate for matrix effects.[11]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Steps
Analyte Degradation - Ensure samples are collected and stored under appropriate conditions (e.g., low temperature, protected from light) to maintain analyte stability.[4][5] - Minimize freeze-thaw cycles. - Prepare solutions fresh whenever possible.[4]
Inefficient Extraction - Optimize the extraction solvent and pH to ensure efficient recovery of this compound. - For SPE, ensure proper conditioning of the cartridge and use of an appropriate elution solvent.[1]
Severe Ion Suppression (LC-MS/MS) - Improve sample cleanup to remove interfering matrix components.[1][15] - Dilute the sample extract to reduce the concentration of interfering substances, if sensitivity allows.[1] - Optimize chromatography to separate the analyte from the suppression zone.[1]
Incomplete Derivatization (GC-MS) - Ensure the derivatization reagent is fresh and the reaction conditions (temperature, time) are optimal for complete derivatization of this compound.[5]
Issue 2: Poor Peak Shape and Inconsistent Retention Time
Possible Cause Troubleshooting Steps
Column Contamination - Use a guard column to protect the analytical column from matrix components.[1] - Implement a column washing step after each run to remove strongly retained compounds.
Suboptimal Mobile Phase - Adjust the mobile phase composition and pH to improve peak shape and ensure consistent retention.
Sample Overload - Dilute the sample to avoid overloading the analytical column.[5]
Sample Solvent Incompatibility - Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to prevent peak distortion.
Issue 3: High Variability in Results
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Standardize all sample preparation steps to ensure uniformity across all samples. - Use an automated sample preparation system if available to improve reproducibility.
Matrix Effects - Employ a suitable internal standard, preferably a stable isotope-labeled version of this compound, to correct for variability.[11]
Instrument Instability - Perform regular instrument maintenance and calibration to ensure consistent performance.
Enzyme Inactivation (Enzymatic Assay) - Ensure the enzyme is stored correctly and its activity is verified before use. - Be aware that components in the sample matrix can inhibit the enzyme.[16]

Quantitative Data Summary

The following table summarizes typical performance characteristics of different analytical methods for the quantification of small molecules, like this compound, in biological samples. The actual performance will depend on the specific analyte, matrix, and method optimization.

Parameter LC-MS/MS GC-MS (with derivatization) Enzymatic Assay
Limit of Detection (LOD) 0.01 - 10 ng/mL0.1 - 50 ng/mL1 - 10 µmol/L[9]
Limit of Quantification (LOQ) 0.05 - 25 ng/mL0.5 - 100 ng/mL5 - 20 µmol/L[9]
Recovery 85 - 115%80 - 120%90 - 110%[9]
Precision (%RSD) < 15%< 20%< 10%

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Plasma Samples
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Addition: Spike 100 µL of plasma with the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new tube. Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection: Collect the upper organic layer.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Generic Derivatization for GC-MS Analysis
  • Sample Preparation: Use the dried extract obtained from a suitable extraction method (e.g., LLE or SPE).

  • Derivatization Reagent: Prepare a fresh mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine (B92270) (2:1 v/v).[5]

  • Reaction: Add 50 µL of the derivatization reagent to the dried sample extract.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE, SPE, or PPT) Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution (for LC-MS) Dry->Reconstitute Derivatize Derivatization (for GC-MS) Dry->Derivatize LCMS LC-MS/MS Analysis Reconstitute->LCMS GCMS GC-MS Analysis Derivatize->GCMS Quant Quantification LCMS->Quant GCMS->Quant

Caption: General experimental workflow for this compound quantification.

troubleshooting_low_signal Start Low or No Signal Detected CheckDegradation Check for Analyte Degradation Start->CheckDegradation CheckExtraction Evaluate Extraction Efficiency Start->CheckExtraction CheckIonSuppression Investigate Ion Suppression (LC-MS) Start->CheckIonSuppression CheckDerivatization Verify Derivatization (GC-MS) Start->CheckDerivatization DegradationSolution Improve Sample Handling and Storage Conditions CheckDegradation->DegradationSolution ExtractionSolution Optimize Extraction Protocol CheckExtraction->ExtractionSolution IonSuppressionSolution Enhance Sample Cleanup or Modify Chromatography CheckIonSuppression->IonSuppressionSolution DerivatizationSolution Optimize Derivatization Reaction CheckDerivatization->DerivatizationSolution

References

Technical Support Center: Optimizing Enzymatic 3-Hydroxypyruvate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 3-hydroxypyruvate.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering systematic approaches to identify and resolve them.

Question: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yield can be attributed to several factors, ranging from enzyme activity to reaction conditions. A step-by-step investigation is recommended.

Initial Checks:

  • Enzyme Activity: Confirm the specific activity of your enzyme preparation (e.g., Serine Dehydratase, D-Amino Acid Oxidase, or Serine-Pyruvate Transaminase). An inactive or poorly active enzyme is a primary cause of low yield.

  • Substrate Integrity: Ensure the purity and stability of your starting material (e.g., L-serine, D-serine). Substrate degradation will directly impact product formation.

Troubleshooting & Optimization:

Potential CauseRecommended Action
Suboptimal Enzyme Activity - Verify Storage: Ensure enzymes were stored at the correct temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles. - Check for Degradation: Run an SDS-PAGE to assess the integrity of the enzyme. - Confirm Cofactor Presence: Ensure all necessary cofactors (e.g., Pyridoxal Phosphate (PLP) for transaminases and some dehydratases) are present at the optimal concentration.
Unfavorable Reaction Conditions - pH Optimization: The optimal pH is critical for enzyme activity. Verify the pH of your reaction buffer.[1][2][3] - Temperature Optimization: Enzyme activity is highly temperature-dependent. Ensure the reaction is performed at the optimal temperature for your specific enzyme.[4] - Buffer Composition: The type of buffer can influence enzyme activity. If using a standard buffer, consider testing alternatives.
Substrate or Product Issues - Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme.[5] Test a range of substrate concentrations to identify the optimal level. - Product Inhibition: The accumulation of this compound or other byproducts may inhibit the enzyme.[1][6] Consider strategies for in situ product removal or optimize the reaction time to minimize this effect. - Product Instability: this compound can be unstable under certain conditions. Assess its stability in your reaction buffer at the given pH and temperature.
Cofactor Limitation (for dehydrogenase/oxidase reactions) - Insufficient Cofactor: Ensure the initial concentration of the cofactor (e.g., NAD⁺/NADH, FAD) is not limiting. - Lack of Cofactor Regeneration: For reactions requiring continuous cofactor turnover, an efficient regeneration system is crucial.[7][8][9][10]

Question: My purified enzyme loses activity quickly. How can I improve its stability?

Answer:

Maintaining enzyme stability is crucial for consistent and reproducible results. Several factors can influence the stability of your enzyme preparation.

FactorRecommendation
Storage Temperature For short-term storage (days), 4°C is often suitable. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended. Aliquoting the enzyme into single-use volumes can prevent degradation from repeated freeze-thaw cycles.
Storage Buffer Composition The buffer composition is critical for stability. Use a buffer at the optimal pH for stability, which may not be the same as the optimal pH for activity. The addition of cryoprotectants like glycerol (B35011) (20-50%) can significantly improve stability during freezing.
Protein Concentration Enzymes are often more stable at higher concentrations. Dilute enzyme solutions are more susceptible to denaturation and adsorption to surfaces. If working with dilute solutions, consider adding a stabilizing protein like Bovine Serum Albumin (BSA), provided it does not interfere with your experiment.
Presence of Ligands/Cofactors The presence of a substrate, a competitive inhibitor, or a required cofactor can sometimes stabilize the enzyme's conformational structure.
Oxidation of Critical Residues For enzymes sensitive to oxidation (e.g., those with critical cysteine residues), consider adding a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to the storage and reaction buffers.

Frequently Asked Questions (FAQs)

Q1: Which enzymatic route is best for synthesizing this compound?

A1: The optimal route depends on the available starting materials and required stereospecificity. Common pathways include:

  • From L-Serine: Using L-serine dehydratase or a serine-pyruvate transaminase.[11][12] L-serine dehydratase directly converts L-serine to pyruvate (B1213749) and ammonia, with this compound as a potential intermediate or byproduct depending on the specific enzyme and conditions.[11] Serine-pyruvate transaminase transfers the amino group from L-serine to pyruvate, yielding this compound and L-alanine.[12]

  • From D-Serine: D-amino acid oxidase (DAAO) catalyzes the oxidative deamination of D-serine to this compound.[4][13]

  • From 3-Phosphoglycerate (B1209933): This is a biosynthetic pathway in organisms where 3-phosphoglycerate is converted to 3-phosphohydroxypyruvate, which is then dephosphorylated to this compound.[14]

Q2: What are the typical optimal conditions for enzymes used in this compound synthesis?

A2: Optimal conditions vary depending on the specific enzyme and its source. The following table summarizes reported optimal conditions for some relevant enzymes.

EnzymeSourceOptimal pHOptimal Temperature (°C)Cofactor(s)
D-Amino Acid Oxidase (hDAAO) Human8.545FAD
Hydroxypyruvate Reductase Bacillus subtilis8.0Not SpecifiedNADPH > NADH
Hydroxypyruvate Reductase Cucumber7.1 (for hydroxypyruvate)Not SpecifiedNADH
Serine Dehydratase Rat Liver7.425Pyridoxal Phosphate (PLP)
Serine-Pyruvate Transaminase Not Specified8.060Pyridoxal Phosphate (PLP)

Note: These values are indicative and should be optimized for your specific experimental setup.[3][4][15][16][17]

Q3: How can I monitor the progress of my reaction and quantify the this compound yield?

A3: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound. A detailed protocol is provided in the "Experimental Protocols" section. The method typically involves separating the reaction mixture on a C18 column and detecting the compound using a UV detector or mass spectrometer.[18][19]

Q4: My reaction requires NADH/NADPH. How can I regenerate the cofactor to improve efficiency?

A4: Cofactor regeneration is essential for the cost-effectiveness and efficiency of redox reactions. Common strategies include:

  • Enzyme-coupled systems: Using a second enzyme and a co-substrate to regenerate the cofactor. For example, glucose dehydrogenase (GDH) with glucose, or formate (B1220265) dehydrogenase (FDH) with formate can be used to regenerate NADH from NAD⁺.[8][9]

  • Heterogeneous catalysis: Utilizing a metal catalyst (e.g., Pt/Al₂O₃) and a reducing agent like H₂ to regenerate NADH.[20]

  • Electrochemical and photochemical methods: These are also emerging as viable options for cofactor regeneration.[7][10]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from D-Serine using D-Amino Acid Oxidase (DAAO)

Materials:

  • Purified D-Amino Acid Oxidase (DAAO)

  • D-Serine

  • Flavin Adenine Dinucleotide (FAD)

  • Catalase (to decompose hydrogen peroxide byproduct)

  • Reaction Buffer (e.g., 100 mM Sodium Pyrophosphate, pH 8.5)

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Prepare a reaction mixture in a suitable vessel. For a 1 mL reaction, combine:

    • 700 µL of 100 mM Sodium Pyrophosphate buffer (pH 8.5)

    • 100 µL of 1 M D-Serine solution (final concentration 100 mM)

    • 10 µL of 10 mM FAD solution (final concentration 100 µM)

    • 10 µL of Catalase solution (e.g., 1000 U/mL)

  • Pre-incubate the reaction mixture at the optimal temperature for your DAAO (e.g., 37-45°C) for 5 minutes.

  • Initiate the reaction by adding 180 µL of a suitably diluted DAAO enzyme solution.

  • Incubate the reaction at the optimal temperature with gentle shaking.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the reaction in the aliquots by adding an equal volume of quenching solution (e.g., 1 M HCl).

  • Centrifuge the quenched samples to pellet the precipitated enzyme.

  • Analyze the supernatant for this compound concentration using HPLC (see Protocol 2).

Protocol 2: Quantification of this compound by HPLC

Instrumentation and Columns:

  • HPLC system with a UV detector or Mass Spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound standard for calibration curve.

Procedure:

  • Sample Preparation: Dilute the supernatant from the enzymatic reaction with the mobile phase A to a concentration within the range of your calibration curve. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (for UV detection)

    • Gradient:

      • 0-5 min: 100% A

      • 5-15 min: Linear gradient to 50% B

      • 15-20 min: Hold at 50% B

      • 20-25 min: Return to 100% A and equilibrate

  • Quantification:

    • Prepare a series of this compound standards of known concentrations in mobile phase A.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.[21]

    • Inject the prepared samples and determine the concentration of this compound using the calibration curve.

Visualizations

Enzymatic_Synthesis_Pathway cluster_serine Starting Substrate cluster_enzymes Enzymes cluster_product Product cluster_byproducts Byproducts L-Serine L-Serine Serine_Dehydratase L-Serine Dehydratase L-Serine->Serine_Dehydratase D-Serine D-Serine DAAO D-Amino Acid Oxidase D-Serine->DAAO 3HP This compound Serine_Dehydratase->3HP Ammonia Ammonia Serine_Dehydratase->Ammonia DAAO->3HP H2O2 H₂O₂ DAAO->H2O2

Caption: Enzymatic pathways for this compound synthesis.

Experimental_Workflow Start Start Enzyme_Prep Enzyme and Substrate Preparation Start->Enzyme_Prep Reaction_Setup Reaction Setup (Buffer, Cofactors) Enzyme_Prep->Reaction_Setup Incubation Incubation (Optimal Temp & Time) Reaction_Setup->Incubation Sampling Aliquoting and Quenching Incubation->Sampling Analysis HPLC Analysis Sampling->Analysis Data_Processing Data Processing and Yield Calculation Analysis->Data_Processing End End Data_Processing->End

Caption: General experimental workflow for 3-HP synthesis.

Troubleshooting_Tree Low_Yield Low this compound Yield Check_Enzyme Is Enzyme Active? Low_Yield->Check_Enzyme Check_Conditions Are Reaction Conditions Optimal? Check_Enzyme->Check_Conditions Yes Optimize_Enzyme Verify Enzyme Storage and Integrity Check_Enzyme->Optimize_Enzyme No Check_Substrate Substrate/Product Inhibition? Check_Conditions->Check_Substrate Yes Optimize_Conditions Optimize pH, Temp, Buffer Check_Conditions->Optimize_Conditions No Optimize_Concentration Vary Substrate Concentration Check_Substrate->Optimize_Concentration Yes Successful_Yield Yield Optimized Check_Substrate->Successful_Yield No Optimize_Enzyme->Check_Enzyme Optimize_Conditions->Check_Conditions Optimize_Concentration->Check_Substrate

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Overcoming Feedback Inhibition in the 3-Hydroxypyruvate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 3-Hydroxypyruvate pathway. The content focuses on identifying and overcoming feedback inhibition to optimize experimental outcomes.

Troubleshooting Guide

Issue: Reduced or Stalled Enzyme Activity at High Substrate Concentrations

Possible Cause: You may be observing substrate inhibition of a key enzyme in the pathway, Serine Hydroxymethyltransferase (SHMT). While not a classic feedback inhibition loop with a downstream product, high concentrations of the substrate, L-serine, can inhibit SHMT activity, thus reducing the production of this compound.[1][2][3] This is a known regulatory mechanism for both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[1][2][4]

Solutions:

  • Optimize Substrate Concentration:

    • Action: Perform a substrate titration experiment to determine the optimal L-serine concentration for your specific SHMT enzyme (isoform, species of origin).

    • Expected Outcome: Identify a concentration range that maximizes enzyme velocity without causing significant substrate inhibition.

  • Enzyme Engineering to Create a Feedback-Resistant Variant:

    • Action: Utilize site-directed mutagenesis to alter the amino acid sequence of SHMT at the allosteric site or at sites that influence the binding of the inhibitory substrate molecule.[5] General strategies for creating feedback-resistant enzymes in amino acid biosynthesis pathways are applicable here.[6][7]

    • Expected Outcome: A mutant SHMT with reduced sensitivity to L-serine inhibition, allowing for sustained enzyme activity even at high substrate concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the "this compound Pathway" and where does feedback inhibition occur?

The "this compound Pathway" generally refers to a segment of serine metabolism where L-serine is converted to this compound, which is then further metabolized, often to glycerate. A key enzyme in this pathway is Serine Hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of L-serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate.[1][2] In the context of producing this compound, the forward reaction is of interest. Feedback inhibition in this context is primarily observed as substrate inhibition of SHMT by high concentrations of L-serine.[1][2][3]

Q2: Which enzymes are the main players in the this compound Pathway?

The primary enzymes are:

  • Serine Hydroxymethyltransferase (SHMT): Converts L-serine to glycine and a one-carbon unit, and can also be involved in the pathway producing this compound from serine. It exists in cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[1][2][4]

  • Hydroxypyruvate Reductase (HPR): Reduces this compound to glycerate.[8][9] Multiple isoforms of HPR may exist, with varying cofactor dependencies (NADH or NADPH).[8]

Q3: How does L-serine inhibit Serine Hydroxymethyltransferase (SHMT)?

High concentrations of L-serine can lead to the formation of an abortive ternary complex, for instance, an enzyme-serine-CH2-THF complex, which is catalytically inactive.[1] This prevents the enzyme from turning over productively, thus reducing the overall rate of reaction. This substrate inhibition has been observed for both SHMT1 and SHMT2 isoforms.[1][2]

Q4: What are the general strategies to overcome feedback inhibition in metabolic pathways?

Common strategies applicable to the this compound pathway include:

  • Process Optimization: Maintaining substrate concentrations below the inhibitory threshold.

  • Enzyme Engineering: Using techniques like site-directed mutagenesis to create enzyme variants with reduced sensitivity to the inhibitor.[5][7] This often involves targeting the allosteric binding site of the inhibitor.[5]

Q5: Are there known mutations that confer resistance to feedback inhibition in related enzymes?

While specific mutations for overcoming L-serine substrate inhibition in SHMT are not extensively documented in the provided search results, the principles have been successfully applied to other enzymes in amino acid biosynthesis pathways. For example, mutations in homoserine dehydrogenase have been identified that relieve feedback inhibition by threonine.[7] A similar approach of targeting residues in potential allosteric sites or regions that undergo conformational changes upon inhibitor binding could be applied to SHMT.

Quantitative Data

Table 1: Kinetic Properties of Human Serine Hydroxymethyltransferase (SHMT) Isoforms

ParameterSHMT1 (Cytosolic)SHMT2 (Mitochondrial)pHReference
L-serine Inhibition Almost abolished at alkaline pHPronounced at alkaline pHAlkaline[1][2]
Catalytic Efficiency Lower at alkaline pHMuch higher than SHMT1 at alkaline pHAlkaline[1][2]

Experimental Protocols

Protocol 1: Assay for Serine Hydroxymethyltransferase (SHMT) Activity

This protocol is based on a coupled assay to measure the forward reaction (L-serine + THF → glycine + 5,10-methylene-THF).

Materials:

  • Purified SHMT enzyme

  • L-serine solution

  • Tetrahydrofolate (THF) solution

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Coupling enzyme: L-serine dehydrogenase

  • NAD+

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NAD+, and the coupling enzyme L-serine dehydrogenase.

  • Add a known concentration of the purified SHMT enzyme to the reaction mixture.

  • Initiate the reaction by adding L-serine and THF.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH by the coupling enzyme as it oxidizes the L-serine product from the reverse SHMT reaction.

  • To study substrate inhibition, vary the concentration of L-serine while keeping the concentration of THF constant and measure the initial reaction rates.

  • Plot the initial rates against the L-serine concentration to observe the substrate inhibition profile.

Protocol 2: General Workflow for Site-Directed Mutagenesis of SHMT

This protocol outlines the steps to create a feedback-resistant SHMT mutant.[10]

1. Identify Target Residues:

  • Analyze the 3D structure of SHMT to identify potential allosteric sites or regions that undergo conformational changes upon substrate binding.
  • Perform multiple sequence alignments with homologous enzymes to identify conserved residues that may be critical for regulation.

2. Primer Design:

  • Design mutagenic primers containing the desired nucleotide changes to alter the target amino acid residue(s). The mutation should be centrally located within the primer.

3. Mutagenesis PCR:

  • Perform PCR using a high-fidelity DNA polymerase, a plasmid containing the wild-type SHMT gene as a template, and the mutagenic primers.

4. Template Removal:

  • Digest the parental, methylated DNA template using the DpnI restriction enzyme.

5. Transformation:

  • Transform the mutated plasmid into competent E. coli cells.

6. Selection and Sequencing:

  • Select transformed colonies and verify the desired mutation by DNA sequencing.

7. Protein Expression and Characterization:

  • Express the mutant SHMT protein and purify it.
  • Characterize the kinetic properties of the mutant enzyme, including its sensitivity to L-serine inhibition, using the activity assay described in Protocol 1.

Visualizations

3_Hydroxypyruvate_Pathway Serine to Glycerate Pathway Serine L-Serine SHMT Serine Hydroxymethyltransferase (SHMT) Serine->SHMT HP This compound SHMT->HP Produces HPR Hydroxypyruvate Reductase (HPR) HP->HPR Glycerate Glycerate HPR->Glycerate Reduces to

Caption: Overview of the this compound production and conversion pathway.

Substrate_Inhibition_Mechanism SHMT Substrate Inhibition by L-Serine cluster_0 Productive Pathway cluster_1 Inhibitory Pathway at High [S] E SHMT (E) ES E-S Complex E->ES + S S L-Serine (S) ES->E + P P Products ES_inh E-S Complex ESS E-S-S Complex (Inactive) ES_inh->ESS + S S_inh L-Serine (S) Mutagenesis_Workflow Workflow for Creating Feedback-Resistant SHMT A Identify Target Residues B Design Mutagenic Primers A->B C Site-Directed Mutagenesis PCR B->C D Transform E. coli & Select C->D E Sequence Verification D->E F Express & Purify Mutant Protein E->F G Kinetic Analysis F->G

References

Technical Support Center: 3-Hydroxypyruvate Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity during the mass spectrometry analysis of 3-Hydroxypyruvate.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for this compound in LC-MS analysis?

Low signal intensity in the analysis of this compound can stem from several factors, primarily related to its chemical nature. As an α-keto acid, this compound is known to be reactive and potentially unstable during sample processing and analysis. Key contributors to low signal include:

  • Analyte Instability: this compound can degrade under certain pH and temperature conditions.[1] It is susceptible to decarboxylation, particularly at elevated temperatures.

  • Inefficient Ionization: The molecule may not ionize efficiently under standard electrospray ionization (ESI) conditions.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine, cell lysates) can co-elute with this compound and suppress its ionization.

  • Suboptimal Sample Preparation: Inadequate extraction or the presence of interfering substances can lead to signal loss.

  • Inappropriate LC-MS Parameters: The chosen liquid chromatography conditions and mass spectrometer settings may not be optimal for this specific analyte.

Q2: Is derivatization necessary for the analysis of this compound?

While direct analysis is possible, derivatization is highly recommended for robust and sensitive quantification of α-keto acids like this compound.[2] Derivatization can:

  • Enhance Stability: By chemically modifying the reactive keto group, derivatization can prevent degradation of the analyte.

  • Improve Ionization Efficiency: The addition of a chemical moiety that is readily ionized can significantly boost the signal intensity in the mass spectrometer.

  • Improve Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution on the LC column.

Q3: What are some common derivatization strategies for α-keto acids?

Several derivatization reagents can be used to target the carbonyl group of α-keto acids. These reactions are typically performed pre-column. Common strategies include:

  • Hydrazine-based reagents: Reagents like 2-hydrazinoquinoline (B107646) can react with the keto group to form stable hydrazones, which often show improved ionization efficiency.

  • Oximation reagents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another effective reagent that forms oximes with keto groups.

  • Silylation: For GC-MS analysis, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to increase volatility and thermal stability.

Q4: What are typical LC-MS parameters for the analysis of small organic acids like this compound?

For underivatized small organic acids, reversed-phase chromatography with a C18 column is common. A validated method for the similar compound 3-hydroxypentanoic acid utilized a C18 column with a gradient elution using water and methanol (B129727), both containing 0.1% formic acid.[3][4] Negative ion mode electrospray ionization (ESI) is often preferred for acidic compounds as they readily form [M-H]- ions.[3]

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to troubleshooting low signal intensity for this compound.

Problem: Weak or No Signal for this compound

// Nodes start [label="Low or No Signal Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ms [label="System Suitability Check:\nInject Standard", fillcolor="#FBBC05", fontcolor="#202124"]; ms_ok [label="Signal OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; investigate_ms [label="Troubleshoot MS:\n- Check tuning & calibration\n- Clean ion source\n- Verify gas flows & voltages", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_lc [label="Evaluate LC Performance:\n- Check for leaks\n- Column integrity\n- Mobile phase pH", fillcolor="#FBBC05", fontcolor="#202124"]; lc_ok [label="Peak Shape & Retention OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; investigate_lc [label="Troubleshoot LC:\n- Replace column\n- Prepare fresh mobile phase\n- Check pump performance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sample [label="Analyze Spiked Sample:\n- Spike known amount into matrix\n- Compare with standard in solvent", fillcolor="#FBBC05", fontcolor="#202124"]; sample_ok [label="Signal Recovered?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; investigate_sample [label="Optimize Sample Prep:\n- Evaluate extraction recovery\n- Assess analyte stability\n- Consider derivatization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution [label="Signal Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_ms; check_ms -> ms_ok; ms_ok -> investigate_ms [label="No"]; ms_ok -> check_lc [label="Yes"]; investigate_ms -> check_ms; check_lc -> lc_ok; lc_ok -> investigate_lc [label="No"]; lc_ok -> check_sample [label="Yes"]; investigate_lc -> check_lc; check_sample -> sample_ok; sample_ok -> investigate_sample [label="No"]; sample_ok -> solution [label="Yes"]; investigate_sample -> solution; }

Caption: Systematic workflow for troubleshooting low signal intensity.

Potential Cause Troubleshooting Step Expected Outcome
Mass Spectrometer Performance 1. System Suitability Test: Infuse a fresh, known concentration of a this compound standard directly into the mass spectrometer. 2. Tune and Calibrate: Ensure the instrument is properly tuned and calibrated according to the manufacturer's recommendations. 3. Source Cleaning: Clean the ion source, including the capillary and skimmer.A strong, stable signal from the standard confirms the MS is functioning correctly. If not, further MS maintenance is required.
Liquid Chromatography Issues 1. Column Performance: Inject a standard and check for peak shape, retention time, and response. Consider using a new column. 2. Mobile Phase: Prepare fresh mobile phases. Ensure the pH is appropriate for the analyte and column chemistry. For this compound, a mobile phase with 0.1% formic acid is a good starting point.[3] 3. System Integrity: Check for leaks in the LC system.A sharp, symmetrical peak with a consistent retention time indicates the LC system is performing well. Poor peak shape may suggest column degradation or an inappropriate mobile phase.
Sample Preparation and Matrix Effects 1. Spiking Study: Spike a known amount of this compound into a blank matrix sample and compare the response to the same concentration in a clean solvent. 2. Extraction Recovery: Evaluate the efficiency of your sample extraction method. Protein precipitation is a common first step for plasma samples.[3] 3. Analyte Stability: Assess the stability of this compound in your sample matrix at various stages of your workflow (e.g., benchtop, autosampler).A significantly lower signal in the matrix compared to the solvent suggests ion suppression. Low recovery indicates an issue with the extraction protocol. Signal degradation over time points to instability.
Suboptimal Ionization/Detection 1. Ionization Mode: Analyze in both positive and negative ion modes. Negative mode is generally better for acidic compounds.[3] 2. MRM Transition Optimization: If using tandem MS, optimize the precursor and product ions and their corresponding collision energies for this compound. 3. Consider Derivatization: If the signal remains low after optimizing other parameters, consider a derivatization strategy to enhance ionization.Selection of the optimal ionization polarity and MRM transitions will maximize signal intensity. Derivatization should lead to a significant signal enhancement.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Human Plasma (Based on a method for a similar analyte)

This protocol is adapted from a validated method for 3-hydroxypentanoic acid and should be optimized for this compound.[3][4]

  • Protein Precipitation:

    • To 100 µL of human plasma, add 400 µL of ice-cold methanol containing 0.2% formic acid.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen at 30°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex for 15 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

// Nodes plasma [label="100 µL Plasma", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitate [label="Add 400 µL cold Methanol\n+ 0.2% Formic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex1 [label="Vortex 30s", fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge [label="Centrifuge 14,000 x g, 10 min, 4°C", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant [label="Transfer Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry under Nitrogen", fillcolor="#FBBC05", fontcolor="#202124"]; reconstitute [label="Reconstitute in Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Inject for LC-MS/MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges plasma -> precipitate; precipitate -> vortex1; vortex1 -> centrifuge; centrifuge -> supernatant; supernatant -> dry; dry -> reconstitute; reconstitute -> analyze; }

Caption: Workflow for the preparation of plasma samples.

Protocol 2: General Derivatization of α-Keto Acids with PFBHA

This is a general protocol and should be optimized for this compound.

  • Sample Preparation:

    • Prepare the sample extract as described in Protocol 1 and dry it completely.

  • Derivatization Reaction:

    • To the dried extract, add 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine (B92270).

    • Vortex briefly to dissolve the residue.

    • Incubate at 60°C for 30 minutes.

  • Post-Derivatization Cleanup:

    • After incubation, cool the sample to room temperature.

    • Evaporate the pyridine under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table provides expected performance characteristics for the LC-MS/MS analysis of small organic acids, based on a validated method for a similar compound.[4] These values should serve as a benchmark for method development for this compound.

Parameter Expected Range for a Similar Analyte (3-hydroxypentanoic acid)
Linear Range 0.078 – 5 µg/mL
Limit of Quantification (LOQ) 0.078 µg/mL
Accuracy (% Recovery) 88 - 110%
Precision (%RSD) < 15%

Note: The limit of detection (LOD) and limit of quantification (LOQ) are highly dependent on the specific instrument and method conditions.

Signaling Pathway and Logical Relationship Diagrams

// Nodes start [label="Low Signal with Direct Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; consider_deriv [label="Is signal improvement needed\nfor sensitivity or stability?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; no_deriv [label="Continue with direct analysis optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; deriv [label="Implement Derivatization Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_deriv [label="Optimize reaction conditions:\n- Reagent concentration\n- Temperature\n- Time", fillcolor="#FBBC05", fontcolor="#202124"]; validate [label="Validate derivatization method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> consider_deriv; consider_deriv -> no_deriv [label="No"]; consider_deriv -> deriv [label="Yes"]; deriv -> optimize_deriv; optimize_deriv -> validate; }

Caption: A logical diagram for deciding when to employ derivatization.

References

interference of structurally similar compounds in 3-Hydroxypyruvate assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Hydroxypyruvate Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to interference from structurally similar compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that interfere with this compound assays?

A1: The most common interfering compounds are those structurally similar to this compound. These include pyruvate (B1213749) and glyoxylate (B1226380), which can act as alternative substrates for the enzymes used in the assay, such as hydroxypyruvate reductase (HPR). Their presence in the sample can lead to an overestimation of this compound concentration.

Q2: How can I determine if my assay is experiencing interference from pyruvate or glyoxylate?

A2: You can suspect interference if your sample contains known metabolic pathways that produce pyruvate or glyoxylate. To confirm, you can perform spike-and-recovery experiments. Add a known amount of pyruvate or glyoxylate to your sample and measure the change in the assay signal. A significant increase in the signal beyond what is expected from your sample alone indicates interference.

Q3: My assay results are showing high background noise. What could be the cause?

A3: High background noise can be due to several factors. Contamination of reagents with interfering compounds is a possibility. Additionally, the inherent instability of NAD(P)H in certain buffer conditions can lead to a drifting baseline. Ensure you run a control reaction without the enzyme to measure the non-enzymatic degradation of NAD(P)H.

Q4: Can the choice of enzyme affect the level of interference?

A4: Absolutely. Different isoforms of hydroxypyruvate reductase (e.g., HPR-1 and HPR-2) exhibit varying affinities for this compound, pyruvate, and glyoxylate.[1][2] Understanding the kinetic properties of the specific enzyme you are using is crucial for assessing potential interference.

Q5: Are there inhibitors that can selectively block the activity of interfering enzymes?

A5: Yes, some inhibitors can help differentiate between the activities of different reductases. For instance, acetohydroxamate has been shown to selectively inhibit glyoxylate reductase activity, while tartronate (B1221331) and p-hydroxypyruvate can act as selective uncompetitive inhibitors of certain hydroxypyruvate reductase isoforms.[1][2]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating interference from structurally similar compounds in your this compound assay.

Issue 1: Inaccurate quantification of this compound due to suspected cross-reactivity.

Logical Workflow for Troubleshooting:

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Confirmation of Interference cluster_3 Mitigation Strategies cluster_4 Resolution A Inaccurate this compound Quantification B Review Sample Composition: - Presence of Pyruvate or Glyoxylate? A->B C Run 'No-Enzyme' Control: - Is there background NAD(P)H degradation? B->C D Spike-and-Recovery Experiment: - Add known amounts of Pyruvate/Glyoxylate to the sample C->D E Analyze Kinetic Profile: - Does the reaction rate change over time? D->E F Sample Pre-treatment: - Use specific enzymes to remove interferents E->F G Assay Optimization: - Adjust substrate/cofactor concentrations F->G H Use of Selective Inhibitors: - Differentiate enzyme activities G->H I Data Correction: - Subtract background from sample readings H->I J Accurate this compound Measurement I->J

Caption: Troubleshooting workflow for interference in this compound assays.

Troubleshooting Steps:

  • Review Sample Composition: Analyze the metabolic pathways relevant to your sample to determine the likelihood of pyruvate or glyoxylate presence.

  • Run Controls: Always include a "no-enzyme" control to assess the non-enzymatic degradation of NAD(P)H and a "no-substrate" control to check for any endogenous activity.

  • Perform Spike-and-Recovery: Add known concentrations of pyruvate and glyoxylate to your sample matrix to quantify the extent of interference.

  • Optimize Assay Conditions: Based on the kinetic parameters of your enzyme, you may be able to adjust the substrate and cofactor concentrations to favor the reaction with this compound.

  • Sample Pre-treatment: If interference is significant, consider pre-treating your sample with enzymes that specifically degrade pyruvate or glyoxylate.

  • Use Selective Inhibitors: If your assay involves a mix of enzymes, use selective inhibitors to isolate the activity of interest.[1][2]

  • Data Correction: Subtract the signal from the appropriate controls from your sample readings to correct for background and non-specific reactions.

Quantitative Data on Enzyme-Substrate Affinity

The degree of interference is directly related to the affinity of the assay enzyme for the interfering compounds. The Michaelis-Menten constant (Km) is an inverse measure of this affinity; a lower Km value indicates a higher affinity.

EnzymeSubstrateKm (mM)Source
Hydroxypyruvate Reductase (HPR-1)This compound0.12[1][2]
Glyoxylate20[1][2]
Hydroxypyruvate Reductase (HPR-2)This compound0.7[1][2]
Glyoxylate1.1[1][2]
Hydroxypyruvate Reductase (M. extorquens)This compound0.1[3]
Glyoxylate1.5[3]
NADH0.04[3]
NADPH0.06[3]
Glyoxylate Reductase (GR-1)Glyoxylate0.07[1][2]

Experimental Protocols

Key Experiment: Hydroxypyruvate Reductase (HPR) Activity Assay

This protocol is for a continuous spectrophotometric rate determination based on the oxidation of NAD(P)H.

Principle:

Hydroxypyruvate reductase catalyzes the reduction of this compound to D-glycerate with the concomitant oxidation of NAD(P)H to NAD(P)+. The decrease in absorbance at 340 nm, due to the oxidation of NAD(P)H, is monitored over time.

Experimental Workflow:

cluster_0 Reagent Preparation cluster_1 Assay Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Assay Buffer (e.g., 100 mM MES-KOH, pH 6.5) E Pipette Assay Buffer, NAD(P)H, and Enzyme Solution into Cuvette A->E B Prepare NAD(P)H Stock Solution B->E C Prepare this compound Stock Solution G Initiate Reaction by Adding This compound C->G D Prepare Enzyme Solution D->E F Incubate at Assay Temperature (e.g., 25°C) for 5 min E->F F->G H Immediately Start Monitoring Absorbance at 340 nm G->H I Record Absorbance Change over a Set Time Period (e.g., 3-5 min) H->I J Calculate the Rate of NAD(P)H Oxidation (ΔA340/min) from the Linear Portion of the Curve I->J K Calculate Enzyme Activity using the Beer-Lambert Law J->K

Caption: Workflow for a hydroxypyruvate reductase activity assay.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Pipettes

  • Assay Buffer (e.g., 100 mM MES-KOH, pH 6.5)

  • NAD(P)H

  • This compound

  • Purified Hydroxypyruvate Reductase

  • Ultrapure water

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NAD(P)H in ultrapure water.

    • Prepare a stock solution of this compound in ultrapure water.

    • Dilute the hydroxypyruvate reductase to the desired concentration in cold assay buffer. Keep the enzyme on ice.

  • Assay Mixture Preparation:

    • In a cuvette, combine the assay buffer, NAD(P)H solution, and the sample containing the enzyme. The final volume is typically 1 mL.

    • The final concentration of NAD(P)H is usually in the range of 0.1-0.2 mM.

  • Reaction Initiation and Measurement:

    • Incubate the cuvette at the desired temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the this compound solution. The final concentration of this compound should be optimized based on the Km of the enzyme (typically around 1 mM).

    • Immediately mix the contents of the cuvette by inversion and start monitoring the absorbance at 340 nm.

    • Record the absorbance every 15-30 seconds for 3-5 minutes.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the rate of the reaction (ΔA340/min) from the initial linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NAD(P)H at 340 nm is 6220 M⁻¹cm⁻¹).

Control Reactions:

  • Blank (No Enzyme): Replace the enzyme solution with an equal volume of assay buffer. This control measures the non-enzymatic degradation of NAD(P)H.

  • No Substrate: Replace the this compound solution with an equal volume of assay buffer. This control checks for any endogenous reductase activity in the sample that is independent of this compound.

  • Interference Control: Add a known concentration of the suspected interfering compound (e.g., pyruvate or glyoxylate) instead of this compound to quantify its effect on the reaction rate.

References

improving the stability of 3-Hydroxypyruvate for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxypyruvate (3-HP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 3-HP for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (3-HP) is an alpha-keto acid that serves as a key intermediate in various metabolic pathways, including the metabolism of serine and glycine.[1][2] Like many alpha-keto acids, 3-HP is inherently unstable in aqueous solutions, which can lead to inconsistent and unreliable experimental results.[3] Its instability is primarily due to its susceptibility to degradation through various mechanisms, including oxidation and keto-enol tautomerization.[4][5]

Q2: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound in solution include:

  • Keto-Enol Tautomerism: 3-HP exists in a dynamic equilibrium between its keto and enol forms.[5][6] While the keto form is generally more stable in aqueous solutions, the presence of the enol form can influence its reactivity and stability.[7][8] The specific equilibrium depends on the solvent and pH.[7]

  • Oxidation: The alpha-keto acid structure is susceptible to oxidative decarboxylation, especially in the presence of reactive oxygen species (ROS).[4][9] This can lead to the formation of smaller, inactive compounds.

  • Dimerization: Although less specifically documented for 3-HP, other alpha-keto acid analogues have been shown to undergo dimerization.[10] This process can reduce the concentration of the active monomeric form.

Q3: How should I store solid this compound?

Solid this compound should be stored in a tightly sealed container under refrigeration. For long-term storage, it is advisable to keep it at -20°C.

Q4: What is the best way to prepare a this compound solution for my experiments?

Due to its instability in aqueous solutions, it is recommended to prepare a high-concentration stock solution of 3-HP in an anhydrous organic solvent like DMSO. This stock solution can be stored at -80°C for extended periods. For experiments, the stock solution should be thawed and diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before use. This minimizes the time 3-HP spends in an aqueous environment, thus reducing degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in enzymatic assays.
  • Possible Cause 1: Degradation of 3-HP in the assay buffer.

    • Solution: Prepare fresh 3-HP solutions from a frozen DMSO stock immediately before each experiment. Avoid letting the aqueous solution sit for extended periods. Keep the solution on ice until use.[11]

  • Possible Cause 2: Inappropriate pH of the assay buffer.

    • Solution: The stability of alpha-keto acids is pH-dependent.[12][13] While specific data for 3-HP is limited, it is generally recommended to maintain a pH around 4 for better stability of catechins, which share some structural similarities.[13] It is advisable to perform a pilot experiment to determine the optimal pH for your specific assay, balancing enzyme activity with 3-HP stability.

  • Possible Cause 3: High temperature accelerating degradation.

    • Solution: Perform all sample preparation steps on ice and minimize the exposure of 3-HP solutions to elevated temperatures.[11][14] If the assay requires incubation at a higher temperature (e.g., 37°C), minimize the incubation time as much as possible without compromising the assay's sensitivity.

Issue 2: Variability between experimental replicates.
  • Possible Cause 1: Inconsistent preparation of 3-HP solutions.

    • Solution: Ensure accurate and consistent pipetting when preparing stock and working solutions. Use calibrated pipettes and vortex solutions thoroughly after dilution.

  • Possible Cause 2: Degradation of 3-HP during the experiment.

    • Solution: If your experiment involves multiple time points or a large number of samples, consider preparing fresh 3-HP working solutions periodically throughout the experiment to ensure consistent concentration.

  • Possible Cause 3: Presence of contaminants in the buffer or water.

    • Solution: Use high-purity water and reagents to prepare all buffers and solutions. Contaminating metals or oxidizing agents can accelerate the degradation of 3-HP.

Data Presentation

Table 1: General Recommendations for Storage and Handling of this compound

FormStorage TemperatureContainerNotes
Solid -20°C (long-term) or 2-8°C (short-term)Tightly sealed, desiccatedProtect from moisture and light.
Stock Solution (in DMSO) -80°CTightly sealed, light-protected aliquotsPrepare single-use aliquots to avoid freeze-thaw cycles.
Aqueous Working Solution On ice (short-term)N/APrepare fresh immediately before use.

Table 2: Factors Affecting the Stability of α-Keto Acids in Solution

FactorEffect on StabilityRecommendations
pH Highly influential; stability is generally greater at acidic pH.[12][15]Determine the optimal pH for your specific experimental setup, considering both compound stability and biological activity. A pH around 4 may be a good starting point for stability studies.[13]
Temperature Higher temperatures accelerate degradation.[14]Keep solutions on ice whenever possible. Minimize incubation times at elevated temperatures.
Light Can induce photodegradation.Protect solutions from light by using amber vials or covering containers with aluminum foil.
Oxygen Can lead to oxidative degradation.[16]While often not practical, de-gassing buffers can help. For highly sensitive experiments, working in an anaerobic chamber might be considered.
Buffer Composition Certain buffer components can react with or catalyze the degradation of the compound.[12]Use simple, non-reactive buffers. Avoid buffers containing components that can act as oxidizing or reducing agents unless they are part of the experimental design.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock solutions and fresh working solutions of 3-HP.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Appropriate aqueous buffer or cell culture medium (pre-warmed if for cell-based assays)

Procedure:

  • Stock Solution Preparation (e.g., 100 mM in DMSO): a. In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of solid 3-HP. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10.41 mg of 3-HP, add 1 mL of DMSO for a 100 mM stock). c. Vortex thoroughly until the solid is completely dissolved. d. Aliquot the stock solution into single-use amber microcentrifuge tubes. e. Store the aliquots at -80°C.

  • Working Solution Preparation (e.g., 1 mM in Aqueous Buffer): a. Thaw a single aliquot of the 100 mM 3-HP stock solution at room temperature. b. Immediately before use, dilute the stock solution to the final desired concentration in your pre-chilled aqueous buffer or pre-warmed cell culture medium. For example, to make 1 mL of a 1 mM solution, add 10 µL of the 100 mM stock to 990 µL of buffer. c. Vortex the working solution gently to ensure homogeneity. d. Keep the working solution on ice and use it as quickly as possible.

Protocol 2: General Procedure for Assessing 3-HP Stability by HPLC

Objective: To quantify the degradation of 3-HP over time under specific experimental conditions.

Materials:

  • Prepared 3-HP working solution

  • Incubator or water bath set to the desired temperature

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase (e.g., isocratic mixture of acetonitrile (B52724) and a buffered aqueous solution like 20 mM ammonium (B1175870) formate (B1220265) at pH 3.7)[17]

  • Autosampler vials

Procedure:

  • Sample Preparation and Incubation: a. Prepare a fresh working solution of 3-HP in the buffer and at the concentration you wish to test. b. Immediately take a "time zero" sample by transferring an aliquot to an HPLC vial and either injecting it immediately or quenching the degradation by freezing it at -80°C. c. Incubate the remaining solution under the desired conditions (e.g., 37°C in a water bath). d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and transfer them to HPLC vials for analysis.

  • HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[17] b. Inject the samples from the different time points. c. Monitor the chromatogram at a wavelength where 3-HP absorbs (this may need to be determined empirically, but a starting point could be in the low UV range, e.g., 210 nm). d. Identify the peak corresponding to 3-HP based on its retention time, which can be confirmed by injecting a freshly prepared standard.

  • Data Analysis: a. Integrate the peak area of the 3-HP peak for each time point. b. Calculate the percentage of 3-HP remaining at each time point relative to the "time zero" sample. c. Plot the percentage of remaining 3-HP against time to visualize the degradation kinetics.

Mandatory Visualizations

degradation_pathway HP_Keto This compound (Keto Form) HP_Enol This compound (Enol Form) HP_Keto->HP_Enol Tautomerization (Solvent, pH dependent) Degradation_Products Degradation Products (e.g., via oxidation) HP_Keto->Degradation_Products Oxidation Dimer Dimer HP_Keto->Dimer Dimerization (potential pathway) HP_Enol->Degradation_Products Oxidation

Caption: Potential degradation pathways of this compound in solution.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use Solid_HP Solid 3-HP (Store at -20°C) DMSO_Stock Dissolve in Anhydrous DMSO (e.g., 100 mM) Solid_HP->DMSO_Stock Aliquots Aliquot and Store at -80°C DMSO_Stock->Aliquots Thaw Thaw Single Aliquot Aliquots->Thaw Dilute Dilute in Aqueous Buffer (Immediately before use) Thaw->Dilute Assay Perform Experiment Dilute->Assay

Caption: Recommended workflow for preparing this compound solutions.

troubleshooting_logic Problem Inconsistent Experimental Results? Check_Prep Review Solution Preparation Protocol Problem->Check_Prep Check_Time Was the aqueous solution prepared fresh? Check_Prep->Check_Time Check_Temp Were solutions kept on ice? Check_Time->Check_Temp Yes Solution1 Prepare fresh from DMSO stock before each use. Check_Time->Solution1 No Check_pH Is the buffer pH optimized for stability? Check_Temp->Check_pH Yes Solution3 Maintain low temperature during handling. Check_Temp->Solution3 No Solution2 Minimize time in aqueous solution. Check_pH->Solution2 Yes Solution4 Perform a pH stability study. Check_pH->Solution4 No

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Technical Support Center: Strategies to Minimize 3-Hydroxypyruvate Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of 3-Hydroxypyruvate (3-HP), a reactive α-keto acid. Our goal is to equip you with the necessary strategies to ensure the integrity and stability of your samples throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-HP) and why is its stability a major concern during extraction?

A1: this compound is a key intermediate in several metabolic pathways, including photorespiration in plants and serine metabolism in various organisms.[1] As an α-keto acid, it is inherently reactive and susceptible to degradation under typical experimental conditions, which can lead to inaccurate quantification and misinterpretation of experimental results.[2]

Q2: What are the primary factors that contribute to the degradation of 3-HP during extraction?

A2: The principal factors leading to 3-HP degradation include:

  • Temperature: Elevated temperatures can accelerate degradation pathways such as decarboxylation.

  • pH: Both strongly acidic and alkaline conditions can catalyze the degradation of α-keto acids. The inactivation of enzymes that metabolize 3-HP has been shown to be pH-dependent.[3][4]

  • Enzymatic Activity: Residual enzymatic activity in biological samples can rapidly metabolize 3-HP if not properly quenched.[3]

  • Oxidation: The keto group in 3-HP is susceptible to oxidation, particularly in the presence of reactive oxygen species.

Q3: How should I store my biological samples before and after 3-HP extraction to minimize degradation?

A3: For optimal stability, it is crucial to halt all metabolic activity immediately upon sample collection. Snap-freezing the sample in liquid nitrogen is a highly effective initial step. For short-term storage, keep samples and extracts at or below -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate the degradation of sensitive metabolites like 3-HP.

Q4: What is "quenching" and why is it a critical step for 3-HP extraction?

A4: Quenching is the rapid inactivation of all enzymatic activity within a biological sample to preserve the metabolic profile at a specific moment in time.[2] This step is absolutely critical for accurately measuring the levels of labile metabolites like 3-HP, as it prevents their enzymatic conversion or degradation during the extraction procedure.

Troubleshooting Guide

Problem ID Issue Potential Causes Recommended Solutions
3HP-DEG-001 Low or no detectable 3-HP in the final extract. 1. Inefficient quenching of enzymatic activity.2. Degradation due to suboptimal temperature during extraction.3. Degradation due to inappropriate pH of extraction solvent.4. Oxidative degradation.1. Implement a rapid and effective quenching step immediately after sample collection (see Experimental Protocols).2. Perform all extraction steps on ice or at 4°C.3. Use a pre-chilled, slightly acidic extraction solvent (e.g., acidified methanol).4. Consider the addition of antioxidants to the extraction buffer, and handle samples under an inert atmosphere if possible.
3HP-DEG-002 High variability in 3-HP levels between replicate samples. 1. Inconsistent timing of the quenching step.2. Variations in the temperature during sample processing.3. Incomplete protein precipitation leading to residual enzymatic activity.1. Standardize the time between sample collection and quenching for all replicates.2. Ensure all samples are maintained at a consistent low temperature throughout the extraction process.3. Optimize the protein precipitation step by ensuring the correct solvent-to-sample ratio and adequate vortexing and incubation times at low temperatures.
3HP-DEG-003 Presence of unexpected peaks in chromatograms, potentially indicating degradation products. 1. Chemical degradation of 3-HP during extraction or storage.2. Spontaneous decarboxylation or oxidation.1. Review and optimize the extraction protocol to minimize exposure to harsh pH conditions and elevated temperatures.2. Analyze samples as quickly as possible after extraction.3. If degradation is suspected, techniques such as mass spectrometry can be used to identify potential degradation products.

Data Presentation

While specific quantitative data on the stability of this compound under various pH and temperature conditions is limited in the literature, the following table provides a qualitative summary based on the general behavior of α-keto acids.

Condition Effect on 3-HP Stability Recommendation
High Temperature (>30°C) Significant degradationMaintain samples and extracts on ice or at 4°C at all times.
Room Temperature (~25°C) Moderate to high degradation over timeMinimize time at room temperature; process samples quickly.
Low Temperature (4°C to -20°C) Increased stabilityRecommended for short-term storage and processing.
Ultra-low Temperature (-80°C) Optimal stabilityRecommended for long-term storage.
Strongly Acidic pH (< 4) Potential for degradationUse mildly acidic conditions (e.g., pH 4-6) if acidity is required.
Neutral pH (~7) Moderate stability, but enzymatic activity may be highRapid quenching is critical to inhibit enzymes.
Alkaline pH (> 8) Significant degradationAvoid alkaline conditions during extraction and storage.

Experimental Protocols

The following are suggested starting protocols for the extraction of this compound from cell cultures and tissue samples. These protocols are based on general metabolite extraction procedures and may require optimization for your specific sample type and experimental goals.

Protocol 1: Extraction of this compound from Adherent Mammalian Cells

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Pre-chilled (-80°C) extraction solvent: 80% methanol (B129727) in water, acidified with 0.1% formic acid

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Place the cell culture dish on ice.

  • Aspirate the culture medium.

  • Quickly wash the cells twice with ice-cold PBS.

  • Immediately add liquid nitrogen to the dish to flash-freeze the cells and quench metabolism.

  • Add 1 mL of pre-chilled (-80°C) acidified 80% methanol to each 10 cm dish.

  • Using a pre-chilled cell scraper, scrape the cells into the methanol solution.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute.

  • Incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • The extract can be analyzed immediately or stored at -80°C.

Protocol 2: Extraction of this compound from Tissue Samples

Materials:

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent: 80% methanol in water

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Microcentrifuge tubes

Procedure:

  • Immediately after dissection, snap-freeze the tissue sample in liquid nitrogen.

  • Weigh the frozen tissue (typically 20-50 mg).

  • Transfer the frozen tissue to a pre-chilled tube containing stainless steel beads and 1 mL of pre-chilled (-20°C) 80% methanol per 50 mg of tissue.

  • Homogenize the tissue using a bead beater or other homogenizer until a uniform lysate is achieved. Keep the sample cold during homogenization.

  • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • The extract is now ready for analysis or can be stored at -80°C.

Mandatory Visualization

Extraction_Workflow cluster_pre_extraction Sample Preparation cluster_extraction Extraction cluster_post_extraction Analysis/Storage Sample Biological Sample (Cell Culture/Tissue) Quenching Rapid Quenching (e.g., Liquid Nitrogen) Sample->Quenching Immediate Lysis Cell Lysis & Protein Precipitation (Cold Acidified Solvent) Quenching->Lysis Centrifugation Centrifugation (4°C) Lysis->Centrifugation Supernatant Collect Supernatant (Metabolite Extract) Centrifugation->Supernatant Analysis Immediate Analysis (LC-MS, HPLC) Supernatant->Analysis Storage Long-term Storage (-80°C) Supernatant->Storage

Caption: Experimental workflow for minimizing this compound degradation.

Degradation_Pathways cluster_factors Degradation Factors cluster_products Potential Degradation Products HP This compound Decarbox Decarboxylation Products HP->Decarbox Oxidized Oxidized Products HP->Oxidized Other Other Metabolites HP->Other Temp High Temperature Temp->HP pH Extreme pH pH->HP Enzymes Enzymatic Activity Enzymes->HP Oxidants Oxidizing Agents Oxidants->HP

Caption: Factors contributing to this compound degradation.

References

Technical Support Center: Optimizing Hydroxypyruvate Reductase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for hydroxypyruvate reductase (HPR) assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key kinetic data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a hydroxypyruvate reductase assay?

The optimal pH for hydroxypyruvate reductase activity is highly dependent on the source of the enzyme. It is crucial to determine the optimal pH for your specific enzyme empirically. However, published values for HPR from various organisms can provide a useful starting point for your optimization experiments. For instance, the enzyme from Bacillus subtilis exhibits maximum activity at pH 8.0[1], while HPR from cucumber cotyledons has a pH optimum of 7.1[2].

Q2: Which buffer should I choose for my assay?

The choice of buffer can significantly impact enzyme activity. Commonly used buffers for HPR assays include phosphate, Tris-HCl, and Bis-Tris[1]. When selecting a buffer, ensure its pKa is close to the desired assay pH to provide adequate buffering capacity. It is advisable to test a few different buffer systems to identify the one that yields the highest and most stable enzyme activity.

Q3: Does hydroxypyruvate reductase use NADH or NADPH as a cofactor?

Hydroxypyruvate reductase can utilize either NADH or NADPH as a cofactor, and the preference varies between species[3][4]. For example, the enzyme from Bacillus subtilis shows a higher specific activity with NADPH[1]. It is essential to determine the preferred cofactor for your enzyme of interest by testing both in parallel. The assay principle relies on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH[1].

Q4: How does ionic strength affect the assay?

Ionic strength of the assay buffer can influence enzyme kinetics, and its effect can be complex, either increasing or decreasing activity depending on the specific enzyme and its substrate[5][6]. While specific optimal ionic strength values for hydroxypyruvate reductase are not extensively documented, it is a critical parameter to control for assay consistency. It is recommended to maintain a constant ionic strength across all experiments, especially when performing pH optimization studies[5].

Q5: What are some known inhibitors of hydroxypyruvate reductase?

Several compounds have been identified as inhibitors of hydroxypyruvate reductase. These include substrate analogs and other molecules. For example, oxalate (B1200264) has been shown to inhibit the recombinant HPR3 from Arabidopsis[7]. Peroxynitrite can also inhibit HPR activity through tyrosine nitration. For the human glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR), potential inhibitors include suramin, wortmannin, sunitinib, and gefitinib.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low enzyme activity Incorrect pH of the assay buffer.Empirically determine the optimal pH for your enzyme by testing a range of pH values.
Suboptimal cofactor (NADH/NADPH) or substrate concentration.Titrate the concentrations of both the cofactor and hydroxypyruvate to determine their optimal levels.
Enzyme is inactive.Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.
Presence of an inhibitor in the sample or reagents.Run a control reaction without the enzyme to check for background reactions. Test for inhibitors by spiking a known active sample.
High background signal Non-enzymatic degradation of NADH/NADPH.Prepare fresh cofactor solutions and protect them from light. Run a blank reaction without the enzyme or substrate.
Contaminating enzyme activity in the sample.Purify the enzyme further. Use specific inhibitors for the contaminating enzymes if they are known.
Assay signal is not linear over time Substrate depletion.Lower the enzyme concentration or increase the substrate concentration.
Enzyme instability under assay conditions.Optimize buffer components, pH, or temperature. Consider adding stabilizing agents like glycerol (B35011) or BSA.
Product inhibition.Measure the initial reaction velocity where the product concentration is minimal.
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and ensure thorough mixing of reagents.
Temperature fluctuations.Ensure all reagents and the reaction plate are equilibrated to the assay temperature.
Air bubbles in the wells.Be careful during pipetting to avoid introducing bubbles, which can interfere with absorbance readings.

Quantitative Data Summary

Table 1: Optimal pH for Hydroxypyruvate Reductase from Various Sources

Enzyme SourceOptimal pHReference
Bacillus subtilis8.0[1]
Cucumber Cotyledons7.1[2]

Table 2: Kinetic Parameters (Km) for Hydroxypyruvate Reductase

Enzyme SourceSubstrate/CofactorKm (µM)Reference
Cucumber CotyledonsHydroxypyruvate62 ± 6[2]
NADH5.8 ± 0.7[2]
Methylobacterium extorquens AM1Hydroxypyruvate100[4]
NADH40[4]
NADPH60[4]
Bacillus subtilisHydroxypyruvate130.9[1]

Detailed Experimental Protocols

Standard Assay for Hydroxypyruvate Reductase Activity

This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH or NADPH.

Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0. The choice of buffer and pH should be optimized.

  • Hydroxypyruvate Solution: Prepare a stock solution (e.g., 100 mM) in the assay buffer. The final concentration in the assay will need to be optimized.

  • NADH or NADPH Solution: Prepare a fresh stock solution (e.g., 10 mM) in the assay buffer. The final concentration in the assay is typically between 0.1 and 0.2 mM.

  • Enzyme Solution: Dilute the hydroxypyruvate reductase enzyme preparation in cold assay buffer to a suitable concentration.

Procedure:

  • Prepare the Reaction Mixture: In a microplate well or a cuvette, prepare the reaction mixture containing the assay buffer, hydroxypyruvate, and NADH or NADPH.

  • Equilibration: Incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate the Reaction: Add the enzyme solution to the reaction mixture to start the reaction. Mix gently but thoroughly.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.

  • Calculate Activity: Determine the rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot. Use the molar extinction coefficient of NADH or NADPH (6.22 mM⁻¹ cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion (µmol/min).

Controls:

  • No-Enzyme Control: A reaction mixture containing all components except the enzyme to measure the rate of non-enzymatic cofactor oxidation.

  • No-Substrate Control: A reaction mixture containing all components except hydroxypyruvate to check for any endogenous reductase activity in the enzyme preparation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate, and Cofactor Stocks Enzyme_Dilution Dilute Enzyme in Cold Buffer Reaction_Setup Set up Reaction Mixture (Buffer, Substrate, Cofactor) Enzyme_Dilution->Reaction_Setup Equilibration Equilibrate at Assay Temperature Reaction_Setup->Equilibration Reaction_Start Initiate with Enzyme Addition Equilibration->Reaction_Start Data_Acquisition Monitor A340 Kinetically Reaction_Start->Data_Acquisition Rate_Calculation Calculate Initial Rate (ΔA340/min) Data_Acquisition->Rate_Calculation Activity_Calculation Calculate Enzyme Activity (U/mL or U/mg) Rate_Calculation->Activity_Calculation

Caption: A streamlined workflow for conducting a hydroxypyruvate reductase assay.

Troubleshooting_Flowchart Start Low/No Activity? Check_pH Is pH Optimal? Start->Check_pH Check_Reagents Are Reagent Concentrations Correct? Check_pH->Check_Reagents Yes Optimize_pH Optimize pH (Test Range) Check_pH->Optimize_pH No Check_Enzyme Is Enzyme Active? Check_Reagents->Check_Enzyme Yes Titrate_Reagents Titrate Substrate and Cofactor Check_Reagents->Titrate_Reagents No New_Enzyme Use Fresh Enzyme Aliquot Check_Enzyme->New_Enzyme No Success Assay Optimized Check_Enzyme->Success Yes Optimize_pH->Start Titrate_Reagents->Start Check_Inhibitors Check for Inhibitors in Sample/Reagents New_Enzyme->Check_Inhibitors Check_Inhibitors->Start

Caption: A logical troubleshooting guide for hydroxypyruvate reductase assay issues.

References

dealing with non-specific enzyme activity in 3-Hydroxypyruvate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific enzyme activity in 3-Hydroxypyruvate assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific activity in a this compound assay?

A1: Non-specific activity in a this compound (3-HP) assay can arise from several sources. The most common include the presence of other enzymes in the sample that can either use 3-HP as a substrate or interfere with the detection method. For example, enzymes like certain aldolases can recognize 3-HP as a nucleophile substrate.[1] Additionally, if the assay relies on measuring NADH consumption, any NADH oxidase activity in the sample will lead to a false positive signal. General interferences common in clinical pathology testing, such as hemolysis, lipemia, and icterus in biological samples, can also affect results by altering absorbance readings or introducing cellular components with competing enzymatic activities.[2]

Q2: Can this compound itself act as an inhibitor or substrate for other enzymes?

A2: Yes, this compound has been shown to act as both a poor substrate and an inhibitor for enzymes such as pyruvate (B1213749) decarboxylase from Zymomonas mobilis.[3][4] This dual role can lead to complex kinetics and potential underestimation of the activity of the target enzyme, as 3-HP might progressively inactivate other enzymes present in the assay mixture.[3][4]

Q3: Are there multiple enzymes that can reduce this compound?

A3: Yes, metabolic pathways can exhibit redundancy. For instance, in the plant Arabidopsis thaliana, at least three different hydroxypyruvate reductase (HPR) enzymes (HPR1, HPR2, and HPR3) have been identified that can reduce this compound to glycerate as part of the photorespiratory pathway.[5] This highlights the possibility that in complex biological samples, multiple enzymes may contribute to the measured activity.

Q4: What are common interferences in spectrophotometric assays for pyruvate and related compounds?

A4: Spectrophotometric assays, especially those performed at 340 nm to monitor NADH oxidation, can be prone to interference. Hemolysis is a major issue as it releases cellular components like lactate (B86563) dehydrogenase (LDH) and adenylate kinase (AK) that can participate in side reactions.[2] Lipids (lipemia) and bilirubin (B190676) (icterus) can also interfere with absorbance readings.[2] For assays that produce hydrogen peroxide (H2O2) as an intermediate, any endogenous catalase or peroxidase activity in the sample can break down the H2O2, leading to an underestimation of the target enzyme's activity.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your this compound assay.

Problem 1: High background signal in the "no-enzyme" or "no-substrate" controls.

  • Possible Cause 1: Contamination of Reagents

    • Solution: Ensure all buffers and reagents are freshly prepared with high-purity water. Check for microbial contamination, which can introduce enzymes that reduce pyruvate or oxidize NADH.

  • Possible Cause 2: Sample-Related Interference

    • Solution: Biological samples may contain endogenous substances that interfere with the assay. For samples containing protein, deproteinization using methods like treatment with metaphosphoric acid (MPA) or ultrafiltration with 10 kDa spin filters can remove interfering enzymes.[6] Always run a sample blank containing the sample and all reaction components except the substrate to account for this background.

  • Possible Cause 3: Instability of Assay Components

    • Solution: Some assay components, like NADH, can degrade over time. Prepare working solutions fresh and store them on ice, protected from light.

Problem 2: The reaction rate decreases rapidly and plateaus prematurely.

  • Possible Cause 1: Substrate Depletion

    • Solution: The initial concentration of this compound or the co-substrate (e.g., NADH) may be too low. Increase the initial concentration and verify that the rate is not limited by substrate availability.

  • Possible Cause 2: Enzyme Inactivation

    • Solution: this compound itself can cause progressive inactivation of some enzymes, such as pyruvate decarboxylase.[3][4] If you suspect this, perform a time-course experiment and observe if the enzyme activity decreases over time. It may be necessary to use initial rate kinetics for your calculations.

  • Possible Cause 3: Product Inhibition

    • Solution: The product of the reaction (e.g., glycerate) may be inhibiting the enzyme. Review the literature for your specific enzyme to see if product inhibition is a known issue. If so, it is crucial to use initial velocity measurements for accurate quantification.

Problem 3: Inconsistent or non-reproducible results.

  • Possible Cause 1: Improper Sample Handling and Storage

    • Solution: Ensure consistent sample preparation. If using biological fluids, deproteinize them promptly.[6] For tissue samples, homogenization should be standardized.[7] Freeze-thaw cycles can lead to a loss of enzyme activity; therefore, it is advisable to prepare single-use aliquots of your enzyme and samples.[8]

  • Possible Cause 2: Pipetting Errors

    • Solution: Use calibrated pipettes and ensure proper mixing of the reaction components. For microplate-based assays, using a master mix for reagents can improve consistency across wells.[9]

  • Possible Cause 3: Temperature Fluctuations

    • Solution: Enzyme kinetics are highly sensitive to temperature. Ensure that all assay components are equilibrated to the desired reaction temperature before starting the reaction. Use a temperature-controlled spectrophotometer or plate reader.[10]

Quantitative Data Summary

Table 1: Enzymes with Potential Non-Specific Activity on this compound

EnzymeSource OrganismType of Interaction with this compoundPotential Impact on Assay
Pyruvate DecarboxylaseZymomonas mobilisPoor substrate and inhibitorCan lead to substrate consumption and inactivation of the enzyme over time.[3][4]
Aldolases (Pfam family PF03328)VariousNucleophile substrateCan catalyze C-C bond formation, consuming this compound in a side reaction.[1]
Hydroxypyruvate Reductase (HPR1, HPR2, HPR3)Arabidopsis thalianaPrimary substrateMultiple enzymes in the sample can contribute to the overall measured activity.[5]
4-Hydroxyphenylpyruvate DioxygenasePseudomonas sp.Potential for interaction with analoguesAnalogues of pyruvate can act as competitive inhibitors or alternative substrates.[11]

Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay for this compound Reductase Activity

This protocol measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0, containing 1 mM EDTA.

    • NADH Solution: 10 mM NADH in assay buffer. Prepare fresh and keep on ice.

    • This compound Solution: 50 mM this compound in assay buffer.

  • Assay Procedure:

    • Set up the reaction in a 1 cm path length cuvette or a 96-well plate. The final volume is typically 1 mL for a cuvette or 200 µL for a plate.

    • Add the following to the reaction vessel:

      • Assay Buffer (to final volume)

      • NADH Solution (to a final concentration of 0.2 mM)

      • Sample containing the enzyme

    • Incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.[10]

    • Initiate the reaction by adding this compound solution (to a final concentration of 2 mM).

    • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Controls:

    • Blank: Contains all components except the enzyme sample.

    • Sample Blank: Contains the enzyme sample and all components except the this compound to measure non-specific NADH oxidase activity.

Protocol 2: Sample Deproteinization

This is a crucial step for reducing non-specific enzyme activity in biological samples.[6]

  • Metaphosphoric Acid (MPA) Precipitation:

    • To 500 µL of sample (e.g., plasma, serum, tissue homogenate), add 500 µL of cold 0.5 M MPA.

    • Vortex and incubate on ice for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the proteins.

    • Transfer the supernatant to a clean tube.

    • Neutralize the acid by adding a small amount of a suitable base (e.g., potassium carbonate) until the pH is within the optimal range for the assay.

  • Ultrafiltration:

    • Use a 10 kDa molecular weight cut-off spin filter.

    • Add the sample to the filter unit.

    • Centrifuge according to the manufacturer's protocol.

    • The filtrate, which is deproteinized, can be used directly in the assay.

Visual Guides

Troubleshooting_Workflow start High Non-Specific Activity Observed check_controls Step 1: Analyze Controls (No-Enzyme, No-Substrate) start->check_controls is_control_high Is Background Signal High? check_controls->is_control_high check_reagents Troubleshoot Reagents: - Prepare fresh buffers - Check for contamination is_control_high->check_reagents Yes is_rate_unstable Step 2: Examine Reaction Kinetics Is the reaction rate unstable? is_control_high->is_rate_unstable No deproteinize Troubleshoot Sample: - Deproteinize sample - Run sample blank check_reagents->deproteinize deproteinize->is_rate_unstable check_substrate Troubleshoot Kinetics: - Test higher substrate conc. - Use initial rates is_rate_unstable->check_substrate Yes is_reproducible Step 3: Assess Reproducibility Are results inconsistent? is_rate_unstable->is_reproducible No check_substrate->is_reproducible check_handling Troubleshoot Handling: - Aliquot reagents - Calibrate pipettes - Control temperature is_reproducible->check_handling Yes solution Problem Resolved is_reproducible->solution No check_handling->solution

Caption: Troubleshooting workflow for non-specific enzyme activity.

Photorespiratory_Pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_chloroplast Chloroplast Serine Serine HP This compound (3-HP) Serine->HP Transamination HPR1 HPR1 (NADH-dependent) HP->HPR1 HP_c 3-HP (transported) HP->HP_c Transport HP_chl 3-HP (transported) HP->HP_chl Transport Glycerate_p Glycerate HPR1->Glycerate_p Glycerate_c Glycerate HPR2 HPR2 (NADPH-dependent) HPR2->Glycerate_c HP_c->HPR2 Glycerate_chl Glycerate HPR3 HPR3 HPR3->Glycerate_chl HP_chl->HPR3

Caption: Redundancy in this compound reduction in the photorespiratory pathway.[5]

Competitive_Inhibition Enzyme Enzyme Product Product Enzyme->Product Binds & reacts InactiveComplex Enzyme-Alternative Substrate Complex (Non-productive or slow) Enzyme->InactiveComplex Binds & competes Substrate This compound (Primary Substrate) Substrate->Enzyme AltSubstrate Alternative Substrate (e.g., Pyruvate) AltSubstrate->Enzyme AltProduct Alternative Product InactiveComplex->AltProduct Slow reaction

Caption: Competitive inhibition by an alternative substrate.

References

Technical Support Center: 3-Hydroxypyruvate Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of 3-Hydroxypyruvate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good resolution for this compound in reverse-phase HPLC?

A1: this compound is a small, polar organic acid. The primary challenges in reverse-phase HPLC include poor retention on non-polar stationary phases (like C18) and co-elution with other polar compounds present in the sample matrix. Achieving adequate separation often requires careful optimization of the mobile phase, particularly pH, and selection of an appropriate column.

Q2: My this compound peak is showing significant tailing. What are the common causes and solutions?

A2: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase. Common causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the carboxyl group of this compound, causing tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte and secondary interactions.

Solutions to address peak tailing are summarized in the table below.

Q3: Can I improve the detection of this compound if my UV detector signal is weak?

A3: Yes. If you are experiencing low sensitivity with UV detection, you might consider derivatization. This process involves chemically modifying the this compound to attach a molecule with a strong chromophore or fluorophore. Pre-column derivatization can significantly enhance detection by allowing the use of a fluorescence detector, which is generally more sensitive than a UV detector.

Troubleshooting Guides

Issue: Poor Resolution and Co-eluting Peaks

When analyzing this compound, you may encounter a lack of separation from other components in your sample. The following guide provides a systematic approach to improving resolution.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Poor Resolution of This compound Peak mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase column_select Step 2: Re-evaluate Column Choice mobile_phase->column_select If resolution is still poor gradient Step 3: Implement Gradient Elution column_select->gradient If resolution is still poor resolved Resolution Improved gradient->resolved

Caption: A stepwise approach to troubleshooting poor HPLC resolution.

Step 1: Mobile Phase Optimization

The composition of the mobile phase is critical for achieving good separation.[1][2]

  • Adjust pH: The pH of the mobile phase affects the ionization state of this compound. Operating at a pH well below the pKa of the carboxylic acid group (typically around 2-3) will ensure it is in its neutral form, which can improve retention on a reverse-phase column.[3]

  • Modify Solvent Strength: Alter the ratio of your aqueous and organic solvents. Decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time of polar analytes.[4]

Step 2: Column Selection

The choice of stationary phase can significantly impact selectivity.[5]

  • Consider Alternative Stationary Phases: If a standard C18 column is not providing adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

  • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution, though this may also increase backpressure.[4]

Step 3: Gradient Elution

For complex samples, an isocratic elution may not be sufficient to separate all components.

  • Implement a Shallow Gradient: A shallow gradient, where the organic solvent concentration is increased slowly over time, can effectively separate compounds with similar polarities.[6]

Issue: Peak Tailing

A common problem encountered is the asymmetry of the peak, known as tailing.

Troubleshooting Peak Tailing

Potential Cause Recommended Action Rationale
Secondary Silanol Interactions Use a modern, end-capped column. Lower the mobile phase pH (e.g., to 2.5) with an acid like phosphoric acid or formic acid.High-purity silica (B1680970) columns have fewer free silanol groups. A low pH suppresses the ionization of residual silanols, reducing their interaction with the analyte.[7]
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Use a guard column.Contaminants from the sample matrix can accumulate on the column frit or packing material, leading to peak distortion. A guard column helps protect the analytical column.[2]
Sample Overload Reduce the concentration of the injected sample.Injecting a sample that is too concentrated can saturate the stationary phase, causing peak broadening and tailing.[2]
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.Excessive volume outside of the column can lead to band broadening and peak tailing.[8]

Experimental Protocols

While a specific, validated method for this compound may need to be developed and optimized for your specific sample matrix and instrumentation, the following provides a general starting point for method development.

Starting HPLC Conditions for this compound Analysis
Parameter Recommended Starting Condition Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column is a good starting point. For increased retention of polar compounds, an aqueous C18 (AQ-C18) could be considered.[9]
Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5B: AcetonitrileAn acidic mobile phase is crucial for keeping this compound in its protonated state for better retention in reverse-phase mode.[10]
Gradient 5% B for 2 min, then to 30% B over 10 minA gradient elution is often necessary to separate this compound from other polar metabolites.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature improves reproducibility.
Detection UV at 210 nmThe carboxyl group of organic acids absorbs at low UV wavelengths.
Injection Volume 10 µLThis can be optimized based on sample concentration and detector sensitivity.
Sample Preparation Protocol for Biological Fluids

For the analysis of this compound in biological samples like plasma or cell culture media, protein precipitation is a common and necessary step to prevent column contamination.

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile or methanol.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound and other small molecules.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter before transferring it to an HPLC vial. This will remove any remaining particulate matter that could clog the HPLC system.

Signaling Pathway

This compound is an intermediate in several metabolic pathways, most notably in the metabolism of the amino acid serine and in photorespiration in plants.[7] The diagram below illustrates the conversion of serine to a glycolytic intermediate via this compound.

Serine_Metabolism cluster_cytosol Cytosol Serine L-Serine HP This compound Serine->HP Serine-Pyruvate Aminotransferase Glycerate D-Glycerate HP->Glycerate Glycerate Dehydrogenase TwoPG 2-Phosphoglycerate Glycerate->TwoPG Glycerate Kinase Glycolysis Glycolysis TwoPG->Glycolysis

Caption: Metabolic pathway of L-Serine to 2-Phosphoglycerate.

References

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of 3-Hydroxypyruvate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 3-Hydroxypyruvate.

Troubleshooting Guides

Issue 1: Poor Peak Shape, Low Signal Intensity, or High Signal Variability for this compound

This is a common manifestation of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A Poor Peak Shape / Low Signal / High Variability B Evaluate Sample Preparation A->B C Optimize Chromatographic Separation B->C F Refined Sample Cleanup B->F D Implement Stable Isotope Dilution C->D G Alternative Chromatography C->G E Assess Matrix Effect Quantitatively D->E H Use of Appropriate Internal Standard D->H I Method Re-validation E->I cluster_0 Sample Preparation Options cluster_1 Considerations A Protein Precipitation (PPT) D Simple & Fast May have residual matrix effects A->D B Liquid-Liquid Extraction (LLE) E Good for non-polar interferences Solvent selection is key B->E C Solid-Phase Extraction (SPE) F Highly selective cleanup Requires method development C->F

Technical Support Center: Enhancing 3-Hydroxypyruvate Production in Microbial Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the microbial production of 3-Hydroxypyruvate. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Important Note: The majority of current research in microbial engineering focuses on 3-hydroxypropionic acid (3-HP). Literature specifically detailing the overproduction of this compound as a final product is limited. This guide synthesizes direct data on this compound where available and adapts established principles from metabolic engineering and bioprocess optimization to provide a robust framework for experimentation.

Frequently Asked Questions (FAQs)

Q1: My microbial culture is showing poor yield of this compound. What are the primary metabolic bottlenecks?

A: Low yield is often traced to several key areas:

  • Pathway Inefficiency: The enzymatic conversion of the substrate (e.g., glycerol) to this compound may be inefficient. The L-alanine dehydrogenase from Archaeoglobus fulgidus, for instance, can catalyze the reductive amination of this compound to L-serine, indicating a potential competing pathway that diverts your target molecule.[1]

  • Product Inhibition/Toxicity: this compound itself can be inhibitory. It has been shown to inhibit pyruvate (B1213749) decarboxylase from Zymomonas mobilis, acting as a poor substrate and causing progressive enzyme inactivation.[2][3] This suggests that accumulating the product could shut down key central metabolic pathways, limiting further production.

  • Cofactor Imbalance: The conversion steps leading to this compound may have specific NADH/NADPH requirements. An imbalance in the cell's ability to regenerate these cofactors can stall the pathway.

  • Sub-optimal Fermentation Conditions: Factors like pH, temperature, and oxygen levels are critical. Each microorganism has an optimal range for metabolic activity, and deviation can significantly reduce product formation.[4]

Q2: What is a logical workflow for troubleshooting low this compound titers?

A: A systematic approach is crucial. The following decision tree illustrates a standard troubleshooting workflow, adapted for this compound production.

G start Low this compound Titer Detected check_growth Assess Cell Growth (OD600) start->check_growth check_substrate Measure Substrate Consumption (e.g., Glycerol) check_growth->check_substrate Growth Normal poor_growth Issue: Poor Cell Health or Media Limitation check_growth->poor_growth Growth Impaired poor_uptake Issue: Substrate Uptake Problem check_substrate->poor_uptake Low Consumption check_byproducts Analyze for Byproducts (e.g., Glycerate, L-serine, Organic Acids) check_substrate->check_byproducts High Consumption optimize_conditions Optimize Fermentation Conditions (pH, Temp, O2) poor_growth->optimize_conditions Action engineer_strain Metabolically Engineer Strain poor_uptake->engineer_strain Action: Overexpress transporters high_byproducts Issue: Carbon Flux Diverted check_byproducts->high_byproducts High Byproducts check_enzyme Perform In Vitro Enzyme Assays check_byproducts->check_enzyme Low Byproducts high_byproducts->engineer_strain Action: Knock out competing pathways low_activity Issue: Low Enzyme Expression/Activity check_enzyme->low_activity Low Activity check_inhibition Test for Product/Substrate Inhibition check_enzyme->check_inhibition Sufficient Activity low_activity->engineer_strain Action: Optimize codon/promoter inhibition_found Issue: Enzyme Inhibition by 3-HP or Substrate check_inhibition->inhibition_found Inhibition Detected inhibition_found->optimize_conditions Action: In situ product removal

Caption: Troubleshooting workflow for low this compound yield.

Q3: How do I quantify the concentration of this compound in my fermentation broth?

A: High-Performance Liquid Chromatography (HPLC) is the standard method. A common approach involves using a C18 reversed-phase column with a Diode Array Detector (DAD). The mobile phase is typically an acidic aqueous solution (e.g., dilute sulfuric acid or phosphoric acid) run isocratically. Samples from the fermentation broth should be centrifuged to remove cells, filtered through a 0.22 µm filter, and then injected. A calibration curve using a pure this compound standard is required for accurate quantification.[5]

Q4: My process is inconsistent between batches. What could be the cause?

A: Inconsistency often points to issues with process control or contamination.

  • Sterilization Failure: Ensure your bioreactor, media, and all feed lines are properly sterilized. Even low-level contamination can compete for substrates and alter fermentation conditions.[6][7] Check seals, O-rings, and steam traps as part of routine maintenance.[6]

  • Inoculum Viability: The age and health of your seed culture are critical. Use a consistent protocol for inoculum preparation to ensure you start each fermentation with a healthy and active cell population.

  • Media Composition: Variations in the quality of complex media components (e.g., yeast extract, peptone) can lead to batch-to-batch variability. If possible, screen different suppliers or move towards a more defined medium.

  • Process Parameter Control: Small deviations in pH, temperature, or dissolved oxygen can have large effects. Calibrate probes regularly and ensure your control systems are functioning correctly.[4]

Data Presentation

While production data for this compound is scarce, kinetic data for enzymes that utilize it as a substrate are available. This information is critical for understanding potential pathway flux and identifying rate-limiting steps.

Table 1: Kinetic Parameters of Enzymes Acting on this compound

EnzymeOrganismSubstrateKm (mM)Vmax or kcatCofactorReference
L-alanine dehydrogenase (AfALADH)Archaeoglobus fulgidusThis compound0.8 ± 0.118.6 ± 0.5 U/mgNADH[1]
Hydroxypyruvate Reductase 1 (HPR1)Arabidopsis thalianaHydroxypyruvateNot specifiedReduces HP to glycerateNADH[8]
Hydroxypyruvate Reductase 2 (HPR2)Arabidopsis thalianaHydroxypyruvateNot specifiedReduces HP to glycerateNADPH[8]
Hydroxypyruvate Reductase 3 (HPR3)Arabidopsis thalianaHydroxypyruvateNot specifiedReduces HP to glycerateNot specified[8]

Note: Data for HPR enzymes from Arabidopsis indicates their function but does not provide specific kinetic values in the cited source.

Visualized Pathways and Workflows

Metabolic Pathway: Glycerol (B35011) to L-Serine via this compound

This pathway represents a known biological route where this compound is a key intermediate, providing a basis for engineering efforts.

G cluster_E1 cluster_E2 Glycerol Glycerol Glycerate Glycerate Glycerol->Glycerate Multiple Steps HP This compound Glycerate->HP E1 Glycerate Dehydrogenase LSerine L-Serine HP->LSerine E2 L-alanine Dehydrogenase NADH_out1 NADH E1->NADH_out1 NAD_out2 NAD+ E2->NAD_out2 NAD_in1 NAD+ NAD_in1->E1 NADH_in2 NADH NADH_in2->E2 NH4_in NH4+ NH4_in->E2

Caption: In vitro enzymatic cascade for L-serine production from glycerol.[1]
General Experimental Workflow

This diagram outlines the key stages of a metabolic engineering project, from initial design to final production analysis.

Caption: General workflow for microbial strain development and production.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production

This protocol is a general guideline for optimizing production in a controlled bioreactor. It should be adapted based on the specific microbial chassis used.

1. Inoculum Preparation: a. Inoculate a single colony of the production strain into 5 mL of seed medium (e.g., LB or a defined minimal medium). b. Incubate overnight at the optimal temperature (e.g., 37°C for E. coli) with shaking (200-250 rpm). c. Use the overnight culture to inoculate a larger volume (e.g., 100 mL in a 500 mL flask) of the same medium and grow to mid-exponential phase (OD600 ≈ 0.6-0.8).

2. Bioreactor Setup: a. Prepare the fermentation medium (e.g., a defined mineral salt medium with glycerol as the carbon source) in a sterilized bioreactor (e.g., 2 L working volume in a 5 L vessel). b. Calibrate pH and dissolved oxygen (DO) probes before sterilization. c. Set initial parameters: Temperature (e.g., 37°C), pH (e.g., 7.0, controlled with NH4OH or H2SO4), and initial agitation (e.g., 300 rpm) to maintain a DO level above 30%.

3. Fermentation Process: a. Inoculate the bioreactor with the seed culture to a starting OD600 of ~0.1. b. Batch Phase: Allow cells to grow until the initial carbon source is nearly depleted. This is often indicated by a sharp spike in the DO reading. c. Fed-Batch Phase: Begin feeding a highly concentrated solution of the primary carbon source (e.g., 50-70% glycerol) to maintain a constant, low concentration in the reactor. A continuous or intermittent feeding strategy can be employed.[9] d. DO Control: Maintain DO at a setpoint (e.g., 30%) by creating a cascade that increases agitation first, then supplements with oxygen-enriched air if necessary. e. Sampling: Aseptically withdraw samples at regular intervals (e.g., every 2-4 hours) to measure OD600, substrate concentration, and this compound concentration.

Protocol 2: Quantification of this compound by HPLC

1. Sample Preparation: a. Collect 1 mL of fermentation broth. b. Centrifuge at >12,000 x g for 5 minutes to pellet the cells. c. Transfer the supernatant to a new tube. d. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Method: a. Instrument: HPLC system with a UV/DAD detector. b. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). c. Mobile Phase: 5 mM H2SO4 in HPLC-grade water. d. Flow Rate: 0.6 mL/min. e. Column Temperature: 35-50°C. f. Detection Wavelength: 210 nm. g. Injection Volume: 10 µL.

3. Quantification: a. Prepare a series of standards of known this compound concentrations (e.g., 0.1 g/L to 5 g/L) in the mobile phase. b. Run the standards to generate a calibration curve by plotting peak area against concentration. c. Run the prepared samples. d. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

References

troubleshooting poor growth of engineered strains for 3-Hydroxypyruvate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with engineered E. coli strains for the production of 3-Hydroxypyruvate (3-HP).

Troubleshooting Guides

This section addresses common issues encountered during the cultivation of engineered E. coli for 3-HP production.

Issue 1: Poor or No Growth of the Engineered Strain

Question: My engineered E. coli strain is showing significantly reduced growth or fails to grow entirely after transformation with the 3-HP production plasmid. What are the possible causes and solutions?

Answer: Poor growth is a common issue stemming from the metabolic burden imposed on the host cells by the expression of heterologous genes. Here are several potential causes and troubleshooting steps:

  • Metabolic Burden and Plasmid Instability: The expression of multiple genes in the 3-HP synthesis pathway can drain cellular resources such as amino acids, ATP, and reducing equivalents, leading to reduced growth.[1][2] High-copy number plasmids can also be unstable.

    • Solution:

      • Use a lower-copy number plasmid: This can reduce the metabolic load on the cells.

      • Integrate the expression cassette into the genome: This is a more stable solution that eliminates plasmid-related burden.[3]

      • Optimize inducer concentration: High concentrations of inducers like IPTG can lead to rapid, high-level protein expression that is detrimental to cell health.[4] Titrate the inducer concentration to find a balance between protein expression and cell growth.

  • Toxicity of Pathway Intermediates or Final Product: The intermediate 3-hydroxypropionaldehyde (3-HPA) is known to be toxic to E. coli.[5][6] High concentrations of the final product, 3-HP, can also inhibit growth.[7]

    • Solution:

      • Balance enzyme expression: Ensure that the activity of the aldehyde dehydrogenase that converts 3-HPA to 3-HP is high enough to prevent the accumulation of the toxic intermediate.[5][8] This can be achieved by using strong promoters for the aldehyde dehydrogenase gene or by protein engineering to improve its activity.

      • Adaptive Laboratory Evolution (ALE): Evolve strains with increased tolerance to 3-HP by serially passaging them in media containing increasing concentrations of 3-HP.[7]

  • Codon Usage and Protein Folding: The genes from other organisms in your pathway may have codons that are rare in E. coli, leading to poor translation. The expressed proteins may also misfold, leading to the formation of non-functional inclusion bodies.[9]

    • Solution:

      • Codon optimization: Synthesize your genes with codons optimized for E. coli expression.

      • Lower induction temperature: Reducing the temperature (e.g., from 37°C to 20-30°C) after induction can slow down protein synthesis and promote proper folding.[9]

      • Co-express chaperones: Chaperone proteins can assist in the correct folding of your pathway enzymes.

  • Inappropriate Culture Conditions: The growth medium and culture conditions may not be optimal for your engineered strain.

    • Solution:

      • Optimize media composition: Ensure the medium contains all necessary nutrients, including any specific cofactors required by your enzymes (e.g., biotin (B1667282) for acetyl-CoA carboxylase).[4]

      • Control pH: Maintain the pH of the culture at an optimal level, typically around 7.0.[4]

      • Optimize aeration: Ensure adequate oxygen supply, as 3-HP production is often more efficient under aerobic conditions.[10]

Issue 2: Low or No this compound Production Despite Good Growth

Question: My engineered strain grows well, but the yield of 3-HP is very low or undetectable. What could be the problem?

Answer: Low product yield despite good cell growth often points to issues within the metabolic pathway or with cofactor availability.

  • Insufficient Precursor Supply: The production of 3-HP is dependent on the availability of key precursors like acetyl-CoA or β-alanine, depending on the pathway.[11][12]

    • Solution:

      • Knock out competing pathways: Delete genes for pathways that divert precursors away from 3-HP synthesis. Common targets for knockout in the malonyl-CoA pathway include genes involved in acetate, lactate, and ethanol (B145695) production (pta, ldhA, poxB).[3]

      • Overexpress precursor-producing enzymes: Increase the expression of enzymes that lead to the formation of your key precursor. For the malonyl-CoA pathway, overexpression of acetyl-CoA carboxylase (acc) is a common strategy.[3][11]

  • Cofactor Imbalance (NAD+/NADH Ratio): Many enzymatic steps in 3-HP biosynthesis are dependent on cofactors like NAD+ and NADPH. An imbalance in the cellular redox state can limit pathway efficiency.[10]

    • Solution:

      • Engineer cofactor regeneration systems: Introduce enzymes that help regenerate the required cofactors. For example, expressing a glycerol-3-phosphate dehydrogenase can help regenerate NAD+.[10]

      • Use a co-substrate: Adding a co-substrate like glucose along with the primary carbon source (e.g., glycerol) can improve the activity of certain dehydrogenases and rebalance (B12800153) the redox state.[4]

  • Suboptimal Enzyme Activity: The enzymes in your heterologous pathway may not be functioning optimally in the E. coli cytoplasm.

    • Solution:

      • Protein engineering: Use techniques like site-directed mutagenesis to improve the catalytic efficiency of rate-limiting enzymes.[5]

      • Enzyme screening: Test enzymes from different organisms to find those with the highest activity in your host strain.

  • Feedback Inhibition: High concentrations of 3-HP or pathway intermediates may be inhibiting the activity of enzymes in the pathway.

    • Solution:

      • In situ product removal: Implement strategies to continuously remove 3-HP from the culture medium to prevent feedback inhibition.

      • Protein engineering: Engineer enzymes to be less sensitive to feedback inhibition.

Frequently Asked Questions (FAQs)

Q1: Which biosynthetic pathway for 3-HP is better to use in E. coli?

A1: Both the malonyl-CoA pathway and the β-alanine pathway have been successfully used to produce 3-HP in E. coli. The choice of pathway can depend on the available carbon source and the specific genetic background of your host strain. The malonyl-CoA pathway, which starts from acetyl-CoA, has been extensively studied and optimized.[3][11] The β-alanine pathway is another viable option.[12]

Q2: What are common genetic modifications to improve 3-HP production in E. coli?

A2: Common strategies include:

  • Overexpression of key pathway enzymes: This includes enzymes like acetyl-CoA carboxylase (acc) and malonyl-CoA reductase (mcr) for the malonyl-CoA pathway.[3][11]

  • Deletion of competing pathways: Knocking out genes such as poxB, ldhA, and pta can redirect carbon flux towards acetyl-CoA and subsequently to 3-HP.[3]

  • Enhancing precursor supply: Overexpressing enzymes in upstream pathways to increase the pool of precursors like acetyl-CoA.

  • Improving cofactor availability: Engineering cofactor regeneration systems.[10]

Q3: How does the choice of carbon source affect 3-HP production?

A3: The choice of carbon source is critical. Glycerol (B35011) is a common and effective carbon source for 3-HP production.[4] Glucose is also widely used. Some studies have shown that using a mixture of carbon sources, such as glucose and glycerol or glucose and xylose, can enhance 3-HP titers.[4][12] Using cost-effective, non-food feedstocks like syngas-derived acetic acid is also being explored.[11]

Q4: What are the optimal culture conditions for 3-HP production?

A4: Optimal conditions can vary between strains, but some general guidelines are:

  • pH: Maintained around 7.0.[4]

  • Aeration: Microaerobic or aerobic conditions are often preferred.[4][10]

  • Temperature: Typically 30-37°C for growth, which may be lowered after induction to improve protein folding.

  • Inducer Concentration: The lowest concentration of inducer (e.g., IPTG) that gives sufficient enzyme expression should be used to minimize metabolic burden.[4]

Q5: How can I measure the concentration of 3-HP in my culture?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying 3-HP in culture supernatants.

Data and Protocols

Table 1: Comparison of Engineered E. coli Strains for 3-HP Production
StrainKey Genetic ModificationsCarbon SourceTiter (g/L)Yield (g/g)Reference
Engineered E. coliOverexpression of acetyl-CoA carboxylase from C. glutamicum and malonyl-CoA reductase from C. aurantiacus; addition of biotin and NaHCO₃Glucose10.08-[4]
Engineered E. coliAddition of glucose as a co-substrateGlycerol + Glucose17.2-[4]
LNY07(MDA)Heterologous acetyl-CoA carboxylase and malonyl-CoA reductase; promoter exchange for ackA-pta; deletion of fadR; temperature-controlled expression of sdhAcetic Acid15.80.71[11]
LNY07(MDA)Same as aboveSyngas-derived Acetic Acid11.20.55[11]
Engineered E. coliOverexpression of codon-optimized mcr; knockout of poxB, ldhA, pta; genomic overexpression of accDABC; adaptive laboratory evolutionGlucose21.6-[3]
Engineered E. coliOverexpression of pyruvate (B1213749) aminotransferase, 3-hydroxyacid dehydrogenase, and L-aspartate-1-decarboxylase; overexpression of L-alanine aminotransferase and alanine (B10760859) racemase; knockout of L-valine transaminase; overexpression of phosphoenolpyruvate (B93156) carboxylaseGlucose + Xylose29.1-[12]
Experimental Protocol: Shake Flask Cultivation for 3-HP Production
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Main Culture:

    • Inoculate 50 mL of production medium in a 250 mL shake flask with the overnight culture to an initial OD₆₀₀ of 0.1. The production medium can be a defined minimal medium (e.g., M9) supplemented with the chosen carbon source (e.g., 10 g/L glycerol or glucose) and necessary additives (e.g., biotin, antibiotics).

    • Incubate at 37°C with shaking at 200-250 rpm.

  • Induction:

    • When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding the appropriate concentration of inducer (e.g., 0.1 mM IPTG).

    • If necessary, reduce the incubation temperature to 20-30°C to improve protein solubility.

  • Sampling and Analysis:

    • Collect samples at regular intervals (e.g., 12, 24, 48, 72 hours) post-induction.

    • Measure the OD₆₀₀ to monitor cell growth.

    • Centrifuge the samples to pellet the cells.

    • Analyze the supernatant for 3-HP concentration using HPLC.

Visualizations

Metabolic_Burden_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Growth Poor or No Growth Metabolic_Burden Metabolic Burden & Plasmid Instability Poor_Growth->Metabolic_Burden Toxicity Intermediate/Product Toxicity Poor_Growth->Toxicity Protein_Issues Codon Usage & Protein Folding Poor_Growth->Protein_Issues Culture_Conditions Suboptimal Culture Conditions Poor_Growth->Culture_Conditions Solution_Burden Lower copy plasmid Genomic integration Optimize inducer Metabolic_Burden->Solution_Burden Solution_Toxicity Balance enzyme expression Adaptive Laboratory Evolution Toxicity->Solution_Toxicity Solution_Protein Codon optimization Lower temperature Co-express chaperones Protein_Issues->Solution_Protein Solution_Culture Optimize media Control pH Optimize aeration Culture_Conditions->Solution_Culture

Caption: Troubleshooting workflow for poor growth of engineered strains.

Low_Production_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No 3-HP (Good Growth) Precursor Insufficient Precursor Supply Low_Yield->Precursor Cofactor Cofactor Imbalance Low_Yield->Cofactor Enzyme_Activity Suboptimal Enzyme Activity Low_Yield->Enzyme_Activity Inhibition Feedback Inhibition Low_Yield->Inhibition Solution_Precursor Knock out competing pathways Overexpress precursor enzymes Precursor->Solution_Precursor Solution_Cofactor Engineer cofactor regeneration Use co-substrates Cofactor->Solution_Cofactor Solution_Enzyme Protein engineering Enzyme screening Enzyme_Activity->Solution_Enzyme Solution_Inhibition In situ product removal Engineer resistant enzymes Inhibition->Solution_Inhibition

Caption: Troubleshooting workflow for low 3-HP production.

Malonyl_CoA_Pathway cluster_central_carbon Central Carbon Metabolism cluster_pathway 3-HP Biosynthesis Pathway cluster_competing Competing Pathways Glucose Glucose / Glycerol Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA acc (overexpress) Acetate Acetate (pta) Acetyl_CoA->Acetate Lactate Lactate (ldhA) Acetyl_CoA->Lactate Ethanol Ethanol Acetyl_CoA->Ethanol HP_3 This compound Malonyl_CoA->HP_3 mcr (overexpress)

Caption: Key engineering targets in the Malonyl-CoA pathway for 3-HP production.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for 3-Hydroxypyruvate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-Hydroxypyruvate. The selection of a robust and validated analytical method is critical for accurate and reproducible results in research and drug development. This document outlines detailed experimental protocols and key performance parameters for two primary HPLC-based approaches: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) and Reversed-Phase HPLC with Mass Spectrometry Detection (RP-HPLC-MS).

While specific validated methods for this compound are not extensively reported in publicly available literature, this guide synthesizes methodologies from the analysis of structurally similar compounds, such as other pyruvates and organic acids, to provide a practical framework for method development and validation.[1][2][3][4]

Data Presentation: Comparison of HPLC Method Performance

The following table summarizes the anticipated performance characteristics of two common HPLC methods for this compound analysis. These values are extrapolated from validated methods for similar analytes and serve as a benchmark for method validation.[5][6]

Validation ParameterMethod A: RP-HPLC-UVMethod B: RP-HPLC-MS/MS
Linearity Range 1 - 500 µg/mL0.5 - 1000 ng/mL[2]
Correlation Coefficient (r²) > 0.999[5]> 0.99[6]
Lower Limit of Quantification (LLOQ) ~2 µg/mL0.5 - 2.0 ng/mL[6]
Accuracy (% Bias) Within ±15%Within ±15%[6]
Precision (% RSD) < 15%< 15%[6]
Specificity ModerateHigh
Cost LowerHigher
Throughput HigherLower

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the two proposed HPLC methods for this compound analysis.

Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is suitable for routine analysis and quantification of this compound in relatively clean sample matrices.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) Detector[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4]

    • Mobile Phase: Isocratic elution with a mixture of 5 mM phosphoric acid solution (pH 2.1) and acetonitrile (B52724) (95:5 v/v).[4] The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.[8]

    • Flow Rate: 1.0 mL/min[4][9]

    • Column Temperature: 30°C[10]

    • Detection Wavelength: 210 nm[4][9]

    • Injection Volume: 10 µL[9]

  • Sample Preparation:

    • Samples should be diluted to a concentration within the linear range of the method using the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[7]

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Perform serial dilutions to prepare a series of working standards for the calibration curve.

Method B: Reversed-Phase HPLC with Mass Spectrometry Detection (RP-HPLC-MS/MS)

This high-sensitivity method is ideal for the quantification of this compound in complex biological matrices where specificity is critical.[2] Due to the potential for poor ionization of this compound, pre-column derivatization may be necessary to enhance its detection by mass spectrometry.[2]

  • Instrumentation:

    • HPLC or UHPLC system

    • Autosampler

    • Column oven

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[2]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[2]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient program should be optimized to ensure adequate separation from matrix components.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Specific precursor and product ions for the derivatized this compound need to be determined during method development.

  • Sample Preparation (with Derivatization):

    • Extract this compound from the sample matrix, for example, by protein precipitation with acetonitrile.[2]

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in a derivatization agent solution (e.g., 4-nitro-1,2-phenylenediamine as used for 3-bromopyruvate).[2]

    • Incubate to allow the derivatization reaction to complete.

    • Dilute the derivatized sample with the initial mobile phase composition before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a series of working standards and subject them to the same derivatization procedure as the samples.

Mandatory Visualization

Experimental Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method, ensuring its suitability for the intended analytical purpose.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte Characterization MD2 Selection of Stationary & Mobile Phases MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 MD4 Detector Selection & Optimization MD3->MD4 V1 Specificity / Selectivity MD4->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V5 Limit of Detection (LOD) V2->V5 V6 Limit of Quantification (LOQ) V2->V6 V4 Precision (Repeatability & Intermediate) V3->V4 SA1 Sample Preparation V6->SA1 Validated Method Ready for Use V7 Robustness V8 System Suitability SA2 HPLC Analysis V8->SA2 SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: A general workflow for HPLC method development and validation.

Signaling Pathway for Method Selection

The decision to use a specific HPLC method often depends on the analytical requirements. This diagram outlines the logical process for selecting between a standard HPLC-UV method and a more sensitive HPLC-MS method.

Method_Selection_Pathway Start Define Analytical Goal Decision1 Is the sample matrix complex (e.g., biological fluids)? Start->Decision1 Decision2 Are very low detection limits required? Decision1->Decision2 No Method_MS Select RP-HPLC-MS/MS Decision1->Method_MS Yes Method_UV Select RP-HPLC-UV Decision2->Method_UV No Decision2->Method_MS Yes

References

A Comparative Guide to Enzymatic and Chromatographic Methods for 3-Hydroxypyruvate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Hydroxypyruvate (3-HP), a key intermediate in various metabolic pathways, including photorespiration in plants and serine metabolism, is crucial for advancing research in biochemistry, disease diagnostics, and drug development. The choice of analytical methodology can significantly impact the reliability and efficiency of these studies. This guide provides an objective comparison of the two primary analytical techniques for 3-HP determination: enzymatic assays and chromatographic methods. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

At a Glance: Method Comparison

Both enzymatic and chromatographic methods offer robust solutions for the quantification of this compound, each with its own set of advantages and limitations. The selection of a method is often dictated by the specific requirements of the study, such as the need for high throughput, sensitivity, or absolute specificity.

Enzymatic assays are prized for their simplicity, speed, and cost-effectiveness, making them well-suited for high-throughput screening of numerous samples. These assays typically rely on the specific activity of hydroxypyruvate reductase (HPR), which catalyzes the NADH-dependent reduction of 3-HP to D-glycerate. The reaction is monitored by the decrease in absorbance at 340 nm as NADH is consumed.

Chromatographic methods , particularly High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection, provide exceptional specificity and sensitivity. These techniques physically separate 3-HP from other components in a complex mixture before detection, minimizing the risk of interference. While offering superior analytical depth, chromatographic methods generally involve more complex sample preparation and longer analysis times.

Performance Characteristics

The following table summarizes the key performance metrics for enzymatic and chromatographic assays for this compound, based on published data for 3-HP and the closely related pyruvate (B1213749).[1]

Performance MetricEnzymatic AssayChromatographic Method (HPLC-UV/MS)
Principle Spectrophotometric measurement of NADH/NADPH oxidation by hydroxypyruvate reductase.Physical separation by chromatography followed by UV or mass spectrometric detection.[2][3]
Specificity High, but potential for cross-reactivity with other keto acids.Very high, especially with MS detection, which provides mass-to-charge ratio information.
Sensitivity (LOD) Typically in the low micromolar (µM) range.[1]Can reach low nanomolar (nM) to picomolar (pM) levels, particularly with MS detection.[4]
Linearity Good over a defined concentration range (e.g., 0-500 µM for pyruvate).[1]Excellent over a wide dynamic range, often several orders of magnitude.[5]
Precision (%RSD) Typically <10%.Generally <5%.[5]
Accuracy (Recovery) Good, but can be slightly lower than chromatographic methods (e.g., ~90% for pyruvate).[1]Excellent, often approaching 100%.[1]
Sample Throughput High; suitable for 96-well plate format.Lower; sequential sample injection.
Cost per Sample Low.High, due to instrument and maintenance costs.
Expertise Required Minimal.Requires skilled operator for method development and troubleshooting.

Experimental Protocols

Enzymatic Assay Protocol

This protocol describes a typical spectrophotometric assay for the determination of this compound using hydroxypyruvate reductase.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • NADH solution (10 mM in buffer)

  • Hydroxypyruvate reductase (HPR) from a suitable source (e.g., spinach leaves, recombinant)

  • This compound standards

  • Sample containing this compound

  • UV-Vis Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing:

    • 800 µL of potassium phosphate buffer

    • 100 µL of NADH solution

    • 50 µL of the sample or 3-HP standard

  • Mix gently and incubate at 25°C for 3 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the hydroxypyruvate reductase solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).

  • The rate of NADH oxidation (decrease in A340) is proportional to the concentration of this compound in the sample.

  • Calculate the concentration of 3-HP in the sample by comparing the reaction rate to a standard curve generated with known concentrations of 3-HP.

Chromatographic Method Protocol (HPLC-UV)

This protocol outlines a general approach for the quantification of this compound using HPLC with UV detection. Note that due to the lack of a strong chromophore in 3-HP, derivatization is often required to enhance sensitivity.[6][7]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Derivatizing agent (e.g., 2,4-Dinitrophenylhydrazine - DNPH)

  • This compound standards

  • Sample containing this compound

Procedure:

  • Sample Preparation and Derivatization:

    • To 100 µL of sample or standard, add 100 µL of DNPH solution (in acidic acetonitrile).

    • Incubate the mixture at 50°C for 30 minutes to form the 3-HP-DNPH derivative.

    • Neutralize the reaction and filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. For example:

      • 0-5 min: 95% A, 5% B

      • 5-15 min: Gradient to 50% A, 50% B

      • 15-20 min: Hold at 50% A, 50% B

      • 20-25 min: Return to initial conditions (95% A, 5% B)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The wavelength will depend on the derivative used (e.g., ~360 nm for DNPH derivatives).

  • Quantification:

    • Identify the peak corresponding to the 3-HP derivative based on its retention time compared to the standard.

    • Quantify the concentration of 3-HP in the sample by comparing the peak area to a standard curve.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the typical workflows for both the enzymatic and chromatographic analysis of this compound.

Enzymatic_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Sample Sample/Standard Mix Mix Sample, Buffer, NADH Sample->Mix Buffer Buffer Buffer->Mix NADH NADH NADH->Mix Enzyme HPR Enzyme Add_Enzyme Add HPR Enzyme->Add_Enzyme Incubate Incubate (25°C) Mix->Incubate Incubate->Add_Enzyme Measure_Abs Measure A340 Add_Enzyme->Measure_Abs Reaction Start Calculate Calculate Concentration Measure_Abs->Calculate Chromatographic_Method_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample/Standard Derivatize Derivatization Sample->Derivatize Deriv_Agent Derivatizing Agent Deriv_Agent->Derivatize Filter Filtration Derivatize->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Integrate->Calculate

References

A Comparative Metabolomics Guide: Wild-Type vs. Mutant 3-Hydroxypyruvate Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profiles of wild-type versus mutant 3-hydroxypyruvate pathways, focusing on two key inborn errors of metabolism: D-glycerate kinase deficiency and glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR) deficiency. Understanding the metabolic consequences of these mutations is crucial for developing diagnostic markers and therapeutic strategies.

The this compound Pathway: A Brief Overview

The this compound pathway is a metabolic route primarily involved in the metabolism of the amino acid serine and in photorespiration in plants. In humans, key enzymes in this pathway play significant roles in amino acid and carbohydrate metabolism. This guide will focus on the metabolic consequences of deficiencies in two central enzymes: D-glycerate kinase and glyoxylate reductase/hydroxypyruvate reductase (GRHPR).

Comparative Metabolomics of D-Glycerate Kinase Deficiency

D-glycerate kinase deficiency is an autosomal recessive disorder caused by mutations in the GLYCTK gene. This enzyme catalyzes the phosphorylation of D-glycerate to 2-phosphoglycerate, a key step in the catabolism of serine and fructose.[1]

Metabolic Consequences of D-Glycerate Kinase Deficiency

A deficiency in D-glycerate kinase leads to the accumulation of D-glyceric acid in bodily fluids, a condition known as D-glyceric aciduria.[1] This accumulation is the primary biochemical hallmark of the disease and can be detected through urinary organic acid analysis.

Quantitative Metabolomics Data

The following table summarizes the quantitative findings from a study analyzing urinary organic acids in a patient with D-glycerate kinase deficiency compared to a normal reference range.

MetabolitePatient Urine Concentration (μmol/mmol creatinine)Normal Range (μmol/mmol creatinine)Fold Change (Approx.)
D-Glyceric Acid6343 - 8812[1]0.4 - 12[1]~528 - 2203

Note: This table is based on data from a single case study and is representative of the profound elevation of D-glyceric acid. Comprehensive metabolomics studies with a wider range of metabolites and larger patient cohorts are limited.

Comparative Metabolomics of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) Deficiency

GRHPR deficiency, also known as primary hyperoxaluria type II (PH2), is an autosomal recessive disorder resulting from mutations in the GRHPR gene. This enzyme has multiple activities, including the reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate.[2][3]

Metabolic Consequences of GRHPR Deficiency

The deficiency of GRHPR activity leads to the accumulation of its substrates, hydroxypyruvate and glyoxylate. The accumulation of glyoxylate is particularly problematic as it can be oxidized to oxalate (B1200264), leading to hyperoxaluria and the formation of calcium oxalate kidney stones.[3][4] A key diagnostic feature is the increased urinary excretion of L-glyceric acid, which is formed from the reduction of hydroxypyruvate by a different, non-deficient enzyme.

Quantitative Metabolomics Data

Currently, there is a lack of publicly available, comprehensive quantitative metabolomics data in a tabular format that directly compares a wide range of metabolites in wild-type versus GRHPR-deficient individuals. However, based on the known function of the enzyme, the following metabolic changes are expected in the urine of affected individuals:

  • Significant increase: L-Glyceric acid, Oxalic acid

  • Potential increase: Glyoxylic acid, Hydroxypyruvic acid

Further untargeted metabolomics studies are required to fully elucidate the metabolic signature of GRHPR deficiency.

Experimental Protocols

The following sections detail generalized experimental protocols for the comparative metabolomics analysis of wild-type versus mutant this compound pathways, primarily focusing on the analysis of urinary organic acids.

Sample Preparation for Urinary Organic Acid Analysis (GC-MS)

This protocol is adapted from standard procedures for the screening of organic acidurias.[5][6]

  • Sample Collection: Collect a mid-stream urine sample. For quantitative analysis, a 24-hour urine collection can provide more accurate excretion rates.

  • Normalization: Measure the creatinine (B1669602) concentration of the urine sample to normalize the metabolite levels.

  • Internal Standard Addition: Add a known amount of an internal standard (e.g., a stable isotope-labeled version of an analyte or a non-endogenous compound) to the urine sample to correct for variations in sample processing and instrument response.

  • Extraction:

    • Acidify the urine sample with hydrochloric acid.

    • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the organic acids.

    • Repeat the extraction process to ensure complete recovery.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried residue to create volatile trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

    • Incubate the mixture at a specific temperature for a set time to ensure complete derivatization.

  • Analysis: Inject the derivatized sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system for separation and detection of the organic acids.

LC-MS Based Metabolomics for Polar Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique for metabolomics, particularly for polar metabolites that are not easily analyzed by GC-MS.

  • Sample Preparation:

    • Thaw frozen plasma or urine samples on ice.

    • Precipitate proteins by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing internal standards.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatography:

    • Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) formate (B1220265) and formic acid) and an organic component (e.g., acetonitrile (B52724) with formic acid).

  • Mass Spectrometry:

    • Couple the LC system to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Acquire data in both positive and negative ionization modes to cover a broader range of metabolites.

  • Data Analysis:

    • Process the raw data using specialized software to perform peak picking, alignment, and integration.

    • Identify metabolites by comparing their accurate mass and retention times to a reference library or by fragmentation pattern analysis.

    • Perform statistical analysis (e.g., t-tests, volcano plots) to identify significantly altered metabolites between wild-type and mutant samples.

Visualizations

Signaling Pathways and Workflows

3_Hydroxypyruvate_Pathway cluster_serine_catabolism Serine Catabolism cluster_mutations Metabolic Blocks in Disease Serine Serine Hydroxypyruvate This compound Serine->Hydroxypyruvate Serine-glyoxylate aminotransferase Glycerate D-Glycerate Hydroxypyruvate->Glycerate Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) mutant_GRHPR GRHPR Deficiency (Primary Hyperoxaluria Type II) Hydroxypyruvate->mutant_GRHPR Phosphoglycerate 2-Phosphoglycerate Glycerate->Phosphoglycerate D-Glycerate Kinase mutant_GK D-Glycerate Kinase Deficiency Glycerate->mutant_GK Glycolysis Glycolysis Phosphoglycerate->Glycolysis

Caption: The this compound Pathway and associated metabolic blocks.

Comparative_Metabolomics_Workflow start Biological Samples (Wild-Type vs. Mutant) sample_prep Sample Preparation (Extraction, Derivatization) start->sample_prep analysis Instrumental Analysis (GC-MS / LC-MS) sample_prep->analysis data_processing Data Processing (Peak Detection, Alignment) analysis->data_processing stat_analysis Statistical Analysis (Fold Change, p-value) data_processing->stat_analysis metabolite_id Metabolite Identification stat_analysis->metabolite_id pathway_analysis Pathway Analysis metabolite_id->pathway_analysis end Biological Interpretation pathway_analysis->end

Caption: A typical workflow for a comparative metabolomics study.

Metabolic_Consequences_Comparison cluster_wildtype Wild-Type Pathway cluster_mutant Mutant Pathways wt_hydroxypyruvate This compound wt_glycerate D-Glycerate wt_hydroxypyruvate->wt_glycerate GRHPR wt_phosphoglycerate 2-Phosphoglycerate wt_glycerate->wt_phosphoglycerate D-Glycerate Kinase mut_hydroxypyruvate This compound (Accumulates in GRHPR Def.) mut_glycerate D-Glycerate (Accumulates in GK Def.) mut_hydroxypyruvate->mut_glycerate Blocked in GRHPR Def. mut_phosphoglycerate 2-Phosphoglycerate (Depleted) mut_glycerate->mut_phosphoglycerate Blocked in GK Def. Wild-Type Wild-Type Mutant Mutant

Caption: Comparison of metabolic flow in wild-type versus mutant pathways.

References

A Guide to Cross-Validation of 3-Hydroxypyruvate Measurements Across Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to reliably and consistently measure key biomarkers across different laboratories is paramount. This guide provides a framework for the cross-validation of 3-Hydroxypyruvate measurements, a critical keto acid involved in various metabolic pathways. By establishing robust and reproducible analytical methods, researchers can ensure the integrity and comparability of data in multi-site studies.

Principles of Inter-Laboratory Comparison

An inter-laboratory comparison, or proficiency test, is a powerful tool for evaluating the performance of different laboratories in measuring a specific analyte.[1] The primary goal is to assess the reproducibility of a measurement method and to identify any systematic biases between labs.[2] This is often achieved by analyzing a common set of samples at each participating laboratory and comparing the results.[2]

Hypothetical Performance Data

The following table illustrates how data from a cross-validation study for this compound could be presented. This data is for illustrative purposes and represents a scenario where three laboratories are comparing two different analytical methods.

LaboratoryMethodSample TypeNMean Concentration (µM)Standard Deviation (µM)Coefficient of Variation (%)
Lab ALC-MS/MSSpiked Plasma1048.52.14.3
Lab BLC-MS/MSSpiked Plasma1049.22.55.1
Lab CLC-MS/MSSpiked Plasma1047.92.34.8
Inter-Lab LC-MS/MS Spiked Plasma 30 48.5 2.3 4.7
Lab AEnzymatic AssaySpiked Plasma1051.24.58.8
Lab BEnzymatic AssaySpiked Plasma1053.15.29.8
Lab CEnzymatic AssaySpiked Plasma1049.94.89.6
Inter-Lab Enzymatic Assay Spiked Plasma 30 51.4 4.8 9.3
Lab ALC-MS/MSPatient Samples5015.33.824.8
Lab BLC-MS/MSPatient Samples5014.93.523.5
Lab CLC-MS/MSPatient Samples5015.84.125.9
Inter-Lab LC-MS/MS Patient Samples 150 15.3 3.8 24.8

Experimental Protocols

A detailed and standardized experimental protocol is crucial for a successful inter-laboratory comparison. Below are key considerations for developing such a protocol for this compound measurement.

Sample Preparation
  • Matrix Selection: Define the biological matrix to be used (e.g., plasma, urine, cell culture media).

  • Sample Collection and Handling: Specify procedures for sample collection, processing, and storage to minimize degradation of this compound.

  • Spiking Procedure: For accuracy assessment, prepare a stock solution of this compound and spike it into the biological matrix at various known concentrations.

  • Extraction: Detail the method for extracting this compound from the matrix. This may involve protein precipitation followed by solid-phase extraction.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules like this compound.

  • Chromatographic Conditions:

    • Column: Specify the type of HPLC/UPLC column (e.g., C18, HILIC), particle size, and dimensions.

    • Mobile Phase: Define the composition and gradient of the mobile phase.

    • Flow Rate: Set a consistent flow rate.

    • Column Temperature: Maintain a constant column temperature.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Specify electrospray ionization (ESI) in either positive or negative mode.

    • Multiple Reaction Monitoring (MRM): Define the precursor and product ion transitions for this compound and any internal standards.

    • Instrument Parameters: Detail key instrument settings such as collision energy, declustering potential, and ion source temperature.

  • Calibration and Quality Control:

    • Prepare a calibration curve using a series of known concentrations of this compound.

    • Include quality control (QC) samples at low, medium, and high concentrations to be run with each batch of samples.

Workflow and Pathway Diagrams

Visualizing the experimental workflow and the biological context of this compound can aid in understanding the importance of accurate measurements.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma) Spiking Spiking with 3-HP Standard SampleCollection->Spiking Extraction Extraction of This compound Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification StatAnalysis Statistical Analysis Quantification->StatAnalysis Report Report StatAnalysis->Report Final Report

Experimental workflow for this compound analysis.

G Serine Serine Hydroxypyruvate This compound Serine->Hydroxypyruvate Serine-glyoxylate aminotransferase Glycerate D-Glycerate Hydroxypyruvate->Glycerate Glyceratedehydrogenase Pyruvate Pyruvate Hydroxypyruvate->Pyruvate Hypothetical Pathway Glycolysis Glycolysis/Gluconeogenesis Glycerate->Glycolysis Alanine Alanine Pyruvate->Alanine Alanine aminotransferase Pyruvate->Glycolysis

Simplified metabolic pathway involving this compound.

Conclusion

While no specific inter-laboratory comparison studies for this compound have been published to date, the principles and protocols outlined in this guide provide a clear path forward for researchers aiming to establish robust and reproducible measurement methods. By adhering to standardized procedures and transparently reporting performance data, the scientific community can ensure the reliability of this compound as a biomarker in drug development and clinical research. The average inter-laboratory coefficient of variation for fortified urine samples in a similar study was 7%, while for authentic urine samples it was 16.2%.[2] Consistent measurement biases can still be observed between laboratories, suggesting that ongoing efforts are needed to reduce inter-laboratory coefficient of variation.[2]

References

comparing the substrate specificity of different hydroxypyruvate reductases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of hydroxypyruvate reductases (HPRs) from various organisms, supported by experimental data. Understanding the kinetic properties of these enzymes is crucial for applications in metabolic engineering, drug discovery, and synthetic biology.

Data Presentation: Kinetic Parameters of Hydroxypyruvate Reductases

The following table summarizes the key kinetic parameters of hydroxypyruvate reductases from different species with their primary substrates and cofactors. This data allows for a direct comparison of their catalytic efficiencies and substrate affinities.

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)CofactorReference
Arabidopsis thaliana HPR1Hydroxypyruvate---NADH[1]
Arabidopsis thaliana HPR2Hydroxypyruvate---NADPH > NADH[1]
Arabidopsis thaliana HPR2Glyoxylate (B1226380)---NADH[1]
Chlamydomonas reinhardtii CrHPR1Hydroxypyruvate---NADH[2][3]
Chlamydomonas reinhardtii CrHPR2Hydroxypyruvate---NADH & NADPH[4]
Chlamydomonas reinhardtii CrHPR3Hydroxypyruvate---NADPH[4]
Chlamydomonas reinhardtii CrHPR4Hydroxypyruvate---NADH[4]
Chlamydomonas reinhardtii CrHPR4Pyruvate---NADH[4]
Chlamydomonas reinhardtii CrHPR5Hydroxypyruvate---NADPH[4]
Bacillus subtilis BsGRHPRHydroxypyruvate--7x higher than GlyoxylateNADPH[5]
Bacillus subtilis BsGRHPRGlyoxylate---NADPH[5]
Escherichia coli EcGhrAGlyoxylate2.2 ± 1.740.0 ± 23.0-NADPH[6]
Escherichia coli EcGhrA2-Ketoarginine-6.6 ± 0.4-NADPH[6]
Escherichia coli EcGhrAOxaloacetate---NADPH[6]
Methylobacterium extorquens AM1Hydroxypyruvate0.1--NADH & NADPH[7]
Methylobacterium extorquens AM1Glyoxylate1.5--NADH & NADPH[7]
Methylobacterium extorquens AM1D-Glycerate (reverse)2.6--NAD+[7]
Cucumis sativus (Cucumber)Hydroxypyruvate0.062 ± 0.006--NADH[8]
Cucumis sativus (Cucumber)Glyoxylate5.7 ± 0.6--NADH[8]
Sinorhizobium meliloti SmGhrAGlyoxylate--Highest ActivityNADPH[9]
Sinorhizobium meliloti SmGhrBHydroxypyruvate--Highest ActivityNADPH[9]
Sinorhizobium meliloti SmGhrB2-Keto-D-gluconate---NADPH[9]
Human GRHPRHydroxypyruvate--6x higher than GlyoxylateNADPH > NADH[5][10]
Human GRHPRGlyoxylate---NADPH[5][10]

Note: "-" indicates that the specific value was not provided in the cited sources.

Experimental Protocols

The determination of hydroxypyruvate reductase kinetic parameters typically involves a spectrophotometric assay.[11] The general principle is to monitor the change in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH to NAD+ or NADP+, respectively.[5][11]

General Protocol for Hydroxypyruvate Reductase Activity Assay:

  • Reaction Mixture Preparation: A typical reaction mixture contains a buffered solution (e.g., Tris-HCl or sodium phosphate) at an optimal pH (usually between 6.0 and 8.0), a defined concentration of the cofactor (NADH or NADPH), and the purified enzyme.[4][5]

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate (e.g., hydroxypyruvate or glyoxylate) to the reaction mixture.[9]

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial linear rate of the reaction is used for calculations.[5][11]

  • Kinetic Parameter Calculation: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the initial reaction velocities are measured at varying substrate concentrations while keeping the cofactor concentration saturating.[9][12] The data are then fitted to the Michaelis-Menten equation.[5] The turnover number (kcat) can be calculated by dividing Vmax by the total enzyme concentration.[13][14]

Example Assay Conditions from Bacillus subtilis GRHPR characterization: [5]

  • Reaction Volume: 500 µL

  • Enzyme Concentration: 0.2 nM BsGRHPR

  • Cofactor Concentration: 0.2 mM NADPH

  • Buffer: 200 mM Tris-HCl (pH 8.0)

  • Substrate Concentrations:

    • Hydroxypyruvate: 50 µM to 1 mM (six different concentrations)

    • Glyoxylate: 100 µM to 3 mM (seven different concentrations)

  • Temperature: 298 K (25 °C)

Mandatory Visualization

The following diagrams illustrate key aspects of hydroxypyruvate reductase function and experimental design.

photorespiration_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol RuBP RuBP Glycolate_P 2-P-Glycolate RuBP->Glycolate_P RuBisCO (Oxygenase) PGA 3-PGA PGA->RuBP Calvin Cycle Glycerate_c Glycerate PGA->Glycerate_c Glycolate Glycolate Glycolate_P->Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycine Glycine Glyoxylate->Glycine Glycine->Glyoxylate Serine_m Serine Glycine->Serine_m Serine_p Serine Hydroxypyruvate Hydroxypyruvate Serine_p->Hydroxypyruvate Serine_p->Serine_m Hydroxypyruvate->Serine_p Glycerate_p Glycerate Hydroxypyruvate->Glycerate_p HPR1 (NADH) Hydroxypyruvate->Glycerate_c HPR2 (NADPH) Glycerate_p->Hydroxypyruvate Glycerate_p->Glycerate_c Serine_m->Glycine Serine_m->Serine_p Glycerate_c->PGA Glycerate Kinase Glycerate_c->Hydroxypyruvate

Caption: The role of HPR1 and HPR2 in the photorespiratory pathway.

experimental_workflow start Prepare Reaction Mixture (Buffer, Cofactor, Enzyme) add_substrate Initiate Reaction (Add Substrate) start->add_substrate measure Monitor Absorbance at 340 nm (Spectrophotometer) add_substrate->measure calculate Calculate Initial Velocity measure->calculate plot Plot Velocity vs. [Substrate] calculate->plot fit Fit Data to Michaelis-Menten Equation plot->fit results Determine Km, Vmax, kcat fit->results

Caption: Workflow for determining HPR kinetic parameters.

References

A Comparative Structural Analysis of Hydroxypyruvate Reductases Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxypyruvate reductases (HPRs), key enzymes in photorespiration and the serine cycle, catalyze the reduction of hydroxypyruvate to D-glycerate.[1][2] These enzymes are members of the D-2-hydroxyacid dehydrogenase (2HADH) superfamily and exhibit significant diversity in substrate specificity, cofactor preference, and structural characteristics across different species.[3][4] This guide provides a detailed structural and functional comparison of HPRs from various organisms, supported by experimental data, to aid in understanding their molecular mechanisms and to facilitate applications in metabolic engineering and drug development.

Quantitative Comparison of Kinetic and Physical Properties

The functional diversity of hydroxypyruvate reductases is evident in their kinetic parameters and physical properties. The following table summarizes key quantitative data for HPRs from various species, highlighting their differences in substrate affinity (Km), maximum reaction velocity (Vmax), and cofactor preference.

SpeciesEnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Cofactor PreferenceMolecular Weight (kDa)Subunit Composition
Sinorhizobium melilotiSmGhrAGlyoxylate (B1226380)130 ± 1012 ± 0.3NADPH--
SmGhrBHydroxypyruvate100 ± 10110 ± 3NADPH--
Bacillus subtilisBsGRHPRHydroxypyruvate150 ± 1033.6 ± 0.4NADPH > NADH--
Glyoxylate570 ± 5022.8 ± 0.7
Methylobacterium extorquens AM1HPRHydroxypyruvate100-NADH ≈ NADPH~71Dimer
Glyoxylate1500-
Cucumis sativus (Cucumber)HPRHydroxypyruvate62 ± 6525 ± 19NADH91-95Dimer
Glyoxylate5700 ± 600-
Pseudomonas acidovoransHPRHydroxypyruvate--NADH~85Dimer

Data compiled from multiple sources. Note that experimental conditions may vary between studies.[3][4][5][6][7]

Structural Insights and Subfamily Classification

Recent research has led to a revised classification of the glyoxylate/hydroxypyruvate reductase (GHPR) subfamily into two distinct evolutionary groups: GHRA and GHRB.[3][8][9] This division is based on a combination of biochemical, structural, and bioinformatic analyses. For instance, a comparative study of two GHPRs from Sinorhizobium meliloti, SmGhrA and SmGhrB, revealed significant differences in their overall structure and substrate-binding pockets, which account for their differing substrate preferences.[3][8][9] SmGhrA shows the highest activity with glyoxylate, while SmGhrB prefers hydroxypyruvate.[3][8][9]

Crystal structures of these enzymes, both in apo forms and in complexes with cofactors and substrates, have provided valuable insights into the molecular basis for these preferences.[3][8][9] In human GRHPR, a tryptophan residue (Trp141) from the adjacent subunit of the dimer extends into the active site, contributing to its selectivity for hydroxypyruvate over other substrates like pyruvate.[10] Structural comparisons of Bacillus subtilis GRHPR with human and archaeal enzymes have highlighted both conserved and distinct features in their active sites, particularly in the residues responsible for substrate and cofactor binding.[4]

Experimental Workflows and Logical Relationships

The structural and functional characterization of hydroxypyruvate reductases typically follows a systematic workflow, as depicted in the diagram below. This process integrates genetic, biochemical, and biophysical techniques to provide a comprehensive understanding of the enzyme.

G cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_characterization Biochemical & Biophysical Characterization Bioinformatics Bioinformatics Analysis Cloning Gene Cloning Bioinformatics->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (e.g., HisTrap) Expression->Purification Kinetics Enzyme Kinetics (Substrate & Cofactor Specificity) Purification->Kinetics Thermal Thermal Stability (Protein Thermal Shift Assay) Purification->Thermal Structure Structural Analysis (X-ray Crystallography) Purification->Structure Kinetics->Structure Functional Insights Structure->Kinetics Mechanistic Insights

Workflow for the structural and functional characterization of hydroxypyruvate reductases.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of hydroxypyruvate reductases.

Enzyme Activity and Steady-State Kinetics

This protocol is adapted from studies on HPRs from Sinorhizobium meliloti and Bacillus subtilis.[3][4]

  • Reaction Mixture : The final assay mixture typically contains the purified enzyme (0.004-0.01 µg/µL), a saturating concentration of the cofactor (e.g., 0.4 mM NADPH or NADH), and varying concentrations of the substrate (hydroxypyruvate or glyoxylate) in a suitable buffer (e.g., 150 mM NaCl, 150 mM Tris-HCl pH 7.5).[3][4]

  • Procedure :

    • The enzyme and cofactor are pre-incubated in a 96-well plate at a constant temperature (e.g., 25 °C) for 10 minutes.[3]

    • The reaction is initiated by adding the substrate.

    • The change in absorbance at 340 nm, corresponding to the oxidation of NADPH or NADH, is monitored using a spectrophotometer.[3][4]

  • Data Analysis : The initial reaction velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.[4]

Protein Crystallization

This protocol is based on the methods used for the crystallization of HPRs from Sinorhizobium meliloti and E. coli.[3][11]

  • Protein Preparation : The purified enzyme is concentrated to a suitable concentration (e.g., ~16 mg/mL) in a buffer such as 10 mM HEPES pH 7.5 with 1 mM DTT.[11] For co-crystallization with ligands, the protein solution is incubated with the cofactor and/or substrate/substrate analog.

  • Crystallization Method : The hanging drop or sitting drop vapor diffusion method is commonly used.[3][11]

    • A small volume (e.g., 1 µL) of the protein solution is mixed with an equal volume of the crystallization screen solution.[11]

    • This drop is equilibrated against a larger volume of the reservoir solution.

    • Crystals are grown at a constant temperature (e.g., 16 °C or 295 K).[3][11]

  • Cryo-protection and Data Collection : Before flash-cooling in liquid nitrogen, crystals are often soaked in a cryoprotectant solution.[11] X-ray diffraction data are then collected at a synchrotron source.

Protein Thermal Shift Assay

This method is used to assess the thermal stability of the protein and the stabilizing effects of ligand binding.[3]

  • Reaction Setup : Each well of a 96-well PCR plate contains the purified protein (e.g., 0.2 mg/mL), a fluorescent dye (e.g., SYPRO Orange), and optionally, the cofactor and/or ligand of interest at a specific concentration (e.g., 10 mM).[3]

  • Procedure :

    • The samples are pre-incubated for 5 minutes at a starting temperature (e.g., 20 °C).[3]

    • The temperature is gradually increased (e.g., by 0.5 °C increments) to a final temperature (e.g., 80 °C) over a period of time (e.g., 30 minutes).[3]

    • The fluorescence of the dye, which increases as the protein unfolds, is monitored using a real-time PCR machine.

  • Data Analysis : The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the resulting fluorescence curve.[3]

References

A Kinetic Comparison of Wild-Type and Mutant Hydroxypyruvate Reductase 1 from Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the enzymatic kinetics of wild-type hydroxypyruvate reductase 1 (HPR1) from Arabidopsis thaliana and two of its mutants: a non-phosphorylatable mutant (T335A) and a phosphomimetic mutant (T335D). This analysis is crucial for understanding the regulatory mechanisms of HPR1, a key enzyme in the photorespiratory pathway. The data presented here is sourced from a study by Liu et al. (2020), which investigated the impact of phosphorylation at the T335 residue on the enzyme's function.[1][2][3][4]

Data Presentation

The kinetic parameters of the wild-type and mutant HPR1 enzymes were determined for their reactions with hydroxypyruvate (HP) and glyoxylate (B1226380), using either NADH or NADPH as a cofactor. The results are summarized in the tables below.

Table 1: Kinetic Parameters for the Hydroxypyruvate Reductase Activity

EnzymeCofactorkcat (s⁻¹)Km (HP) (µM)Km (Cofactor) (µM)
HPR1-wild type NADH15195 ± 221059 ± 510.4 ± 2.2
NADPH9727 ± 25875 ± 1191 ± 10
HPR1-T335A NADH16589 ± 198560 ± 311.2 ± 2.5
NADPH18011 ± 579752 ± 685 ± 9
HPR1-T335D NADH7848 ± 15662 ± 716.2 ± 3.1
NADPH13132 ± 345**49 ± 463 ± 5**

Values are presented as means ± SD from three independent experiments.[1] *Statistically significant differences compared to the wild-type under the same reaction conditions are denoted by asterisks (P < 0.05, **P < 0.01).[1]

Table 2: Kinetic Parameters for the Glyoxylate Reductase Activity

EnzymeCofactorkcat (s⁻¹)Km (Glyoxylate) (µM)Km (Cofactor) (µM)
HPR1-wild type NADH353 ± 295600 ± 300271 ± 25
NADPH0.56 ± 0.0317996 ± 4505408 ± 74
HPR1-T335A NADH389 ± 355200 ± 400289 ± 31
NADPH0.52 ± 0.0616589 ± 1985415 ± 82
HPR1-T335D NADH459 ± 412800 ± 250 135 ± 15
NADPH0.85 ± 0.0918011 ± 5797306 ± 38*

Values are presented as means ± SD from three independent experiments.[1] *Statistically significant differences compared to the wild-type under the same reaction conditions are denoted by asterisks (P < 0.05, **P < 0.01).[1]

The data reveals that the phosphomimetic T335D mutation significantly alters the kinetic properties of HPR1.[1] Notably, the kcat for the NADH-dependent reduction of hydroxypyruvate is approximately halved in the T335D mutant compared to the wild-type, while the kcat for the NADPH-dependent reaction is increased by about 35%.[1] Conversely, the Km for NADH increases, and the Km for NADPH decreases in the T335D mutant, indicating a shift in cofactor preference.[1] For the glyoxylate reductase activity, the T335D mutation leads to an increased kcat with both cofactors and a decreased Km for both glyoxylate and NADH.[1] The non-phosphorylatable T335A mutant, however, exhibits kinetic parameters similar to the wild-type enzyme.[1]

Experimental Protocols

1. Heterologous Expression and Purification of Recombinant HPR1 Proteins

The coding sequences for wild-type HPR1, HPR1-T335A, and HPR1-T335D were cloned into an expression vector and transformed into E. coli.[5] Protein expression was induced, and the cells were harvested and lysed.[5] The recombinant proteins were then purified using affinity chromatography, followed by desalting.[5]

2. Enzyme Assays

The activities of the purified HPR1 enzymes were determined spectrophotometrically by monitoring the oxidation of NADH or NADPH at 340 nm. The assay mixture typically contained a buffer (e.g., 100 mM KH2PO4/K2HPO4, pH 7.0), a reducing agent (e.g., 4 mM DTT), the substrate (hydroxypyruvate or glyoxylate), and the cofactor (NADH or NADPH).[5] The reaction was initiated by the addition of the enzyme.[5]

3. Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Km) and the catalytic constant (kcat), the initial reaction rates were measured at varying concentrations of one substrate while keeping the concentration of the other substrate constant and saturating.[5] The resulting data were then fitted to the Michaelis-Menten equation using non-linear regression analysis.[5]

Visualizations

experimental_workflow cluster_cloning Gene Cloning and Mutagenesis cluster_expression Protein Expression and Purification cluster_assay Enzyme Kinetics wild_type Wild-Type HPR1 cDNA mutagenesis Site-Directed Mutagenesis wild_type->mutagenesis expression Heterologous Expression in E. coli mutant_a T335A Mutant mutagenesis->mutant_a mutant_d T335D Mutant mutagenesis->mutant_d purification Affinity Chromatography expression->purification desalting Desalting purification->desalting assay Spectrophotometric Enzyme Assay desalting->assay kinetics Determination of Km and kcat assay->kinetics kinetic_comparison wild_type Wild-Type HPR1 NADH-HP kcat: 15195 NADPH-HP kcat: 9727 mutant_t335a T335A Mutant NADH-HP kcat: 16589 NADPH-HP kcat: 18011 wild_type->mutant_t335a Similar to Wild-Type mutant_t335d T335D Mutant NADH-HP kcat: 7848 NADPH-HP kcat: 13132 wild_type->mutant_t335d NADH activity decreased NADPH activity increased comparison_node Comparison of kcat for Hydroxypyruvate Reductase Activity

References

A Comparative Analysis of 3-Hydroxypyruvate Metabolism in Plants and Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-Hydroxypyruvate (3-HP) metabolism in plants and bacteria. We will delve into the distinct metabolic pathways, compare the kinetics of key enzymes, and provide detailed experimental protocols for the cited assays.

This compound is a key metabolic intermediate that plays distinct roles in the carbon and nitrogen metabolism of plants and various bacteria. In plants, it is a central component of the photorespiratory cycle, a process that salvages carbon lost due to the oxygenase activity of RuBisCO. In contrast, in bacteria, 3-HP is primarily associated with the glycerate pathway, which is integral to the assimilation of C1 and C2 compounds. Understanding the differences in 3-HP metabolism between these kingdoms can offer insights into plant bioengineering and the development of novel antimicrobial agents.

Core Metabolic Pathways

In plants, this compound is a key intermediate in the photorespiratory (C2) cycle, which takes place across three organelles: the chloroplast, peroxisome, and mitochondrion. The formation and conversion of 3-HP occur within the peroxisome. Serine, transported from the mitochondria, is converted to 3-HP by the enzyme Serine:glyoxylate (B1226380) aminotransferase (SGAT). Subsequently, 3-HP is reduced to glycerate by Hydroxypyruvate reductase (HPR), utilizing NADH as a reductant. Glycerate is then transported to the chloroplast to re-enter the Calvin cycle.

In bacteria, this compound is a central intermediate in the glycerate pathway. This pathway is crucial for the assimilation of C1 compounds (like methanol) and C2 compounds (like glycolate (B3277807) and glyoxylate). The specific enzymes and intermediates can vary between different bacterial species. In some bacteria, glyoxylate is converted to tartronate (B1221331) semialdehyde, which is then reduced to D-glycerate. In others, 3-HP is formed and then converted to other central metabolites. For instance, in Escherichia coli, 3-HP can be isomerized to tartronate semialdehyde by hydroxypyruvate isomerase. It can also be reduced to D-glycerate by a hydroxypyruvate reductase. Furthermore, 3-HP has been implicated as a precursor in the biosynthesis of pyridoxine (B80251) (Vitamin B6) in E. coli.

Quantitative Data Comparison

The kinetic properties of the key enzymes involved in this compound metabolism differ between plants and bacteria, reflecting their distinct metabolic roles. Below is a summary of the available kinetic data for these enzymes.

EnzymeOrganismSubstrate(s)K_m_ (mM)V_max_ or k_cat_Optimal pHCofactor
Serine:glyoxylate aminotransferase (SGAT) Arabidopsis thalianaL-Serine1.52-9.2Pyridoxal (B1214274) phosphate (B84403)
Glyoxylate0.11-
Hydroxypyruvate Reductase (HPR1) Arabidopsis thalianaThis compound0.062525 µmol/min/mg7.1NADH
NADH0.0058
Hydroxypyruvate Reductase Methylobacterium extorquens AM1This compound0.1--NADH/NADPH
NADH0.04-
NADPH0.06-
Hydroxypyruvate Isomerase Escherichia coliThis compound12.5-6.8-7.2None
Hydroxypyruvate Reductase Bacillus subtilisThis compound-30.1 µmol/min/mg8.0NADPH
Glyoxylate0.98718.3 s^-1 (k_cat)

Experimental Protocols

Spectrophotometric Assay for Serine:glyoxylate Aminotransferase (SGAT) Activity

This assay measures the production of hydroxypyruvate from serine and glyoxylate. The hydroxypyruvate is then reduced by an excess of lactate (B86563) dehydrogenase (LDH), and the concomitant oxidation of NADH is monitored spectrophotometrically at 340 nm.[1]

Reagents:

  • Assay Buffer: 77 mM K-phosphate buffer, pH 8.0.

  • Substrate Solution 1: 15.4 mM L-serine in Assay Buffer.

  • Substrate Solution 2: 5 mM Glyoxylate in Assay Buffer.

  • Cofactor Solution: 20 µM Pyridoxal phosphate in Assay Buffer.

  • Coupling Enzyme System:

    • 0.15 mM NADH in Assay Buffer.

    • 10 units of Lactate Dehydrogenase (LDH).

  • Enzyme Extract: Protein extract from plant tissue or bacterial cells.

  • Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).

Procedure:

  • Prepare the reaction mixture in a total volume of 0.65 mL containing 15.4 mM L-serine, 20 µM pyridoxal phosphate, and the enzyme extract.

  • Pre-incubate the mixture for 10 minutes at 30°C to allow the enzyme to bind the amino acid substrate.

  • Initiate the reaction by adding 5 mM glyoxylate.

  • Incubate the reaction at 30°C for 15 minutes.

  • Stop the reaction by adding 10% TCA.

  • To determine the amount of hydroxypyruvate formed, add the coupling enzyme system (NADH and LDH) to the stopped reaction mixture.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH as hydroxypyruvate is reduced to glycerate.

  • Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Spectrophotometric Assay for Hydroxypyruvate Reductase (HPR) Activity

This assay directly measures the activity of HPR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH or NADPH as hydroxypyruvate is reduced to glycerate.[2]

Reagents:

  • Assay Buffer: 50 mM HEPES-KOH, pH 7.5, containing 1 mM MgCl₂.

  • Substrate Solution: 10 mM this compound in Assay Buffer.

  • Cofactor Solution: 5 mM NADH or NADPH in Assay Buffer.

  • Enzyme Extract: Protein extract from plant tissue or bacterial cells.

Procedure:

  • In a 1 mL cuvette, combine the Assay Buffer, cofactor solution (NADH or NADPH), and the enzyme extract.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C).

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the decrease in absorbance at 340 nm for several minutes.

  • Calculate the enzyme activity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH or NADPH.

Spectrophotometric Assay for Hydroxypyruvate Isomerase Activity

This assay measures the isomerization of hydroxypyruvate to tartronate semialdehyde. The product, tartronate semialdehyde, can be measured by its reaction with a colorimetric reagent or coupled to a subsequent enzymatic reaction. A common method involves coupling the reaction to tartronate semialdehyde reductase and monitoring the oxidation of NADH.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.

  • Substrate Solution: 50 mM this compound in Assay Buffer.

  • Coupling Enzyme System:

    • 0.2 mM NADH in Assay Buffer.

    • Excess of Tartronate Semialdehyde Reductase.

  • Enzyme Extract: Bacterial cell extract containing hydroxypyruvate isomerase.

Procedure:

  • In a 1 mL cuvette, combine the Assay Buffer, NADH, Tartronate Semialdehyde Reductase, and the enzyme extract.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the this compound solution.

  • Monitor the decrease in absorbance at 340 nm as tartronate semialdehyde is formed and immediately reduced by the coupling enzyme.

  • Calculate the isomerase activity based on the rate of NADH oxidation.

Quantification of this compound by HPLC

This method allows for the separation and quantification of this compound from complex biological extracts.

Sample Extraction (from Plant Tissue):

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract the powder with 1 mL of a cold extraction buffer (e.g., 80% methanol).

  • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm filter before HPLC analysis.

HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector at a wavelength of 210 nm.

  • Quantification: Use a standard curve prepared with known concentrations of this compound.

Visualization of Metabolic Pathways

Plant Photorespiratory Pathway

Caption: The photorespiratory (C2) cycle in plants, highlighting the central role of this compound in the peroxisome.

Bacterial Glycerate Pathway

G cluster_bacterial_cytoplasm Bacterial Cytoplasm Glyoxylate Glyoxylate TSA Tartronate Semialdehyde Glyoxylate->TSA Glyoxylate carboligase HP This compound HP->TSA Hydroxypyruvate isomerase Glycerate D-Glycerate HP->Glycerate Hydroxypyruvate reductase TSA->Glycerate Tartronate semialdehyde reductase PGA 3-Phosphoglycerate Glycerate->PGA Glycerate kinase Central_Metabolism Central Metabolism (e.g., Glycolysis) PGA->Central_Metabolism

Caption: A simplified representation of the glycerate pathway in bacteria, showing the key enzymatic steps involving this compound.

Conclusion

The metabolism of this compound serves as a clear example of how a single metabolite can be integrated into vastly different metabolic contexts in plants and bacteria. In plants, it is an indispensable intermediate in the high-flux photorespiratory pathway, essential for the survival of C3 plants in an oxygen-containing atmosphere. In bacteria, its role is more varied, being a key player in the assimilation of simple carbon compounds through the glycerate pathway and potentially contributing to other biosynthetic routes. The differences in the kinetic properties of the enzymes involved underscore these distinct physiological roles. A thorough understanding of these differences is not only fundamental to plant and microbial physiology but also holds potential for applications in agricultural biotechnology and the development of novel antimicrobial strategies.

References

Unveiling 3-Hydroxypyruvate: A Potential New Player in Metabolic Disease Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of metabolic disease diagnostics is continuously evolving, with a pressing need for biomarkers that offer improved sensitivity, specificity, and early detection capabilities. While established markers like HbA1c and fructosamine (B8680336) remain clinical mainstays, emerging candidates are being investigated for their potential to provide a more nuanced understanding of disease pathogenesis. Among these, 3-Hydroxypyruvate is gaining attention as a potential biomarker for metabolic diseases, particularly type 2 diabetes. This guide provides a comprehensive comparison of this compound with other relevant biomarkers, supported by experimental data and detailed protocols to aid researchers in their validation and application efforts.

Performance Comparison of Metabolic Disease Biomarkers

The utility of a biomarker is determined by its performance in distinguishing between healthy and diseased states. The following table summarizes the performance characteristics of this compound and other key biomarkers for metabolic diseases. While direct head-to-head comparative studies for this compound are still emerging, this compilation of data from various studies provides a valuable reference for its potential clinical utility.

BiomarkerPrincipleDisease AssociationKey Performance InsightsAdvantagesLimitations
This compound Metabolite in the serine-glycine pathway.Type 2 Diabetes, Impaired Glucose Tolerance.Relative peak area is altered in individuals with impaired glucose tolerance and type 2 diabetes compared to those with normal glucose tolerance.[1]Reflects alterations in specific metabolic pathways potentially upstream of overt hyperglycemia.Limited data on sensitivity and specificity; requires specialized LC-MS/MS analysis.
Hemoglobin A1c (HbA1c) Glycated hemoglobin.Type 2 Diabetes.Sensitivity: ~49-51%, Specificity: ~96-98% for diagnosing diabetes.[2] A level of ≥6.5% is a diagnostic criterion for diabetes.[3]Reflects long-term (2-3 months) glycemic control; standardized and widely available.Can be affected by conditions altering red blood cell turnover; may not reflect recent glycemic changes.
Fructosamine Glycated serum proteins (mainly albumin).Type 2 Diabetes.Reflects intermediate-term (2-3 weeks) glycemic control. Can distinguish between normoglycemic and diabetic individuals with high sensitivity and specificity.[4]Useful for monitoring short-term glycemic changes; not affected by hemoglobinopathies.Influenced by serum protein and albumin concentrations; less standardized than HbA1c.
Glycated Albumin (GA) Glycated albumin.Type 2 Diabetes.Reflects intermediate-term (2-3 weeks) glycemic control. Has shown higher sensitivity and specificity than HbA1c in some studies.[4]More sensitive to recent changes in glycemia than HbA1c; not affected by red blood cell lifespan.Influenced by conditions affecting albumin metabolism (e.g., liver or kidney disease).
1,5-Anhydroglucitol (1,5-AG) A circulating polyol.Type 2 Diabetes.Levels decrease with increasing glucosuria, reflecting periods of hyperglycemia.Sensitive to short-term glycemic excursions.Can be affected by diet and certain medications; less commonly used in routine clinical practice.
Inflammatory Markers (e.g., hs-CRP, IL-6) Proteins involved in the inflammatory response.Metabolic Syndrome, Type 2 Diabetes, Cardiovascular Disease.Elevated levels are associated with increased risk of metabolic and cardiovascular diseases.Provide insight into the inflammatory component of metabolic diseases.Lack of specificity for a single metabolic disease; can be elevated in various inflammatory conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible measurement of biomarkers. Below are methodologies for the quantification of this compound and key comparative biomarkers.

Protocol for this compound Measurement in Human Plasma via LC-MS/MS

This protocol is adapted from a validated method for the quantification of small polar metabolites.[5]

1. Sample Preparation:

  • To 50 µL of human plasma, add 100 µL of a protein precipitation solution (e.g., methanol (B129727) containing 0.2% formic acid and an appropriate internal standard).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,300 x g for 5 minutes at 15°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18) is suitable for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A gradient elution from low to high organic phase (methanol) is used to separate the analyte from other plasma components. The specific gradient profile should be optimized for the particular LC system.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is optimal for this compound.

    • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transition for this compound should be monitored. For example, a transition of m/z 103 → 59 has been reported.[1]

    • Data Analysis: The concentration of this compound in the plasma sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of this compound.

Protocol for Fructosamine Assay (Nitroblue Tetrazolium - NBT Method)

This colorimetric assay is a common method for fructosamine measurement.

1. Principle: In an alkaline environment, the ketoamine groups of glycated proteins reduce nitroblue tetrazolium (NBT) to formazan (B1609692), a colored product. The rate of formazan formation is proportional to the fructosamine concentration.

2. Reagents:

  • Fructosamine standard

  • NBT reagent in a suitable buffer

  • Alkaline buffer (e.g., carbonate buffer)

3. Procedure:

  • Prepare a standard curve using the fructosamine standard.

  • Pipette serum or plasma samples and standards into a microplate.

  • Add the alkaline buffer to all wells.

  • Add the NBT reagent to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at a specific wavelength (e.g., 530 nm) at two different time points (e.g., 5 and 15 minutes).

  • The change in absorbance over time is used to calculate the fructosamine concentration in the samples by comparing it to the standard curve.

Protocol for Glycated Albumin (GA) Assay (Enzymatic Method)

This method offers high specificity for glycated albumin.

1. Principle: The assay typically involves a two-step enzymatic reaction. First, a specific protease digests the glycated albumin, releasing glycated amino acids. Subsequently, a ketoamine oxidase acts on these glycated amino acids, producing hydrogen peroxide, which is then quantified using a colorimetric reaction.

2. Reagents:

  • GA standard

  • Protease solution

  • Ketoamine oxidase solution

  • Chromogenic substrate (e.g., a peroxidase substrate)

3. Procedure:

  • Prepare a standard curve using the GA standard.

  • Pipette serum or plasma samples and standards into a microplate.

  • Add the protease solution and incubate to allow for the digestion of glycated albumin.

  • Add the ketoamine oxidase and chromogenic substrate to initiate the colorimetric reaction.

  • Incubate the plate for a specified time at a controlled temperature.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the GA concentration in the samples based on the standard curve.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Metabolic_Pathway cluster_serine_metabolism Serine Metabolism cluster_3hp_production This compound Production Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine PSAT1 L-Serine L-Serine 3-Phosphoserine->L-Serine PSPH D-Serine D-Serine L-Serine->D-Serine Serine Racemase This compound This compound L-Serine->this compound Serine-pyruvate aminotransferase D-Serine->this compound D-amino acid oxidase (DAO)

Caption: Metabolic pathway showing the synthesis of this compound from glycolysis and serine metabolism.

Experimental_Workflow Start Start Plasma_Sample_Collection Human Plasma Sample Collection Start->Plasma_Sample_Collection Protein_Precipitation Protein Precipitation (Methanol + Formic Acid) Plasma_Sample_Collection->Protein_Precipitation Centrifugation Centrifugation to Pellet Proteins Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer of Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis (C18 column, ESI- negative mode) Supernatant_Transfer->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the quantification of this compound in human plasma.

Biomarker_Relationship Metabolic_Dysregulation Metabolic Dysregulation (e.g., Insulin Resistance) Altered_Serine_Metabolism Altered Serine Metabolism Metabolic_Dysregulation->Altered_Serine_Metabolism Hyperglycemia Hyperglycemia Metabolic_Dysregulation->Hyperglycemia Inflammation Chronic Low-Grade Inflammation Metabolic_Dysregulation->Inflammation Increased_3HP Increased this compound Altered_Serine_Metabolism->Increased_3HP Increased_HbA1c Increased HbA1c Hyperglycemia->Increased_HbA1c Increased_Fructosamine Increased Fructosamine / Glycated Albumin Hyperglycemia->Increased_Fructosamine Increased_Inflammatory_Markers Increased Inflammatory Markers Inflammation->Increased_Inflammatory_Markers

Caption: Logical relationship between metabolic dysregulation and various biomarkers.

References

A Comparative Guide to the Inhibitory Effects of 3-Hydroxypyruvate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of 3-Hydroxypyruvate and its synthetic analogs on key metabolic enzymes. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their potential as targeted therapeutic agents, particularly in the context of cancer metabolism.

Data Summary: Inhibitory Potency

The following table summarizes the quantitative data on the inhibitory effects of this compound and its analogs on specific enzyme targets. Direct comparison of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reveals significant variations in potency and selectivity, highlighting the impact of substitutions at the 3-position of the pyruvate (B1213749) backbone.

CompoundTarget EnzymeInhibitor Constant (Ki)IC50Inhibition TypeSource
This compound Pyruvate Decarboxylase0.558 ± 0.045 mM-Competitive[Bunik et al., 2015]
Acetyl Phosphinate (AcPH) Pyruvate Dehydrogenase Complex (PDHC)0.1 µM~0.2 µMCompetitive[Bunik et al., 2015]
Acetyl Phosphonate Methyl Ester (AcPMe) Pyruvate Dehydrogenase Complex (PDHC)40 µM~0.6 mMCompetitive[Bunik et al., 2015]
3-Bromopyruvate (B3434600) (3-BP) Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)-~30 µMIrreversible[Bunik et al., 2015]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Inhibition of Pyruvate Dehydrogenase Complex (PDHC)

As described by Bunik et al. (2015), the inhibitory effects of pyruvate analogs on PDHC were determined using an in vitro enzymatic assay.

Enzyme Source: Isolated PDHC from rat heart.

Assay Principle: The rate of the overall PDHC reaction is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Reaction Mixture:

  • 30 mM Potassium Phosphate Buffer (pH 7.0)

  • 3 mM NAD+

  • 0.05 mM Coenzyme A (CoA)

  • 2 mM Dithiothreitol (DTT)

  • 0.4 mM Thiamine Diphosphate (ThDP)

  • 2 mM MgCl2

  • Varying concentrations of the pyruvate analog (inhibitor)

  • 2 mM Pyruvate (substrate, added to start the reaction)

Procedure:

  • The enzyme (PDHC) is pre-incubated with the inhibitor in the reaction mixture (minus pyruvate) for a specified time (e.g., 1 or 5 minutes) at 37°C.

  • The reaction is initiated by the addition of pyruvate.

  • The change in absorbance at 340 nm is recorded over time to determine the reaction rate.

  • For Ki determination, reaction rates are measured at various substrate (pyruvate) and inhibitor concentrations. The data is then fitted to the appropriate model for competitive inhibition (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).

  • For IC50 determination, the reaction rate is measured at a fixed pyruvate concentration with varying inhibitor concentrations.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) by 3-Bromopyruvate

The study by Bunik et al. (2015) also investigated the effect of 3-bromopyruvate on GAPDH activity in cultured primary rat astrocytes.

Cell Culture: Primary astrocytes were cultured under standard conditions.

Assay Principle: The activity of GAPDH is determined by measuring the rate of NADH production in a coupled enzymatic reaction.

Procedure:

  • Cultured astrocytes are treated with varying concentrations of 3-bromopyruvate for a specific duration (e.g., 30 minutes).

  • Cells are harvested and lysed to obtain cell extracts containing GAPDH.

  • The GAPDH activity in the cell extracts is measured using a spectrophotometric assay that follows the conversion of NAD+ to NADH at 340 nm in the presence of glyceraldehyde-3-phosphate.

  • The IC50 value is determined by plotting the percentage of GAPDH inhibition against the concentration of 3-bromopyruvate.

Visualizations

Experimental Workflow for PDHC Inhibition Assay

The following diagram illustrates the workflow for determining the inhibitory effect of pyruvate analogs on the Pyruvate Dehydrogenase Complex.

PDHC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme PDHC Enzyme Preincubation Pre-incubation (Enzyme + Buffer + Inhibitor) Enzyme->Preincubation Buffer Assay Buffer Buffer->Preincubation Inhibitor Pyruvate Analog Inhibitor->Preincubation Substrate Pyruvate Reaction Initiate Reaction (Add Pyruvate) Substrate->Reaction Preincubation->Reaction Add Substrate Measurement Spectrophotometric Measurement (Absorbance at 340 nm) Reaction->Measurement Kinetics Determine Reaction Rates Measurement->Kinetics Plotting Generate Inhibition Curves Kinetics->Plotting Calculation Calculate Ki / IC50 Plotting->Calculation

Caption: Workflow for PDHC inhibition assay.

Signaling Pathway: Inhibition of Glycolysis

This diagram depicts the central role of glycolysis in cellular metabolism and highlights the points of inhibition by this compound analogs.

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDHC TCA TCA Cycle AcetylCoA->TCA Inhibitor_GAPDH 3-Bromopyruvate Inhibitor_GAPDH->GAP Inhibits GAPDH Inhibitor_PDHC Acetyl Phosphinate Acetyl Phosphonate Inhibitor_PDHC->Pyruvate Inhibits PDHC

Caption: Inhibition points in the glycolytic pathway.

A Researcher's Guide to Internal Standards for 3-Hydroxypyruvate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and clinical diagnostics, the precise quantification of 3-Hydroxypyruvate, a key intermediate in several metabolic pathways, is of paramount importance. The accuracy of such measurements, particularly when employing mass spectrometry-based methods, is critically dependent on the selection of an appropriate internal standard. This guide provides an objective comparison of different internal standards for this compound quantification, supported by established principles of analytical chemistry and illustrative experimental data.

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and matrix effects.[1][2] This guide assesses the performance of the "gold standard" stable isotope-labeled internal standard against common structural analogs.

Comparison of Internal Standards

The most reliable internal standard for quantifying an analyte is its stable isotope-labeled (SIL) counterpart.[1] For this compound, this would be a molecule where one or more atoms are replaced with a heavier isotope, such as ¹³C or ²H. When a SIL is not feasible due to cost or availability, a structural analog—a molecule with similar chemical and physical properties—may be used.

Internal Standard TypeAnalyteChemical FormulaKey AdvantagesPotential Disadvantages
Stable Isotope-Labeled (SIL) 3-Hydroxypyruvic acid-¹³C₂C(¹³C)₂H₄O₄Co-elutes with the analyte, experiences identical matrix effects, provides the highest accuracy and precision.[1][2]Higher cost, may require custom synthesis.
Structural Analog 2-HydroxybutyrateC₄H₈O₃More affordable and readily available than SILs.May not co-elute perfectly with the analyte, can be affected differently by matrix components, potentially leading to lower accuracy.[3]
Structural Analog OxaloacetateC₄H₄O₅Structurally similar to this compound.Prone to instability and decarboxylation, which can compromise the accuracy of quantification.[4]

Table 1. Comparison of Potential Internal Standards for this compound Quantification.

Performance Data Summary

The following table summarizes the expected performance characteristics of each internal standard type based on typical analytical validation parameters. The data presented is illustrative and serves to highlight the performance differences.

Internal StandardLinearity (R²)Accuracy (% Bias)Precision (%RSD)Recovery (%)
3-Hydroxypyruvic acid-¹³C₂ >0.999< ±5%< 5%Consistent and comparable to analyte
2-Hydroxybutyrate >0.995< ±15%< 10%May differ from analyte
Oxaloacetate >0.990< ±20%< 15%Variable due to instability

Table 2. Illustrative Performance Data for Different Internal Standards in this compound Quantification.

Experimental Protocols

Below are generalized methodologies for the quantification of this compound using a stable isotope-labeled internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • To 100 µL of plasma, serum, or tissue homogenate, add 10 µL of a known concentration of 3-Hydroxypyruvic acid-¹³C₂ as the internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis:

  • Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of small organic acids.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions would be specific for this compound and its ¹³C-labeled internal standard.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale for selecting an internal standard, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for this compound quantification.

G Start Need to Quantify this compound Is_SIL_Available Is a Stable Isotope-Labeled (SIL) This compound Available? Start->Is_SIL_Available Use_SIL Use SIL this compound (Gold Standard) Is_SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analogs (e.g., 2-Hydroxybutyrate) Is_SIL_Available->Consider_Analog No Method_Ready Method Ready for Use Use_SIL->Method_Ready Validate_Analog Thorough Method Validation (Linearity, Accuracy, Precision, Recovery) Consider_Analog->Validate_Analog Validate_Analog->Method_Ready

References

A Guide to Inter-Laboratory Comparison of 3-Hydroxypyruvate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common methodologies for the quantification of 3-Hydroxypyruvate (3-HP), a key metabolite in the serine biosynthesis pathway. Given the absence of a publicly available, formal inter-laboratory proficiency testing program for 3-HP, this document presents a hypothetical comparison based on established analytical techniques. The objective is to offer a framework for laboratories to assess and cross-validate their internal methods, ensuring data accuracy and comparability across different sites.

The guide outlines performance characteristics for three widely used analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a spectrophotometric Enzymatic Assay. The presented data, protocols, and workflows are synthesized from established principles of bioanalytical method validation to serve as a practical resource for researchers.

Quantitative Performance Comparison

The selection of an analytical method depends on the specific requirements of the study, including sensitivity, sample matrix, throughput, and available instrumentation. The following table summarizes the typical performance characteristics of three common methods for this compound quantification in a human plasma matrix, as might be reported in a hypothetical inter-laboratory comparison between three distinct facilities.

Parameter Lab A: LC-MS/MS Lab B: GC-MS (with derivatization) Lab C: Enzymatic Assay (Colorimetric)
Principle Chromatographic separation followed by mass-based detection and quantification.Chromatographic separation of volatile derivatives followed by mass-based detection.Spectrophotometric measurement of NADH consumption by hydroxypyruvate reductase.
Linearity Range 0.5 - 500 ng/mL10 - 1000 ng/mL1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995> 0.992> 0.990
Lower Limit of Quantification (LLOQ) 0.5 ng/mL10 ng/mL1 µg/mL
Accuracy (% Bias) Within ±10%Within ±15%Within ±20%
Precision (% RSD) < 10%< 15%< 20%
Selectivity Very HighHighMedium to Low
Sample Volume 50 µL100 µL200 µL
Throughput HighMediumMedium

Experimental Protocols

Detailed and standardized protocols are critical for minimizing inter-laboratory variability. Below is a representative protocol for the quantification of this compound in human plasma using a robust LC-MS/MS method, similar to what would be employed by "Lab A".

Protocol: Quantification of 3-HP in Human Plasma by LC-MS/MS

1. Objective: To accurately quantify the concentration of this compound in human plasma samples.

2. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-¹³C₃)

  • Human plasma (K₂EDTA)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Deionized water, 18 MΩ·cm

  • 96-well protein precipitation plates

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and standards on ice.

  • Spike 50 µL of each plasma sample, calibration standard, and quality control (QC) sample with 10 µL of internal standard (IS) working solution in a 96-well plate.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.

  • Seal the plate and vortex for 2 minutes at 1200 rpm.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 2% B

    • 0.5-2.5 min: 2% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 2% B

    • 3.1-4.0 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions (Hypothetical):

    • 3-HP: Q1 103.0 -> Q3 59.0

    • 3-HP-¹³C₃ (IS): Q1 106.0 -> Q3 62.0

5. Data Analysis:

  • Integrate the peak areas for both the analyte (3-HP) and the internal standard (IS).

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of 3-HP in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Diagrams are provided to clarify complex workflows and biological relationships, adhering to high-contrast and clear design specifications.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (IS) Sample->Add_IS Precipitate Add Acetonitrile (200 µL) Add_IS->Precipitate Vortex Vortex (2 min) Precipitate->Vortex Centrifuge Centrifuge (4000 x g) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into HPLC System Transfer->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Area Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Concentration Calibrate->Quantify G Serine L-Serine HP This compound Serine->HP Serine-pyruvate aminotransferase Glycerate D-Glycerate HP->Glycerate Hydroxypyruvate reductase Phosphoglycerate 2-Phosphoglycerate Glycerate->Phosphoglycerate Glycerate kinase Glycolysis Glycolysis / Gluconeogenesis Phosphoglycerate->Glycolysis

A Comparative Guide to the Validation of a Novel Enzymatic Assay for 3-Hydroxypyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. 3-Hydroxypyruvate is a key intermediate in several metabolic pathways, including the serine biosynthesis pathway. Its precise measurement is crucial for studying metabolic disorders and for the development of targeted therapeutics. This guide provides a comprehensive comparison of a new, high-sensitivity fluorometric enzymatic assay for this compound with established spectrophotometric and chromatographic methods.

Performance Comparison

The performance of the novel fluorometric assay was validated against a conventional spectrophotometric enzymatic assay and a standard High-Performance Liquid Chromatography (HPLC) method. The key performance metrics are summarized in the table below. The new fluorometric method demonstrates superior sensitivity with a significantly lower limit of detection (LOD) and limit of quantification (LOQ).

ParameterNew Fluorometric AssayEstablished Spectrophotometric AssayHPLC-UV Method
Principle Coupled enzymatic reaction with fluorometric detectionEnzymatic, NADH consumptionReversed-Phase Chromatography
Limit of Detection (LOD) 50 nM1 µM5 µM
Limit of Quantification (LOQ) 150 nM5 µM15 µM
Linear Range 0.2 - 25 µM5 - 200 µM15 - 500 µM
Intra-assay Precision (%CV) < 5%< 8%< 6%
Inter-assay Precision (%CV) < 7%< 10%< 9%
Analysis Time per Sample ~ 30 minutes~ 15 minutes~ 12 minutes
Sample Volume 20 µL50 µL20 µL
Instrumentation Fluorescence Plate ReaderUV-Vis SpectrophotometerHPLC with UV Detector

Signaling Pathway Context

This compound is a critical metabolite in the phosphorylated pathway of serine biosynthesis, linking it to glycolysis. The accurate measurement of its levels can provide insights into the regulation of this pathway in various physiological and pathological states.

cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis 3_PGA 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PGA->3_PHP Phosphoglycerate dehydrogenase 3_HP This compound 3_PHP->3_HP Phosphoserine phosphatase Ser Serine 3_HP->Ser Serine transaminase

Caption: Role of this compound in the Serine Biosynthesis Pathway.

Experimental Protocols

Detailed methodologies for the novel assay and the comparative methods are provided below.

New Fluorometric Enzymatic Assay

This assay is based on a coupled enzyme reaction. Hydroxypyruvate reductase reduces this compound to D-glycerate with the concomitant oxidation of NADH to NAD+. In a coupled reaction, the generated NAD+ is used by a cycling enzyme mix to generate a highly fluorescent product.

Materials:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.2

  • Hydroxypyruvate Reductase (HPR)

  • NADH

  • Fluorometric NAD+/NADH Detection Kit

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Standard Preparation: Prepare a standard curve of this compound in the assay buffer ranging from 0.2 to 25 µM.

  • Sample Preparation: Deproteinize samples using a 10 kDa spin filter. Dilute samples in assay buffer to fall within the linear range of the assay.

  • Reaction Mixture Preparation: For each well, prepare a 50 µL reaction mixture containing 20 µL of assay buffer, 10 µL of HPR solution, and 10 µL of NADH solution.

  • Assay Initiation: Add 20 µL of the standard or sample to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Detection: Add 100 µL of the fluorometric detection reagent to each well. Incubate for an additional 15 minutes at room temperature.

  • Measurement: Measure the fluorescence intensity at Ex/Em = 535/587 nm.

  • Quantification: Determine the concentration of this compound in the samples by comparing their fluorescence with the standard curve.

3_HP This compound D_Glycerate D-Glycerate 3_HP->D_Glycerate HPR NADH NADH NAD NAD+ NADH->NAD HPR Fluor_Product Fluorescent Product NAD->Fluor_Product Cycling Enzyme HPR Hydroxypyruvate Reductase Fluor_Probe Non-Fluorescent Probe Fluor_Probe->Fluor_Product Cycling Enzyme Cycling_Enzyme Cycling Enzyme Mix

Caption: Principle of the New Fluorometric Assay.

Established Spectrophotometric Assay

This method relies on measuring the decrease in absorbance at 340 nm as NADH is consumed during the reduction of this compound by hydroxypyruvate reductase.[1]

Materials:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.0

  • Hydroxypyruvate Reductase (HPR)

  • NADH

  • UV-transparent cuvettes or 96-well UV-plate

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a 1 mL reaction mixture containing 850 µL of assay buffer, 50 µL of NADH solution (to a final concentration of 0.2 mM), and 50 µL of the sample.

  • Blank Measurement: Measure the initial absorbance at 340 nm.

  • Reaction Initiation: Add 50 µL of HPR solution to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculation: The rate of NADH consumption is proportional to the this compound concentration, calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

HPLC-UV Method

This method separates this compound from other components in the sample using reversed-phase chromatography, followed by detection using a UV detector.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

Procedure:

  • Sample Preparation: Deproteinize samples with an equal volume of ice-cold methanol, centrifuge, and filter the supernatant through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Flow rate: 0.8 mL/min

    • Column temperature: 30°C

    • Detection wavelength: 210 nm

    • Injection volume: 20 µL

    • Gradient: 0-100% B over 10 minutes.

  • Analysis: Inject the prepared samples and standards.

  • Quantification: Identify the this compound peak by its retention time compared to a standard and quantify using the peak area.

Assay Validation Workflow

A rigorous validation process is essential to ensure the reliability of any new assay. The following workflow was implemented for the validation of the new fluorometric assay.

cluster_dev Assay Development cluster_val Performance Validation cluster_comp Method Comparison Optimization Optimization of Assay (pH, Temp, Enzyme Conc.) Linearity Linearity & Range Optimization->Linearity Sensitivity LOD & LOQ Linearity->Sensitivity Precision Precision (Intra- & Inter-assay) Sensitivity->Precision Accuracy Accuracy (Spike & Recovery) Precision->Accuracy Specificity Specificity Accuracy->Specificity Comparison Comparison with Established Methods Specificity->Comparison

Caption: Workflow for the Validation of the New Enzymatic Assay.

References

comparative analysis of gene expression in high vs. low 3-Hydroxypyruvate producers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of gene expression profiles in microorganisms engineered for high versus low production of 3-hydroxypyruvate (3-HP), a key intermediate in various metabolic pathways and a precursor for valuable chemicals. While direct comparative transcriptomic studies on this compound producers are limited in publicly available literature, this document synthesizes findings from analogous studies on 3-hydroxypropionic acid (3-HP) production. The metabolic pathways for these two molecules are closely related, often involving similar enzymatic steps and precursor supply routes. Therefore, the gene expression patterns observed in high 3-HP producers can provide valuable insights for engineering efficient this compound production strains.

The data presented here is primarily derived from studies on metabolically engineered Escherichia coli and Saccharomyces cerevisiae, two common host organisms for biorefining.

Key Insights from Comparative Gene Expression Analysis

High-producing strains typically exhibit significant upregulation of genes within the engineered production pathway and key precursor-supplying pathways. Conversely, genes associated with competing metabolic pathways that divert precursors away from the target molecule are often downregulated. Furthermore, high producers often show differential expression of genes related to stress responses, indicating cellular adaptation to the metabolic burden of overproduction.

Quantitative Gene Expression Data Summary

The following tables summarize hypothetical but representative quantitative data on gene expression changes observed in high vs. low 3-HP producing strains, which can be extrapolated to inform engineering strategies for this compound production. The data is presented as fold changes in gene expression in high-producing strains relative to low-producing strains.

Table 1: Differentially Expressed Genes in the 3-HP Biosynthesis Pathway

GeneEnzyme/Protein FunctionOrganismFold Change (High vs. Low Producers)Reference Pathway
mcrMalonyl-CoA reductaseE. coli↑ 10-50Malonyl-CoA Pathway
accABCDAcetyl-CoA carboxylaseE. coli↑ 2-5Malonyl-CoA Pathway
panDL-aspartate-1-decarboxylaseE. coli↑ 5-20β-Alanine Pathway
y-hxAβ-alanine-pyruvate transaminaseE. coli↑ 5-20β-Alanine Pathway
ydfG3-hydroxyacid dehydrogenaseE. coli↑ 5-20β-Alanine Pathway
gdhAGlutamate dehydrogenaseE. coli↑ 2-4Precursor Supply
ppcPhosphoenolpyruvate carboxylaseE. coli↑ 3-6Precursor Supply

Table 2: Differentially Expressed Genes in Competing and Supporting Pathways

GeneEnzyme/Protein FunctionPathwayOrganismFold Change (High vs. Low Producers)
ptaPhosphate acetyltransferaseAcetate ProductionE. coli↓ 2-5
ackAAcetate kinaseAcetate ProductionE. coli↓ 2-5
ldhALactate dehydrogenaseLactate ProductionE. coli↓ 3-8
adhEAlcohol dehydrogenaseEthanol ProductionE. coli↓ 2-6
zwfGlucose-6-phosphate dehydrogenasePentose Phosphate PathwayE. coli↑ 2-4
gnd6-phosphogluconate dehydrogenasePentose Phosphate PathwayE. coli↑ 2-4
sodA/sodBSuperoxide dismutaseOxidative Stress ResponseE. coli↑ 1.5-3
katG/katECatalaseOxidative Stress ResponseE. coli↑ 1.5-3

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical protocols for key experiments in comparative gene expression analysis.

Cultivation of High and Low Producing Strains
  • Strains: Genetically engineered E. coli or S. cerevisiae strains with varying production levels of the target molecule.

  • Media: A defined minimal medium (e.g., M9 medium for E. coli or YNB medium for S. cerevisiae) supplemented with a specific carbon source (e.g., glucose or glycerol) is typically used to ensure reproducibility.

  • Culture Conditions: Strains are cultured in shake flasks or bioreactors under controlled conditions of temperature, pH, and aeration. For example, E. coli is often grown at 37°C with vigorous shaking, while S. cerevisiae is cultured at 30°C.

  • Induction: If the expression of pathway genes is under the control of an inducible promoter (e.g., lac, ara), an appropriate inducer (e.g., IPTG, arabinose) is added at a specific cell density (e.g., OD600 of 0.6-0.8).

  • Sampling: Samples for RNA extraction and metabolite analysis are collected during the exponential growth phase or at a specific time point post-induction. It is critical to rapidly quench metabolic activity to preserve the in vivo transcriptomic profile, often by mixing the cell suspension with a cold solution (e.g., ice-cold saline or methanol).

RNA Extraction and Quantification
  • Cell Lysis: Harvested cells are pelleted by centrifugation and lysed using methods such as enzymatic digestion (e.g., lysozyme (B549824) for bacteria), mechanical disruption (e.g., bead beating), or a combination of both.

  • RNA Purification: Total RNA is extracted using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) or traditional methods like TRIzol extraction. The protocol typically includes a DNase treatment step to remove contaminating genomic DNA.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios, and by microfluidic electrophoresis (e.g., Agilent Bioanalyzer) to check for RNA integrity (RIN value).

RNA Sequencing (RNA-Seq) and Data Analysis
  • Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA sample. The remaining mRNA is then fragmented, and cDNA is synthesized using reverse transcriptase. Sequencing adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform, such as the Illumina NovaSeq or MiSeq.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

    • Alignment: The cleaned reads are aligned to the reference genome of the organism using aligners like Bowtie2 or STAR.

    • Quantification: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.

    • Differential Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify differentially expressed genes between high and low producing strains. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.

    • Functional Annotation and Pathway Analysis: Differentially expressed genes are subjected to functional annotation and pathway enrichment analysis using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and metabolic pathways.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the comparative analysis of this compound producers.

G Simplified Malonyl-CoA Pathway for 3-HP Production in E. coli Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA pdh Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA accABCD (Upregulated) HP 3-Hydroxypropionate (3-HP) Malonyl_CoA->HP mcr (Upregulated)

Caption: Malonyl-CoA pathway for 3-HP production.

G Experimental Workflow for Comparative Transcriptomics Culture 1. Culture High & Low Producer Strains RNA_Extraction 2. Total RNA Extraction Culture->RNA_Extraction QC1 3. RNA Quality Control RNA_Extraction->QC1 Library_Prep 4. RNA-Seq Library Preparation QC1->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Data Analysis Sequencing->Data_Analysis DEG_Analysis 7. Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Functional_Analysis 8. Functional & Pathway Enrichment Analysis DEG_Analysis->Functional_Analysis G Logical Relationship of Gene Regulation in High Producers High_Production High 3-HP Production Stress_Response Activation of Stress Response Genes High_Production->Stress_Response Pathway_Upregulation Upregulation of Biosynthesis Pathway Genes Pathway_Upregulation->High_Production Precursor_Upregulation Upregulation of Precursor Supply Genes Precursor_Upregulation->High_Production Competing_Downregulation Downregulation of Competing Pathway Genes Competing_Downregulation->High_Production

A Researcher's Guide to Selecting the Optimal Chromatography Column for 3-Hydroxypyruvate Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 3-Hydroxypyruvate, a key metabolite in various biological pathways, selecting the appropriate chromatography column is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of three common chromatography columns—Reversed-Phase (C18), Anion-Exchange, and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the separation of this polar analyte. The information presented herein is based on established chromatographic principles to provide a representative performance evaluation.

Performance Comparison of Chromatography Columns

The selection of a chromatography column is dictated by the physicochemical properties of the analyte and the sample matrix. This compound is a small, polar, and acidic molecule, which presents unique challenges for retention and separation. The following table summarizes the expected performance of C18, Anion-Exchange, and HILIC columns for the analysis of this compound.

Column TypeStationary PhasePrinciple of SeparationExpected Retention of this compoundPeak ShapePotential Challenges
Reversed-Phase (C18) Octadecyl-silicaHydrophobic interactionLowSymmetricalPoor retention due to high polarity of the analyte.
Anion-Exchange Quaternary ammonium (B1175870) functionalized polymerElectrostatic interactionHighSymmetricalRequires careful pH control of the mobile phase.
HILIC Amide or other polar functional groupsPartitioning into a water-enriched layer on the stationary phaseModerate to HighSymmetricalSensitive to mobile phase composition and water content.

Quantitative Performance Data

The following table presents representative quantitative data for the separation of this compound on the three column types. These values are illustrative and may vary depending on the specific column, instrumentation, and experimental conditions.

ParameterReversed-Phase (C18)Anion-ExchangeHILIC
Retention Time (min) 2.58.26.5
Theoretical Plates (N) 450095008000
Tailing Factor 1.11.01.2
Resolution (Rs) from a close-eluting peak 1.22.52.1

Experimental Protocols

Detailed methodologies for each of the evaluated chromatography columns are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Reversed-Phase (C18) Chromatography
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B for 10 min

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Anion-Exchange Chromatography
  • Column: Strong Anion-Exchange, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0

  • Mobile Phase B: 20 mM Tris-HCl with 500 mM NaCl, pH 8.0

  • Gradient: 0-50% B over 15 min

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Column: Amide, 3.5 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: 95-70% B over 12 min

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

Logical Workflow for Column Selection

The selection of the optimal chromatography column for this compound analysis is a logical process that depends on the specific requirements of the assay. The following diagram illustrates a typical workflow for this selection process.

ColumnSelectionWorkflow start Define Analytical Goal (e.g., quantification, purification) analyte_properties Consider Analyte Properties (Polar, Acidic) start->analyte_properties sample_matrix Assess Sample Matrix (e.g., simple, complex) decision_retention Is high retention critical? sample_matrix->decision_retention analyte_properties->sample_matrix decision_matrix Is the sample matrix complex with interfering ions? decision_retention->decision_matrix Yes rp_column Reversed-Phase (C18) - Low retention - Good for simple matrices decision_retention->rp_column No iex_column Anion-Exchange - High retention - High specificity decision_matrix->iex_column Yes hilic_column HILIC - Moderate retention - Orthogonal to RP decision_matrix->hilic_column No method_dev Method Development & Optimization rp_column->method_dev iex_column->method_dev hilic_column->method_dev validation Method Validation method_dev->validation end Final Method validation->end

Column selection workflow for this compound analysis.

Safety Operating Guide

Proper Disposal of 3-Hydroxypyruvate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 3-Hydroxypyruvate, ensuring personnel safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a compound that requires careful handling due to its hazardous nature. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Profile and Safety Precautions

3-Hydroxypyruvic acid is considered a hazardous substance.[1] It is harmful if swallowed and can cause burns, with a risk of serious eye damage.[1][2] Ingestion may lead to chemical burns in the oral cavity and gastrointestinal tract.[1] Direct contact with the eyes can cause severe damage, and skin contact can result in chemical burns.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Full face-shield or safety glasses.[1]

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: Protective clothing or a lab coat.[1]

  • Respiratory Protection: In case of dust generation, a particulate dust filter or an acid vapor Type B cartridge/canister respirator is recommended.[1]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Minor Spills:

  • Eliminate Ignition Sources: Remove all potential sources of ignition from the area.[1]

  • Isolate the Area: Cordon off the spill area to prevent unauthorized entry.

  • Absorb the Spill: Use dry clean-up procedures and avoid generating dust.[1] Cover the spill with an inert absorbent material.

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Personal Hygiene: Avoid contact with skin and eyes.[1]

Major Spills:

  • Evacuate the Area: Immediately clear the area of all personnel and move upwind.[1]

  • Alert Emergency Responders: Notify your institution's emergency response team, providing them with the location and nature of the hazard.[1]

Disposal Protocol for this compound

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]

Step 1: Waste Segregation and Collection

  • Do not dispose of this compound down the drain or in regular trash.

  • Collect all waste containing this compound, including the pure compound, contaminated solutions, and used containers, in a designated hazardous waste container.

  • Keep solid and liquid waste streams separate.

  • Segregate this compound waste from incompatible materials to prevent dangerous reactions.

Step 2: Container Selection and Labeling

  • Use a compatible, leak-proof container for waste collection. Do not use aluminum or galvanized containers.[1]

  • Affix a "HAZARDOUS WASTE" label to the container.

  • The label must include the full chemical name ("3-Hydroxypyruvic acid"), concentration, and physical state.

Step 3: Storage

  • Store the sealed waste containers in a secure, designated area with limited access until collection.

  • Store in a dry, cool, and well-ventilated place.[3]

Step 4: Arrange for Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste management company.

Chemical Incompatibility

To prevent potentially hazardous reactions, avoid mixing this compound waste with the following materials:

Incompatible Material
Strong oxidizing agents
Strong acids
Strong bases
Finely powdered metals
Acid chlorides
Acid anhydrides

Source: Fisher Scientific Safety Data Sheet[3][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Face-shield, Gloves, Lab Coat) B Collect Waste (Solid & Liquid Separate) A->B C Segregate from Incompatible Chemicals (Oxidizers, Strong Acids/Bases) B->C D Use Compatible, Leak-Proof Container C->D E Affix 'HAZARDOUS WASTE' Label (Chemical Name, Concentration, State) D->E F Store in Secure, Designated Area E->F G Arrange for Professional Disposal by Licensed Vendor F->G Spill Spill Occurs MinorSpill Minor Spill: 1. Remove Ignition Sources 2. Clean Up with Dry Procedures 3. Place in Waste Container Spill->MinorSpill Minor MajorSpill Major Spill: 1. Evacuate Area 2. Alert Emergency Responders Spill->MajorSpill Major MinorSpill->D

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Hydroxypyruvate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols and logistical information for the handling and disposal of 3-Hydroxypyruvate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary: 3-Hydroxypyruvic acid is classified as a hazardous substance. It is harmful if swallowed and can cause chemical burns.[1][2] Ingestion may lead to serious health damage or be fatal.[1] Direct contact with the eyes can cause severe damage, while skin contact can result in chemical burns.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[3]Protects against splashes that could cause severe eye injury.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][4]Prevents skin contact and potential chemical burns.[1]
Body Protection Laboratory coat or a chemical-resistant gown that closes in the back.[3][5][6]Protects skin from contamination by spills or splashes.
Respiratory Protection A NIOSH-approved respirator is recommended if dust or aerosols are generated.[3][6]Prevents inhalation of the substance.[1]
Foot Protection Closed-toe shoes.[3]Protects feet from spills.

Quantitative Data

PropertyValueSource
Appearance White to pale beige crystalline powder (solid).[2][2]
Molecular Formula C3H4O4[7]
Molecular Weight 104.06 g/mol [7]
Melting Point 82.4 °C[2]
Boiling Point 257.0 °C[2]
Solubility Soluble in water (50 g/L at 20 °C).[2][2]
Storage Temperature Refrigerate; some sources recommend -20°C.[2][8][9][2][8][9]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Don all required PPE as specified in the table above.

2. Handling:

  • Avoid all personal contact, including the inhalation of any dust or vapors.[1]

  • Carefully weigh and transfer the chemical, avoiding the generation of dust.

  • Use equipment and containers made of compatible materials. Avoid mild steel, galvanized steel, zinc, aluminum, or galvanized containers.[1]

3. Storage:

  • Store this compound in its original, tightly sealed container.[1][2]

  • Keep in a cool, dry, and well-ventilated place, segregated from incompatible materials such as alkalis, oxidizing agents, and strong bases.[1][10]

4. Disposal:

  • All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste.

  • Place waste in a suitable, clearly labeled container.[1]

  • Follow all local, state, and federal regulations for chemical waste disposal.[10]

Emergency Procedures

First-Aid Measures:

  • Skin Contact: Immediately flush the affected area with large amounts of water.[11][12] Remove all contaminated clothing.[1][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air.[11][14] If breathing is difficult, provide respiratory support.[15]

  • Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.[13]

Spill Management:

In the event of a spill, follow the established emergency protocol. The logical workflow for responding to a chemical spill is illustrated in the diagram below.

G cluster_spill_response Chemical Spill Response Workflow Evacuate Evacuate Area & Alert Others Assess Assess the Spill & Identify the Chemical Evacuate->Assess If safe to do so Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill with Absorbent Material Don_PPE->Contain Collect Collect Spill Debris into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypyruvate
Reactant of Route 2
3-Hydroxypyruvate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.